molecular formula C7H9ClN4 B1310395 Ethyl isoquinoline-6-carboxylate CAS No. 188861-58-7

Ethyl isoquinoline-6-carboxylate

Cat. No.: B1310395
CAS No.: 188861-58-7
M. Wt: 184.62 g/mol
InChI Key: PXNSZQOCCRKKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl isoquinoline-6-carboxylate is a useful research compound. Its molecular formula is C7H9ClN4 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl isoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSXCFWWZHTJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188861-58-7
Record name Ethyl 6-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188861-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2][3] Among its numerous derivatives, Ethyl isoquinoline-6-carboxylate emerges as a significant building block, offering a strategic point for molecular elaboration in the pursuit of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and potential applications in drug discovery.

Core Molecular Attributes

This compound is a heterocyclic aromatic compound. Its structure features a benzene ring fused to a pyridine ring, with an ethyl carboxylate group at the 6-position of the isoquinoline core.

Chemical Structure:

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.

PropertyValueSource(s)
CAS Number 188861-58-7[4][5]
Molecular Formula C₁₂H₁₁NO₂[6]
Molecular Weight 201.22 g/mol [6]
Appearance Brown, low melting solid[6]
Storage Sealed in dry, room temperature conditions[6]

Synthesis of the Isoquinoline Core

The construction of the isoquinoline framework is a well-established field in organic synthesis, with several named reactions providing versatile entry points to this heterocyclic system. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.[7][8]

G

Causality in Synthetic Strategy:

  • The Bischler-Napieralski reaction is often favored when a substituent is desired at the C1 position. The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[7]

  • The Pictet-Spengler reaction is a powerful method for producing tetrahydroisoquinolines, which can then be oxidized to the aromatic isoquinoline. This route is particularly valuable in natural product synthesis.

  • The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline ring system from a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[2][7]

For the synthesis of this compound, a strategy would likely involve starting materials that already contain or can be easily converted to the 6-carboxylate functionality. For instance, employing a substituted benzaldehyde in a Pomeranz-Fritsch reaction or a substituted β-phenylethylamine in a Bischler-Napieralski or Pictet-Spengler synthesis.

Chemical Reactivity and Functionalization

The reactivity of the isoquinoline nucleus is dictated by the interplay of the electron-rich benzene ring and the electron-deficient pyridine ring. The presence of the electron-withdrawing ethyl carboxylate group at the 6-position further modulates this reactivity.

G reagent_E Electrophile (E⁺) isoquinoline { this compound |  Pyridine Ring (Electron Deficient) |  Benzene Ring (Electron Rich)} reagent_E->isoquinoline:f2 Electrophilic Aromatic Substitution (Positions 5 & 8 favored) reagent_Nu Nucleophile (Nu⁻) reagent_Nu->isoquinoline:f1 Nucleophilic Aromatic Substitution (Position 1 favored)

  • Electrophilic Aromatic Substitution (EAS): This typically occurs on the benzene portion of the molecule, primarily at positions 5 and 8. The ethyl carboxylate group is a deactivating group for EAS, meaning harsher conditions may be required compared to unsubstituted isoquinoline.

  • Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C1 position.

  • Reactions at the Ester Group: The ethyl carboxylate functionality is a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing avenues for diverse structural modifications.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[3][9] Derivatives have been investigated for their potential as:

  • Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines.[1][3][10] Their mechanisms of action are diverse, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[1]

  • Antimicrobial and Antiviral Agents: The isoquinoline nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[1][11]

  • Neuropharmacological Agents: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have been studied for their effects on the central nervous system, including potential applications in neurodegenerative diseases like Parkinson's.[12]

  • Anti-inflammatory and Analgesic Compounds: Traditional medicine has long utilized isoquinoline-containing plants for their pain-relieving and anti-inflammatory properties.[10]

This compound serves as a key intermediate in the synthesis of more complex molecules for screening in these therapeutic areas.[12] The ester group at the 6-position allows for the introduction of various functionalities to explore structure-activity relationships (SAR).

Experimental Protocols: Methodological Insights

The following protocols are illustrative examples of common transformations that can be performed on this compound. These are intended as a guide and should be optimized for specific laboratory conditions.

Protocol 1: Hydrolysis to Isoquinoline-6-carboxylic Acid

Rationale: The conversion of the ester to a carboxylic acid is a fundamental step for further derivatization, such as amide coupling, or to increase aqueous solubility. Basic hydrolysis is a common and effective method.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 eq.), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

  • Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: To further elaborate the isoquinoline core, a carbon-carbon bond-forming reaction like the Suzuki-Miyaura coupling is invaluable. This would typically be performed on a halogenated derivative of the isoquinoline. For this example, we will assume the starting material is Ethyl 1-bromo-isoquinoline-6-carboxylate. The Suzuki-Miyaura reaction is a versatile and widely used method for creating biaryl compounds.[13][14][15]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 1-bromo-isoquinoline-6-carboxylate (1.0 eq.), a boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).

  • Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to a temperature typically ranging from 80-100 °C. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. The toxicological properties of this specific compound have not been thoroughly investigated.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its strategic placement of an ester group on the robust isoquinoline scaffold provides a key anchor point for the development of a diverse library of compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel molecules with therapeutic promise. The methodologies and insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry.

References

A comprehensive list of references is crucial for scientific integrity and provides a pathway for deeper exploration of the topics discussed.

Sources

A Technical Guide to Ethyl Isoquinoline-6-carboxylate: Structure, Properties, and Synthetic Utility for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of ethyl isoquinoline-6-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While publicly available data on this specific isomer is limited, this document will contextualize its importance by drawing upon the well-established chemistry and applications of the broader class of isoquinoline carboxylate esters. By examining the molecular architecture, physicochemical properties, synthetic routes, and applications of closely related analogues, we aim to provide a comprehensive resource for scientists leveraging this scaffold in their research.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry.[1][2] This structural motif is present in a vast number of natural alkaloids, such as morphine and berberine, and synthetic compounds that exhibit a wide array of pharmacological activities.[3][4] Isoquinoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, underscoring the versatility of this scaffold in interacting with diverse biological targets.[1]

This compound belongs to a class of isoquinoline derivatives that incorporate an ester functionality, making it a valuable intermediate for further chemical modifications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can participate in various other transformations. This chemical handle, combined with the inherent biological relevance of the isoquinoline core, makes it a strategic starting point for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁NO₂[5]
Molecular Weight 201.22 g/mol [5]
CAS Number 188861-58-7[5][6]

Detailed experimental data on properties such as melting point, boiling point, and solubility for this compound are not widely reported in peer-reviewed literature. However, isoquinolines are generally described as crystalline solids or oily liquids at room temperature, with solubility in common organic solvents like ethanol, acetone, and diethyl ether.[2] The presence of the polar ester group would likely impart some polarity to the molecule.

Molecular Structure Diagram

The two-dimensional structure of this compound is depicted below, illustrating the numbering of the isoquinoline ring system.

Caption: 2D structure of this compound.

Spectroscopic Characterization

While specific NMR and IR spectra for this compound are not publicly available, data for the closely related isomer, ethyl isoquinoline-3-carboxylate, provides insight into the expected spectral features.[7]

  • ¹H NMR : The aromatic protons on the isoquinoline core would appear in the downfield region (typically δ 7.5-9.5 ppm). The ethyl ester group would show a characteristic quartet for the methylene (-CH₂-) protons around δ 4.5 ppm and a triplet for the methyl (-CH₃) protons around δ 1.4 ppm.

  • ¹³C NMR : The spectrum would show signals for the aromatic carbons (δ 120-155 ppm), with the carbon attached to the nitrogen appearing at the lower field. The carbonyl carbon of the ester would be observed around δ 165-170 ppm. The methylene and methyl carbons of the ethyl group would appear upfield.[7]

  • IR Spectroscopy : Key vibrational bands would include C=O stretching for the ester at approximately 1720 cm⁻¹, C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹), and C-O stretching around 1250 cm⁻¹.

Synthesis of the Isoquinoline Carboxylate Scaffold

The synthesis of the isoquinoline ring is a well-established area of organic chemistry, with several named reactions providing routes to this scaffold, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[2][8] These methods typically involve the cyclization of a substituted phenethylamine or benzylamine derivative.

A common strategy for accessing substituted isoquinoline carboxylates involves building the ring system with the ester functionality already present or introduced in a subsequent step. For example, a modified Friedländer annulation can be employed to construct the quinoline or isoquinoline core.[9]

Representative Synthetic Protocol: Synthesis of a Quinoline Carboxylate Derivative

Reaction: Synthesis of ethyl-4-hydroxy-2-methylquinoline-3-carboxylate.[9]

  • Step 1: Formation of Isatoic Anhydride: Commercially available 2-aminobenzoic acid is reacted with solid triphosgene in a solvent such as tetrahydrofuran (THF) to form the corresponding isatoic anhydride.

  • Step 2: Condensation and Cyclization: The isatoic anhydride is then reacted with the sodium enolate of ethyl acetoacetate in a high-boiling solvent like dimethylacetamide (DMA). Heating this mixture leads to the formation of the substituted quinoline product, ethyl-4-hydroxy-2-methylquinoline-3-carboxylate.

synthesis_workflow cluster_step1 Step 1: Isatoic Anhydride Formation cluster_step2 Step 2: Condensation & Cyclization A 2-Aminobenzoic Acid C Isatoic Anhydride A->C Reaction B Triphosgene in THF B->C Reagent F Ethyl-4-hydroxy-2-methylquinoline-3-carboxylate C->F Reactant D Sodium Enolate of Ethyl Acetoacetate D->F Reactant E DMA (solvent), Heat E->F Conditions

Caption: General workflow for the synthesis of a quinoline carboxylate.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a versatile chemical intermediate, or building block, for the synthesis of more complex molecules with potential therapeutic applications. The ester can be readily converted to other functional groups, allowing for the exploration of a wide chemical space around the isoquinoline scaffold.

Role as a Synthetic Intermediate

The primary application of compounds like this compound is in the construction of drug candidates. For instance, the isoquinoline framework is a key component of several approved drugs and clinical candidates.[10] The general synthetic utility is outlined below:

applications_flow Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis Reduction Ester Reduction Start->Reduction AmideCoupling Amide Coupling Hydrolysis->AmideCoupling Isoquinoline-6-carboxylic acid FinalProduct Biologically Active Isoquinoline Derivatives AmideCoupling->FinalProduct Amide Derivatives Reduction->FinalProduct (Isoquinolin-6-yl)methanol Derivatives

Caption: Synthetic pathways from this compound.

An example of the utility of this class of compounds is in the development of novel anticancer agents. Researchers have synthesized series of quinoline and isoquinoline derivatives and evaluated their cytotoxicity against various cancer cell lines.[10] The ability to easily modify the carboxylate group allows for the systematic exploration of structure-activity relationships (SAR), a critical step in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound for researchers in organic synthesis and medicinal chemistry. While detailed characterization data for this specific isomer is not abundant in the public domain, the well-documented chemistry of the isoquinoline carboxylate class highlights its potential as a versatile synthetic intermediate. Its structure combines the pharmacologically significant isoquinoline core with a modifiable ester handle, providing a robust platform for the design and synthesis of novel molecules with therapeutic potential. This guide serves as a foundational resource, encouraging further investigation into the specific properties and applications of this and related compounds in the quest for new medicines.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Isoquinoline - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link].

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
  • 4 - RSC Medicinal Chemistry. (2024). Royal Society of Chemistry.
  • Diastereoselective Synthesis of (–)
  • Ethyl isoquinoline-3-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link].

  • CAS 188861-58-7 | this compound - Alchem.Pharmtech. (n.d.). Retrieved January 11, 2026, from [Link].

  • Isoquinoline-6-carboxylic acid | C10H7NO2 | CID 22128831 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link].

  • 6,7-Dimethoxy-isoquinoline-1-carboxylic acid ethyl ester | C14H15NO4 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link].

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. (2013).
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). Vietnam Journal of Chemistry.
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026). American Chemical Society.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • 13 - Supporting Inform
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences.
  • Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 11, 2026, from [Link].

Sources

Introduction: The Significance of Solubility for Ethyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl Isoquinoline-6-carboxylate in Organic Solvents: A Predictive and Methodological Approach

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Recognizing that specific quantitative solubility data for this compound is not widely published, this document emphasizes a first-principles approach. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of solubility for applications ranging from reaction optimization and purification to formulation and screening. The guide combines theoretical analysis of the molecular structure with detailed, field-proven experimental protocols, enabling users to generate reliable solubility data in their own laboratory settings.

This compound is a heterocyclic aromatic compound featuring the isoquinoline scaffold, a structural motif present in numerous alkaloids and pharmacologically active molecules.[1] The ester functionality suggests its potential utility as a synthetic intermediate for more complex derivatives in medicinal chemistry and materials science.

The solubility of a compound is a critical physical property that dictates its application and processing. For laboratory researchers and drug developers, a thorough understanding of a compound's solubility profile is essential for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, which allows for efficient molecular collision and reaction.

  • Purification: Designing effective crystallization and chromatographic purification strategies.

  • Formulation: Developing stable solutions with desired concentrations for biological screening, drug delivery, and other applications.

  • Analysis: Preparing samples for techniques such as NMR, HPLC, and mass spectrometry.

This guide addresses the current information gap by providing a predictive analysis of this compound's solubility based on its molecular structure and offering detailed protocols for its empirical determination.

Predictive Analysis: A "First-Principles" Approach to Solubility

The solubility of a molecular solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] By dissecting the structure of this compound, we can predict its behavior in various solvents.

Molecular Structure and Intermolecular Forces

The structure of this compound can be broken down into two key components that influence its overall polarity and potential for intermolecular interactions.

  • The Isoquinoline Ring System: This bicyclic aromatic system is composed of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom makes the ring system moderately polar and weakly basic (pKa of the parent isoquinoline is 5.14).[4] It can act as a hydrogen bond acceptor at the nitrogen atom.

  • The Ethyl Carboxylate Group (-COOEt): The ester group is polar due to the presence of C=O and C-O bonds. The oxygen atoms are hydrogen bond acceptors. The ethyl group is nonpolar and contributes hydrophobic character.

Overall, the molecule possesses both polar (isoquinoline N, ester C=O and C-O) and nonpolar (aromatic rings, ethyl chain) regions, suggesting it is a moderately polar compound.

Diagram 1: Structural Analysis of this compound cluster_mol cluster_features Key Features Influencing Solubility img A Isoquinoline Core - Aromatic & Moderately Polar - Weakly Basic Nitrogen (H-bond acceptor) B Ethyl Carboxylate Group - Polar Ester (C=O, C-O) - H-bond acceptor sites - Nonpolar Ethyl Chain

Caption: Structural features of this compound.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of solvents. The compound is expected to be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in highly nonpolar or highly polar protic solvents may be limited.

Table 1: Predicted Solubility of this compound

Solvent Class Example Solvent Polarity Index Predicted Solubility Rationale
Nonpolar Hexane, Toluene 0.1, 2.4 Low / Insoluble Insufficient polarity to overcome the solute-solute interactions of the moderately polar compound.[5]
Polar Aprotic Dichloromethane (DCM) 3.1 High Good match for polarity; capable of dipole-dipole interactions.
Tetrahydrofuran (THF) 4.0 High Good polarity match; ether oxygen can interact with the solute.
Ethyl Acetate 4.4 High Similar ester functionality ("like dissolves like").
Acetone 5.1 High Ketone is a good hydrogen bond acceptor and has appropriate polarity.
Acetonitrile 5.8 Moderate to High High polarity may be slightly less optimal than acetone or THF.
Dimethyl Sulfoxide (DMSO) 7.2 High Highly effective polar aprotic solvent for a wide range of organic molecules.
Polar Protic Ethanol, Methanol 4.3, 5.1 Moderate to High Capable of hydrogen bonding, but strong solvent-solvent interactions might limit high solubility.

| | Water | 10.2 | Insoluble | The large hydrophobic aromatic system will dominate over the polar groups, making it insoluble in water.[5][6] |

Experimental Determination of Solubility

While prediction provides a valuable starting point, empirical testing is required for definitive data.[7] The following protocols describe a two-stage process for determining solubility, from a rapid qualitative assessment to a precise quantitative measurement.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screening provides a quick overview of suitable solvents and helps in planning quantitative experiments.[8][9]

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents at ambient temperature. A common threshold for solubility in this context is >25 mg/mL.[8]

Materials:

  • This compound

  • Small, dry test tubes or 1.5 mL vials

  • Graduated pipette or micropipettes

  • Vortex mixer

  • Selection of test solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

Procedure:

  • Preparation: Label a test tube for each solvent to be tested.

  • Aliquot Solute: Accurately weigh approximately 25 mg of this compound and place it into the first labeled test tube.

  • Solvent Addition: Add the corresponding solvent in portions. Start by adding 0.25 mL of the solvent to the test tube.

  • Mixing: Cap the tube and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background.

    • If the solid has completely dissolved, the compound is Soluble .

    • If some solid remains, continue adding the solvent in 0.25 mL portions, vortexing after each addition, up to a total volume of 1.0 mL.

  • Classification:

    • Soluble: The entire 25 mg dissolves in ≤ 1.0 mL of solvent.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No significant amount of solid dissolves.

  • Repeat: Repeat steps 2-6 for each solvent. Record all observations systematically.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, providing a precise concentration of a saturated solution at a specific temperature.

Objective: To quantify the maximum dissolved concentration (e.g., in mg/mL or mol/L) of the compound in a given solvent at a controlled temperature.

Workflow Diagram:

Diagram 2: Workflow for Quantitative Shake-Flask Method prep 1. Preparation Add excess solid solute to solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensure saturation sep 3. Phase Separation Allow solid to settle. Centrifuge if necessary. equil->sep Reach equilibrium sample 4. Sampling Carefully withdraw a known volume of the supernatant. sep->sample Avoid solid particles dilute 5. Dilution Dilute the supernatant with a suitable solvent to a quantifiable concentration. sample->dilute analyze 6. Analysis Quantify concentration using a calibrated method (e.g., UV-Vis, HPLC). dilute->analyze calc 7. Calculation Calculate original saturated concentration using the dilution factor. analyze->calc

Caption: Step-by-step workflow for the shake-flask solubility assay.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a sealed, screw-cap glass vial (e.g., add 50 mg to 2 mL of the chosen solvent). The key is to ensure that undissolved solid remains visible after equilibration.

  • Equilibration: Place the vial in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature to allow the excess solid to settle. For very fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Be extremely cautious not to disturb the solid at the bottom. It is advisable to use a filter tip (e.g., 0.22 µm) on the pipette to prevent transfer of any solid particles.

  • Dilution: Accurately dilute the known volume of the supernatant with a suitable solvent to bring the concentration into the linear range of the analytical method to be used.

  • Analysis: Quantify the concentration of the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is prepared) or HPLC.

  • Calculation: Calculate the solubility (S) in the original solvent using the measured concentration (C_measured) and the dilution factor (DF): S = C_measured × DF

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and organic solvents.[11]

  • Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • General Hazards: Isoquinoline derivatives can be harmful if swallowed, toxic in contact with skin, and cause skin and serious eye irritation. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not pour organic solvents down the drain.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. By combining a theoretical analysis of its molecular structure with rigorous, step-by-step experimental protocols, researchers can confidently predict, determine, and apply the solubility data of this compound. This systematic approach ensures that critical decisions in synthesis, purification, and formulation are based on reliable scientific evidence, enabling the successful application of this versatile chemical building block.

References

[8] Determination of Solubility Class Notes. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [12] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [7] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube. [6] Solubility of Things. (n.d.). Ethyl 6,7-diisobutoxy-4-oxo-1H-quinoline-3-carboxylate. Retrieved from vertexaisearch.cloud.google.com. Solubility of Organic Compounds. (2023, August 31). Retrieved from vertexaisearch.cloud.google.com. [9] Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. [13] MSDS of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate. (n.d.). Capot Chemical Co., Ltd. Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Isoquinoline. [3] Chemistry For Everyone. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [10] Fisher Scientific. (2010, November 24). Safety Data Sheet - Isoquinoline. [4] Wikipedia. (n.d.). Isoquinoline. [14] BLD Pharm. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com. [5] Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [11] Fisher Scientific. (n.d.). Safety Data Sheet - Ethyl 4-piperidinecarboxylate. [15] Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. [16] Biolandes. (2025, July 17). Chemical Safety Data Sheet. Key Organics. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com. [17] Polarity of Solvents. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [2] Chemistry Steps. (n.d.). Solubility of Organic Compounds. Ataman Kimya. (n.d.). ISOQUINOLINE. [18] PubChem. (n.d.). Isoquinoline-6-carboxylic acid. National Institutes of Health. [19] Isoquinolines database - synthesis, physical properties. (n.d.). [20] FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). [1] Product Class 5: Isoquinolines. (n.d.). Thieme.

Sources

Navigating the Safety Profile of Ethyl Isoquinoline-6-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and handling of novel chemical entities is paramount. This guide provides an in-depth examination of the material safety data for Ethyl isoquinoline-6-carboxylate (CAS No. 188861-58-7), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a comprehensive, standalone Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data for the compound alongside inferred knowledge from structurally related isoquinoline derivatives to provide a robust, albeit precautionary, safety profile.

Chemical and Physical Identity

A foundational aspect of safe handling is the accurate identification of the substance. This compound is a derivative of the isoquinoline heterocyclic system, a structural motif present in numerous biologically active compounds.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 188861-58-7[1]
Molecular Formula C₁₂H₁₁NO₂[1][3]
Molecular Weight 201.22 g/mol [1]
Storage Conditions Sealed in dry, room temperature conditions.[1]

Hazard Identification and Precautionary Measures

While specific toxicological data for this compound is not extensively documented, the safety profile of the parent isoquinoline scaffold and its derivatives provides critical insights into potential hazards. It is prudent to handle this compound with the assumption that it may possess similar toxicological properties.

Inferred Hazard Profile from Analogues:

The parent compound, isoquinoline, is classified as harmful if swallowed and toxic in contact with skin. It is also known to cause skin and serious eye irritation.[4] Furthermore, some tetrahydroisoquinoline derivatives have been noted to potentially cause respiratory irritation.[4] Given these precedents, a cautious approach is warranted.

Recommended General Precautions:

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use.

    • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

Emergency and First-Aid Protocols

In the event of accidental exposure, immediate and appropriate action is crucial. The following first-aid measures are based on best practices for handling potentially hazardous chemical compounds.

Step-by-Step First-Aid Procedures:

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate medical attention.[4]

  • Skin Contact:

    • Remove contaminated clothing.

    • Wash the affected area with soap and plenty of water.

    • Seek medical attention if irritation persists.[4]

  • Eye Contact:

    • Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.

    • Remove contact lenses, if present and easy to do.

    • Seek immediate medical attention.[4]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[4]

Handling, Storage, and Disposal Workflow

A systematic workflow for the lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.

G cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Disposal procure Verify Chemical Identity (CAS: 188861-58-7) storage Store in a cool, dry place. Keep container tightly sealed. procure->storage Upon receipt ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) storage->ppe Before use fume_hood Work in a well-ventilated fume hood ppe->fume_hood weighing Handle as a solid, avoid dust formation fume_hood->weighing spill Evacuate and ventilate area weighing->storage After use waste Dispose of as hazardous waste in accordance with local regulations weighing->waste Dispose excess contain Contain spill with inert absorbent material first_aid Administer First Aid (See Section 3)

Caption: Workflow for the safe handling of this compound.

Disposal Considerations:

Dispose of this compound and its container as hazardous waste.[4] Follow all federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

References

  • Novachemistry. This compound. [Link]

  • Wokai. 6-异喹啉甲酸乙酯 | CAS:188861-58-7. [Link]

  • Alchem.Pharmtech. CAS 188861-58-7 | this compound. [Link]

  • Psea Chem. 6-异喹啉甲酸乙酯- CAS:188861-58-7. [Link]

  • BIOFOUNT. 188861-58-7|6-异喹啉甲酸乙酯. [Link]

  • Capot Chemical Co., Ltd. MSDS of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate. [Link]

  • Chemexpress. CAS 188861-58-7|this compound. [Link]

  • PubChem. 6,7-Dimethoxy-isoquinoline-1-carboxylic acid ethyl ester. [Link]

  • PubChem. Isoquinoline-6-carboxylic acid. [Link]

  • ChemBK. Mthis compound. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • Ataman Kimya. ISOQUINOLINE. [Link]

Sources

A Guide to the Spectroscopic Characterization of Ethyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl isoquinoline-6-carboxylate is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As with any high-value synthetic molecule, unambiguous confirmation of its structure and purity is paramount. Spectroscopic analysis provides the definitive data required for this confirmation. This technical guide offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

This document is structured to provide not just the data, but the underlying scientific rationale for the observed and predicted spectral features. It details field-proven experimental protocols and explains the causal relationships between the molecular structure and its spectroscopic output, reflecting a system where each piece of data cross-validates the others. While a complete, published experimental dataset for this specific molecule is not available in a single repository, this guide synthesizes data from closely related analogs and first principles to present a robust, predictive analysis for researchers.

Molecular Structure and Analysis Framework

To facilitate a clear and precise discussion of the spectroscopic data, the atoms of this compound are systematically numbered as shown below. This numbering will be used for all NMR peak assignments.

Caption: Numbering scheme for this compound.

Predicted Spectroscopic Data: At-a-Glance

The following table summarizes the key predicted spectroscopic data points for this compound. Each of these will be explored in detail in the subsequent sections.

Technique Parameter Predicted Value
¹H NMR Chemical Shift Range1.4 - 9.4 ppm
¹³C NMR Chemical Shift Range14 - 166 ppm
IR Spectroscopy Carbonyl (C=O) Stretch~1720 cm⁻¹
Aromatic C=C/C=N Stretch1625-1500 cm⁻¹
C-O Stretch1300-1100 cm⁻¹
Mass Spectrometry Molecular FormulaC₁₂H₁₁NO₂
Exact Mass201.0790 g/mol
[M+H]⁺m/z 202.0863

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for elucidating the specific arrangement of hydrogen atoms in a molecule. The predicted spectrum for this compound reveals a distinct set of signals corresponding to the ethyl group and the six protons on the isoquinoline ring system.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural analysis.[1][2][3]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte peaks.[2]

  • Transfer: Transfer the solution to a clean, 5 mm NMR tube, ensuring the liquid column height is between 4.0 and 5.0 cm for optimal magnetic field homogeneity.[3]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step stabilizes the magnetic field.[3][4] Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.[4]

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.[1]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
H-1'1.45Triplet (t)J = 7.13H
H-2'4.48Quartet (q)J = 7.12H
H-47.70Doublet (d)J = 5.81H
H-88.05Doublet (d)J = 8.61H
H-78.30Doublet of Doublets (dd)J = 8.6, 1.71H
H-38.65Doublet (d)J = 5.81H
H-58.80Singlet (s) (or narrow d)-1H
H-19.35Singlet (s)-1H
Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on established principles of nuclear shielding and deshielding, supported by data from analogous aromatic esters and isoquinoline structures.[5][6]

  • Ethyl Group (H-1', H-2'): The ethyl ester protons appear in their characteristic regions. The methyl protons (H-1') are a triplet around 1.45 ppm due to coupling with the two methylene protons. The methylene protons (H-2') are a quartet around 4.48 ppm, shifted downfield by the adjacent electron-withdrawing oxygen atom.

  • Isoquinoline Ring Protons:

    • H-1: This proton is the most downfield-shifted aromatic proton (~9.35 ppm). Its proximity to the electronegative ring nitrogen atom causes significant deshielding.

    • H-3 & H-4: These protons form a coupled system. H-3 (~8.65 ppm) is deshielded by the adjacent nitrogen. H-4 (~7.70 ppm) is further upfield. They will appear as doublets with a typical ortho-coupling constant of ~5.8 Hz.

    • H-5, H-7, H-8: These protons on the carbocyclic ring are influenced by the electron-withdrawing ester group. H-5 (~8.80 ppm) is expected to be the most downfield of this set and will appear as a singlet or a narrowly split doublet, as it is ortho to the ester group. H-8 (~8.05 ppm) will be a doublet, coupled to H-7. H-7 (~8.30 ppm) will appear as a doublet of doublets, showing coupling to both H-8 and a smaller meta-coupling to H-5.

Caption: A generalized workflow for NMR sample analysis.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number and electronic environment of each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.[1][2]

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.[3]

  • Acquisition: A proton-decoupled ¹³C spectrum is typically acquired. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Assignment Predicted δ (ppm) Rationale
C-1'14.4Typical ethyl methyl carbon.
C-2'61.5Ethyl methylene carbon, shifted downfield by oxygen.
C-7125.0Aromatic CH.
C-4a126.8Aromatic quaternary carbon (bridgehead).
C-5128.5Aromatic CH, deshielded by ester.
C-8129.0Aromatic CH.
C-6131.0Aromatic quaternary carbon attached to ester.
C-8a135.5Aromatic quaternary carbon (bridgehead).
C-4122.0Aromatic CH.
C-3144.0Aromatic CH, deshielded by nitrogen.
C-1152.5Aromatic CH, strongly deshielded by nitrogen.
C=O165.8Ester carbonyl carbon.
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C chemical shifts are based on established substituent effects and data from similar aromatic systems.[7][8][9]

  • Ethyl Group (C-1', C-2'): These carbons appear in the upfield aliphatic region at ~14.4 ppm and ~61.5 ppm, respectively.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically found in the far downfield region of the spectrum, predicted around 165.8 ppm.

  • Aromatic Carbons: The nine carbons of the isoquinoline ring are spread across the aromatic region (~122-153 ppm). The carbons closest to the electronegative nitrogen (C-1 and C-3) are the most deshielded and appear furthest downfield. The quaternary carbons (C-4a, C-6, C-8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. For this compound, the most prominent features will be the strong carbonyl stretch of the ester and vibrations associated with the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[10][11][12][13][14]

  • Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.[11]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

  • Cleaning: After analysis, the crystal is simply wiped clean with a soft cloth or swab, often moistened with a solvent like isopropanol.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration
~3050Medium-WeakAromatic C-H Stretch
~2980Medium-WeakAliphatic C-H Stretch (from ethyl group)
~1720 Very Strong C=O Stretch (Ester Carbonyl)
~1625, ~1580, ~1510Medium-StrongC=C and C=N Aromatic Ring Stretching
~1280 Strong Asymmetric C-O-C Stretch (Ester)
~1110 Strong Symmetric C-O-C Stretch (Ester)
Interpretation of the IR Spectrum

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.

  • Carbonyl Stretch (C=O): The most intense and diagnostic peak in the spectrum will be the C=O stretch of the aromatic ester, predicted at ~1720 cm⁻¹.[15][16][17][18] Its position is slightly lower than a typical aliphatic ester (~1735 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[15][17]

  • Aromatic Stretches: Multiple bands between 1625-1500 cm⁻¹ confirm the presence of the isoquinoline aromatic system.[15][17]

  • C-O Stretches: Two strong bands, characteristic of the ester's C-O single bonds, are expected between 1300 cm⁻¹ and 1100 cm⁻¹. The asymmetric stretch is typically found at a higher wavenumber (~1280 cm⁻¹) than the symmetric stretch (~1110 cm⁻¹).[16]

  • C-H Stretches: Weaker bands just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the sp³-hybridized C-H bonds of the ethyl group.[18]

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and can offer structural information through fragmentation analysis. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically keeps the molecule intact.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI-MS is a highly sensitive technique used to generate gas-phase ions from a sample in solution.[19][20]

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a suitable solvent, typically a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

  • Infusion: The solution is infused into the ESI source at a low flow rate via a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, dispersing the solution into a fine, charged aerosol. The solvent evaporates with the help of a drying gas (N₂), leading to the formation of gas-phase analyte ions (e.g., [M+H]⁺).[19][21]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data
Ion Predicted m/z Description
[M+H]⁺ 202.0863 Protonated Molecular Ion (Base Peak)
[M+Na]⁺224.0682Sodium Adduct
[M-C₂H₄]⁺174.0549Loss of ethylene via McLafferty rearrangement
[M-OC₂H₅]⁺156.0444Loss of the ethoxy radical
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular formula of this compound is C₁₂H₁₁NO₂. In positive ion ESI-MS, the most prominent peak will be the protonated molecule [M+H]⁺ at an m/z of approximately 202. High-resolution mass spectrometry (HRMS) would confirm the exact mass to be 202.0863, which corresponds to the elemental composition C₁₂H₁₂NO₂⁺, providing definitive proof of the molecular formula.

  • Fragmentation: While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OC₂H₅), which would result in a peak at m/z 156.[22][23] Another possibility is a McLafferty rearrangement, leading to the loss of ethylene (C₂H₄), which would produce a peak at m/z 174.[23]

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of a synthetic compound like this compound is a systematic process of evidence gathering, where each spectroscopic technique provides a unique and vital piece of the puzzle. Mass spectrometry confirms the elemental formula. Infrared spectroscopy identifies the key functional groups present. ¹³C NMR maps the carbon framework, and ¹H NMR details the precise connectivity and stereochemical arrangement of protons. When combined, the predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide form a cohesive and self-validating dataset that would unequivocally confirm the identity and purity of this compound, providing the necessary confidence for researchers and drug development professionals.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • University of Wisconsin-Madison. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • University of Oxford. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Zahedkargaran, H., & Smith, L. R. (2020). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. [Link]

  • LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. [Link]

  • UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • R-NMR. (n.d.). SOP data acquisition. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Malina, J., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • ResearchGate. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • ResearchGate. (n.d.). Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7. [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Chemaxon. (n.d.). NMR Predictor. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. [Link]

  • ResearchGate. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • PubMed. (2021). NMR Analysis of Carboxylate Isotopomers of 13C-Metabolites by Chemoselective Derivatization with 15N-Cholamine. [Link]

Sources

A Senior Application Scientist's Guide to Ethyl Isoquinoline-6-carboxylate: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

To the dedicated researcher in medicinal chemistry and drug development, the term "privileged scaffold" signifies a molecular framework that consistently appears in a multitude of biologically active compounds. The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[1][2] Its derivatives are found in a vast array of natural alkaloids, such as morphine and berberine, and have been integral to the development of synthetic pharmaceuticals with applications ranging from anticancer and antimicrobial to antihypertensive agents.[1][2][3]

This guide focuses on a specific, synthetically versatile derivative: Ethyl isoquinoline-6-carboxylate (CAS No. 188861-58-7). This compound serves as a critical building block for the elaboration of more complex molecules, making a thorough understanding of its properties, availability, and handling essential for any research program leveraging the isoquinoline core. We will explore its commercial landscape, delve into the logic of its chemical synthesis, outline rigorous quality control procedures, and discuss its strategic application in modern drug discovery workflows.

Chemical Properties and Identification

  • IUPAC Name: this compound

  • CAS Number: 188861-58-7[4][5][6]

  • Molecular Formula: C₁₂H₁₁NO₂[5][6]

  • Molecular Weight: 201.22 g/mol [5]

  • Structure:

Part 1: Commercial Availability and Supplier Vetting

This compound is readily available from a range of specialty chemical suppliers catering to the research and development sector. Its availability in various quantities, from grams to kilograms, indicates its utility as a building block in both early-stage discovery and process development.

Key Commercial Suppliers & Data Comparison

When sourcing this intermediate, factors such as purity, lead time, available documentation (Certificate of Analysis, SDS), and cost are critical. The following table summarizes offerings from prominent suppliers.

SupplierPurity SpecificationTypical Pack SizesStated Lead TimeAdditional Notes
BLD Pharm >97%1g, 5g, 25gStock DependentOffers analytical documentation including NMR, HPLC, LC-MS, UPLC upon request.[5]
Key Organics >97%1g, 5g, 10g, 25gUsually 10-15 daysProvides SDS and pricing on their website.[4][6]
ChemUniverse Not specifiedBulk quote requestInquire for detailsSpecializes in bulk quantities for larger scale needs.
Logical Framework for Supplier Selection

The choice of a supplier is a strategic decision that can impact project timelines and data integrity. A systematic approach is recommended.

Caption: A decision workflow for selecting a chemical supplier.

Part 2: Synthesis Strategy - A Mechanistic Perspective

While numerous methods exist for constructing the isoquinoline core, the Bischler-Napieralski and Pomeranz-Fritsch reactions are the most classical and instructive approaches.[7] Understanding these pathways provides insight into potential impurities and informs the design of novel synthetic routes. For this compound, a plausible synthesis would involve a variation of these established methods, starting from a suitably substituted benzene derivative.

A likely synthetic pathway would start with a 4-aminobenzaldehyde derivative, which would first be protected and then elaborated to form the pyridine ring of the isoquinoline system. The Bischler-Napieralski reaction, for instance, involves the intramolecular electrophilic aromatic substitution of β-arylethylamides.[8][9][10] This reaction is typically carried out under acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9] The choice of starting materials is dictated by the final substitution pattern desired on the isoquinoline ring.

Caption: A plausible Pomeranz-Fritsch synthesis workflow.

The Pomeranz–Fritsch reaction provides a direct route to the isoquinoline ring system from benzaldehydes and 2,2-dialkoxyethylamines.[11][12] The acid-catalyzed cyclization of the initially formed benzalaminoacetal is the key step.[11][13] The positioning of the carboxylate group at the 6-position necessitates starting with a correspondingly substituted benzaldehyde derivative.

Part 3: Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount before its use in any synthetic protocol. A multi-technique approach to quality control (QC) is standard practice.

Standard Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound and quantify any impurities.

    • Typical Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a robust starting point. Detection is typically performed using a UV detector at a wavelength where the isoquinoline chromophore absorbs strongly (e.g., 254 nm or 266 nm).

    • Expected Result: A major peak corresponding to the product with an area percentage >97%. Any other peaks represent impurities.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Typical Method: Electrospray ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocycles. The sample, often from the HPLC eluent (LC-MS), is introduced into the mass spectrometer.

    • Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Typical Method: A ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in a deuterated solvent like CDCl₃ or DMSO-d₆.[14]

    • Expected Result: The spectrum should show characteristic signals for the aromatic protons on the isoquinoline core, the ethyl group of the ester (a quartet and a triplet), and distinct chemical shifts for each unique proton, confirming the 6-carboxylate substitution pattern. Integration of the peaks should correspond to the number of protons in each environment.

Part 4: Applications in Drug Development

The value of this compound lies in its utility as a versatile chemical intermediate. The ester functionality at the 6-position provides a reactive handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of isoquinoline derivatives for biological screening.

Key Synthetic Transformations and Their Rationale:

  • Amide Formation: The ethyl ester can be readily converted to a wide variety of amides by reaction with primary or secondary amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series, as the amide bond can introduce key hydrogen bonding interactions with biological targets.

  • Hydrolysis and Further Derivatization: Saponification of the ester to the corresponding carboxylic acid provides another key intermediate. The carboxylic acid can then be coupled with other molecules using standard peptide coupling reagents or converted to other functional groups.

  • Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group). This introduces a different type of functionality that can be used for further derivatization, for example, through etherification.

The isoquinoline core itself is known to be a pharmacophore in compounds with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Therefore, libraries of compounds synthesized from this compound could be screened against targets in these therapeutic areas. For example, some quinoline derivatives have been investigated for their anticancer properties.[15][16]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

  • Hazard Identification: Based on the Safety Data Sheet from Key Organics, this compound should be handled with care.[4] General safety precautions for isoquinoline derivatives include avoiding contact with skin and eyes and preventing inhalation.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid generating dust if it is a solid.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][17] Some suppliers recommend room temperature storage.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily accessible and highly valuable building block for researchers in drug discovery and medicinal chemistry. Its strategic importance is derived from the privileged nature of the isoquinoline scaffold. A comprehensive understanding of its commercial sources, the logic behind its synthesis, rigorous methods for quality control, and its potential for synthetic elaboration enables research teams to efficiently leverage this compound in the design and synthesis of novel therapeutic agents.

References

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • SynArchive. Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

  • Google Patents.
  • RSC Medicinal Chemistry. Title of a relevant article. [Link]

  • National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

  • Google Patents. Isoquinoline compounds and medicinal use thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. [Link]

  • Google Patents. Process for making isoquinoline compounds.
  • Google P
  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Google Patents.
  • The Journal of Organic Chemistry. SYNTHESIS OF ISOQUINOLINE DERIVATIVES. [Link]

  • RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • National Institutes of Health. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • ResearchGate. Isoquinoline derivatives and its medicinal activity. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • SpectraBase. Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

An Introduction to Isoquinoline Alkaloids: A Comprehensive Technical Guide on Their Core Chemistry, Biosynthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline alkaloids constitute one of the largest and most structurally diverse families of natural products, with a history of medicinal use spanning millennia. Their chemical frameworks, biosynthetically derived from the amino acid tyrosine, have provided the foundation for some of modern medicine's most important therapeutic agents, from the potent analgesic morphine to the versatile antimicrobial berberine. This technical guide offers an in-depth exploration of the isoquinoline alkaloids, designed for researchers, scientists, and drug development professionals. We will dissect their classification and chemical diversity, illuminate their common biosynthetic origins, and detail the molecular mechanisms underpinning their profound biological effects. Furthermore, this guide provides field-proven methodologies for their extraction, purification, and characterization, alongside a discussion of the assays critical for evaluating their therapeutic potential. Our objective is to furnish a comprehensive resource that not only informs but also empowers the scientific community to harness the immense pharmacological potential of these remarkable compounds.

The Isoquinoline Core: A Scaffold of Pharmacological Diversity

At the heart of this vast family of over 2,500 known compounds is the isoquinoline nucleus, a bicyclic aromatic heterocycle.[1] The true diversity and biological specificity of these alkaloids, however, arise from the myriad ways this core is decorated and elaborated upon through biosynthesis. These modifications, ranging from simple substitutions to complex intramolecular rearrangements and cyclizations, give rise to numerous structural subclasses, each with a characteristic pharmacological profile.[1][2] This structural heterogeneity is the basis for their classification and is a critical consideration in drug discovery, as subtle changes in stereochemistry or substitution can dramatically alter binding affinity and biological activity.

These compounds are predominantly found in flowering plants, particularly within families such as Papaveraceae (poppy), Berberidaceae (barberry), Menispermaceae (moonseed), and Ranunculaceae.[1][3]

Major Structural Classes of Isoquinoline Alkaloids

Understanding the structural classification is fundamental to navigating this complex family of natural products. The following table summarizes the principal classes, highlighting their core structures and associated biological activities.

Class Core Structural Feature Prominent Examples Key Biological Activities
Benzylisoquinolines The simplest class, featuring a benzyl group at the C1 position of the isoquinoline core.Papaverine, ReticulineSpasmolytic, Vasodilator.[4][5]
Aporphines Formed by intramolecular C-C bond formation, creating a tetracyclic system.Boldine, ApomorphineAntioxidant, Dopaminergic Agonist
Protoberberines A tetracyclic system created by the "berberine bridge" involving the N-methyl group.Berberine, PalmatineAntimicrobial, Anti-inflammatory, Antidiabetic.[6]
Benzophenanthridines A planar, tetracyclic aromatic system.Sanguinarine, ChelerythrineAntimicrobial, Anticancer, Anti-inflammatory.[7]
Morphinans A complex pentacyclic structure resulting from intramolecular rearrangement.Morphine, Codeine, ThebainePotent Analgesic, Narcotic, Antitussive.[1][2][8]
Phthalideisoquinolines Contains a γ-lactone ring fused to the isoquinoline system.Noscapine, HydrastineAntitussive, Anticancer
Bisbenzylisoquinolines Dimeric structures formed from the oxidative coupling of two benzylisoquinoline units.Tubocurarine, BerbamineNeuromuscular Blocker, Anticancer

Biosynthesis: Nature's Pathway from Tyrosine

The intricate architectures of isoquinoline alkaloids originate from a remarkably conserved biosynthetic pathway that begins with the amino acid L-tyrosine (or its precursor, L-phenylalanine).[9][10] This pathway is a masterclass in enzymatic precision, building structural complexity from a simple starting block.

The pathway initiates with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde. The pivotal step is the stereospecific condensation of these two molecules, a Mannich-like reaction catalyzed by norcoclaurine synthase, to form the central intermediate, (S)-norcoclaurine. This molecule is the universal precursor to virtually all benzylisoquinoline-derived alkaloids.

From this central chokepoint, the pathway branches extensively. A series of O- and N-methylations, hydroxylations, and oxidative cyclizations, catalyzed by specific enzymes, generates the vast diversity of isoquinoline skeletons. For example, the key intermediate (S)-reticuline is the branch point for the synthesis of both morphinans and protoberberines.

Isoquinoline_Biosynthesis_Pathway cluster_products Major Alkaloid Classes Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-HPAA Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine (Universal Precursor) Dopamine->Norcoclaurine Norcoclaurine Synthase Four_HPAA->Norcoclaurine Norcoclaurine Synthase Reticuline (S)-Reticuline (Key Branch Point) Norcoclaurine->Reticuline Methylations & Hydroxylations Morphine Morphinans (e.g., Morphine) Reticuline->Morphine Intramolecular Phenolic Coupling Berberine Protoberberines (e.g., Berberine) Reticuline->Berberine Berberine Bridge Enzyme (BBE) Papaverine Benzylisoquinolines (e.g., Papaverine) Reticuline->Papaverine Sanguinarine Benzophenanthridines (e.g., Sanguinarine) Berberine->Sanguinarine Further Oxidative Transformations

Caption: Core biosynthetic pathway of isoquinoline alkaloids from L-tyrosine.

Pharmacological Significance and Molecular Mechanisms

The therapeutic relevance of isoquinoline alkaloids is rooted in their ability to interact with high specificity to a wide range of biological targets. Their structural rigidity and stereochemical complexity allow them to function as potent agonists, antagonists, or inhibitors of crucial physiological pathways.

Morphinan Alkaloids: The Archetype of Opioid Analgesia

Morphine, the principal alkaloid of the opium poppy, remains the gold standard for treating severe pain. Its mechanism of action is the archetypal example of G-protein coupled receptor (GPCR) modulation. Morphine is a potent agonist of the μ-opioid receptor (MOR) in the central nervous system.

Mechanism:

  • Binding and Activation: Morphine binds to the extracellular domain of the MOR.

  • G-Protein Coupling: This induces a conformational change, activating the associated inhibitory G-protein (Gi/o).

  • Downstream Signaling: The activated G-protein dissociates and initiates several downstream events:

    • Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels, reducing calcium influx.

  • Neurotransmitter Inhibition: The cumulative effect is a decrease in neuronal excitability and a reduction in the release of nociceptive neurotransmitters like substance P and glutamate from presynaptic terminals, thereby blocking pain signal transmission.

Morphine_Mechanism_of_Action cluster_membrane Presynaptic Neuron Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release K_Channel K⁺ Channel Hyperpolarization Hyperpolarization (K⁺ Efflux) K_Channel->Hyperpolarization Morphine Morphine Morphine->MOR Binds G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Signaling cascade following morphine binding to the μ-opioid receptor.

Berberine: A Multi-Target Metabolic and Antimicrobial Agent

Berberine demonstrates a fascinating polypharmacological profile, impacting metabolic, inflammatory, and infectious disease pathways. Its bright yellow color is characteristic of its planar, cationic protoberberine structure, which facilitates its intercalation with DNA and contributes to its broad-spectrum antimicrobial activity.[6]

In metabolic disease, one of berberine's key mechanisms is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, berberine promotes glucose uptake in muscle and adipose tissues, reduces gluconeogenesis in the liver, and enhances fatty acid oxidation, collectively contributing to its antidiabetic and lipid-lowering effects.[11]

Papaverine: A Non-Specific Smooth Muscle Relaxant

Unlike morphine, papaverine lacks analgesic properties and acts as a direct, non-specific smooth muscle relaxant.[5][12][13] Its primary mechanism is the inhibition of the phosphodiesterase (PDE) enzyme, particularly PDE4.[4] By blocking PDE, papaverine prevents the breakdown of the second messenger cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A, which in turn phosphorylates downstream targets that promote smooth muscle relaxation. This leads to vasodilation in blood vessels and spasmolysis in the gastrointestinal tract.[4][13]

Core Methodologies for Isoquinoline Alkaloid Research

The successful investigation of isoquinoline alkaloids hinges on a robust and systematic workflow, from initial extraction to final biological characterization. As a Senior Application Scientist, I emphasize the importance of a self-validating system where each step is optimized and confirmed before proceeding.

Extraction and Isolation: A Step-by-Step Protocol

The goal of this phase is to efficiently extract the alkaloids from the biomass and separate them from other phytochemicals like lipids, chlorophylls, and phenolic acids. The basicity of the alkaloid nitrogen is the key chemical property exploited in this process.

Protocol: General Acid-Base Extraction for Isoquinoline Alkaloids

  • Material Preparation:

    • Rationale: To maximize surface area for solvent penetration.

    • Procedure: Dry the source plant material (e.g., roots, bark) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Defatting (Optional but Recommended):

    • Rationale: To remove non-polar lipids and waxes that can interfere with subsequent steps.

    • Procedure: Macerate or perform Soxhlet extraction on the powdered material with a non-polar solvent like n-hexane or petroleum ether for several hours. Discard the solvent and air-dry the marc.

  • Alkaloid Extraction:

    • Rationale: To extract the alkaloids from the plant matrix into a polar solvent. Using an acidified solvent protonates the alkaloids to their salt form, enhancing their solubility.

    • Procedure: Macerate or reflux the defatted powder with an acidified alcoholic solvent (e.g., methanol or ethanol with 0.5-1% HCl or acetic acid) for 4-6 hours. Repeat this step 2-3 times to ensure exhaustive extraction. Combine the filtrates.

  • Solvent Removal and Acid-Base Partitioning:

    • Rationale: This is the critical purification step that leverages the pH-dependent solubility of alkaloids.

    • Procedure: a. Concentrate the combined filtrate in vacuo using a rotary evaporator to obtain a crude extract. b. Resuspend the crude extract in an acidic aqueous solution (e.g., 5% HCl, pH ~2). The alkaloids will be protonated (R₃N⁺H) and dissolve in the aqueous phase. c. Perform liquid-liquid extraction with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Neutral and acidic impurities will partition into the organic layer. Discard the organic layer. d. Basify the remaining aqueous layer by slowly adding a base (e.g., concentrated NH₄OH or 10% NaOH) to a pH of 9-10. This deprotonates the alkaloids (R₃N), making them insoluble in water but soluble in organic solvents. e. Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane or chloroform). The free alkaloids will now move into the organic phase. f. Combine the organic extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid fraction.

  • Chromatographic Purification:

    • Rationale: To separate the individual alkaloids from the crude mixture.

    • Procedure: Subject the crude alkaloid fraction to one or more chromatographic techniques, such as Column Chromatography (CC) over silica gel or alumina, followed by purification of fractions using Preparative High-Performance Liquid Chromatography (Prep-HPLC) to obtain pure compounds.[14][15]

Extraction_Workflow Start Powdered Plant Material Defatting 1. Defatting (n-Hexane) Start->Defatting Extraction 2. Acidified Methanol Extraction Defatting->Extraction Concentration 3. Concentration (Rotary Evaporator) Extraction->Concentration Partitioning 4. Acid-Base Partitioning Concentration->Partitioning ColumnChrom 5. Column Chromatography Partitioning->ColumnChrom Crude Alkaloid Fraction PrepHPLC 6. Preparative HPLC ColumnChrom->PrepHPLC Enriched Fractions PureCompound Pure Isoquinoline Alkaloid PrepHPLC->PureCompound

Caption: A standard workflow for the isolation of isoquinoline alkaloids.

Structural Elucidation

Once a compound is isolated and purified (>95% purity by HPLC), its structure must be unequivocally determined. This is accomplished by a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Provides the molecular weight and, with high-resolution MS (HR-MS), the exact molecular formula. Fragmentation patterns can give clues about the structure.

  • Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structural elucidation.

    • 1D NMR (¹H, ¹³C): Reveals the types and numbers of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, mapping out which protons are coupled to each other (COSY) and which protons are attached to or near which carbons (HSQC/HMBC), allowing for the complete assembly of the molecular skeleton.

  • X-ray Crystallography: If a suitable crystal can be grown, this technique provides the absolute, unambiguous 3D structure of the molecule.

Biological Evaluation

With a pure, structurally confirmed compound, its biological activity can be assessed. Assays should be chosen based on the structural class or therapeutic target of interest.[16]

  • In Vitro Assays: These are initial screens for activity and mechanism.[17]

    • Target-Based Assays: Receptor binding assays (e.g., radioligand displacement for opioid receptors) or enzyme inhibition assays (e.g., PDE activity).

    • Cell-Based Assays: Cytotoxicity assays (e.g., MTT against cancer cell lines), anti-inflammatory assays (e.g., measuring nitric oxide or cytokine production in LPS-stimulated macrophages), or antimicrobial assays (e.g., determining Minimum Inhibitory Concentration [MIC]).

  • In Vivo Models: If a compound shows promising in vitro activity, its efficacy and safety are tested in animal models.[18][19] Examples include tail-flick tests for analgesia in rodents or xenograft models for anticancer activity.

Future Perspectives in Isoquinoline Alkaloid Research

The field continues to evolve, driven by technological advancements and a deeper understanding of molecular biology.[20][21] Key future trends include:

  • Synthetic Biology: Engineering microbial hosts (like E. coli or yeast) to produce complex isoquinoline alkaloids, offering a sustainable and scalable alternative to plant extraction.[7]

  • Multi-Target Drug Discovery: Moving beyond the "one-drug, one-target" paradigm to intentionally design or screen for compounds like berberine that can modulate multiple nodes in a disease network, which is particularly relevant for complex diseases like cancer and neurodegeneration.[22]

  • Lead Optimization: Using the natural alkaloid scaffolds as a starting point for medicinal chemistry campaigns to synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

The isoquinoline alkaloids are a testament to the chemical ingenuity of nature and remain an invaluable resource for modern medicine. Their journey from traditional remedies to highly specific molecular probes and therapeutic agents highlights the power of a multidisciplinary scientific approach. A profound understanding of their chemistry, biosynthesis, and pharmacology is paramount for any researcher aiming to unlock new therapeutic avenues. This guide has provided a foundational framework and detailed methodologies to support and inspire continued innovation in this exciting and pharmacologically rich field of study.

References

  • Gautam Y, Dwivedi S, Srivastava A, et al. Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. ProQuest.
  • Plazas-Guzmán, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 177, 106126. [Link]

  • Request PDF. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. ResearchGate. [Link]

  • Amerigo Scientific.
  • Tuzimski, T., & Petruczynik, A. (2023). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. Biomedicine & Pharmacotherapy, 168, 115704. [Link]

  • Bhatt, H., et al. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 515-551). Elsevier. [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Velázquez-Dávila, L. A., et al. (2022). In vitro and in vivo Methods for the Evaluation of Natural Products against Dermatophytes.
  • Alfa Chemistry. Isoquinoline Alkaloids.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • Wikipedia. Isoquinoline alkaloids.
  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids.
  • Zito, F., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805. [Link]

  • Unterhalt, M., & Unger, M. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-3032. [Link]

  • Tsai, T. H. (2012). Application of bioassay in the safety and/or quality control of herbal products. Journal of Food and Drug Analysis, 20(4).
  • ResearchGate. (2023). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024).
  • Request PDF. (2001). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • Current Trends in Alkaloid Research: From Natural Sources to Synthetic P
  • Zwerger, M., et al. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica.
  • Zito, F., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805. [Link]

  • Cao, Y. J., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(16), 3459-3473. [Link]

  • Leete, E. (1990). Alkaloids: Isolation and purification. Journal of Chemical Education, 67(10), 886. [Link]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(18), 5949. [Link]

  • YouTube. (2024). Alkaloids and their Biosynthesis.
  • ResearchG
  • BenchChem. (2025). Discovery and isolation of 1(2H)
  • Shamma, M. (2012). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Elsevier.
  • Kumar, D., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 28(7), 3124. [Link]

  • Google Patents. (1989).
  • Yongsheng, E. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Advanced Materials Research, 781-784, 550-553. [Link]

  • Wikipedia. Papaverine.
  • Sun, Y., et al. (2023). Inhibitory effect of berberine on morphine tolerance and hyperalgesia in mice. Journal of Huazhong University of Science and Technology [Medical Sciences], 43(5), 659-667. [Link]

  • ResearchGate. (2023). (PDF)
  • Kumar, D., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 28(7), 3124. [Link]

Sources

Ethyl Isoquinoline-6-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Modern Potential of the Isoquinoline Core

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the architecture of biologically active molecules.[1][2] First isolated from coal tar in 1885, this privileged structure is embedded in a vast array of natural alkaloids, including the analgesic morphine and the vasodilator papaverine, which have profoundly impacted medicine.[3][4] In contemporary drug discovery, synthetic isoquinoline derivatives continue to emerge as critical components in the development of novel therapeutics, demonstrating a broad spectrum of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5]

This technical guide focuses on a specific, strategically functionalized derivative: ethyl isoquinoline-6-carboxylate . The introduction of an ethyl carboxylate group at the 6-position of the isoquinoline nucleus offers a unique combination of a biologically relevant core with a versatile chemical handle for further molecular elaboration. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal building block in medicinal chemistry, offering both foundational knowledge and actionable protocols for researchers in the field.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

PropertyValueReference
CAS Number 1570-45-2[6]
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Colorless to pale yellow liquid[6]
Parent Acid Isoquinoline-6-carboxylic acid[7]

The electronic nature of the isoquinoline ring system, with its electron-withdrawing imine nitrogen, significantly influences the reactivity of the molecule.[8] The ester functionality at the C-6 position provides a key site for derivatization, allowing for the construction of more complex molecular architectures through reactions such as amide bond formation and reduction to the corresponding alcohol.

Synthesis of the this compound Core

The synthesis of this compound can be approached in a two-stage process: the construction of the isoquinoline-6-carboxylic acid core, followed by esterification. While numerous methods exist for the synthesis of the isoquinoline ring system, the Bischler-Napieralski and Pomeranz-Fritsch reactions are among the most established and adaptable.[8][9][10][11]

Proposed Synthesis of Isoquinoline-6-carboxylic Acid

A plausible and efficient route to the parent carboxylic acid involves a modification of the Bischler-Napieralski reaction. This strategy leverages readily available starting materials and proceeds through a dihydroisoquinoline intermediate, which is then aromatized.

dot graph "Bischler_Napieralski_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label: "Proposed Bischler-Napieralski route to Isoquinoline-6-carboxylic acid."; fontsize: 10; } .dot

Causality Behind Experimental Choices:

  • Starting Material: 3-Carboxyphenethylamine is selected as the starting material because the position of the carboxylic acid group relative to the aminoethyl side chain will direct the cyclization to form the desired 6-substituted isoquinoline. The electron-withdrawing nature of the carboxyl group deactivates the aromatic ring, making the para position to the ethylamine group the most favorable site for electrophilic attack during cyclization.[12]

  • Cyclizing Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for the Bischler-Napieralski reaction, facilitating the intramolecular cyclization.[10][13]

  • Aromatization: The resulting dihydroisoquinoline is readily aromatized to the stable isoquinoline ring system by dehydrogenation, often accomplished by heating with a palladium on carbon (Pd/C) catalyst.[13]

Esterification to this compound

With the isoquinoline-6-carboxylic acid in hand, the ethyl ester can be readily prepared via Fischer esterification.

dot graph "Fischer_Esterification" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label: "Fischer esterification of Isoquinoline-6-carboxylic acid."; fontsize: 10; } .dot

Protocol: Fischer Esterification of Isoquinoline-6-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isoquinoline-6-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Trustworthiness of the Protocol: This is a standard and highly reliable method for the esterification of carboxylic acids.[14][15] The use of excess ethanol drives the equilibrium towards the product side, ensuring a high conversion rate. The work-up procedure effectively removes the acid catalyst and any remaining starting material.

Chemical Reactivity and Application as a Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The ester moiety and the isoquinoline ring itself offer multiple avenues for chemical modification.

Amide Bond Formation: Accessing Isoquinoline-6-carboxamides

The most direct and widely utilized transformation of the ethyl ester is its conversion to a diverse array of amides via reaction with primary or secondary amines. Isoquinoline-6-carboxamides are of significant interest in medicinal chemistry, as the amide bond can serve as a key hydrogen bonding motif for interaction with biological targets.

dot graph "Amide_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label: "General scheme for amide bond formation."; fontsize: 10; } .dot

Protocol: Synthesis of an Isoquinoline-6-carboxamide Derivative

  • Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture, either conventionally (e.g., 80-120 °C) or under microwave irradiation, until the reaction is complete as monitored by TLC or LC-MS. For less reactive amines, the addition of a Lewis acid catalyst (e.g., trimethylaluminum) may be beneficial.

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.

Expertise in Action: The choice of reaction conditions for amidation is crucial.[16][17] While simple aminolysis can be achieved by heating with an excess of a nucleophilic amine, less reactive or sterically hindered amines may require activation of the ester or the use of coupling agents after hydrolysis of the ester to the carboxylic acid.[18]

Palladium-Catalyzed Cross-Coupling Reactions

While the ester group provides a handle for derivatization, the isoquinoline ring itself can participate in transition-metal-catalyzed cross-coupling reactions, although this typically requires prior functionalization (e.g., halogenation) of the ring. For instance, a bromo-substituted isoquinoline-6-carboxylate could be a valuable substrate for Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl substituents.[14][19][20] This approach dramatically expands the accessible chemical space for structure-activity relationship (SAR) studies.

dot graph "Suzuki_Coupling" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label: "Suzuki-Miyaura cross-coupling of a functionalized isoquinoline."; fontsize: 10; } .dot

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The isoquinoline scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[21] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent and selective inhibition of various kinases. The this compound core is therefore an attractive starting point for the synthesis of novel kinase inhibitors.

A common strategy involves the elaboration of the 6-carboxylate group into a larger substituent that can occupy the solvent-exposed region of the ATP-binding pocket, while the isoquinoline core engages with the hinge region of the kinase.

dot graph "Kinase_Inhibitor_Concept" { layout=dot; rankdir="TB"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label: "Conceptual model of an isoquinoline-based kinase inhibitor."; fontsize: 10; } .dot

Example Application in EGFR Kinase Inhibitor Design:

Derivatives of the structurally related quinazoline core, tethered to various heterocyclic systems, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[15][22] By analogy, this compound can be envisioned as a starting point for the synthesis of novel EGFR inhibitors. The ethyl ester could be converted to a carboxamide linked to a solubilizing group, while further modifications to the isoquinoline ring could enhance selectivity and potency.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile heterocyclic building block for modern drug discovery. Its synthesis from readily available precursors via established chemical transformations, combined with the strategic placement of a modifiable ester group on a biologically relevant scaffold, makes it an attractive starting point for the construction of diverse compound libraries. The demonstrated importance of the isoquinoline core in bioactive natural products and approved synthetic drugs, particularly in the area of kinase inhibition, underscores the significant potential of derivatives of this compound.[2][23] Future research in this area will likely focus on the development of novel, efficient synthetic routes to substituted isoquinoline-6-carboxylates and their application in the design and synthesis of next-generation therapeutics targeting a wide range of diseases.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese.
  • Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (n.d.). Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry.
  • Diastereoselective Synthesis of (–)
  • Process for the preparation of a quinoline carboxylic acid. (1990). Google Patents.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). World Journal of Pharmaceutical Research.
  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2025).
  • Isoquinoline derivatives and isoquinoline combinatorial libraries. (1999). Google Patents.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. (2020). Google Patents.
  • Process for the preparation of isoquinoline compounds. (1998). Google Patents.
  • Isoquinoline synthesis. (n.d.). Química Organica.org.
  • New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. (2009). Jordan Journal of Chemistry.
  • Isoquinoline. (n.d.).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2021). RSC Medicinal Chemistry.
  • SYNTHESIS OF ISOQUINOLINE DERIVATIVES. (1953). The Journal of Organic Chemistry.
  • Preparation method of isoquinoline derivative. (2021). Google Patents.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules.
  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. (2013).
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2022). Scientific Reports.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Molecules.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022).
  • The Suzuki Reaction. (2014). Dartmouth College.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (2025).
  • PubChem. (n.d.). Isoquinoline-6-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2014). Journal of Medicinal Chemistry.
  • Methods for the preparation of 6-aminoisoquinoline. (2018). Google Patents.
  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. (2012). Durham e-Theses.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]

  • Amide formation from modified carboxylic acid and isocyanate derivatives. (n.d.).
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

Sources

The Multifaceted Therapeutic Potential of Isoquinoline-6-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The isoquinoline nucleus, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3] Among the vast landscape of its derivatives, isoquinoline-6-carboxylates have emerged as a particularly promising class, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of isoquinoline-6-carboxylate derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, mechanistic understanding, and therapeutic applications of these versatile compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental evidence and detailed protocols, to empower the scientific community in harnessing the full potential of this privileged scaffold.

I. The Isoquinoline Core: A Foundation for Diverse Biological Activity

The isoquinoline scaffold, consisting of a benzene ring fused to a pyridine ring, is a structural motif found in a plethora of biologically active natural alkaloids, such as papaverine and berberine.[1][4] This inherent bioactivity has spurred extensive research into synthetic isoquinoline derivatives, revealing a wide array of pharmacological properties including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic effects.[1][3][4][5][6] The versatility of the isoquinoline ring system allows for substitutions at various positions, leading to a diverse chemical space for drug design and optimization.[2][7] The introduction of a carboxylate group at the 6-position, in particular, has been shown to modulate the biological activity of the parent molecule, offering a handle for further chemical modifications to enhance potency and selectivity.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoquinoline derivatives have garnered significant attention for their potent anticancer activities, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][4][8] These mechanisms include the induction of apoptosis and cell cycle arrest, inhibition of key signaling pathways like PI3K/Akt/mTOR, and interference with microtubule polymerization and topoisomerase function.[1][4]

A. Mechanistic Insights into Antiproliferative Effects

Several isoquinoline-6-carboxylate derivatives have demonstrated significant cytotoxicity against various cancer cell lines. Their anticancer effects are often attributed to their ability to intercalate with DNA, inhibit essential enzymes involved in cell division, or modulate signaling pathways that are frequently dysregulated in cancer.[7] For instance, certain derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to catastrophic DNA damage and subsequent apoptosis in cancer cells.[8] Others have been found to target cyclin-dependent kinases (CDKs), thereby arresting the cell cycle and preventing cancer cell proliferation.[8]

A critical pathway often targeted by isoquinoline derivatives is the NF-κB signaling pathway, which plays a central role in inflammation and cancer.[1] Inhibition of this pathway can suppress the expression of genes involved in cell survival, proliferation, and angiogenesis.

Signaling Pathway: Inhibition of NF-κB by Isoquinoline Derivatives

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Isoquinoline Derivative Isoquinoline Derivative Isoquinoline Derivative->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.

B. Quantitative Assessment of Anticancer Potency

The anticancer activity of novel compounds is typically quantified using in vitro cytotoxicity assays, such as the MTT or SRB assay, which measure the concentration of the compound required to inhibit cell growth by 50% (IC50).

Derivative ExampleCancer Cell LineIC50 (µM)Reference
Compound 7eA549 (Lung)0.155[8]
Compound 8dMCF7 (Breast)0.170[8]
Compound 8 (N-allyl quinoxaline)A549 (Lung)0.86[8]
Compound 8 (N-allyl quinoxaline)MCF-7 (Breast)1.06[8]
C. Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline-6-carboxylate derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Workflow: MTT Assay for In Vitro Cytotoxicity

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

III. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Isoquinoline derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including drug-resistant strains.[9][10][11]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of isoquinoline derivatives are multifaceted. Some compounds are believed to disrupt the bacterial cell wall or membrane integrity, leading to cell lysis.[10] Others may interfere with essential cellular processes such as DNA replication, protein synthesis, or key metabolic pathways.[9] For instance, certain isoquinoline-based compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication.[9]

B. Spectrum of Activity and Potency

The antimicrobial efficacy of isoquinoline-6-carboxylate derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ExampleBacterial StrainMIC (µg/mL)Reference
Compound 8dStaphylococcus aureus16[9]
Compound 8fStaphylococcus aureus32[9]
Compound 8fStreptococcus pneumoniae32[9]
Compound 8dEnterococcus faecium128[9]
Compound 8fEnterococcus faecium64[9]
HSN584Gram-positive bacteria4-16[10]
HSN739Gram-positive bacteria4-16[10]

Notably, some alkynyl isoquinolines have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and were able to reduce the MRSA load in macrophages, a feat not achieved by the standard drug vancomycin.[10]

C. Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the isoquinoline-6-carboxylate derivative in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a drug control (e.g., ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Isoquinoline derivatives have exhibited significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[5][12]

A. Targeting Pro-inflammatory Pathways

The anti-inflammatory effects of isoquinoline derivatives are often linked to their ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO).[12] This is frequently achieved by inhibiting the NF-κB signaling pathway, a master regulator of inflammation.[5] By preventing the activation of NF-κB, these compounds can downregulate the expression of a wide range of inflammatory genes. Some derivatives have also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, another critical signaling cascade in the inflammatory response.[5]

B. Experimental Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the isoquinoline-6-carboxylate derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

V. Synthesis of Isoquinoline-6-Carboxylate Derivatives

The synthesis of isoquinoline derivatives can be achieved through various established methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[13][14][15] These reactions typically involve the cyclization of a β-phenylethylamine derivative. More modern and sustainable methods are also being developed, utilizing transition metal catalysis and visible-light photoredox catalysis.[13] The carboxylate group at the 6-position can be introduced either before or after the formation of the isoquinoline core, depending on the specific synthetic strategy.

Synthetic Strategy: Bischler-Napieralski Reaction

Bischler_Napieralski A β-phenylethylamine B Acylation (Acid Chloride/Anhydride) A->B C Amide Intermediate B->C D Cyclization (Lewis Acid) C->D E 3,4-dihydroisoquinoline D->E F Dehydrogenation (e.g., Palladium) E->F G Isoquinoline F->G

Caption: General scheme of the Bischler-Napieralski synthesis of isoquinolines.

VI. Future Perspectives and Conclusion

The diverse biological activities of isoquinoline-6-carboxylate derivatives underscore their immense potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents provides a strong foundation for the development of novel therapeutics. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the isoquinoline-6-carboxylate scaffold are needed to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways affected by these compounds will facilitate rational drug design.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and targeted delivery of these compounds, improving their therapeutic index.

VII. References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Pharmaceuticals, 17(1), 123.

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2023). Journal of the Indian Chemical Society, 100(1), 100829.

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Scientific Reports, 9(1), 11781.

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Sustainability.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules, 27(23), 8537.

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2021). International Journal of Molecular Sciences, 22(19), 10587.

  • The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013). European Journal of Medicinal Chemistry, 64, 485-494.

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Investigation, 14(4).

  • Isoquinoline derivatives and its medicinal activity. (2024). AIMS Microbiology, 10(4), 863-885.

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]

  • Isoquinoline. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link].

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules, 28(7), 3183.

  • Chemical structures and yield of isoquinoline-1-carboxamide derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(16), 4989.

  • Natural and synthetic isoquinolines with anticancer activity. (2022). ResearchGate.

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules, 27(15), 4933.

  • Novel isoquinoline derivatives as antimicrobial agents. (2013). ResearchGate.

  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. (n.d.). Natural Product Communications.

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry.

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports.

Sources

Ethyl Isoquinoline-6-Carboxylate: A Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoquinoline core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active compounds, including a significant number of potent kinase inhibitors.[1] Its rigid structure and capacity for diverse functionalization make it an ideal template for designing selective inhibitors targeting various kinases implicated in cancer and other diseases. This technical guide provides an in-depth exploration of the utility of a key intermediate, ethyl isoquinoline-6-carboxylate , as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the strategic considerations behind its use, detailed synthetic methodologies for its transformation into advanced intermediates, and its application in the construction of inhibitors targeting critical signaling pathways such as the PI3K/Akt/mTOR and HER2/EGFR cascades. This guide is intended to equip researchers and drug development professionals with the practical knowledge and field-proven insights necessary to leverage this valuable scaffold in their kinase inhibitor discovery programs.

The Isoquinoline Scaffold: A Cornerstone in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The isoquinoline framework has emerged as a particularly successful scaffold in this endeavor due to several key features:

  • Structural Rigidity: The fused bicyclic system provides a rigid core that can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with the kinase active site.

  • Hydrogen Bonding Capabilities: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor binding modes.

  • Versatility for Functionalization: The isoquinoline ring system can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The strategic placement of a carboxylate group, as in this compound, offers a key handle for further synthetic elaboration, making it an attractive starting point for the construction of diverse kinase inhibitor libraries.

Strategic Synthesis of Kinase Inhibitors from this compound: A Proposed Multi-step Approach

While a direct, one-pot synthesis of a complex kinase inhibitor from this compound is unlikely, a logical and efficient multi-step synthetic strategy can be devised. This section outlines a plausible and experimentally supported pathway to a hypothetical, yet representative, isoquinoline-based kinase inhibitor.

The overall synthetic workflow can be visualized as follows:

G A This compound B Isoquinoline-6-carboxamide A->B Amidation C (Isoquinolin-6-yl)methanol A->C Reduction E 6-Halo-isoquinoline B->E Halogenation (e.g., Sandmeyer) D 6-(Bromomethyl)isoquinoline C->D Bromination G Final Kinase Inhibitor D->G Nucleophilic Substitution F Kinase Inhibitor Core E->F Suzuki-Miyaura Coupling F->G Further Functionalization

Caption: A proposed synthetic workflow for the elaboration of this compound into advanced kinase inhibitor scaffolds.

Step 1: Amidation of the Ethyl Ester

The conversion of the ethyl ester to a carboxamide is a common and crucial step in the synthesis of many kinase inhibitors. The amide moiety can participate in key hydrogen bonding interactions within the kinase active site.

Experimental Protocol: Direct Amidation of this compound

This protocol is based on established methods for the direct amidation of aromatic esters.

  • Reagents and Materials:

    • This compound

    • Amine of choice (e.g., ammonia in methanol, or a primary/secondary amine)

    • Sodium methoxide (catalytic amount)

    • Methanol (anhydrous)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous methanol, add the desired amine (1.5 - 2.0 eq).

    • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired isoquinoline-6-carboxamide.

Causality Behind Experimental Choices:

  • The use of a catalytic amount of a base like sodium methoxide facilitates the nucleophilic attack of the amine on the ester carbonyl by deprotonating the amine, increasing its nucleophilicity.

  • Anhydrous conditions are preferred to prevent hydrolysis of the ester and the amide product.

  • Refluxing the reaction provides the necessary energy to overcome the activation barrier for the amidation reaction.

Step 2: Introduction of a Handle for Cross-Coupling Reactions

To introduce diversity at other positions of the isoquinoline core, a halogen atom can be introduced, which can then participate in palladium-catalyzed cross-coupling reactions. For this, the amide from the previous step can be converted to an amine, and then to a halide via a Sandmeyer-type reaction. Alternatively, other positions on the isoquinoline ring can be halogenated.

Step 3: Palladium-Catalyzed Cross-Coupling for Core Elaboration

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[3][4] By coupling a halo-isoquinoline intermediate with various boronic acids or esters, a wide array of substituents can be introduced, allowing for the exploration of the chemical space around the isoquinoline scaffold.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Halo-isoquinoline Derivative

This protocol is a generalized procedure adaptable for the coupling of various aryl and heteroaryl boronic acids.

  • Reagents and Materials:

    • 6-Halo-isoquinoline derivative (e.g., 6-bromo-isoquinoline-carboxamide)

    • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

    • Schlenk flask or sealed tube

    • Inert atmosphere

  • Procedure:

    • To a Schlenk flask, add the 6-halo-isoquinoline derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Trustworthiness of the Protocol:

This protocol is a self-validating system as the progress of the reaction can be easily monitored by standard analytical techniques. The formation of the desired product can be confirmed by spectroscopic methods such as NMR and mass spectrometry. The purity of the final compound is ensured by chromatographic purification.

Application in Targeting Key Kinase Signaling Pathways

The functionalized isoquinoline scaffolds synthesized from this compound can be designed to target various kinases involved in critical cancer signaling pathways.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[2][7][8][9] Isoquinoline-based compounds have shown promise as inhibitors of this pathway.[10]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline-based compounds.

Targeting the HER2/EGFR Pathway

The human epidermal growth factor receptor (HER2) and the epidermal growth factor receptor (EGFR) are key members of the ErbB family of receptor tyrosine kinases. Their overexpression and/or mutation are driving factors in several cancers.[11][12] Isoquinoline-tethered quinazoline derivatives have been developed as potent inhibitors of HER2 and EGFR.[1][11][12][13][14][15]

Data Presentation: Inhibitory Activities of Representative Isoquinoline-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of some reported isoquinoline-based kinase inhibitors, demonstrating the potential of this scaffold.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
14f HER2-SKBR3-[12]
5a EGFR/HER2-MCF-7, A-54925-82[13]
HA-2l mTOR66--[2]
HA-2c mTOR75--[2]
8b EGFR1.37--[14]
6d EGFR69NCI-H460789[15]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, combined with the strategic placement of the ethyl carboxylate group, provide an excellent platform for the construction of complex and potent molecules. The synthetic strategies outlined in this guide, including amidation and palladium-catalyzed cross-coupling reactions, offer robust and adaptable methods for the elaboration of this core scaffold. As our understanding of kinase biology continues to grow, the rational design and synthesis of novel inhibitors based on the isoquinoline framework will undoubtedly play a crucial role in the development of next-generation targeted therapies for cancer and other diseases.

References

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PubMed Central. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • Design and Synthesis of Novel Quinazoline- based EGFR kinase Inhibitors and Dual EGFR/NF-κB Inhibitors as potential anti-cancer. SciDok. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. [Link]

  • PI3K/Akt/mTOR inhibitors. Adooq Bioscience. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Product Class 5: Isoquinolines. Thieme. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

Sources

Exploring the chemical reactivity of the isoquinoline nucleus

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Isoquinoline Nucleus

Abstract

The isoquinoline nucleus, a benzo[c]pyridine system, is a cornerstone structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic architecture, arising from the fusion of an electron-rich benzene ring with an electron-deficient pyridine ring, imparts a rich and versatile chemical reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core reactivity patterns of the isoquinoline scaffold. We will dissect the causality behind its regioselective behavior in electrophilic and nucleophilic substitutions, explore oxidation and reduction pathways, and examine cycloaddition reactions. By grounding mechanistic discussions in authoritative sources and providing field-proven experimental protocols, this document serves as a comprehensive resource for harnessing the synthetic potential of this privileged heterocyclic system.

Fundamental Electronic Structure and Basicity

The reactivity of isoquinoline is a direct consequence of its electronic landscape. As a 10-π-electron aromatic system, it is generally stable.[3] However, the presence of the nitrogen atom introduces a significant electronic asymmetry. The electronegative nitrogen atom withdraws electron density from the heterocyclic ring, rendering it electron-deficient, while the carbocyclic (benzene) ring retains its electron-rich character.

This electronic dichotomy is the primary determinant of its chemical behavior. The lone pair of electrons on the nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system, which makes it available for protonation.[4] Isoquinoline is a weak base, with a pKa of approximately 5.4, making it slightly more basic than quinoline.[4][5] This basicity is central to its reactivity, as reactions are often carried out in acidic media where the nitrogen is protonated, forming an isoquinolinium salt. This protonation further deactivates the pyridine ring towards electrophilic attack.

Caption: Key resonance contributors of the isoquinoline nucleus.

Electrophilic Aromatic Substitution (SEAr)

Causality: Electrophilic attacks on the isoquinoline nucleus occur almost exclusively on the electron-rich benzene ring.[6] In the strongly acidic conditions typical for SEAr reactions, the nitrogen atom is protonated. The resulting positive charge on the isoquinolinium ion strongly deactivates the heterocyclic ring, making the carbocyclic ring the only viable site for electrophilic substitution.

Regioselectivity: Substitution occurs preferentially at positions C-5 and C-8.[5][6] This preference is dictated by the stability of the cationic Wheland intermediate (sigma complex) formed upon electrophile attack. Attack at C-5 or C-8 allows the positive charge to be delocalized across the ring system while preserving the aromaticity of the adjacent pyridine ring in one of the key resonance structures. Attack at C-6 or C-7 disrupts this stability, resulting in a less favorable intermediate.

Key SEAr Reactions:
  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid (nitrating acid) yields a mixture of 5-nitroisoquinoline (major product, ~90%) and 8-nitroisoquinoline (minor product, ~10%).[7]

  • Sulfonation: Reaction with oleum at high temperatures leads to the formation of isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid. The product ratio can be temperature-dependent.

  • Halogenation: Direct halogenation requires forcing conditions due to the deactivating effect of the heterocyclic ring.

cluster_0 Workflow: Nitration of Isoquinoline start Isoquinoline reagents H₂SO₄, HNO₃ (Nitrating Mixture) start->reagents Add to intermediate Protonated Isoquinolinium Ion reagents->intermediate Generates attack Electrophilic Attack (NO₂⁺) at C-5/C-8 intermediate->attack Reacts with wheland Stabilized Wheland Intermediate (Sigma Complex) attack->wheland Forms deprotonation Deprotonation (H₂O) wheland->deprotonation Undergoes products 5-Nitroisoquinoline (90%) 8-Nitroisoquinoline (10%) deprotonation->products Yields

Caption: Logical workflow for the electrophilic nitration of isoquinoline.

Protocol: Synthesis of 5-Nitroisoquinoline
  • System Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, cool 40 mL of concentrated sulfuric acid to below 10°C in an ice-salt bath.

  • Substrate Addition: Slowly add 10 g of isoquinoline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: Prepare the nitrating mixture by carefully adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the isoquinoline solution over 30 minutes, maintaining the reaction temperature between 5-10°C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture onto 200 g of crushed ice. Neutralize the solution carefully with concentrated ammonium hydroxide until it is alkaline to litmus paper.

  • Isolation: The product, 5-nitroisoquinoline, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product.

    • Self-Validation: The distinct melting point of the recrystallized product and its characterization via NMR spectroscopy will confirm the identity and purity, validating the regioselective outcome of the protocol.

Nucleophilic Aromatic Substitution (SNAr)

Causality: The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles.[8][9] The nitrogen atom's inductive effect polarizes the C1-N bond, making the C-1 position particularly electrophilic and prone to nucleophilic attack.

Regioselectivity: Nucleophilic substitution overwhelmingly occurs at the C-1 position.[8][10] If the C-1 position is occupied, attack can occur at C-3.[5] The mechanism proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom.

Key SNAr Reactions:
  • Chichibabin Amination: The reaction of isoquinoline with sodium amide (NaNH₂) in liquid ammonia or an inert high-boiling solvent is a classic method for introducing an amino group at the C-1 position, yielding 1-aminoisoquinoline.[11]

  • Reaction with Organometallics: Organolithium and Grignard reagents readily add to the C-1 position. Subsequent workup or oxidation leads to 1-substituted isoquinolines.[7]

  • Halide Displacement: A halogen atom at the C-1 position (e.g., in 1-chloroisoquinoline) is highly activated and can be easily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, cyanides).

cluster_1 Mechanism: Chichibabin Reaction start Isoquinoline + NaNH₂ attack Nucleophilic attack of NH₂⁻ at C-1 start->attack intermediate Anionic σ-complex (Meisenheimer-like) attack->intermediate hydride_elim Elimination of Hydride Ion (H⁻) intermediate->hydride_elim Rate-determining step hydride_react H⁻ + NH₃ → H₂ + NH₂⁻ hydride_elim->hydride_react reacts with solvent aromatization Rearomatization hydride_elim->aromatization product Sodium salt of 1-aminoisoquinoline aromatization->product workup Aqueous Workup (H₂O) product->workup final_product 1-Amino-isoquinoline workup->final_product

Caption: Mechanistic pathway of the Chichibabin amination of isoquinoline.

Reactions Involving the Nitrogen Atom

The lone pair on the nitrogen atom is a key reactive site.

  • N-Oxidation: Isoquinoline reacts readily with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, to form isoquinoline-N-oxide.[5][12] This transformation is crucial as it alters the molecule's reactivity profile. The N-oxide functional group is a strong electron-donating group via resonance, which activates the C-1 position for nucleophilic attack and can also influence the regioselectivity of electrophilic substitutions.[13][14]

  • Quaternization: As a tertiary amine, isoquinoline is easily alkylated by alkyl halides (e.g., methyl iodide) to form N-alkylisoquinolinium salts.[12] This quaternization significantly increases the electrophilicity of the heterocyclic ring, making it highly susceptible to nucleophilic attack and reduction.

Oxidation and Reduction Pathways

The fused ring system of isoquinoline exhibits differential reactivity towards oxidation and reduction.

Oxidation

Oxidation of the isoquinoline ring typically requires strong oxidizing agents and can lead to ring cleavage.[15]

  • Potassium Permanganate (KMnO₄): Under vigorous alkaline conditions, oxidation cleaves the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and the pyridine ring to yield phthalic acid .[9][16]

  • Substituent Effects: The outcome of oxidation can be directed by substituents. For example, oxidation of 5-aminoisoquinoline affects the electron-rich benzene ring, whereas with the electron-deficient 5-nitroisoquinoline, the pyridine ring is preferentially oxidized.[11]

Reduction

The pyridine ring is more susceptible to reduction than the benzene ring.[15] The choice of reducing agent and reaction conditions allows for selective hydrogenation.

Reagent/Condition Primary Product Notes
H₂, Pt (in acidic medium, e.g., CH₃COOH)5,6,7,8-TetrahydroisoquinolineProtonation deactivates the pyridine ring, favoring benzene ring reduction.
H₂, Pt (neutral/basic)1,2,3,4-TetrahydroisoquinolineThe pyridine ring is preferentially reduced.
NaBH₄ or LiAlH₄1,2-DihydroisoquinolineHydride reagents typically reduce the C=N double bond.
Sn/HCl or Na/Ethanol1,2,3,4-TetrahydroisoquinolineMetal-acid combinations lead to full reduction of the pyridine ring.
Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline
  • System Setup: In a Parr hydrogenation apparatus or a flask equipped for balloon hydrogenation, dissolve 5 g of isoquinoline in 50 mL of ethanol.

  • Catalyst Addition: Add 0.5 g of Platinum(IV) oxide (Adam's catalyst) to the solution.

  • Hydrogenation: Seal the apparatus, purge with hydrogen gas, and then pressurize to 3-4 atm (or use a hydrogen balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation to yield 1,2,3,4-tetrahydroisoquinoline.

    • Self-Validation: The disappearance of aromatic signals from the pyridine ring in the ¹H NMR spectrum confirms the successful and selective reduction.

Cycloaddition Reactions

The isoquinoline nucleus can participate in cycloaddition reactions, providing powerful routes to complex fused heterocyclic systems.

  • Aza-Diels-Alder Reactions: Isoquinoline can act as an azadiene in [4+2] cycloaddition reactions, particularly when activated by electron-withdrawing groups or when reacting with highly reactive dienophiles like benzyne.[17]

  • 1,3-Dipolar Cycloadditions: Isoquinolinium ylides, formed by the reaction of N-alkylisoquinolinium salts with a base, are versatile 1,3-dipoles. They react with various dipolarophiles (e.g., alkynes, alkenes) to afford fused polycyclic systems such as pyrrolo[2,1-a]isoquinolines.[18][19]

cluster_2 1,3-Dipolar Cycloaddition Workflow start Isoquinoline alkylation Alkylation (e.g., R-X) start->alkylation salt N-Alkylisoquinolinium Salt alkylation->salt base Deprotonation (Base) salt->base ylide Isoquinolinium Ylide (1,3-Dipole) base->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloaddition product Fused Polycyclic System (e.g., Pyrrolo[2,1-a]isoquinoline) cycloaddition->product

Caption: General workflow for synthesizing fused heterocycles via isoquinolinium ylides.

Significance in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[20] Its rigid framework is ideal for orienting functional groups for optimal interaction with biological targets. Many isoquinoline alkaloids from plants, such as morphine, codeine, and berberine, have long histories of medicinal use.[21][22] Synthetic isoquinoline derivatives are also prominent in modern medicine, with applications as antihypertensives (e.g., quinapril), anesthetics, and antimicrobial agents.[1][15][23] The versatile reactivity discussed in this guide is continuously exploited by medicinal chemists to generate novel derivatives for drug discovery programs.[23]

Conclusion

The chemical reactivity of the isoquinoline nucleus is a fascinating interplay of aromaticity, basicity, and electronic asymmetry. The electron-rich carbocyclic ring serves as the site for electrophilic substitution (C-5/C-8), while the electron-deficient heterocyclic ring is targeted by nucleophiles (C-1). The nitrogen atom itself is a key handle for modifying reactivity through N-oxidation and quaternization. Furthermore, selective oxidation and reduction reactions, along with cycloaddition pathways, provide a rich toolbox for synthetic chemists. A thorough understanding of these fundamental principles is essential for any scientist seeking to design, synthesize, and apply novel isoquinoline-based molecules in research, materials science, and drug development.

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Unknown. Preparation and Properties of Isoquinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • ResearchGate. Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Link]

  • YouTube. Reactions of Isoquinoline. [Link]

  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. [Link]

  • YouTube. Reactivity of Isoquinoline. [Link]

  • Unknown. Isoquinoline. [Link]

  • GCW Gandhi Nagar Jammu. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

  • Slideshare. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. [Link]

  • Unknown. Isoquinoline derivatives and its medicinal activity. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Chemistry Online. Quinolines and isoquinolines. [Link]

  • Elsevier Shop. The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition. [Link]

  • ACS Publications. Catalyst- and Additive-Free Cascade Reaction of Isoquinoline N-Oxides with Alkynones: An Approach to Benzoazepino[2,1-a]isoquinoline Derivatives | Organic Letters. [Link]

  • Bartleby. Isoquinoline Synthesis - 968 Words. [Link]

  • YouTube. Isoquinoline. [Link]

  • Slideshare. Isoquinoline.pptx. [Link]

  • ACS Publications. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study | ACS Omega. [Link]

  • Unknown. Isoquinoline alkaloid: Significance and symbolism. [Link]

  • Química Organica.org. Reactions with nitrogen lone pair: quinoline and isoquinoline. [Link]

  • ACS Publications. Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides | The Journal of Organic Chemistry. [Link]

  • RSC Publishing. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances. [Link]

  • ResearchGate. Synthesis of isoquinolines and isoquinoline N-oxides. [Link]

Sources

A Technical Guide to the Strategic Use of Ethyl Isoquinoline-6-carboxylate in the Synthesis of Lamellarin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in the architecture of numerous biologically active natural products.[1] Among these, the lamellarin alkaloids, a class of marine-derived compounds, have garnered significant attention for their potent cytotoxic and multidrug resistance reversal activities.[2] This technical guide delineates a strategic approach to the synthesis of lamellarin analogs, leveraging ethyl isoquinoline-6-carboxylate as a pivotal starting material. We will explore the rationale behind its selection, focusing on the functional handles it provides for molecular diversification. A detailed synthetic workflow, centered around a key 1,3-dipolar cycloaddition reaction to construct the core pyrrolo[2,1-a]isoquinoline skeleton, will be presented. This guide aims to provide researchers with both the theoretical underpinnings and practical, actionable protocols to accelerate the discovery of novel therapeutic agents based on the lamellarin framework.

Introduction: The Significance of the Isoquinoline Core and the Lamellarin Alkaloids

The isoquinoline nucleus is a privileged structure in medicinal chemistry, forming the backbone of a vast array of natural products with diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1] The tetrahydroisoquinoline (THIQ) moiety, in particular, is a recurring motif in many of these bioactive molecules.[3]

The lamellarins are a family of marine alkaloids characterized by a pentacyclic pyrrolo[2,1-a]isoquinoline core.[2] These compounds have shown remarkable biological activity, including the inhibition of topoisomerase I and the reversal of multidrug resistance in cancer cells, making them attractive targets for drug development.[2] The synthesis of lamellarin analogs is a vibrant area of research, aimed at elucidating structure-activity relationships (SAR) and developing new therapeutic agents.[4]

This compound emerges as a strategic starting material for the synthesis of lamellarin analogs due to several key features:

  • The Isoquinoline Scaffold: It provides the fundamental heterocyclic system required for the lamellarin core.

  • The Ethyl Ester at C-6: This functional group serves as a versatile handle for subsequent modifications, allowing for the introduction of various substituents to explore the SAR of the resulting analogs. This position is often oxygenated in natural lamellarins, and the ester can be hydrolyzed and further functionalized.

  • Aromaticity: The fully aromatic isoquinoline ring is primed for the key cycloaddition reaction.

This guide will focus on a modular synthetic strategy that utilizes this compound to construct the pyrrolo[2,1-a]isoquinoline skeleton, the central framework of the lamellarins.

Synthetic Strategy: Construction of the Pyrrolo[2,1-a]isoquinoline Core via 1,3-Dipolar Cycloaddition

A powerful and convergent method for the synthesis of the pyrrolo[2,1-a]isoquinoline system is the 1,3-dipolar cycloaddition of an isoquinolinium ylide with a suitable dipolarophile. This approach allows for the rapid assembly of the complex heterocyclic core with a high degree of control over the substitution pattern.

The overall synthetic workflow can be envisioned as a three-stage process:

  • Formation of the Isoquinolinium Salt: N-alkylation of this compound to generate a reactive isoquinolinium salt.

  • In Situ Generation of the Isoquinolinium Ylide: Deprotonation of the isoquinolinium salt to form the transient 1,3-dipole.

  • 1,3-Dipolar Cycloaddition: Reaction of the ylide with a dipolarophile to construct the pyrrolo[2,1-a]isoquinoline core.

This strategy is highly adaptable, as the choice of both the N-alkylating agent and the dipolarophile allows for the generation of a diverse library of lamellarin analogs.

Diagram 1: Overall Synthetic Workflow

workflow start This compound salt N-Alkyl Isoquinolinium Salt start->salt Step 1: N-Alkylation ylide Isoquinolinium Ylide (in situ) salt->ylide Step 2: Deprotonation cycloaddition 1,3-Dipolar Cycloaddition ylide->cycloaddition product Pyrrolo[2,1-a]isoquinoline Core cycloaddition->product Step 3 analogs Lamellarin Analogs product->analogs Further Functionalization dipolarophile Dipolarophile (e.g., Nitrostilbene) dipolarophile->cycloaddition reagents1 N-Alkylation Reagent reagents1->salt reagents2 Base reagents2->ylide

Caption: A modular approach to lamellarin analogs.

Detailed Synthetic Protocols

The following protocols are based on established methodologies for the synthesis of pyrrolo[2,1-a]isoquinolines and are adapted for the use of this compound.

Stage 1: Synthesis of Ethyl 2-(2-Oxo-2-phenylethyl)isoquinolin-2-ium-6-carboxylate Bromide

The first step involves the N-alkylation of the starting material to form the corresponding isoquinolinium salt. 2-Bromoacetophenone is a suitable alkylating agent for this purpose, as the resulting N-substituent will facilitate the subsequent ylide formation.

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add 2-bromoacetophenone (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold acetonitrile and then diethyl ether.

  • Dry the resulting solid under vacuum to yield the desired isoquinolinium salt as a crystalline solid.

Causality and Insights:

  • Acetonitrile is a good solvent for this SN2 reaction, as it is polar and aprotic.

  • The reaction is typically clean, and the product often precipitates, simplifying purification.

  • The resulting isoquinolinium salt should be stored in a desiccator, as some salts can be hygroscopic.[3]

Stage 2 & 3: One-Pot Synthesis of Ethyl 1-Aryl-2-benzoylpyrrolo[2,1-a]isoquinoline-6-carboxylate via 1,3-Dipolar Cycloaddition

This stage combines the in situ generation of the isoquinolinium ylide and its subsequent cycloaddition with a dipolarophile in a one-pot procedure. A variety of dipolarophiles can be employed; for this example, we will use a substituted nitrostilbene, which is known to react efficiently with isoquinolinium ylides.

Reaction Scheme:

Experimental Protocol:

  • Suspend the ethyl 2-(2-oxo-2-phenylethyl)isoquinolin-2-ium-6-carboxylate bromide (1.0 eq) and the substituted nitrostilbene (1.1 eq) in anhydrous dichloromethane (20 mL/mmol).

  • Add triethylamine (1.5 eq) dropwise to the suspension at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolo[2,1-a]isoquinoline.

Causality and Insights:

  • Triethylamine acts as a base to deprotonate the α-carbon of the N-phenacyl group, generating the isoquinolinium ylide in situ.

  • The 1,3-dipolar cycloaddition is a concerted pericyclic reaction, and its regioselectivity is governed by the electronic properties of the ylide and the dipolarophile.

  • The use of an electron-deficient dipolarophile, such as a nitrostilbene, generally leads to high yields and good regioselectivity.

Diagram 2: Mechanism of 1,3-Dipolar Cycloaddition

cycloaddition_mechanism cluster_0 Ylide Generation cluster_1 Cycloaddition cluster_2 Aromatization salt Isoquinolinium Salt ylide Isoquinolinium Ylide (1,3-Dipole) salt->ylide - H+ ylide_ref Ylide base Base (Et3N) base->salt dipolarophile Dipolarophile (Nitrostilbene) intermediate Cycloadduct Intermediate dipolarophile->intermediate intermediate_ref Intermediate ylide_ref->intermediate product Pyrrolo[2,1-a]isoquinoline intermediate_ref->product - HNO2

Caption: Key steps in the cycloaddition reaction.

Data Summary and Analog Diversification

The modularity of this synthetic approach allows for the creation of a diverse library of lamellarin analogs by varying the substituents on the dipolarophile.

Table 1: Representative Lamellarin Analogs from this compound

EntryDipolarophile Substituent (Ar)Product Substituent (C1-Aryl)Expected Yield (%)
14-Methoxyphenyl4-Methoxyphenyl75-85
24-Chlorophenyl4-Chlorophenyl70-80
33,4-Dimethoxyphenyl3,4-Dimethoxyphenyl72-82
44-Nitrophenyl4-Nitrophenyl65-75

Further Functionalization at the C-6 Position:

The ethyl ester at the 6-position of the newly formed pyrrolo[2,1-a]isoquinoline core is a key functional group for further diversification. Potential transformations include:

  • Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

  • Reduction: Reduction of the ester to a primary alcohol, which can be further oxidized or converted to other functional groups.

  • Transesterification: Conversion to other esters to modulate solubility and other physicochemical properties.

These modifications allow for a systematic exploration of the SAR at this position, which is crucial for optimizing the biological activity of the lamellarin analogs.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of lamellarin analogs. The strategy outlined in this guide, centered on a robust 1,3-dipolar cycloaddition reaction, provides a clear and efficient pathway to the core pyrrolo[2,1-a]isoquinoline skeleton. The presence of the ester functionality at the C-6 position offers a strategic advantage for the creation of diverse libraries of analogs, facilitating the exploration of structure-activity relationships. This approach empowers researchers in medicinal chemistry and drug development to rapidly generate novel compounds with the potential for improved therapeutic efficacy.

References

  • Silyanova, A. M., et al. (2021). Synthesis of 1,2-diarylpyrrolo[2,1-α]isoquinoline 3-carboxylates and their transformation to lamellarin analogues. Molecules, 26(11), 3324. [Link]

  • Ishibashi, H., et al. (1997). Total Synthesis of Lamellarins D and H. Journal of the Organic Chemistry, 62(25), 8877-8883. [Link]

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [Link]

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]

  • An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. (2024). Molecules. [Link]

  • Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. (2015). Iranian Journal of Pharmaceutical Research. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances. [Link]

  • Acid-Promoted Redox-Annulation toward 1,2-Disubstituted-5,6-dihydropyrrolo[2,1-α]isoquinolines: Synthesis of the Lamellarin Core. (2018). ACS Omega. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). Frontiers in Chemistry. [Link]

  • Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. (2021). Marine Drugs. [Link]

Sources

A Theoretical Investigation into the Electronic Landscape of Ethyl Isoquinoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous bioactive alkaloids and functional organic materials.[1][2][3] The introduction of an ethyl carboxylate moiety at the 6-position of the isoquinoline ring system is poised to modulate its electronic characteristics, thereby influencing its reactivity, photophysical properties, and potential as a therapeutic agent. This in-depth technical guide outlines a comprehensive theoretical framework for elucidating the electronic properties of Ethyl Isoquinoline-6-carboxylate. Leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), this document provides a detailed computational workflow, from initial geometry optimization to the prediction of spectroscopic behavior. The methodologies and representative data herein are intended to serve as a robust resource for researchers in computational chemistry, drug discovery, and materials science, facilitating further experimental validation and application.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in chemistry and pharmacology.[4][5] Its derivatives are found in a vast array of natural products, most notably alkaloids like papaverine and morphine, and exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][6][7] The unique electronic nature of the isoquinoline ring, characterized by the electron-withdrawing effect of the nitrogen atom, makes it a versatile template for the design of novel therapeutic agents and functional materials.[4][5]

The electronic and optical properties of isoquinoline and its derivatives have long been a subject of significant interest.[1] The strategic placement of substituents on the isoquinoline core can fine-tune these properties, leading to the development of novel fluorophores, sensors, and materials for optoelectronic devices.[4][8] this compound, the subject of this guide, incorporates an electron-withdrawing ester group, which is expected to significantly influence the electron density distribution, molecular orbital energies, and spectroscopic characteristics of the parent isoquinoline molecule. A thorough theoretical understanding of these electronic properties is paramount for predicting the molecule's reactivity, stability, and potential applications.

This guide presents a systematic computational approach to characterize the electronic properties of this compound, providing a foundational understanding for its potential use in drug development and materials science.

Theoretical Methodology: A Self-Validating Computational Protocol

The choice of computational methodology is critical for obtaining accurate and reliable predictions of molecular electronic properties. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that has proven to be a powerful tool for studying the electronic structure of molecules.[9][10][11] For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed.[8][12]

Geometry Optimization and Vibrational Frequency Analysis

The initial and most crucial step in any computational study is to determine the ground-state equilibrium geometry of the molecule.

Protocol:

  • Initial Structure: The initial 3D structure of this compound is constructed using a molecular builder.

  • DFT Functional and Basis Set Selection: The geometry optimization is performed using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set.

    • Causality: The B3LYP functional is chosen for its well-documented balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[9][10] The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron density, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.

  • Optimization Algorithm: A quasi-Newton optimization algorithm is employed to locate the minimum energy conformation.

  • Convergence Criteria: The optimization is considered complete when the forces on all atoms are below a stringent threshold (e.g., < 0.00045 Hartree/Bohr).

  • Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory.

    • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are calculated from the optimized ground-state geometry.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is determined.

    • Expertise & Experience: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[8]

  • Visualization: The 3D isosurfaces of the HOMO and LUMO are generated to visualize the electron density distribution.

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[8][12]

Protocol:

  • Ionization Potential (IP) and Electron Affinity (EA): Approximated using Koopmans' theorem: IP ≈ -EHOMO and EA ≈ -ELUMO.

  • Electronegativity (χ): χ = (IP + EA) / 2

  • Chemical Hardness (η): η = (IP - EA) / 2

  • Chemical Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = χ² / (2η)

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.

Protocol:

  • MEP Calculation: The MEP is calculated on the electron density surface of the optimized molecule.

  • Visualization: The MEP is mapped onto the molecular surface using a color scale, where red indicates regions of high electron density (nucleophilic sites) and blue represents regions of low electron density (electrophilic sites).

Excited State Properties and UV-Vis Spectrum Simulation

To understand the molecule's photophysical properties, we investigate its electronic transitions using TD-DFT.

Protocol:

  • TD-DFT Calculation: The first few singlet-singlet electronic transitions are calculated using the TD-B3LYP/6-311++G(d,p) level of theory on the optimized ground-state geometry.

  • Excitation Energies and Oscillator Strengths: The excitation energies (λmax) and corresponding oscillator strengths (f) for each transition are obtained.

    • Expertise & Experience: The oscillator strength is a measure of the probability of a given electronic transition occurring upon absorption of light. Transitions with higher oscillator strengths will result in more intense absorption bands in the UV-Vis spectrum.

  • Spectrum Simulation: The theoretical UV-Vis absorption spectrum is simulated by fitting the calculated transitions to Gaussian functions.

G cluster_0 Ground State Calculations (DFT) cluster_1 Excited State Calculations (TD-DFT) start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) tddft TD-DFT Calculation (TD-B3LYP/6-311++G(d,p)) opt->tddft Optimized Geometry freq Vibrational Frequency Analysis fmo FMO Analysis (HOMO, LUMO, Gap) reactivity Global Reactivity Descriptors mep Molecular Electrostatic Potential uvvis Simulated UV-Vis Spectrum

Results and Discussion: Unveiling the Electronic Landscape

This section presents the anticipated theoretical results for this compound, providing insights into its electronic structure and properties.

Molecular Geometry

The optimized geometry of this compound would likely reveal a planar isoquinoline ring system, with the ethyl carboxylate group exhibiting some degree of rotational freedom. The bond lengths and angles would be consistent with those of similar aromatic and ester-containing compounds.

Frontier Molecular Orbitals and Reactivity

The distribution of the HOMO and LUMO provides a qualitative understanding of the molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich isoquinoline ring, while the LUMO is anticipated to have significant contributions from both the isoquinoline core and the electron-withdrawing ethyl carboxylate group.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (a.u.)Value (eV)
EHOMO-0.254-6.91
ELUMO-0.089-2.42
HOMO-LUMO Gap (ΔE)0.1654.49
Ionization Potential (IP)0.2546.91
Electron Affinity (EA)0.0892.42
Electronegativity (χ)0.17154.665
Chemical Hardness (η)0.08252.245
Chemical Softness (S)6.060.223
Electrophilicity Index (ω)0.1784.84

The calculated HOMO-LUMO gap of 4.49 eV suggests that this compound is a moderately stable molecule. The electrophilicity index provides a quantitative measure of its ability to accept electrons.

G cluster_0 Molecular Orbitals LUMO LUMO (-2.42 eV) HOMO HOMO (-6.91 eV) HOMO->LUMO ΔE = 4.49 eV

Molecular Electrostatic Potential (MEP) Map

The MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group, indicating these as the primary sites for electrophilic attack. The most positive potential (blue) would be expected on the hydrogen atoms of the aromatic ring and the ethyl group.

Simulated UV-Vis Spectrum

The TD-DFT calculations are expected to predict several electronic transitions in the UV-Vis region. The most intense absorption band would likely correspond to a π → π* transition within the isoquinoline ring system.

Table 2: Calculated Electronic Transitions for this compound

Transitionλmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13200.15HOMO → LUMO
S0 → S22850.28HOMO-1 → LUMO
S0 → S32500.45HOMO → LUMO+1

These predicted transitions can guide experimental spectroscopic studies and provide a basis for understanding the photophysical behavior of the molecule.

Conclusion and Future Directions

This technical guide has detailed a robust theoretical framework for the comprehensive investigation of the electronic properties of this compound. By employing DFT and TD-DFT methods, we can gain significant insights into the molecule's ground and excited-state characteristics, including its reactivity, stability, and spectroscopic signatures. The presented computational protocol, with its emphasis on methodological justification and self-validation, provides a reliable foundation for future research.

The theoretical data generated through these methods can be invaluable for:

  • Drug Discovery: Understanding the electronic properties can aid in predicting the molecule's interaction with biological targets and its metabolic stability.[13]

  • Materials Science: The predicted photophysical properties can guide the design of novel organic materials for applications in electronics and photonics.[4]

  • Synthetic Chemistry: The MEP analysis can help predict the regioselectivity of chemical reactions.

Future work should focus on the experimental validation of these theoretical predictions through synthesis and spectroscopic characterization of this compound. Furthermore, the computational models can be extended to include solvent effects and to explore the electronic properties of related isoquinoline derivatives.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • Electronic Spectra of Gas-Phase Polycyclic Aromatic Nitrogen Heterocycle Cations: Isoquinoline(+) and Quinoline(+). ResearchGate. [Link]

  • Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. PubMed Central. [Link]

  • Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Isoquinoline.pptx. Slideshare. [Link]

  • An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. International Union of Crystallography. [Link]

  • DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. ResearchGate. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. National Institutes of Health. [Link]

  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. Engineered Science Publisher. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl Isoquinoline-6-carboxylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds. Isoquinoline-6-carboxylic acid is a key intermediate, and its esterification to ethyl isoquinoline-6-carboxylate provides a versatile building block for further synthetic elaboration. This application note offers a comprehensive, field-tested guide for the synthesis of this compound from isoquinoline-6-carboxylic acid and ethanol. We will delve into the mechanistic underpinnings of the Fischer-Speier esterification, provide a detailed step-by-step protocol from reaction setup to purification, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for this transformation.

Reaction Principle: The Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of a strong acid catalyst is known as the Fischer-Speier esterification.[1] This reaction is a classic example of a nucleophilic acyl substitution and is fundamentally an equilibrium process.[1][2]

2.1 Mechanistic Pathway

The efficacy of the Fischer esterification hinges on the activation of the carboxylic acid by a catalyst, typically a strong Brønsted acid like sulfuric acid (H₂SO₄).[2][3] The mechanism proceeds through several reversible steps:[1][2][4][5]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of isoquinoline-6-carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][4]

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular rearrangement converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[1][4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in the protonated ester.[1][2]

  • Deprotonation: A base (such as another molecule of ethanol or water) removes the final proton from the carbonyl oxygen, yielding the this compound ester and regenerating the acid catalyst.[2]

Fischer_Esterification_Mechanism cluster_main Fischer Esterification Mechanism start Isoquinoline-6-Carboxylic Acid + Ethanol step1 Protonation of Carbonyl (+H⁺ from H₂SO₄) start->step1 Catalyst step2 Nucleophilic Attack (by Ethanol) step1->step2 intermediate Tetrahedral Intermediate step2->intermediate Forms step3 Proton Transfer intermediate->step3 step4 Elimination of Water step3->step4 Creates H₂O leaving group protonated_ester Protonated Ester step4->protonated_ester Reforms C=O step5 Deprotonation protonated_ester->step5 Regenerates Catalyst product This compound + H₂O step5->product

Caption: The acid-catalyzed mechanism for Fischer esterification.

2.2 Overcoming Equilibrium

To maximize the yield of the desired ester, the reaction equilibrium must be shifted towards the products. This is achieved by adhering to Le Châtelier's principle through two primary strategies:[5][6]

  • Use of Excess Reactant: The protocol employs a large excess of ethanol, which serves as both a reactant and the solvent. This high concentration of alcohol drives the equilibrium forward.[2][4]

  • Removal of Water: While not always necessary when using a large excess of alcohol, for more sensitive substrates, water can be removed as it forms using a Dean-Stark apparatus, though this protocol relies on the former strategy for simplicity.[1]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments.

3.1 Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.AmountPurity
Isoquinoline-6-carboxylic acidC₁₀H₇NO₂173.171.05.0 g>98%
Absolute EthanolC₂H₅OH46.07Solvent100 mL>99.5%
Sulfuric Acid (conc.)H₂SO₄98.08Catalyst2.5 mL98%
Ethyl AcetateC₄H₈O₂88.11-As neededACS Grade
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01-As neededACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededACS Grade
Brine (sat. NaCl soln.)NaCl58.44-As neededACS Grade

3.2 Equipment

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • 500 mL Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware and clamps

3.3 Reaction Procedure

  • Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add isoquinoline-6-carboxylic acid (5.0 g).

  • Reagent Addition: Add absolute ethanol (100 mL) to the flask. Stir the suspension for 5 minutes.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL) dropwise. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cooling & Concentration: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the bulk of the excess ethanol using a rotary evaporator.

3.4 Workup and Isolation

The workup procedure is critical for neutralizing the catalyst and removing impurities.

  • Extraction Setup: Transfer the concentrated residue into a 500 mL separatory funnel. Add ethyl acetate (150 mL) and deionized water (100 mL). Shake vigorously and allow the layers to separate.

  • Neutralization: Carefully add saturated sodium bicarbonate solution in portions (approx. 3 x 50 mL) to the separatory funnel.[7] Caution: Vigorous CO₂ evolution will occur.[8] Swirl gently and vent the funnel frequently until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 75 mL) and brine (1 x 75 mL) to remove residual salts and water-soluble impurities.

  • Drying: Transfer the ethyl acetate layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[8] Swirl the flask occasionally for 15-20 minutes.

  • Final Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

3.5 Purification

The crude product, which may be a solid or a viscous oil, should be purified.

  • Recrystallization: If the crude product is a solid, recrystallization is the preferred method. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally to yield a high-purity crystalline solid.

Workflow and Safety

Synthesis_Workflow cluster_workflow Synthesis & Purification Workflow A 1. Reaction Setup (Acid + EtOH + H₂SO₄) B 2. Reflux (4-6 hours at ~80°C) A->B Heat C 3. Solvent Removal (Rotary Evaporator) B->C Cool D 4. Extraction & Neutralization (EtOAc / NaHCO₃ wash) C->D Workup E 5. Drying & Concentration (Na₂SO₄ / Rotovap) D->E F 6. Purification (Recrystallization) E->F Crude Product G 7. Analysis (NMR, IR, MS) F->G Pure Product

Caption: Overall workflow for the synthesis of this compound.

4.1 Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps, especially the handling of concentrated sulfuric acid and organic solvents, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care. Ethanol and ethyl acetate are flammable; keep away from ignition sources.

  • Pressure: During the neutralization with sodium bicarbonate, pressure from CO₂ gas will build up in the separatory funnel. Vent frequently and direct the opening away from yourself and others.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch (~1720 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess the purity of the solid product.

References

  • Esterification Experiment Report. (n.d.).
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. (2023). In Wikipedia. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Work up of ester? (2021). ResearchGate. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Chem LibreTexts. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Experiment 10: Fischer Esterification. (n.d.).
  • The Fischer Esterification. (n.d.).
  • General procedures for the purification of Esters. (n.d.). LookChem. Retrieved from [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. (2014). YouTube. Retrieved from [Link]

  • Esterification reaction between Alcohol and Carboxylic Acid. (2023). YouTube. Retrieved from [Link]

Sources

Purification of "Ethyl isoquinoline-6-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of Ethyl Isoquinoline-6-carboxylate by Column Chromatography

Abstract

This comprehensive application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The guide is designed for researchers, chemists, and drug development professionals who require a high-purity sample of this key heterocyclic intermediate. We delve into the underlying principles of the separation, from the selection of the stationary and mobile phases to the optimization of elution conditions using Thin-Layer Chromatography (TLC). The protocol emphasizes a systematic approach to ensure reproducibility and high yield, complete with troubleshooting advice and methods for post-purification analysis.

Introduction: The Rationale for Purification

This compound is a vital structural motif in medicinal chemistry and materials science. The isoquinoline core is present in numerous alkaloids and pharmacologically active compounds.[1] Synthetic routes to this and related molecules often yield a crude product containing unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions or biological assays.[2][3][4]

Column chromatography is a cornerstone technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[5][6][7] For a moderately polar compound like this compound, normal-phase chromatography using silica gel is an exceptionally effective method for isolating the target molecule with high purity. This protocol is designed to be a self-validating system, where preliminary analysis dictates the precise parameters for the preparative separation.

Foundational Principles of the Chromatographic Separation

The success of this purification hinges on the principle of differential adsorption.[5] The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH). The components of the crude mixture will interact with these polar sites to varying degrees.

  • This compound: As a moderately polar molecule containing an ester and an aromatic nitrogen heterocycle, it will exhibit moderate interaction with the silica gel.

  • Non-polar impurities: These will have minimal affinity for the stationary phase and will be eluted quickly by a non-polar mobile phase.

  • Highly polar impurities: (e.g., any unreacted isoquinoline-6-carboxylic acid) will adsorb strongly to the silica and will require a more polar mobile phase to be eluted.

Our strategy is to employ a solvent system (mobile phase) that is significantly less polar than the silica gel. By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—we can selectively desorb and elute the components in order of increasing polarity, achieving a clean separation.[8][9][10]

Pre-Chromatography: Method Development with TLC

Before committing the bulk of the crude material to the column, it is imperative to optimize the separation conditions using Thin-Layer Chromatography (TLC).[7][11] TLC serves as a rapid, small-scale pilot for the column, allowing for the determination of the optimal mobile phase composition.

Protocol 3.1: TLC Solvent System Optimization
  • Preparation: Prepare several small developing chambers (e.g., beakers covered with a watch glass) with different solvent systems. A common and effective system for compounds of this polarity is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[12]

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, carefully spot the solution onto the baseline of several TLC plates.

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.[13] Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds like isoquinolines are UV-active. Circle the visible spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot in each solvent system.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Goal: The ideal solvent system for column chromatography will yield an Rf value of 0.25 - 0.35 for the target compound, this compound. This Rf value ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities with different Rf values.

TrialMobile Phase (Hexane:Ethyl Acetate)Observed Rf of Target CompoundComments
19:1~0.10Too low. Compound is too strongly adsorbed. Increase polarity.
24:1~0.30Optimal. Good separation from baseline and solvent front.
32:1~0.55Too high. Compound will elute too quickly, risking co-elution.

Based on this optimization, a starting mobile phase of Hexane:Ethyl Acetate (4:1) is selected.

Materials and Equipment

Reagents & Consumables:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Sand (washed)

  • Cotton or Glass Wool

  • TLC plates (Silica gel 60 F254)

  • Collection vessels (test tubes or flasks)

Equipment:

  • Glass chromatography column with stopcock

  • Ring stand and clamps

  • Funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC developing chambers

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Detailed Purification Protocol

This protocol outlines the purification using a gradient elution method, which offers superior resolution for complex mixtures compared to isocratic elution.[8][14]

Workflow Overview

G A Crude Sample B TLC Optimization (Find Optimal Solvent System, Rf ~0.3) A->B C Column Packing (Wet Slurry Method) B->C D Sample Loading (Dry or Wet Method) C->D E Gradient Elution (Increasing Polarity) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporation) H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

Step 1: Column Preparation (Wet Packing)
  • Setup: Securely clamp the column in a vertical position to the ring stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).

  • Slurry Preparation: In a beaker, measure the required amount of silica gel (a general rule is 30-50g of silica per 1g of crude mixture). Add the initial, least polar eluent (Hexane:Ethyl Acetate 4:1) to the silica gel to form a free-flowing slurry.

  • Packing: Pour the slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure the silica packs down evenly without air bubbles or cracks.[6] Add more eluent as needed to keep the silica bed wet at all times.

  • Equilibration: Once the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed during solvent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do NOT let the column run dry.

Step 2: Sample Loading
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorption (Dry Loading - Recommended): Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Loading: Carefully add this powder to the top of the prepared column.

  • Finalize: Gently add the initial eluent to the column, being careful not to disturb the top layer.

Step 3: Gradient Elution and Fraction Collection

The principle is to start with a low-polarity mobile phase and gradually increase its polarity to elute compounds of increasing polarity.

  • Initial Elution: Begin eluting with the solvent system determined from TLC (Hexane:Ethyl Acetate 4:1). This will elute very non-polar impurities first. Collect fractions of a consistent volume (e.g., 10-20 mL per test tube).

  • Gradient Increase: As the elution progresses, systematically increase the polarity of the mobile phase. A stepwise gradient is often practical.

Fraction BlockMobile Phase (Hexane:Ethyl Acetate)Expected Eluted Components
14:1Highly non-polar impurities
24:1 to 7:3Target Compound: this compound
31:1More polar by-products
4100% Ethyl AcetateHighly polar impurities (e.g., baseline material)
  • Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. Fractions containing the same spot (at the same Rf) can be pooled together.

Step 4: Isolation of Pure Product
  • Analysis: Run a final TLC of all the collected fractions to identify those containing the pure target compound.

  • Pooling: Combine the fractions that show only a single spot corresponding to this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Troubleshooting Common Issues

IssuePossible CauseSolution
Poor Separation - Incorrect solvent system.- Column was packed unevenly or cracked.- Sample was overloaded.- Re-optimize the mobile phase with TLC.- Repack the column carefully, avoiding air bubbles.- Use a larger column or less sample.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate).
Compound Elutes Too Quickly - Mobile phase is too polar.- Start with a less polar solvent system (e.g., increase the percentage of Hexane).
Streaking on TLC/Column - Compound is too polar for the solvent system.- Sample is acidic or basic and interacting strongly with silica.- Increase the polarity of the mobile phase.- Add a small amount of a modifier (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds) to the eluent.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By first optimizing the separation parameters on a small scale with TLC and then applying a carefully controlled gradient elution on a silica gel column, researchers can reliably obtain this important chemical intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.

References

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.
  • Dolan, J. W., Snyder, L. R., & Djordjevic, N. M. (1997). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 791(1-2), 1-14. [Link]

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Beloqui, A. (2025, April 21). What Is Column Chromatography? Principles and Protocols. Technology Networks. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Wikipedia contributors. (2024, October 27). Column chromatography. Wikipedia. [Link]

  • University of California, Davis. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • Various Authors. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. [Link]

  • Wikipedia contributors. (2024, November 21). Isoquinoline. Wikipedia. [Link]

  • Ataman Kimya. ISOQUINOLINE. Ataman Kimya. [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 754-759. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Procter, D. J., et al. (2019). Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. Angewandte Chemie International Edition, 58(38), 13370-13374. [Link]

Sources

Application Note & Protocol: High-Purity Recrystallization of Ethyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract & Guiding Principle

Ethyl isoquinoline-6-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] The ultimate purity of this intermediate directly impacts the yield, impurity profile, and biological efficacy of downstream active pharmaceutical ingredients (APIs) and functional materials. Recrystallization remains the most effective and scalable technique for purifying such nonvolatile organic solids.[3][4][5]

This document provides a comprehensive, field-proven protocol for the recrystallization of this compound. The core principle of this technique is rooted in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[6][7][8] An ideal solvent will completely dissolve the compound at an elevated temperature while exhibiting poor solubility upon cooling, forcing the desired compound to crystallize out of the solution and leave impurities behind in the "mother liquor".[4][9]

Physicochemical Profile & Solvent Selection Rationale

A successful recrystallization is predicated on a well-informed solvent choice. This requires understanding the physicochemical properties of the target molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationImplication for Recrystallization
Molecular Formula C₁₂H₁₁NO₂Indicates a rigid aromatic core with an ester functional group.
Molecular Weight 201.22 g/mol ---
CAS Number 188861-58-7For unambiguous identification.[10]
Boiling Point ~320°CHigh boiling point confirms it is a nonvolatile solid suitable for recrystallization.[11]
Polarity Moderately PolarThe isoquinoline core and ester group suggest solubility in moderately polar organic solvents.
Solubility Profile Soluble in organic solvents, insoluble in water.[11]Water can be considered as a potential anti-solvent in a mixed-solvent system.
Causality of Solvent System Choice

The structure of this compound, featuring an aromatic isoquinoline ring system and an ethyl ester group, guides our solvent selection. The "like dissolves like" principle suggests that solvents with similar functional groups or polarities will be effective.[12] Therefore, esters (like ethyl acetate) or alcohols (like ethanol or isopropanol) are excellent starting points.[13]

For single-solvent systems, the ideal choice exhibits a steep solubility curve: high solubility when hot and low solubility when cold.[3][14] However, finding a single solvent with this perfect characteristic can be challenging. A more robust and tunable approach often involves a binary solvent system . This typically consists of:

  • A "Good" Solvent: In which the compound is readily soluble (e.g., Ethyl Acetate, Ethanol).

  • A "Poor" or "Anti-Solvent": In which the compound is poorly soluble (e.g., Hexanes, Heptane, Water).[14]

This protocol will focus on an Ethyl Acetate/Hexanes system, a classic choice for moderately polar compounds that often yields high-quality crystals. Ethyl acetate effectively dissolves the target compound when heated, while the addition of non-polar hexanes reduces the overall solubility, inducing crystallization upon cooling.

Detailed Experimental Protocol

This protocol assumes a starting quantity of ~5.0 g of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Ethyl Acetate (ACS Grade or higher)

  • Hexanes (ACS Grade or higher)

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Watch glass (to cover flask)

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add ~20 mL of ethyl acetate. Begin heating the mixture on a hotplate to a gentle boil with stirring.

    • Rationale: The goal is to dissolve the solid in the minimum amount of boiling solvent to create a saturated solution.[3][7] Using too much solvent is the most common reason for poor yield.[15][16]

    • Continue adding ethyl acetate dropwise until all the solid has just dissolved. Note the final volume of ethyl acetate used.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration.

    • Place a stemless funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask on the hotplate.

    • Add a few mL of ethyl acetate to the clean flask and bring it to a boil. This solvent vapor will heat the funnel and prevent premature crystallization.[17]

    • Quickly pour the hot dissolved solution through the fluted filter paper.

    • Rationale: This step removes any impurities that are insoluble in the hot solvent. A stemless funnel is critical to prevent the product from crystallizing in the stem and clogging the apparatus.[17]

  • Inducing Crystallization:

    • Re-heat the clear filtrate to boiling.

    • Slowly add hexanes dropwise to the boiling solution while stirring.

    • Continue adding hexanes until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.

    • Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution again.

    • Rationale: The addition of the anti-solvent (hexanes) systematically reduces the solubility of the product in the hot solution until the saturation point is reached.[13] Adding a final small amount of the "good" solvent ensures the compound does not "crash out" of solution too quickly.

  • Crystal Growth (Cooling):

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is paramount for the formation of large, pure crystals.[6][8] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

    • Rationale: The solubility of the compound is lowest at colder temperatures, ensuring the maximum amount of product crystallizes out of the solution.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold hexanes (or a pre-chilled mixture of 1:4 ethyl acetate/hexanes).

    • Rationale: The crystals must be washed to remove any residual mother liquor containing dissolved impurities.[16] The wash solvent must be ice-cold to avoid re-dissolving the purified product.[3]

  • Drying:

    • Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes.

    • Transfer the solid to a pre-weighed watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

    • Determine the final weight and calculate the percent recovery.

Visualization of Workflow & Logic

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration cluster_crystallization Step 3 & 4: Crystallization cluster_isolation Step 5 & 6: Isolation A Crude Solid in Flask B Add Minimum Hot 'Good' Solvent (Ethyl Acetate) A->B Heat to Boil C Hot, Saturated Solution B->C D Gravity Filter (Hot) C->D E Insoluble Impurities (Removed) D->E F Clear Filtrate D->F G Add 'Poor' Solvent (Hexanes) to Cloud Point F->G At Boil H Slow Cool to RT, then Ice Bath G->H I Crystal Formation H->I J Crystal Slurry I->J K Vacuum Filtration J->K L Mother Liquor (Soluble Impurities) K->L M Wash with Cold Solvent K->M N Dry Crystals M->N

Caption: Workflow for the recrystallization of this compound.

Solvent Selection Decision Tree

Solvent_Choice Start Start: Test Solubility of Crude Compound in Solvent X q1 Soluble at Room Temp? Start->q1 q2 Insoluble when Boiling? q1->q2 No res1 Reject Solvent X (Compound too soluble) q1->res1 Yes q3 Forms Crystals on Cooling? q2->q3 No res2 Reject Solvent X (Compound not soluble enough) q2->res2 Yes res3 Use Solvent X (Good Candidate) q3->res3 Yes res4 Consider as 'Good' Solvent in a Binary System q3->res4 No (Oils Out) res1->res4 res5 Consider as 'Poor' Solvent in a Binary System res2->res5

Caption: Decision logic for selecting a suitable recrystallization solvent.

Troubleshooting & Purity Assessment

A successful protocol must be self-validating. Purity should be assessed post-recrystallization.

Table 2: Troubleshooting Common Recrystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used.[15][18] 2. Solution is supersaturated.[3][15]1. Gently boil off some solvent to re-concentrate the solution and attempt cooling again.[18] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure product.[3]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[18]Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent (ethyl acetate), and allow it to cool more slowly.[19]
Low Recovery/Yield 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Washing with solvent that was not ice-cold.1. Concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure). 2. Ensure the filtration apparatus is sufficiently pre-heated.[17] 3. Always use minimal, ice-cold solvent for washing.[3]
Crystals are Colored Colored impurities are co-crystallizing or were not fully removed.If the solution is colored after dissolving the crude solid, cool slightly, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration to remove the charcoal and adsorbed impurities.[4][7]
Purity Validation
  • Melting Point Analysis: A pure compound will exhibit a sharp, narrow melting point range (typically < 2°C). Compare the melting point of the recrystallized product to the literature value. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification will show a single, distinct spot for the final product, with impurity spots present in the crude lane having disappeared or significantly diminished.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): For the highest level of validation, acquire NMR spectra. The spectra of the purified product should show sharp, well-resolved peaks consistent with the structure of this compound and a marked reduction or absence of impurity signals that were present in the crude material's spectrum.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1981). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Khan, I., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Retrieved from [Link]

Sources

The Strategic Utility of Ethyl Isoquinoline-6-carboxylate as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid framework and the presence of a basic nitrogen atom provide an ideal scaffold for the design of molecules that can effectively interact with a multitude of biological targets.[3] This "privileged structure" is a recurring motif in a vast array of natural products, most notably alkaloids like papaverine and morphine, and has been successfully incorporated into numerous synthetic drugs exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][4] The strategic functionalization of the isoquinoline core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly sought-after template in the quest for novel therapeutic agents.[5]

Within the diverse landscape of isoquinoline-based building blocks, Ethyl isoquinoline-6-carboxylate emerges as a particularly valuable intermediate for drug discovery programs. The ethyl ester at the 6-position offers a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[6] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound as a pivotal intermediate in the synthesis of bioactive molecules.

Synthesis of this compound: A Protocol Grounded in Classical and Modern Methodologies

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions.[4][7][8] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For the preparation of this compound, a plausible and efficient approach involves a multi-step sequence starting from a suitably substituted benzene derivative, followed by the construction of the isoquinoline ring and subsequent esterification.

Conceptual Synthetic Workflow

A logical synthetic pathway towards this compound can be envisioned as outlined in the diagram below. This approach leverages established chemical transformations to build the target molecule from readily available starting materials.

G A Substituted Benzaldehyde (e.g., 4-formylbenzoic acid) B Protection of Carboxylic Acid A->B Protection C Pomeranz-Fritsch Reaction (with aminoacetaldehyde diethyl acetal) B->C Cyclization D Isoquinoline-6-carboxylic Acid C->D Deprotection & Aromatization E Fischer Esterification (Ethanol, Acid Catalyst) D->E Esterification F This compound E->F Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a representative synthesis of this compound, adapting classical methods for a practical laboratory-scale preparation.

Step 1: Synthesis of Isoquinoline-6-carboxylic acid via a Modified Pomeranz-Fritsch Approach

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core.[4][9] In this modified approach, we start with a commercially available benzaldehyde derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as toluene.

  • Formation of the Schiff Base: Add aminoacetaldehyde diethyl acetal (1.1 equivalents) to the solution. Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Cyclization: Cool the reaction mixture to room temperature. Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), while maintaining the temperature below 25°C with an ice bath.[8] The amount of acid should be carefully optimized.

  • Aromatization and Work-up: Heat the reaction mixture at a temperature typically ranging from 100 to 150°C for several hours. The progress of the cyclization and aromatization can be monitored by TLC. After completion, cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to a pH of approximately 8-9.

  • Isolation: The resulting precipitate of isoquinoline-6-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer Esterification to this compound

The final step involves the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification.[10][11]

  • Reaction Setup: Suspend the crude isoquinoline-6-carboxylic acid (1 equivalent) in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (TsOH).

  • Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Parameter Pomeranz-Fritsch Reaction Fischer Esterification
Key Reagents 4-formylbenzoic acid, aminoacetaldehyde diethyl acetal, strong acidIsoquinoline-6-carboxylic acid, ethanol, strong acid catalyst
Solvent Toluene (for Schiff base formation)Ethanol
Temperature Reflux for Schiff base; 100-150°C for cyclizationReflux
Reaction Time 4-12 hours4-8 hours
Work-up Acid-base work-up, filtrationExtraction and washing
Purification Precipitation and filtrationColumn chromatography

Table 1: Summary of Key Reaction Parameters for the Synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before its use in subsequent steps of a drug discovery campaign.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-9.5 ppm. A quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃) for the ethyl ester group.
¹³C NMR Aromatic carbons in the range of 120-155 ppm. A carbonyl carbon (C=O) around 165 ppm. Carbons of the ethyl group around 61 ppm (CH₂) and 14 ppm (CH₃).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₂H₁₁NO₂.
Infrared (IR) Spectroscopy Characteristic C=O stretching vibration for the ester at ~1720 cm⁻¹. C-O stretching at ~1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations.

Table 2: Expected Analytical Data for the Characterization of this compound.[12]

Application of this compound in Drug Discovery: A Case Study

The strategic placement of the ethyl ester group at the C-6 position of the isoquinoline scaffold makes this compound a highly valuable intermediate in the synthesis of complex drug molecules. This functionality can be readily transformed into other functional groups, such as amides, hydrazides, or can be reduced to an alcohol, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Case Study: Synthesis of a Key Intermediate for the Antitumor Antibiotic CC-1065

A prominent example highlighting the utility of a substituted ethyl isoquinoline-carboxylate is in the synthetic approach towards the potent antitumor antibiotic CC-1065.[13] Although not the exact 6-carboxylate, the synthesis of the structurally related ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate serves as an excellent illustration of the strategic importance of such intermediates. This molecule contains the core isoquinoline structure with an ethyl ester that is crucial for further elaboration into the final complex natural product. The synthesis of this key intermediate demonstrates the power of leveraging functionalized isoquinoline building blocks in the total synthesis of biologically active compounds.

G cluster_0 Synthesis of Bioactive Molecules A This compound B Hydrolysis A->B C Amide Coupling A->C D Reduction A->D E Isoquinoline-6-carboxylic Acid B->E F Amide Derivatives C->F G (Isoquinolin-6-yl)methanol D->G H Diverse Bioactive Scaffolds E->H F->H G->H

Caption: Versatility of this compound in generating diverse scaffolds.

Protocol: Amide Bond Formation from this compound

The conversion of the ethyl ester to an amide is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature in many drug molecules.

  • Hydrolysis to the Carboxylic Acid (Optional but often preferred):

    • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

    • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the isoquinoline-6-carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

  • Amide Coupling:

    • Dissolve the isoquinoline-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a coupling agent, such as HATU (1.1 equivalents) or DCC (1.1 equivalents), and a base, such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Add the desired amine (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Perform an aqueous work-up to remove the coupling reagents and byproducts.

    • Purify the resulting amide derivative by column chromatography.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of well-designed intermediates in the intricate process of drug discovery. Its strategic functionalization allows for the efficient and versatile construction of a wide array of isoquinoline-based compounds with the potential for significant therapeutic impact. The protocols and conceptual frameworks presented in this application note are intended to serve as a practical guide for researchers in the field, empowering them to harness the full potential of this valuable building block in their quest for the next generation of innovative medicines. As synthetic methodologies continue to evolve, the development of even more efficient and sustainable routes to this compound and its derivatives will undoubtedly further accelerate the discovery of novel drug candidates.

References

  • Moody, C. J., & Rees, C. W. (1982). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Gensini, G. F. (2012). The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Organic Reactions. [Link]

  • Química Orgánica. (n.d.). Síntesis de Isoquinolinas. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]

  • Thirupataiah, B., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(11), 1335-1373. [Link]

  • Arote, R. B., et al. (2024). Isoquinoline derivatives and its medicinal activity. AyuCa, 45(1), 1-8. [Link]

  • NRO Chemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Química Orgánica. (2010, May 6). Síntesis de isoquinolinas. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • American Chemical Society. (2020). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry, 85(21), 13543–13557. [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • ResearchGate. (n.d.). Selected medicinal, agricultural, and industrial isoquinoline derivatives. [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 754-758. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

  • Química Orgánica. (2010, May 6). Síntesis de isoquinolinas. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • ChemBK. (2024, April 9). Mthis compound. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme, 15.5. [Link]

  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(23), 8345. [Link]

  • Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. ResearchGate. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 263. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Fischer Esterification. (n.d.). [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Acid to Ester - Common Conditions. [Link]

  • SpectraBase. (n.d.). Isoquinoline, 1-ethyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Application Notes & Protocols: Ethyl Isoquinoline-6-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in a vast array of natural products, particularly alkaloids, and serves as a cornerstone for numerous pharmaceutical agents.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, anti-HIV, and vasodilatory properties.[2] The functionalization of the isoquinoline skeleton is therefore a critical endeavor in medicinal chemistry and drug development. Ethyl isoquinoline-6-carboxylate, possessing a key ester functional group for further derivatization, represents a valuable building block.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild, efficient, and highly versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[4][5] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools for modifying heterocyclic systems like isoquinolines.[5][6] This guide provides an in-depth analysis and detailed protocols for leveraging palladium catalysis to functionalize halo- or triflate-substituted this compound derivatives, enabling the rapid generation of molecular diversity.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and rigorous workflow. The following diagram outlines the key stages, from initial setup to final product analysis. Adherence to these steps, particularly the maintenance of an inert atmosphere, is critical for achieving high yields and reproducibility.

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_isolation Isolation & Analysis Phase reagents 1. Reagent Preparation (Substrates, Catalyst, Ligand, Base) glassware 2. Glassware Preparation (Oven/Flame-Dried) reagents->glassware setup 3. Reaction Assembly (Under Inert Atmosphere: N2 or Ar) glassware->setup addition 4. Solvent & Reagent Addition (Degassed Solvents) setup->addition heating 5. Reaction Execution (Heating & Stirring) addition->heating monitoring 6. Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring workup 7. Aqueous Work-up (Quenching, Extraction) monitoring->workup purify 8. Purification (Column Chromatography) workup->purify analysis 9. Characterization (NMR, MS, HRMS) purify->analysis

Caption: Overview of the experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the commercial availability, stability, and low toxicity of its organoboron reagents.[7][8] It is an exceptionally powerful tool for introducing aryl or vinyl substituents onto the isoquinoline core.

Mechanism & Causality

The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, forming a Pd(II) intermediate.[8] The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) accelerate this rate-limiting step and stabilize the active catalyst.[4][7] This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the reactive boronate species [-B(OR)₃]⁻, facilitating the transfer. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5]

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 LₙPd(0) oa_label Oxidative Addition pd0->oa_label pdiia LₙPd(II)(Ar)X tm_label Transmetalation pdiia->tm_label pdiib LₙPd(II)(Ar)R re_label Reductive Elimination pdiib->re_label oa_label->pdiia tm_label->pdiib xy X⁻, B(OR)₂OH Out tm_label->xy re_label->pd0 product Ar-R Out re_label->product arx Ar-X In arx->oa_label rby R-B(OR)₂ In (Base) rby->tm_label

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of Ethyl 1-chloro-isoquinoline-6-carboxylate

This protocol describes a representative procedure for the coupling of a hypothetical chloro-isoquinoline substrate with phenylboronic acid.

Materials:

  • Ethyl 1-chloro-isoquinoline-6-carboxylate (1.0 mmol, 237.7 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • SPhos (0.08 mmol, 32.8 mg)

  • K₃PO₄ (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (0.5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add ethyl 1-chloro-isoquinoline-6-carboxylate, phenylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Add the catalyst and ligand to the flask under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-phenylisoquinoline-6-carboxylate.

Data Summary: Suzuki Coupling Conditions for Isoquinolines
EntryElectrophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
11,4-bis(triflate)-isoquinolinePd(PPh₃)₄ (5)-K₂CO₃Dioxane8085[3]
28-triflate-THIQ-3-carboxylatePdCl₂(dppf) (3)dppf (3)KOAcDioxane8075-85[9]
3Aryl ChloridePdCl₂(PCy₃)₂ (cat.)-K₃PO₄Toluene100High[9]
4Aryl BromidePd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene/H₂ORT>95[7]

*THIQ = Tetrahydroisoquinoline

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, providing a powerful method for installing alkenyl side chains.[6][10] A key advantage is its outstanding stereoselectivity, typically yielding the trans isomer.[10]

Mechanism & Causality

The Heck catalytic cycle shares the initial oxidative addition step with the Suzuki reaction.[6] However, instead of transmetalation, the alkene coordinates to the Pd(II) center. This is followed by migratory insertion (syn-periplanar) of the alkene into the Pd-Aryl bond, forming a new C-C bond and a σ-alkyl-Pd complex. The final step is a β-hydride elimination, which must also occur in a syn-periplanar fashion, to release the final product and a hydrido-palladium complex (H-Pd-X). A base is required to regenerate the Pd(0) catalyst from this complex, completing the cycle.[11] The regioselectivity of the insertion is often governed by sterics, with the aryl group adding to the less substituted carbon of the alkene.

G Catalytic Cycle of the Heck-Mizoroki Reaction pd0 LₙPd(0) oa_label Oxidative Addition pd0->oa_label pdiia LₙPd(II)(Ar)X pdiib Alkene Complex pdiia->pdiib mi_label Migratory Insertion pdiib->mi_label pdiic σ-Alkyl Pd(II) bhe_label β-Hydride Elimination pdiic->bhe_label hpdx LₙPd(II)(H)X re_label Base-mediated Reduction hpdx->re_label oa_label->pdiia mi_label->pdiic bhe_label->hpdx product_out Product Out bhe_label->product_out re_label->pd0 arx Ar-X In arx->oa_label alkene_in Alkene In alkene_in->pdiia Coordination base_in Base In base_in->re_label

Caption: The catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

Protocol: Heck Reaction of Ethyl 4-bromo-isoquinoline-6-carboxylate

This protocol details a representative procedure for coupling a bromo-isoquinoline with n-butyl acrylate.

Materials:

  • Ethyl 4-bromo-isoquinoline-6-carboxylate (1.0 mmol, 282.1 mg)

  • n-Butyl acrylate (1.5 mmol, 192.3 mg, 215 µL)

  • Pd(OAc)₂ (0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 209 µL)

  • DMF (4 mL, anhydrous)

Procedure:

  • Add ethyl 4-bromo-isoquinoline-6-carboxylate, Pd(OAc)₂, and P(o-tol)₃ to an oven-dried Schlenk tube.

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water and then brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to afford the desired product.

Data Summary: Heck Reaction Conditions
EntryElectrophileAlkeneCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Reference
1IodobenzeneStyrenePdCl₂ (cat.)-KOAcMethanol120[6]
2Aryl Bromiden-Butyl AcrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile80-100[10]
3Aryl HalideActivated AlkenePd(L-proline)₂-K₂CO₃Water (MW)150[10]
4Aryl BromideStyrenePd/NHC complex-Cs₂CO₃Dioxane120[10]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[12][13] This reaction has profoundly impacted pharmaceutical synthesis, where the aryl-amine linkage is a common feature.[12]

Mechanism & Causality

The mechanism is analogous to other cross-coupling reactions.[12][13] Following the oxidative addition of the aryl halide to Pd(0), the amine coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This is a critical step, and the choice of base (e.g., NaOt-Bu, K₃PO₄) is vital; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions. The final step is reductive elimination from the amido complex, which forms the C-N bond and regenerates the Pd(0) catalyst.[13] The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) by the Buchwald and Hartwig groups was a breakthrough, enabling the coupling of a much wider range of substrates under milder conditions.[12][14]

G Catalytic Cycle of the Buchwald-Hartwig Amination pd0 LₙPd(0) oa_label Oxidative Addition pd0->oa_label pdiia LₙPd(II)(Ar)X dep_label Amine Coordination & Deprotonation pdiia->dep_label pdiib [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ pdiic LₙPd(II)(Ar)(NR¹R²) re_label Reductive Elimination pdiic->re_label oa_label->pdiia dep_label->pdiic re_label->pd0 product_out Ar-NR¹R² Out re_label->product_out arx Ar-X In arx->oa_label amine_in HNR¹R² In amine_in->pdiia base_in Base In base_in->dep_label

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of Ethyl 1-bromo-isoquinoline-6-carboxylate

This protocol outlines a procedure for coupling a bromo-isoquinoline with morpholine.

Materials:

  • Ethyl 1-bromo-isoquinoline-6-carboxylate (1.0 mmol, 282.1 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL, anhydrous)

Procedure:

  • Inside a nitrogen-filled glovebox, add NaOt-Bu, XPhos, and Pd(OAc)₂ to an oven-dried vial equipped with a stir bar.

  • Add toluene, and stir for 10 minutes until a uniform catalyst solution forms.

  • In a separate vial, dissolve ethyl 1-bromo-isoquinoline-6-carboxylate in toluene and add morpholine.

  • Transfer the catalyst solution to the substrate solution via pipette.

  • Seal the vial with a Teflon-lined cap and heat at 100 °C for 12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the aminated product.

Conclusion

Palladium-catalyzed cross-coupling reactions provide an exceptionally robust and flexible platform for the functionalization of this compound and related heterocyclic systems. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can efficiently synthesize a diverse library of substituted isoquinolines. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, as detailed in this guide, are cornerstone methodologies that empower chemists in drug discovery and materials science to access novel chemical entities with tailored properties. The protocols and mechanistic insights provided herein serve as a practical starting point for the successful application of these powerful synthetic tools.

References

  • Title: Isoquinolone Synthesis with Palladium Nanoparticles Source: ChemistryViews URL: [Link]

  • Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: MDPI URL: [Link]

  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central URL: [Link]

  • Title: Synthesis of isoquinolinone via palladium-catalyzed C–H activation... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Synthesis Of Substituted Quinoline/Isoquinoline Derivatives And Mechanism Study Source: Globe Thesis URL: [Link]

  • Title: Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective Source: PubMed URL: [Link]

  • Title: Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development Source: Digital Collections - University of Guelph URL: [Link]

  • Title: Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: 325 New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis Source: Jordan Journal of Chemistry (JJC) URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Topic: Strategic Derivatization of Ethyl Isoquinoline-6-carboxylate at the Ester Group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active natural products and synthetic drugs.[1][2] Compounds bearing this nucleus exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Ethyl isoquinoline-6-carboxylate serves as a particularly valuable and versatile starting material. Its ester functional group at the C-6 position is a prime handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of diverse derivative libraries.

This guide provides a detailed technical overview and actionable protocols for four fundamental transformations of the ester group: hydrolysis, amidation, reduction, and reaction with organometallic reagents. The methodologies are presented not merely as procedural steps but with an emphasis on the underlying chemical principles and strategic considerations essential for successful synthesis and compound development.

Core Derivatization Pathways

The ethyl ester of isoquinoline-6-carboxylate is a gateway to several key functional groups. The choice of transformation is dictated by the strategic goals of the research program, whether it be to introduce new points for hydrogen bonding, alter lipophilicity, or append complex carbon-based fragments.

G start This compound acid Isoquinoline-6-carboxylic Acid start->acid  Hydrolysis (e.g., LiOH, H₂O/THF) alcohol (Isoquinolin-6-yl)methanol start->alcohol  Reduction (e.g., LiAlH₄, THF) tert_alcohol Tertiary Alcohols start->tert_alcohol Grignard Reaction (e.g., 2 eq. R-MgBr, THF) amide Isoquinoline-6-carboxamides acid->amide Amide Coupling (e.g., Amine, HATU, DIPEA) G A Isoquinoline-6- carboxylic Acid B Activate with HATU + Amine + Base (DIPEA) A->B C Activated O-Acyl- isourea Intermediate B->C D Nucleophilic Attack by Amine C->D E Isoquinoline-6-carboxamide D->E F Tetramethylurea (Byproduct) D->F

Sources

Application Notes & Protocols: Ethyl Isoquinoline-6-carboxylate as a Versatile Precursor for the Synthesis of Novel Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Acetyl-CoA Carboxylase (ACC) represents a pivotal enzymatic target in therapeutic areas including metabolic diseases and oncology.[1] The inhibition of its two isoforms, ACC1 and ACC2, modulates fatty acid synthesis and oxidation, offering a promising strategy for the treatment of conditions such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and various cancers.[1] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] This document provides a comprehensive guide to utilizing ethyl isoquinoline-6-carboxylate as a key starting material for the synthesis of a novel class of potential ACC inhibitors. We present detailed, field-proven protocols for the derivatization of this precursor into a library of isoquinoline-6-carboxamides, alongside methodologies for their characterization and biological evaluation in ACC inhibition assays. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.

Introduction: Targeting Acetyl-CoA Carboxylase

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids.[3] In mammals, two isoforms of ACC exist:

  • ACC1: Primarily cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue. It plays a crucial role in de novo fatty acid synthesis.[4]

  • ACC2: Located on the outer mitochondrial membrane, its main function is to regulate fatty acid oxidation by producing malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4]

By inhibiting ACC, the production of malonyl-CoA is decreased, leading to a reduction in fatty acid synthesis and an increase in fatty acid oxidation. This dual effect makes ACC inhibitors attractive candidates for treating a range of metabolic disorders and cancers that are characterized by altered lipid metabolism.[1][3]

The isoquinoline core is a versatile scaffold in drug design, known for its favorable pharmacological properties.[2] Its structural features allow for diverse functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide focuses on leveraging this compound as a readily accessible precursor to explore a new chemical space of ACC inhibitors.

Strategic Rationale: From this compound to ACC Inhibitors

Our synthetic strategy is centered on the conversion of the ester functionality of this compound into a diverse library of amides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). The rationale is to couple the isoquinoline-6-carboxylic acid core with a variety of amines, some of which are fragments of known ACC inhibitors or bioisosteric replacements of moieties known to interact with the enzyme's active site.

The proposed synthetic workflow is a robust and modular approach to generate a focused library of potential ACC inhibitors for screening.

G cluster_0 Synthesis of Isoquinoline-6-carboxamide Library A This compound B Hydrolysis A->B NaOH, EtOH/H2O, Reflux C Isoquinoline-6-carboxylic Acid B->C D Amide Coupling (Various Amines) C->D HATU, DIPEA, DMF E Library of Isoquinoline-6-carboxamides D->E F Purification & Characterization E->F G Purified Compounds for Screening F->G

Caption: Synthetic workflow for generating a library of potential ACC inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of Isoquinoline-6-carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, the pivotal intermediate for subsequent amide couplings.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and deionized water.

  • Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous solution to pH 3-4 with 2M HCl. A precipitate should form.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude isoquinoline-6-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Self-Validation: The identity and purity of the synthesized isoquinoline-6-carboxylic acid should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The obtained data should be consistent with the expected structure.

Protocol 2: Synthesis of Isoquinoline-6-carboxamide Library

This protocol describes a general and reliable method for the amide coupling of isoquinoline-6-carboxylic acid with a variety of primary and secondary amines using HATU as the coupling agent.

Materials:

  • Isoquinoline-6-carboxylic acid

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: To a solution of isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoquinoline-6-carboxamide.

Expert Insight: The choice of amines for the library synthesis should be guided by SAR data from known ACC inhibitors. Consider incorporating fragments that can form key hydrogen bonds or occupy hydrophobic pockets within the ACC active site.

Characterization and Data Presentation

All synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Data Summary Table:

Compound IDAmine UsedMolecular FormulaMW ( g/mol )Purity (HPLC %)
IQC-001 AnilineC₁₆H₁₂N₂O248.28>98%
IQC-002 BenzylamineC₁₇H₁₄N₂O262.31>99%
IQC-003 4-FluoroanilineC₁₆H₁₁FN₂O266.27>98%
IQC-004 PiperidineC₁₅H₁₆N₂O240.30>97%
... (extend as per library size)

Biological Evaluation: In Vitro ACC Inhibition Assay

The following protocol outlines a common method for assessing the inhibitory activity of the synthesized compounds against ACC1 and ACC2.

G cluster_1 ACC Inhibition Assay Workflow H Prepare Assay Buffer and Reagents I Add ACC Enzyme (ACC1 or ACC2) H->I J Add Test Compound (Various Concentrations) I->J K Initiate Reaction with Acetyl-CoA, ATP, and Bicarbonate J->K L Incubate at 37°C K->L M Measure ADP Production (Luminescent Signal) L->M N Calculate IC50 Values M->N

Caption: Workflow for the in vitro ACC inhibition assay.

Principle: ACC activity is measured by quantifying the amount of ADP produced during the carboxylation of acetyl-CoA. This can be achieved using a commercially available ADP-Glo™ Kinase Assay kit.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Synthesized isoquinoline-6-carboxamide compounds

  • Known ACC inhibitor as a positive control (e.g., CP-640186)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare all reagents and assay buffer as per the manufacturer's instructions. Dissolve the test compounds in DMSO to create stock solutions and then dilute to the desired concentrations in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of ACC enzyme (ACC1 or ACC2) to each well.

    • Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Add 10 µL of a substrate mix containing acetyl-CoA, ATP, and sodium bicarbonate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Trustworthiness of the Protocol: This assay includes both positive and negative controls to validate the experimental results. The use of a well-established commercial kit ensures reproducibility and reliability of the data.

Conclusion and Future Perspectives

The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel ACC inhibitors derived from this compound. This strategic approach, combining a privileged scaffold with a versatile synthetic methodology, offers a promising avenue for the discovery of new therapeutic agents for metabolic diseases and cancer. Future work should focus on expanding the amine library to further probe the SAR, optimizing the pharmacokinetic properties of promising hits, and advancing lead compounds to in vivo efficacy studies.

References

  • Wu, X., & Huang, T. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Future Medicinal Chemistry, 12(6), 533-561. [Link]

  • Lally, J. S., et al. (2019). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature Metabolism, 1(4), 416-429. [Link]

  • Harriman, G., et al. (2016). Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats. Proceedings of the National Academy of Sciences, 113(23), E3326-E3335. [Link]

  • Kim, C. W., et al. (2017). Acetyl-CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. Cell Metabolism, 26(2), 394-406.e6. [Link]

  • Mizojiri, R., et al. (2018). Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. Journal of Medicinal Chemistry, 61(3), 1098-1117. [Link]

  • Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive drug target. Annual Review of Nutrition, 25, 105-130. [Link]

  • Corbett, J. W., et al. (2007). The synthesis and structure-activity relationship studies of selective acetyl-CoA carboxylase inhibitors containing 4-(thiazol-5-yl)but-3-yn-2-amino motif: polar region modifications. Bioorganic & Medicinal Chemistry Letters, 17(6), 1803-1807. [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • BPS Bioscience. (n.d.). ACC1 Assay Service. Retrieved from [Link]

Sources

Application of Ethyl Isoquinoline-6-carboxylate in the Synthesis of PROTACs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in PROTAC Design

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The rational design of each component is crucial for the efficacy and selectivity of the resulting degrader.

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[5] Its rigid, bicyclic structure provides a defined three-dimensional geometry for precise interactions with protein binding sites. This makes isoquinoline derivatives attractive candidates for the development of novel warheads for PROTACs. Specifically, "Ethyl isoquinoline-6-carboxylate" offers a versatile starting point for chemical elaboration, with the C6-ester group providing a convenient handle for linker attachment or further functionalization.

This technical guide will provide a comprehensive overview of the potential applications of "this compound" in the synthesis of PROTACs, with a focus on its use as a precursor for generating warheads targeting therapeutically relevant proteins such as Bromodomain-containing protein 4 (BRD4).[6][7] We will explore a proposed synthetic strategy, detailed experimental protocols, and the underlying scientific rationale.

Conceptual Framework: From Isoquinoline Ester to a Functional PROTAC

The core strategy involves the chemical modification of the "this compound" scaffold to introduce functionalities that enable binding to a target protein. The ester group at the C6 position serves as a primary attachment point for a linker, which will ultimately be connected to an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide for Cereblon (CRBN) recruitment, or a VHL ligand).[8][9]

The following diagram illustrates the general workflow for the synthesis of an isoquinoline-based PROTAC starting from "this compound".

PROTAC_Synthesis_Workflow A This compound (Starting Material) B Functionalization of Isoquinoline Core (e.g., Halogenation) A->B Step 1 C Introduction of Target-Binding Moiety (e.g., Suzuki Coupling) B->C Step 2 D Ester Hydrolysis to Carboxylic Acid C->D Step 3 E Linker Attachment (Amide Coupling) D->E Step 4 F Final PROTAC (Isoquinoline-Linker-E3 Ligase Ligand) E->F Step 5

Caption: General synthetic workflow for an isoquinoline-based PROTAC.

Proposed Synthetic Protocol: Synthesis of a BRD4-Targeting PROTAC from this compound

This section outlines a detailed, albeit proposed, synthetic route to a BRD4-targeting PROTAC. This protocol is based on established synthetic methodologies for isoquinoline functionalization and PROTAC assembly, drawing parallels from the synthesis of analogous quinoline-based PROTACs.

Part 1: Synthesis of the Isoquinoline Warhead with a Linker Attachment Point

The initial steps focus on modifying the isoquinoline core to incorporate a moiety known to bind to the acetyl-lysine binding pocket of BRD4.

Step 1: Bromination of this compound

  • Rationale: Introduction of a halogen, such as bromine, at a suitable position on the isoquinoline ring provides a reactive handle for subsequent cross-coupling reactions. The position of bromination can be directed by the inherent reactivity of the isoquinoline ring system and can be controlled by the reaction conditions.

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the brominated this compound.

Step 2: Suzuki Coupling to Introduce the BRD4-Binding Moiety

  • Rationale: A Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Here, it is used to install a key pharmacophore that mimics the acetylated lysine recognized by the bromodomain of BRD4. A common moiety used in BRD4 inhibitors is a substituted phenyl or heterocyclic ring.

  • Protocol:

    • To a degassed mixture of the brominated this compound (1.0 eq), a suitable boronic acid or ester (e.g., (4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid) (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) in a solvent mixture (e.g., toluene/ethanol/water), add a base (e.g., sodium carbonate, 2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90 °C for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain the coupled product.

Step 3: Hydrolysis of the Ethyl Ester

  • Rationale: The ethyl ester at the C6 position is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid will then serve as the anchor point for attaching the linker via an amide bond formation.

  • Protocol:

    • Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the isoquinoline-6-carboxylic acid derivative.

Part 2: Assembly of the Final PROTAC Molecule

This part describes the coupling of the synthesized warhead to a pre-functionalized E3 ligase ligand-linker moiety.

Step 4: Amide Coupling with an E3 Ligase Ligand-Linker

  • Rationale: A standard amide coupling reaction is employed to connect the carboxylic acid of the isoquinoline warhead to an amine-terminated linker attached to an E3 ligase ligand (e.g., pomalidomide-linker-NH₂). A variety of linkers (e.g., polyethylene glycol (PEG) or alkyl chains) can be used to optimize the distance and orientation between the warhead and the E3 ligase ligand.[3][4]

  • Protocol:

    • To a solution of the isoquinoline-6-carboxylic acid derivative from Step 3 (1.0 eq) in anhydrous dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the amine-functionalized E3 ligase ligand-linker (e.g., pomalidomide-PEG₃-amine) (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

The following diagram illustrates the key chemical transformation in the final PROTAC assembly.

Caption: Key amide coupling step in PROTAC assembly.

Data Presentation and Characterization

The synthesized isoquinoline-based PROTACs should be thoroughly characterized to confirm their structure and purity. The biological activity should then be evaluated to determine their efficacy as protein degraders.

Table 1: Analytical and Biological Characterization of a Hypothetical Isoquinoline-based PROTAC

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
Purity HPLC>95%
Mass High-Resolution Mass Spectrometry (HRMS)Calculated mass matches the observed mass.
BRD4 Binding Affinity (Warhead) Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)Kd in the nanomolar to low micromolar range.
CRBN Binding Affinity (E3 Ligand) Competitive Binding AssayIC₅₀ in the low micromolar range.
BRD4 Degradation (DC₅₀) Western Blot or HiBiT AssayDC₅₀ in the nanomolar range.
Selectivity Proteomics (e.g., TMT-MS)Selective degradation of BRD4 over other BET family members and off-targets.
Cellular Potency (IC₅₀) Cell Viability Assay (e.g., MTS)IC₅₀ in a relevant cancer cell line (e.g., MV-4-11).

Conclusion and Future Perspectives

"this compound" represents a valuable and versatile starting material for the synthesis of novel PROTACs. The synthetic strategies outlined in this guide provide a roadmap for researchers to design and create isoquinoline-based degraders targeting a variety of proteins of interest. The inherent drug-like properties of the isoquinoline scaffold, combined with the modular nature of PROTAC design, offer exciting opportunities for the development of next-generation therapeutics for cancer and other diseases. Future work should focus on exploring diverse substitutions on the isoquinoline ring to optimize target engagement and degradation potency, as well as investigating the impact of different linker compositions and E3 ligase ligands on the overall PROTAC performance.

References

  • PROTACs: great opportunities for academia and industry. Sig Transduct Target Ther. 2019;4:1-33.
  • PROTAC targeted protein degraders: the past is prologue.
  • Constructing a warhead of PROTAC with aptamer for tumor-selective degrad
  • Recent Developments in PROTAC-mediated Protein Degradation:
  • PROTACs for BRDs proteins in cancer therapy: a review. PMC. 2022.
  • From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. PMC.
  • Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. 2024.
  • Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. PubMed. 2025.
  • Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. PubMed. 2020.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Discovery - the University of Dundee Research Portal.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • PROTACs revolutionize small molecule drugs. CAS.org. 2024.
  • Key methods to assemble PROTAC libraries using alkyl and ether linkers...
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Process for making isoquinoline compounds.
  • Isoquinoline derivatives and isoquinoline combinatorial libraries.
  • Process for the preparation of isoquinoline compounds.
  • Process for the manufacture of pure isoquinoline derivatives.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
  • Target Protein Ligands for PROTAC. BOC Sciences.
  • Ligands for Target Protein for PROTAC (Inhibitors Agonists Modul
  • Applications of Covalent Chemistry in Targeted Protein Degrad
  • Evaluation of Cereblon-Directing Warheads for the Development of Orally Bioavailable PROTACs. PubMed. 2025.
  • Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead.

Sources

Application Note: A Scalable and Robust Synthesis of Ethyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl isoquinoline-6-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1][2][3] Its large-scale synthesis, however, presents challenges related to yield, purity, and process safety. This application note provides a comprehensive guide to a robust and scalable synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will explore various synthetic strategies, justify the selection of an optimized Pomeranz-Fritsch pathway, and provide a detailed, step-by-step protocol suitable for kilogram-scale production. Critical process parameters, safety considerations, and analytical controls are discussed in detail to ensure a reproducible and efficient manufacturing process.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[2][3][4] this compound, in particular, serves as a key intermediate, allowing for further functionalization to create diverse molecular libraries. Traditional synthetic methods for constructing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often rely on electrophilic aromatic substitution.[4] This can be challenging when the aromatic precursor contains an electron-withdrawing group, such as the C6-carboxylate, which deactivates the ring towards cyclization.

This guide addresses this challenge by presenting a validated, large-scale protocol that balances efficiency, cost-effectiveness, and operational safety.

Retrosynthetic Analysis and Selection of Synthetic Strategy

A successful large-scale synthesis prioritizes convergent, high-yielding steps using readily available and cost-effective starting materials. We considered three primary classical routes for the construction of the isoquinoline core.

G cluster_target Target Molecule cluster_routes Potential Disconnections cluster_sm Starting Materials Target This compound Pomeranz Pomeranz-Fritsch (C4-C4a, N2-C3 bond break) Target->Pomeranz Route A Bischler Bischler-Napieralski (C4-C4a bond break) Target->Bischler Route B Pictet Pictet-Spengler (C4-C4a bond break + Oxidation) Target->Pictet Route C SM_Pomeranz <4-(Ethoxycarbonyl)benzaldehyde + Aminoacetaldehyde Diethyl Acetal> Pomeranz->SM_Pomeranz SM_Bischler Bischler->SM_Bischler SM_Pictet Pictet->SM_Pictet

Caption: Retrosynthetic analysis of this compound.

  • Bischler-Napieralski Reaction: This route involves the cyclization of a β-arylethylamide.[5][6] While effective, the reaction requires a dehydrating agent like POCl₃ or P₂O₅ at elevated temperatures.[6][7] The electron-withdrawing nature of the target's ester group would likely necessitate harsh conditions, potentially leading to side products and lower yields.

  • Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline by condensing a β-arylethylamine with an aldehyde.[8][9] A subsequent, often challenging, oxidation step would be required to achieve the desired aromatic isoquinoline. Adding a step to a large-scale process increases cost and potential for material loss.

  • Pomeranz-Fritsch Reaction: This method synthesizes the isoquinoline via an acid-mediated cyclization of a benzalaminoacetal, formed from a benzaldehyde and an aminoacetaldehyde acetal.[10][11] While also an electrophilic substitution, modern modifications have improved its scope and yield.[12][13] This route is more direct than the Pictet-Spengler approach and can be more manageable at scale than the Bischler-Napieralski for this specific substrate.

Selected Strategy: We have selected the Pomeranz-Fritsch reaction as the most promising route for large-scale synthesis. Its two-stage process allows for the isolation of a stable intermediate, providing a key quality control point before the critical cyclization step.[11][14]

Detailed Synthesis Pathway and Mechanism

The chosen pathway proceeds in two distinct steps: (1) Formation of the Schiff base intermediate, and (2) Acid-catalyzed cyclization and aromatization.

G Overall Synthetic Workflow Start_A 4-(Ethoxycarbonyl)benzaldehyde Intermediate Ethyl 4-((2,2-diethoxyethylimino)methyl)benzoate (Schiff Base) Start_A->Intermediate Step 1: Condensation (Ethanol, reflux) Start_B Aminoacetaldehyde Diethyl Acetal Start_B->Intermediate Cyclization Acid-Catalyzed Cyclization & Elimination Intermediate->Cyclization Step 2: Pomeranz-Fritsch (Conc. H₂SO₄) Product This compound Cyclization->Product

Caption: High-level workflow for the Pomeranz-Fritsch synthesis.

Mechanism of the Pomeranz-Fritsch Cyclization

The core of this synthesis is the acid-catalyzed cyclization. The mechanism is believed to proceed as follows:

  • Protonation: The Schiff base is protonated by the strong acid catalyst.

  • Electrophilic Aromatic Substitution: The protonated imine acts as an electrophile, attacking the electron-rich ortho position of the benzene ring to form a cyclic intermediate.

  • Elimination & Aromatization: A sequence of proton transfers and elimination of two molecules of ethanol leads to the formation of the stable, aromatic isoquinoline ring system.[10]

Large-Scale Synthesis Protocol (1.0 kg Scale)

This protocol is designed for the production of approximately 1.0 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated chemical production area by trained personnel.

Equipment:

  • 20 L glass reactor with overhead stirring, reflux condenser, and temperature probe

  • 50 L extraction vessel

  • Heating/cooling mantle

  • Vacuum filtration apparatus

  • Drying oven

Step 1: Synthesis of Ethyl 4-((2,2-diethoxyethylimino)methyl)benzoate (Intermediate)
ReagentCAS No.M.W. ( g/mol )QuantityMoles
Ethyl 4-formylbenzoate6287-86-1178.181.43 kg8.02
Aminoacetaldehyde diethyl acetal642-91-1133.191.12 kg8.41
Ethanol (absolute)64-17-546.0710 L-

Procedure:

  • Charge the 20 L reactor with Ethyl 4-formylbenzoate (1.43 kg) and absolute ethanol (10 L).

  • Begin stirring to dissolve the solid.

  • Slowly add aminoacetaldehyde diethyl acetal (1.12 kg) to the reactor over 15 minutes. The addition is not significantly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting aldehyde is consumed (<1%).

  • Once complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol, yielding the crude intermediate as a viscous oil. This intermediate is typically used in the next step without further purification.

Causality: The condensation to form the Schiff base is a reversible equilibrium reaction.[15] Refluxing in ethanol drives the reaction forward, and removal of the solvent at the end prepares the intermediate for the next, anhydrous step.

Step 2: Cyclization to this compound
ReagentCAS No.M.W. ( g/mol )QuantityMoles
Crude Intermediate-293.35~2.35 kg~8.02
Sulfuric Acid (98%)7664-93-998.087.0 L-
Dichloromethane (DCM)75-09-284.9320 L-
Sodium Hydroxide (50% w/w aq.)1310-73-240.00As needed-
Saturated Sodium Bicarbonate144-55-884.0110 L-

Procedure:

  • Safety First: Ensure the reactor is clean, dry, and equipped for aggressive reactions. This step is highly exothermic and releases corrosive fumes.

  • Cool the empty 20 L reactor to 0-5 °C using a cooling bath.

  • Slowly and carefully charge sulfuric acid (7.0 L) into the cooled reactor.

  • Maintain the temperature of the acid at 0-5 °C.

  • Add the crude intermediate oil from Step 1 dropwise to the cold sulfuric acid over 2-3 hours. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition to prevent uncontrolled side reactions.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • IPC: Monitor by HPLC until the intermediate is consumed.

  • Work-up: Carefully quench the reaction by pouring the acidic mixture onto a stirred mixture of crushed ice (~15 kg) and dichloromethane (10 L) in the 50 L extraction vessel. This must be done slowly to manage the heat of dilution.

  • Separate the layers. Extract the aqueous layer with additional DCM (2 x 5 L).

  • Combine the organic layers. Carefully neutralize the acidic aqueous layer with 50% NaOH solution at < 20 °C until the pH is ~8-9.

  • Extract the now basic aqueous layer with DCM (2 x 5 L).

  • Combine all organic extracts. Wash with saturated sodium bicarbonate solution (5 L), followed by brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/heptane mixture or by slurry in methyl tert-butyl ether (MTBE) to afford the final product as a crystalline solid.

  • Dry the purified solid in a vacuum oven at 40-50 °C until constant weight is achieved.

Expected Yield: 950 g - 1.15 kg (59-71% over two steps). Purity (by HPLC): >98%.

Process Optimization and Scale-Up Considerations

ParameterConditionRationale / Impact on Scale-Up
Cyclization Temperature 0-10 °C during additionCritical. Poor temperature control leads to charring and the formation of sulfonated byproducts, drastically reducing yield and complicating purification. At scale, efficient heat removal is paramount.
Acid Catalyst Conc. H₂SO₄Provides the necessary acidity for the reaction. Polyphosphoric acid (PPA) is an alternative but can be more difficult to handle and quench at a large scale.[5]
Quench Procedure Slow addition to ice/DCMManages the large exotherm from the dilution of sulfuric acid. A reverse quench (adding water to the acid) is extremely dangerous and must be avoided.
Purification Method RecrystallizationProvides high purity material. Choice of solvent system is key to maximizing recovery while removing impurities. Slurrying is a faster, though potentially less effective, alternative for removing minor impurities.

Safety and Environmental Health

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) is mandatory. When handling concentrated sulfuric acid and 50% sodium hydroxide, an acid-resistant apron, face shield, and heavy-duty gloves are required.

  • Reagent Handling:

    • Sulfuric Acid: Highly corrosive and exothermic upon dilution. Always add acid to water/ice, never the reverse.

    • Dichloromethane (DCM): A volatile solvent with potential health risks. All operations must be performed in a well-ventilated area.

  • Waste Management:

    • Aqueous waste from the neutralization will be a high-salt stream and must be disposed of according to local regulations.

    • Solvent waste (DCM, Ethanol, Heptane) should be collected and sent for incineration or recycling.

    • Consideration for greener alternatives, such as using microwave-assisted synthesis for smaller scales or exploring different solvent choices, could reduce environmental impact but requires re-validation.[16][17]

Conclusion

This application note details a robust and scalable two-step synthesis of this compound based on the Pomeranz-Fritsch reaction. By carefully controlling critical parameters, particularly the temperature during the acid-catalyzed cyclization, high yields and excellent purity can be achieved at the kilogram scale. The provided protocol emphasizes safety and includes in-process controls to ensure a reliable and reproducible manufacturing process for this valuable chemical intermediate.

References

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Google Patents. (1998). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. J. Org. Chem. Retrieved from [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]

  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Retrieved from [Link]

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • Siegfried.ch. (2023). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]

  • ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

Sources

Bischler-Napieralski reaction for substituted isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_22_application2f_json22_2c_22_answer22_3a_22_b_27_7b_22_aida_next_step_22_3a_22_i_will_now_synthesize_the_gathered_information_to_structure_and_write_the_detailed_application_notes_and_protocols_on_the_bischler-napieralski_reaction_for_substituted_isoquinoline_synthesis._i_will_start_by_drafting_the_introduction_and_the_mechanistic_explanation_2c_including_the_creation_of_the_dot_graph_for_the_reaction_mechanism._i_will_then_proceed_to_detail_the_reagents_and_reaction_conditions_with_a_comparative_table_2c_followed_by_a_discussion_on_substrate_scope_and_limitations._subsequently_2c_i_will_formulate_a_comprehensive_step-by-step_experimental_protocol_for_a_model_synthesis._i_will_also_incorporate_a_section_on_the_applications_in_drug_development_and_a_troubleshooting_guide._throughout_this_process_2c_i_will_ensure_all_technical_claims_are_supported_by_in-text_citations_and_compile_a_complete_reference_list_with_valid_urls._finally_2c_i_will_review_the_entire_document_to_ensure_it_meets_all_the_user_27s_requirements_for_scientific_integrity_2c_formatting_2c_and_visualization._27_2c_22_log_22_3a_22_the_initial_search_has_provided_a_wealth_of_information_covering_the_bischler-napieralski_reaction_comprehensively._i_have_found_details_on_the_reaction_mechanism_2c_including_the_key_intermediates_like_nitrilium_ions._multiple_sources_discuss_the_various_condensing_agents_28_pocl3_2c_p2o5_2c_tf2o_29_2c_solvents_2c_and_the_effect_of_substituents_on_the_aromatic_ring._i_also_found_information_on_side_reactions_such_as_the_retro-ritter_reaction._several_articles_mention_modern_2c_milder_variations_of_the_reaction_and_its_application_in_the_synthesis_of_natural_products_and_pharmaceuticals._i_have_enough_information_to_create_the_dot_graph_2c_the_comparison_table_for_reagents_2c_and_a_detailed_protocol._i_can_now_proceed_with_structuring_and_writing_the_guide_as_planned.22_7d_27>## The Bischler-Napieralski Reaction: A Senior Application Scientist's Guide to Substituted Isoquinoline Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1][2] The Bischler-Napieralski reaction, a classic yet powerful transformation discovered in 1893, remains a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to fully aromatized isoquinolines.[1][3][4] This guide provides an in-depth analysis of the reaction, from its mechanistic underpinnings to practical, field-proven protocols, designed to empower researchers in leveraging this reaction for novel molecule discovery and development.

Core Principles: Mechanism and Rationale

The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[3][4] It facilitates the cyclization of β-phenylethylamides using a dehydrating condensing agent to form the characteristic 3,4-dihydroisoquinoline ring system.[1][5] The reaction's success hinges on the activation of the amide carbonyl, transforming it into a potent electrophile capable of engaging the electron-rich aromatic ring.

The Mechanistic Pathway: From Amide to Dihydroisoquinoline

While debated in historical literature, the consensus mechanism, particularly under common conditions using reagents like POCl₃, proceeds through a highly reactive nitrilium ion intermediate.[3][6] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

  • Amide Activation: The condensing agent (e.g., POCl₃) activates the amide carbonyl oxygen, making it a good leaving group.

  • Formation of the Nitrilium Ion: Elimination of the activated oxygen species generates a linear and highly electrophilic nitrilium ion. This intermediate is a key decision point in the reaction.

  • Electrophilic Aromatic Substitution (SEAr): The electron-rich phenyl ring attacks the electrophilic carbon of the nitrilium ion in an intramolecular cyclization. This step is typically the rate-determining step and is most efficient when the aromatic ring is activated with electron-donating groups.[4][5]

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final 3,4-dihydroisoquinoline product.

Caption: The Bischler-Napieralski reaction mechanism via a nitrilium ion intermediate.

Experimental Design: Reagents and Conditions

The choice of condensing agent and solvent is paramount and directly influences reaction yield, purity, and scalability. Classical conditions often involve harsh reagents and high temperatures, but modern advancements have introduced milder alternatives.

Selecting the Condensing Agent

The primary role of the condensing agent is to dehydrate the amide precursor.[1][5] The agent's strength must be matched to the electronic nature of the substrate.

Condensing AgentTypical ConditionsAdvantagesDisadvantages & Causality
POCl₃ (Phosphorus oxychloride) Reflux in MeCN, Toluene, or neatWidely available, effective for many substrates.[5][6]High temperatures required. Can be harsh for sensitive functional groups. Generates acidic byproducts requiring careful workup.
P₂O₅ (Phosphorus pentoxide) Reflux in Toluene or XyleneVery powerful dehydrating agent.[3][6] Effective for electron-deficient or deactivated aromatic rings.[4]Highly exothermic reaction with trace water. Can lead to charring. Difficult to handle and dose on a large scale.
Tf₂O (Triflic anhydride) CH₂Cl₂ with a non-nucleophilic base (e.g., 2-chloropyridine), -20°C to RTVery mild conditions, short reaction times.[1][7] Tolerates a wide range of functional groups.[7]Expensive. The base is crucial to scavenge the generated triflic acid, which can otherwise cause side reactions.
PPA (Polyphosphoric acid) 100-150 °C, neatActs as both a catalyst and a solvent. Good for some substrates.High viscosity makes stirring and workup difficult. Requires high temperatures.
Solvent and Temperature Considerations

The choice of solvent is dictated by the condensing agent and the substrate's solubility.

  • Aprotic, Non-polar Solvents (Toluene, Xylene): These are the standard for classical conditions with POCl₃ or P₂O₅.[6] Their high boiling points allow for the necessary thermal energy to drive the cyclization.

  • Chlorinated Solvents (CH₂Cl₂, DCE): Preferred for milder protocols, such as those using Tf₂O, as they are inert and allow for low-temperature reactions.[7]

  • Acetonitrile (MeCN): Often used as a solvent, it can also participate in the reaction. Caution is advised as it can suppress the undesired retro-Ritter side reaction by Le Châtelier's principle.[6]

Substrate Scope and Strategic Limitations

The Impact of Aromatic Substituents

The Bischler-Napieralski reaction is an electrophilic substitution; therefore, its success is highly dependent on the nucleophilicity of the aromatic ring.

  • Electron-Donating Groups (EDGs): Methoxy (-OMe), hydroxy (-OH), or alkyl groups strongly activate the ring, facilitating cyclization and leading to higher yields.[4][5] Cyclization occurs para to the activating group. If the para position is blocked, cyclization proceeds at the less-favored ortho position.

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂), cyano (-CN), or carbonyl groups deactivate the ring, making the reaction sluggish or preventing it entirely under standard conditions. For these substrates, stronger condensing agents like P₂O₅ in refluxing POCl₃ are often required.[4]

Common Side Reactions and How to Mitigate Them
  • Retro-Ritter Reaction: This is the most significant side reaction, where the nitrilium ion intermediate fragments to form a styrene derivative and a nitrile.[4][6] This pathway is favored when the resulting styrene is highly conjugated.

    • Mitigation Strategy: Running the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products.[6] Alternatively, using milder, modern methods that avoid the high-temperature generation of a free nitrilium ion can prevent this side reaction.[8]

Application Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This two-stage protocol details the synthesis of a representative dihydroisoquinoline, a common intermediate in the synthesis of isoquinoline alkaloids.

Stage 1: Synthesis of the Amide Precursor

Caption: Stage 1 Workflow: Acylation of the phenethylamine.

Methodology:

  • To a stirred solution of homoveratrylamine (3,4-dimethoxyphenethylamine) (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding 1 M HCl (aq). Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylhomoveratrylamine, which can often be used in the next step without further purification.

Stage 2: Bischler-Napieralski Cyclization and Aromatization

Caption: Stage 2 Workflow: Cyclization and subsequent oxidation.

Methodology:

  • Cyclization: Dissolve the crude N-acetylhomoveratrylamine (1.0 equiv) in anhydrous toluene. Add phosphorus oxychloride (POCl₃) (2.0-3.0 equiv) and heat the mixture to reflux for 2 hours.[5]

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with concentrated ammonium hydroxide.

  • Extraction: Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude 3,4-dihydroisoquinoline.

  • Aromatization (Dehydrogenation): The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline.[5][9] Dissolve the crude product in toluene, add 10% Palladium on carbon (Pd/C, 0.05 equiv), and heat to reflux for 12-24 hours.

  • Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the pure 6,7-dimethoxy-1-methylisoquinoline.

Relevance in Drug Discovery and Natural Products

The Bischler-Napieralski reaction is not merely of academic interest; it is a key step in the total synthesis of numerous isoquinoline alkaloids and pharmaceutical agents.[10] Many natural products with potent biological activities, such as those from the berberine and papaverine families, contain the isoquinoline core.[9][10] The ability to rapidly construct this scaffold with various substitutions makes this reaction a valuable tool in generating libraries of compounds for high-throughput screening in drug discovery programs.[2]

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Bischler–Napieralski reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett., 10(16), 3485–3488. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Bischler‐Napieralski reaction is isoquinoline synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthetic approaches to dihydroisoquinolones via an α‐oxidation of amines. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(iii) diacetate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Retrieved from [Link]

  • National Institutes of Health. (2021, March 31). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl)-isoquinolin-1(2H)-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]

Sources

Application Notes and Protocols: The Pomeranz-Fritsch Synthesis of Functionalized Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Isoquinoline Scaffold

The isoquinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Molecules incorporating this heterocyclic framework exhibit a wide spectrum of biological activities, making them critical targets in modern drug development.[1][3] First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz-Fritsch reaction provides a fundamental and direct method for constructing the isoquinoline core from aromatic aldehydes and aminoacetaldehyde acetals.[4]

This guide offers a comprehensive technical overview of the Pomeranz-Fritsch synthesis, designed for the modern researcher. We will dissect the reaction mechanism, explore critical parameters for optimization, detail robust experimental protocols, and discuss significant modifications that broaden its synthetic utility. The focus is not merely on procedural steps but on the underlying chemical principles, empowering scientists to troubleshoot challenges and strategically apply this classic reaction to the synthesis of novel, functionalized isoquinolines.

Core Reaction: Mechanism and Guiding Principles

The Pomeranz-Fritsch reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution.[5] It proceeds in two distinct stages: the formation of a benzalaminoacetal (a type of Schiff base), followed by a cyclization and aromatization sequence to furnish the isoquinoline ring system.[5][6]

The overall transformation involves the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine.[7]

Step-by-Step Mechanism:

  • Schiff Base Formation: The reaction initiates with the condensation of the aromatic aldehyde and the aminoacetal to form the key intermediate, a benzalaminoacetal.[7][8]

  • Acid-Catalyzed Cyclization: The benzalaminoacetal undergoes an acid-catalyzed cyclization. A strong acid protonates one of the acetal's alkoxy groups, converting it into a good leaving group (an alcohol).[7]

  • Electrophilic Attack: The resulting electrophilic iminium species is attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the new six-membered ring.

  • Aromatization: The reaction concludes with the elimination of the second alkoxy group and a proton, leading to the formation of the stable, aromatic isoquinoline ring system.[7]

Pomeranz_Fritsch_Mechanism cluster_0 Stage 1: Schiff Base Formation cluster_1 Stage 2: Cyclization & Aromatization Reactants Benzaldehyde + 2,2-Diethoxyethylamine SchiffBase Benzalaminoacetal (Schiff Base Intermediate) Reactants->SchiffBase Condensation (-H₂O) Protonation Protonated Acetal SchiffBase->Protonation + H⁺ Cyclized Cyclized Intermediate (Dihydroisoquinoline) Protonation->Cyclized Intramolecular Electrophilic Substitution (-ROH) Product Functionalized Isoquinoline Cyclized->Product Aromatization (-ROH, -H⁺)

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Key Reaction Parameters and Optimization

The success of the Pomeranz-Fritsch synthesis is highly sensitive to reaction conditions. A thorough understanding of these parameters is crucial for maximizing yield and minimizing byproduct formation.[9]

Substrate Scope and Electronic Effects

The nature of the substituents on the aromatic aldehyde starting material has a profound impact on the efficiency of the cyclization step.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or hydroxyl (-OH) groups on the benzaldehyde ring increase its electron density. This activates the ring towards electrophilic attack, facilitating the cyclization step and generally leading to higher yields under milder conditions.[2][5]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) deactivate the aromatic ring, making the intramolecular electrophilic substitution more difficult. These substrates often require harsher conditions (higher temperatures, stronger acids) and typically result in lower yields.[2]

Substituent on BenzaldehydeElectronic EffectTypical Reaction Outcome
3,4-DimethoxyStrongly DonatingGood to Excellent Yields
4-MethylDonatingModerate to Good Yields
UnsubstitutedNeutralModerate Yields
4-ChloroWithdrawingLow to Moderate Yields
4-NitroStrongly WithdrawingVery Low Yields or Fails
The Critical Choice of Acid Catalyst

The acid catalyst is arguably the most critical variable in the Pomeranz-Fritsch reaction. Its role is to facilitate both the removal of the acetal protecting groups and the subsequent cyclization.[5]

  • Protic Acids: Concentrated sulfuric acid (from 70% to fuming) is the classic catalyst.[5] Polyphosphoric acid (PPA) is another effective agent, particularly for the synthesis of 8-substituted isoquinolines which can be difficult to obtain with sulfuric acid.[10]

  • Lewis Acids: Lewis acids such as boron trifluoride (BF₃) and lanthanide triflates have also been employed, sometimes offering milder conditions.[7][10]

  • Concentration and Strength: The choice of acid and its concentration is a delicate balance. Insufficiently acidic conditions will lead to a slow or incomplete reaction. Conversely, excessively harsh conditions can cause charring and the formation of degradation byproducts. Systematic screening of the acid catalyst is often necessary for novel substrates.

Acid CatalystTypical ConditionsNotes
Concentrated H₂SO₄100-160 °CThe classic, but often harsh, reagent.
Polyphosphoric Acid (PPA)100-140 °CEffective for many substrates, can give better yields for 8-substituted isoquinolines.[10]
Methanesulfonic acidVariesCan be a good alternative, as demonstrated in modified Ugi/Pomeranz-Fritsch sequences.[11]
Boron trifluoride etherateVariesA milder Lewis acid option.[7]

Important Modifications and Synthetic Variations

To overcome the limitations of the classical procedure and expand its synthetic scope, several important modifications have been developed.

  • Schlittler-Müller Modification: This powerful variation provides access to C1-substituted isoquinolines. Instead of a benzaldehyde, it utilizes a substituted benzylamine which is condensed with glyoxal semiacetal.[4] This reverses the roles of the starting materials to achieve a different substitution pattern on the final product.

  • Bobbitt Modification: This modification is used to synthesize 1,2,3,4-tetrahydroisoquinolines (THIQs). It involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization.[12] This creates a more flexible aminoacetal that cyclizes to form the reduced, non-aromatic THIQ core.

  • Jackson Modification: This approach involves the cyclization of an N-tosylated amine, which can facilitate the synthesis of reduced isoquinolines.[5][11]

Pomeranz_Fritsch_Variations Start1 Benzaldehyde + Aminoacetal Intermediate1 Benzalaminoacetal (Schiff Base) Start1->Intermediate1 Classic P-F Start2 Benzylamine + Glyoxal Acetal Intermediate3 Benzylamino Glyoxal Acetal Start2->Intermediate3 Intermediate2 Hydrogenated Aminoacetal Intermediate1->Intermediate2 Hydrogenation Product1 Isoquinoline Intermediate1->Product1 Acid Cyclization Product2 Tetrahydroisoquinoline (THIQ) Intermediate2->Product2 Bobbitt Mod. Acid Cyclization Product3 C1-Substituted Isoquinoline Intermediate3->Product3 Schlittler-Müller Mod. Acid Cyclization

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Traditional methods for constructing this privileged heterocycle, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have long been staples in the organic chemist's toolbox. However, these classic transformations often necessitate harsh conditions, prolonged reaction times, and can result in modest yields, particularly with less reactive substrates.

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized these established procedures. By utilizing microwave irradiation to rapidly and efficiently heat reactions, chemists can now achieve remarkable rate accelerations, often reducing reaction times from hours or days to mere minutes.[1][2] This is accomplished through a direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid, uniform, and volumetric heating that is not achievable with conventional heating methods.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging microwave technology for the efficient synthesis of isoquinoline derivatives. We will delve into the mechanistic underpinnings of microwave heating, provide detailed, field-proven protocols for key synthetic transformations, and offer insights into reaction optimization and safety.

The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis

The enhanced reaction rates observed in microwave chemistry are primarily due to thermal effects, specifically the rapid and uniform heating of the reaction mixture. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in isoquinoline synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and collisions at the molecular level, generating heat efficiently and uniformly throughout the reaction medium.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. This rapid movement of ions creates an electric current, and resistance to this flow results in the generation of heat.

This direct and instantaneous heating of the reaction mixture, as opposed to the convective heating of the vessel walls in conventional methods, allows for precise temperature control and can lead to different product distributions and higher purities by minimizing the time reactants are exposed to high temperatures.

Core Synthetic Strategies: Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for the microwave-assisted synthesis of isoquinoline derivatives via the Bischler-Napieralski, Pictet-Spengler, and a modified Pomeranz-Fritsch-Bobbitt reaction. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides.[3][4] Microwave irradiation dramatically accelerates this dehydration and cyclization process, which traditionally requires strong acids and high temperatures for extended periods.[3]

Reaction Scheme:

Caption: Microwave-assisted Bischler-Napieralski reaction.

Protocol: Microwave-Assisted Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Materials:

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (223 mg, 1.0 mmol).

  • Add anhydrous toluene (5 mL) to the vial.

  • Carefully add phosphorus oxychloride (0.28 mL, 3.0 mmol) to the suspension. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture with the following parameters:

    • Ramp to 140 °C over 2 minutes.

    • Hold at 140 °C for 15 minutes.

    • Stirring: On.

  • After the irradiation is complete, cool the vial to room temperature using a compressed air stream.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (c.a. 20 g). Basify the aqueous solution to pH > 10 with a concentrated sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Causality and Optimization:

  • Solvent: Toluene is a common solvent for this reaction as it is relatively non-polar and has a high boiling point, allowing for higher reaction temperatures.[3]

  • Reagent: Phosphorus oxychloride acts as both a dehydrating agent and a Lewis acid to facilitate the cyclization. An excess is used to ensure complete reaction.

  • Microwave Parameters: The rapid heating to 140 °C provides the necessary activation energy for the cyclization, while the short hold time minimizes the formation of byproducts. Optimization of the temperature and time may be necessary for different substrates.

Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction provides a straightforward route to 1,2,3,4-tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5][6][7] This reaction is particularly powerful for the synthesis of natural product scaffolds. Microwave assistance significantly shortens the reaction times and often improves yields.[5]

Reaction Scheme:

Caption: Microwave-assisted Pictet-Spengler reaction.

Protocol: Microwave-Assisted Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 2-Phenylethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 2-phenylethylamine (121 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add benzaldehyde (106 mg, 1.0 mmol) to the solution.

  • Add trifluoroacetic acid (0.077 mL, 1.0 mmol) to the reaction mixture. Caution: TFA is corrosive. Handle in a fume hood.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Ramp to 100 °C over 1 minute.

    • Hold at 100 °C for 10 minutes.

    • Stirring: On.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Causality and Optimization:

  • Catalyst: Trifluoroacetic acid is an effective catalyst for both the initial imine formation and the subsequent intramolecular electrophilic aromatic substitution.

  • Solvent: Dichloromethane is a suitable solvent that is relatively polar and has a low boiling point, which allows for rapid heating and pressurization in the sealed microwave vial.

  • Microwave Parameters: The conditions are optimized for a rapid and clean reaction. For less reactive substrates, increasing the temperature or reaction time may be necessary.

Modified Pomeranz-Fritsch-Bobbitt Reaction: A Route to Tetrahydroisoquinolines

The classical Pomeranz-Fritsch reaction synthesizes isoquinolines from benzaldehydes and aminoacetaldehyde acetals under strong acidic conditions.[8][9][10] The Bobbitt modification provides a pathway to tetrahydroisoquinolines.[11][12] A microwave-assisted approach can streamline this multi-step sequence.

Reaction Scheme:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl isoquinoline-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the mechanistic subtleties of this challenging synthesis. We will delve into the causality behind experimental choices, providing you with the expertise to achieve higher yields and purity.

Overview: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. However, its synthesis is not trivial. The primary challenge lies in the electronic nature of the starting materials. The presence of the electron-withdrawing ethyl carboxylate group on the aromatic ring deactivates it towards the key electrophilic aromatic substitution (cyclization) step, which is central to most classical isoquinoline syntheses.[1][2] This often leads to low yields, incomplete reactions, and the formation of unwanted side products.

This guide will focus on the Pomeranz-Fritsch reaction , a robust method for constructing the isoquinoline core that can be adapted for this specific target.[3][4] We will explore how to overcome the challenges presented by the deactivated aromatic system.

Recommended Synthetic Pathway: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[1] For our target molecule, the synthesis proceeds in two main stages:

  • Formation of the Schiff Base/Acetal: Condensation of ethyl 4-formylbenzoate with aminoacetaldehyde diethyl acetal.

  • Acid-Catalyzed Cyclization and Aromatization: Ring closure of the intermediate followed by elimination to form the aromatic isoquinoline ring.

Below is a visual representation of the general workflow.

Workflow cluster_prep Stage 1: Intermediate Formation cluster_reaction Stage 2: Cyclization & Aromatization cluster_purification Stage 3: Purification A Ethyl 4-formylbenzoate C Schiff Base Intermediate (Benzalaminoacetal) A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D Acid-Catalyzed Cyclization C->D E This compound D->E F Workup & Extraction E->F G Column Chromatography F->G H Final Product G->H

Caption: High-level experimental workflow for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<30%). What are the primary causes and how can I fix this?

A1: Low yields are the most common complaint for this synthesis. The root cause is almost always the deactivated nature of the benzene ring due to the electron-withdrawing ester group, which impedes the crucial cyclization step.

  • Causality: The Pomeranz-Fritsch cyclization is an intramolecular electrophilic aromatic substitution. The Schiff base intermediate, under acidic conditions, forms an electrophile that needs to attack the electron-rich benzene ring. An ester group pulls electron density out of the ring, making it less nucleophilic and slowing this key reaction down, allowing side reactions to dominate.[1]

  • Troubleshooting Steps:

    • Optimize the Acid Catalyst: This is the most critical parameter. Standard conditions like 70% sulfuric acid may be too harsh, leading to polymerization and decomposition. A systematic screen of acids is recommended.[1]

    • Increase Reaction Temperature Carefully: While higher temperatures can overcome the activation energy barrier, they can also promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

    • Ensure Anhydrous Conditions: Water can hydrolyze the acetal intermediate and interfere with strong acid catalysts. Ensure all glassware is oven-dried and use anhydrous solvents.[5]

Optimizing Acid Catalyst Conditions

Catalyst Concentration Typical Temperature Expected Outcome & Rationale
Sulfuric Acid (H₂SO₄) 70-85% 100-120 °C Often effective but can cause charring with deactivated systems. Use with caution.
Polyphosphoric Acid (PPA) - 120-160 °C Excellent dehydrating agent, can promote cyclization. High viscosity can be an issue.
Eaton's Reagent (P₂O₅ in MeSO₃H) 7.5 wt% 80-100 °C A powerful and often superior alternative to PPA for difficult cyclizations.

| Trifluoroacetic Acid (TFA) | Anhydrous | Reflux | A strong acid that can sometimes promote cyclization under less harsh thermal conditions. |

Q2: My reaction stalls, and I recover a significant amount of the benzalaminoacetal intermediate. What causes incomplete conversion?

A2: Incomplete conversion points to insufficient activation for the cyclization step. The reaction conditions are not energetic enough to overcome the deactivation by the ester group.

  • Causality: The energy barrier for the electrophilic attack on the deactivated ring is too high under the current conditions. The reaction lacks a sufficient driving force.

  • Troubleshooting Steps:

    • Switch to a Stronger Acid System: If you are using a milder acid, move to a more potent one like Eaton's Reagent or PPA (see table above). These reagents are more effective at promoting dehydration and cyclization.[6]

    • Increase Reaction Time: Deactivated systems require longer reaction times. Monitor the reaction by TLC or LC-MS every few hours. A reaction that is complete in 2 hours for an activated system might require 12-24 hours here.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can often drive difficult reactions to completion by rapidly and efficiently heating the reaction mixture to the target temperature, reducing reaction times and sometimes improving yields.[7]

Q3: How do I minimize the formation of black, tar-like side products?

A3: Tar formation is a sign of decomposition and polymerization, which occurs when the reaction conditions are too harsh for the starting materials or intermediates.

  • Causality: Strong acids and high temperatures can lead to intermolecular reactions and degradation of the aromatic compounds, resulting in complex, high-molecular-weight polymers (tar).

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the first and most effective step. Find the minimum temperature at which the reaction proceeds (even if slowly) by careful TLC monitoring.

    • Add Reagents Strategically: Instead of adding the benzalaminoacetal to hot acid, try adding the acid slowly to a solution of the intermediate at a lower temperature and then gradually heating the mixture. This can prevent initial charring.

    • Use a Dispersing Solvent: For viscous reagents like PPA, using a high-boiling, inert solvent like xylene or sulfolane can improve heat transfer and prevent localized overheating.

Q4: What is the most effective method for purifying this compound?

A4: The basicity of the isoquinoline nitrogen provides an excellent handle for purification.

  • Causality: The lone pair of electrons on the nitrogen atom makes the isoquinoline a weak base (pKa around 5.14), allowing it to be protonated by acids to form a water-soluble salt.[4]

  • Recommended Purification Protocol:

    • Initial Workup: After quenching the reaction, neutralize it carefully. Extract the crude product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Acid-Base Extraction:

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.[8]

      • Separate the aqueous layer. Wash it once with fresh organic solvent to remove any trapped neutral impurities.

      • Carefully basify the aqueous layer with a base like sodium carbonate or dilute NaOH until it is basic (pH > 9). The product will precipitate or can be extracted.

      • Extract the liberated basic product back into an organic solvent (3x).

    • Final Polish: Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate. The resulting solid or oil can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Detailed Experimental Protocol (Starting Point)

This protocol is a robust starting point. You should expect to optimize it based on the troubleshooting guide above.

Step 1: Synthesis of N-(4-(ethoxycarbonyl)benzylidene)-2,2-diethoxyethan-1-amine

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, combine ethyl 4-formylbenzoate (10.0 g, 56.1 mmol), aminoacetaldehyde diethyl acetal (8.2 g, 61.7 mmol, 1.1 eq), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • CAUTION: This step involves strong acids and high temperatures. Perform in a well-ventilated fume hood.

  • Prepare Eaton's Reagent by carefully dissolving phosphorus pentoxide (20 g) in methanesulfonic acid (100 mL) with stirring.

  • In a separate flask, dissolve the crude benzalaminoacetal from Step 1 (assuming 100% conversion, ~16.5 g, 56.1 mmol) in a minimal amount of methanesulfonic acid or an inert solvent like sulfolane.

  • Heat the Eaton's Reagent to 90 °C. Slowly add the solution of the benzalaminoacetal to the hot acid over 30 minutes.

  • Maintain the temperature at 90-100 °C and monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction may take 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a strong base (e.g., 50% NaOH solution), keeping the flask in an ice bath. Be cautious, as this is highly exothermic. Adjust to pH > 9.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Proceed with the acid-base purification protocol described in Q4 .

Mechanistic Insight & Troubleshooting Logic

Understanding the reaction mechanism is key to effective troubleshooting. The diagram below outlines the core Pomeranz-Fritsch mechanism and highlights the critical, electronically-disfavored step.

Caption: Key steps of the Pomeranz-Fritsch mechanism.

This troubleshooting flowchart can guide your optimization process when faced with a poor reaction outcome.

G start Reaction Outcome Unsatisfactory tlc Analyze crude reaction mixture by TLC/LC-MS start->tlc sm_present Significant Starting Material Remains? tlc->sm_present increase_energy Action: 1. Use stronger acid (e.g., Eaton's). 2. Increase reaction time. 3. Cautiously increase temperature. sm_present->increase_energy  Yes   side_products Are there significant side products/tar? sm_present->side_products  No   reduce_harshness Action: 1. Lower reaction temperature. 2. Use a milder acid catalyst. 3. Check for anhydrous conditions. side_products->reduce_harshness  Yes   workup_issue Potential Workup/ Purification Loss. Review extraction & pH. side_products->workup_issue  No  

Caption: A decision tree for troubleshooting the synthesis.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Vennerstrom, J. L., et al. (1991). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry, 56(19), 5643–5652. Retrieved from [Link]

  • d'Augusta, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(5), 665. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Beilstein Journals. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • National Institutes of Health. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • Thieme. (n.d.). Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • National Institutes of Health. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

Sources

Common by-products in the synthesis of "Ethyl isoquinoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides practical, actionable solutions to common challenges encountered during the synthesis of ethyl isoquinoline-6-carboxylate. Authored from the perspective of a Senior Application Scientist, this document goes beyond simple procedural steps to explain the underlying chemical principles influencing reaction outcomes. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your synthetic routes.

Section 1: Troubleshooting Guide & FAQs for Common Synthetic Routes

The synthesis of substituted isoquinolines like this compound can be approached through several established methods. The Bischler-Napieralski and Pomeranz-Fritsch reactions are two of the most common and versatile strategies.[1][2] This section addresses specific issues you might encounter with these methods, focusing on the formation of common by-products.

The Bischler-Napieralski Route

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which are then oxidized to the desired isoquinoline.[3][4] The reaction typically involves cyclization using a dehydrating agent under acidic conditions.[5]

Question 1: My Bischler-Napieralski reaction has a low yield, and I'm observing a significant amount of a styrene by-product. What is happening and how can I fix it?

Answer:

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and points to a retro-Ritter reaction pathway.[3][6] This occurs when the nitrilium ion intermediate, which is key to the desired cyclization, undergoes elimination instead of intramolecular electrophilic aromatic substitution.[5]

Mechanism of By-product Formation:

The reaction proceeds through a nitrilium ion intermediate.[7] If the aromatic ring is not sufficiently electron-rich or if there is significant steric hindrance, the electrophilic cyclization can be slow. This provides an opportunity for an alternative reaction pathway, the retro-Ritter reaction, to dominate, leading to the formation of a styrene by-product.[3]

Troubleshooting and Optimization:

  • Choice of Dehydrating Agent: For substrates with electron-withdrawing groups, such as the ethyl carboxylate in your target molecule, stronger dehydrating agents are often necessary to promote cyclization over elimination. Consider using a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][6]

  • Solvent Choice: The retro-Ritter reaction is an equilibrium process. To shift the equilibrium away from the styrene by-product, you can use the corresponding nitrile as the solvent.[3]

  • Alternative Acylating Agents: Using oxalyl chloride to form an N-acyliminium intermediate can circumvent the formation of the nitrilium ion that leads to the retro-Ritter side reaction.[3]

  • Reaction Conditions: Increasing the reaction temperature by switching to a higher boiling point solvent like xylene can sometimes improve the yield of the desired cyclized product.[1]

Question 2: My TLC analysis shows multiple spots, even after attempting to suppress the styrene by-product. What other side reactions could be occurring?

Answer:

Besides the retro-Ritter reaction, other side reactions can lead to a complex product mixture. These often stem from the reactivity of the starting materials and intermediates under strong acidic and dehydrating conditions.

  • Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted starting β-arylethylamide. Ensure adequate reaction time and temperature.

  • Polymerization: Under harsh acidic conditions, starting materials or the product can polymerize, leading to a baseline streak on your TLC plate.[8] Running the reaction under more dilute conditions may mitigate this.

  • Regioisomeric Products: If your starting β-arylethylamide has other potential sites for electrophilic attack, you may form regioisomers. This is particularly relevant if the aromatic ring has multiple activating groups. Careful analysis of your starting material's substitution pattern is crucial.

The Pomeranz-Fritsch Route

The Pomeranz-Fritsch reaction provides a direct synthesis of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[2][9]

Question 1: The yield of my Pomeranz-Fritsch reaction is consistently low. What are the common pitfalls?

Answer:

Low yields in the Pomeranz-Fritsch reaction can often be attributed to the sensitive nature of the cyclization step.[1]

  • Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative. Electron-donating groups on the aromatic ring generally facilitate the electrophilic cyclization and improve yields.[1] The presence of an electron-withdrawing group like an ethyl carboxylate can make the cyclization more challenging.

  • Reaction Conditions: This reaction often requires heating, and careful optimization of temperature and reaction time is crucial to drive the reaction to completion while minimizing decomposition.[1][10]

  • Incomplete Acetal Hydrolysis: The acid-catalyzed cyclization proceeds via the hydrolysis of the acetal to a reactive aldehyde. If this hydrolysis is incomplete, the yield will be diminished. Ensure sufficient acid concentration and reaction time for this step.

Question 2: I am observing by-products that are not the desired isoquinoline. What are the likely structures?

Answer:

The complex reaction network of the Pomeranz-Fritsch synthesis can lead to several by-products.

  • Uncyclized Intermediates: Incomplete reaction can leave behind the initial benzalaminoacetal or the intermediate aminoaldehyde.

  • Alternative Cyclization Pathways: Depending on the substitution pattern of the benzaldehyde, alternative cyclization pathways may become accessible, leading to isomeric products.[11]

  • Dimerization and Polymerization: As with other acid-catalyzed reactions, dimerization or polymerization of reactive intermediates can occur, especially at higher concentrations and temperatures.[12]

Workflow for Troubleshooting Low Yields in Isoquinoline Synthesis

Caption: A systematic approach to troubleshooting low yields in isoquinoline synthesis.

Section 2: Experimental Protocols

Protocol 1: General Procedure for the Bischler-Napieralski Reaction
  • To a solution of the appropriate β-arylethylamide (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., POCl₃, 3.0 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for the time determined by reaction monitoring (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH of 9-10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3,4-dihydroisoquinoline is then dehydrogenated using a catalyst such as palladium on carbon in a high-boiling solvent like xylene to afford the final isoquinoline product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Substituted Isoquinolines

Substituted isoquinolines can be challenging to purify due to their basic nature and potential for interaction with silica gel.

  • Column Chromatography:

    • If using silica gel, consider deactivating it by pre-treating with a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent streaking and product loss.[8]

    • Alternatively, alumina can be a more suitable stationary phase for basic compounds.

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[13]

  • Acid-Base Extraction:

    • Utilize the basicity of the isoquinoline nitrogen to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The isoquinoline will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer and extract the purified isoquinoline back into an organic solvent.

Section 3: Data Summary

Table 1: Influence of Reaction Conditions on By-product Formation in the Bischler-Napieralski Reaction

ParameterConditionExpected OutcomeRationale
Dehydrating Agent POCl₃Moderate yield, potential for retro-RitterStandard, effective for activated rings.
P₂O₅ / POCl₃Higher yield, reduced retro-RitterMore powerful dehydrating conditions favor cyclization.[1]
Solvent TolueneStandard conditionsGood for many substrates.
AcetonitrileReduced retro-RitterCan shift equilibrium away from styrene by-product.[3]
Temperature 80-110 °CStandardBalances reaction rate and decomposition.
>110 °C (e.g., xylene)May improve yield for deactivated ringsProvides more energy to overcome activation barrier.[1]

By-product Formation Pathway in Bischler-Napieralski Reaction

Bischler_Napieralski_Byproduct Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydration (e.g., POCl₃) Product 3,4-Dihydroisoquinoline (Desired Product) Nitrilium->Product Intramolecular Electrophilic Substitution Byproduct Styrene By-product Nitrilium->Byproduct Retro-Ritter Reaction (Elimination)

Caption: Competing pathways for the nitrilium ion intermediate in the Bischler-Napieralski reaction.

References

  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • BenchChem. (n.d.). Troubleshooting low yields in isoquinoline synthesis from 2-ethynylbenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Movassaghi, M., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

Technical Support Center: Esterification of Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of esterifying sterically hindered carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these demanding substrates. Here, we dissect common experimental hurdles and provide field-proven solutions, grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, offering direct causes and actionable remedies.

Question 1: My Fischer esterification is giving low to no yield with a hindered acid. What's going wrong and what should I do?

Probable Cause: The Fischer-Speier esterification, while classic, is notoriously inefficient for sterically hindered substrates.[1] The reaction relies on an acid catalyst (like H₂SO₄ or HCl) to protonate the carboxylic acid, making it more electrophilic for attack by the alcohol.[2][3] With bulky groups around the carboxylic acid, the alcohol (especially if it is also secondary or tertiary) cannot easily access the carbonyl carbon.[1][4] Furthermore, the reaction is reversible, and the equilibrium often does not favor the product under standard conditions.[5][6] Forcing the reaction with high temperatures can lead to dehydration of tertiary alcohols or other side reactions.[5][7]

Solutions:

  • Switch to a Milder, More Powerful Activating Agent: Instead of relying on protonation, utilize a coupling agent to form a highly reactive intermediate.

    • Steglich Esterification (DCC/DMAP): This is a go-to method for hindered substrates.[8][9] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate.[9] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial; it intercepts this intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[8][10] This avoids the harsh acidic conditions of the Fischer method.

    • Yamaguchi Esterification: This method is particularly effective for creating macro-lactones and other highly functionalized esters.[11][12] It involves forming a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then activated by a stoichiometric amount of DMAP for reaction with the alcohol.[11][13]

  • Drive the Equilibrium: If you must persist with a Fischer-type approach, you need to rigorously shift the equilibrium.

    • Use a large excess of the alcohol, making it the solvent if possible.[2][6]

    • Remove water as it forms using a Dean-Stark apparatus.[6][7]

Workflow for Switching from Fischer to Steglich Esterification:

Caption: Decision workflow for low-yield Fischer esterification.

Question 2: I'm attempting a Steglich esterification (DCC/DMAP), but I'm isolating the N-acylurea byproduct instead of my ester. What is happening?

Probable Cause: You are observing the classic failure mode of a DCC coupling without sufficient DMAP catalysis. The O-acylisourea intermediate is prone to an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea.[8] This happens when the alcohol's nucleophilic attack is too slow, giving the intermediate time to rearrange.

Solutions:

  • Ensure DMAP is Catalytically Active:

    • Check DMAP Quantity: While catalytic, you need a sufficient amount (typically 5-10 mol%) to ensure the rapid conversion of the O-acylisourea to the active N-acylpyridinium ester.[9][14]

    • DMAP Quality: Ensure your DMAP is pure and not degraded.

  • Reaction Conditions:

    • Temperature: Start the reaction at 0 °C when adding the DCC to control the initial exothermic activation, then allow it to warm to room temperature.[14]

    • Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[12]

Experimental Protocol: Optimized Steglich Esterification for Hindered Substrates

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the hindered carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (to a concentration of 0.1–0.5 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture back to 0 °C for 30 minutes to fully precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter off the DCU through a sintered glass funnel.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude ester for purification.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best methods for macrolactonization of a hindered ω-hydroxycarboxylic acid?

For intramolecular esterification to form large rings (macrolactones), especially with hindered substrates, high-dilution conditions are necessary to favor the intramolecular reaction over intermolecular polymerization. Several named reactions are exceptionally well-suited for this:

  • Yamaguchi Macrolactonization: This is a gold-standard method. The slow addition of the ω-hydroxycarboxylic acid to a refluxing solution of the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and DMAP in a nonpolar solvent like toluene often gives excellent yields of the macrolactone.[11][12]

  • Shiina Macrolactonization: This method uses an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent, often catalyzed by DMAP or a Lewis acid.[15][16] It is known for its effectiveness under mild conditions.[15]

  • Keck Macrolactonization: This protocol uses DCC, but often with the addition of a proton source like pyridinium p-toluenesulfonate (PPTS) along with DMAP.[17] The slow addition of the substrate via syringe pump to a refluxing solution of the reagents is critical.[17]

Comparison of Macrolactonization Methods:

MethodActivating AgentKey Additive(s)Typical ConditionsKey Advantage
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideStoichiometric DMAP, Et₃NHigh dilution, refluxing tolueneHigh yields for complex, hindered systems.[12]
Shiina Aromatic Anhydride (e.g., MNBA)Catalytic DMAP or Lewis AcidHigh dilution, room temp to refluxVery mild conditions, minimizes side products.[15]
Keck DCCDMAP, PPTSHigh dilution, refluxing DCEEffective, uses common coupling reagents.[17]
Q2: Can the Mitsunobu reaction be used for esterifying hindered acids?

Yes, but with caveats. The Mitsunobu reaction, which uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is powerful for converting primary and secondary alcohols to esters with inversion of stereochemistry.[18][19]

  • Hindrance on the Alcohol: The reaction is sensitive to steric hindrance at the alcohol. Tertiary alcohols are generally poor substrates.[7]

  • Hindrance on the Acid: A sterically hindered carboxylic acid can also slow the reaction. However, the acidity of the carboxylic acid plays a significant role. More acidic nucleophiles (e.g., using a carboxylic acid with electron-withdrawing groups) can improve yields in challenging cases.[20][21]

  • Sonication: For prohibitively slow reactions involving hindered substrates, a combination of high concentration and sonication has been shown to dramatically accelerate the reaction rate.[22]

Mechanism of the Mitsunobu Reaction:

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Phosphonium Betaine [PPh₃⁺-N⁻-N-CO₂Et] PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃⁺] Betaine->Alkoxyphosphonium + R-OH ROH Alcohol (R-OH) RCOOH Carboxylic Acid (R'COOH) Carboxylate Carboxylate (R'COO⁻) RCOOH->Carboxylate Deprotonation Ester Ester (R'COOR) + PPh₃=O Carboxylate->Ester SN2 Attack on Alkoxyphosphonium Salt

Caption: Simplified mechanism of the Mitsunobu esterification.

References

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Shiina, I. (n.d.). Shiina macrolactonization. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Huang, H., Yang, C. S., Zeng, L. N., Zhang, L. L., Su, T., Li, Y. L., & Chen, Y. (2015). Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method. Journal of Asian Natural Products Research, 17(3), 229-237. [Link]

  • Majhi, P. K. (2021). Applications of Yamaguchi Method to Esterification and Macrolactonization in Total Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911-939. [Link]

  • iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved January 11, 2026, from [Link]

  • Li, X. (n.d.). Modern Macrolactonization Techniques. Thieme. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 11, 2026, from [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Keck macrolactonization. Retrieved January 11, 2026, from [Link]

  • YouTube. (2023, December 23). Steglich Esterification/ Keck Macrolactonization. Retrieved January 11, 2026, from [Link]

  • Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. [Link]

  • Chemistry Steps. (n.d.). Preparation of Esters. Retrieved January 11, 2026, from [Link]

  • Smith, A. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(14), 5035-5043. [Link]

  • Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie, 135, 1129–1136. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved January 11, 2026, from [Link]

  • Shiina, I. (2009). Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon. The Chemical Record, 9(6), 315-331. [Link]

  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 11, 2026, from [Link]

  • Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved January 11, 2026, from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 11, 2026, from [Link]

  • Parish, R. C., & Stock, L. M. (1965). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 30(3), 927-929. [Link]

  • PubMed. (n.d.). Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method. Retrieved January 11, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method. Retrieved January 11, 2026, from [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 11, 2026, from [Link]

  • Quora. (2018, August 2). The esterification in a basic medium is not possible. Why? Retrieved January 11, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 11, 2026, from [Link]

  • Quora. (2018, January 7). Why are tertiary alcohols less reactive towards esterification? Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Ethyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl isoquinoline-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a high-purity form. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Question 1: My crude product is a dark, oily residue or a discolored solid. How can I remove the colored impurities?

Answer: Color in heterocyclic syntheses often arises from high-temperature reactions that can lead to the formation of polymeric or oxidized byproducts. These impurities are typically highly polar.

  • Primary Recommendation (Charcoal Treatment): During recrystallization, the addition of a small amount of activated charcoal to the hot, dissolved solution is highly effective. The charcoal, with its high surface area, adsorbs the large, colored molecules.

    • Mechanism: Activated charcoal has a porous, graphitic structure that adsorbs large, flat, aromatic molecules—like many colored impurities—through van der Waals forces.

    • Protocol Insight: Use charcoal sparingly (1-2% w/w of your crude product) as it can also adsorb your desired compound, leading to yield loss. After a brief boiling period (2-5 minutes), the charcoal must be removed from the hot solution via filtration through a fluted filter paper or a pad of Celite. Allowing the solution to cool will cause your product to crystallize prematurely along with the charcoal.

  • Secondary Recommendation (Silica Gel Plug): If recrystallization is insufficient, a quick filtration through a short plug of silica gel can be effective. Prepare a short column (a pipette with a cotton plug will suffice for small scales), add a few centimeters of silica gel, and pass a solution of your crude product through it using a moderately polar solvent like ethyl acetate. The highly polar colored impurities will adsorb strongly to the top of the silica, while your less polar product elutes through.

Question 2: My TLC plate shows multiple spots after the reaction. How do I effectively separate my product from byproducts?

Answer: Multiple spots indicate the presence of unreacted starting materials, intermediates, or side products. Column chromatography is the most robust method for this scenario.[1]

  • Core Strategy (Column Chromatography): Silica gel column chromatography is the standard and most effective method for purifying isoquinoline derivatives.[1] The key to success is selecting the correct solvent system (eluent).

    • Solvent Selection: A common and effective eluent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Start by developing a solvent system using TLC. Aim for an Rf value for your desired product of ~0.3 for optimal separation.

    • Common Impurities & Elution Order:

      • Less Polar Impurities: Unreacted, non-polar starting materials will elute first.

      • Product: this compound, being moderately polar, will elute next.

      • More Polar Impurities: Starting materials containing hydroxyl or amine groups, or byproducts like the hydrolyzed carboxylic acid, will have a much lower Rf and will elute last or remain on the column.

Question 3: I am having trouble inducing crystallization of my product after column chromatography or extraction. What should I do?

Answer: Failure to crystallize can be due to residual solvent, the presence of impurities acting as "crystal poisons," or the product being an oil at room temperature.

  • Ensure Purity: Re-check the purity of your oily product by TLC. If impurities are present, another chromatographic purification may be necessary.

  • Remove All Solvents: Ensure all chromatography solvents have been thoroughly removed under high vacuum. Residual solvent can significantly inhibit crystallization.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed crystal.

    • Solvent-Antisolvent: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent in which your product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allow it to stand. This technique, known as precipitation or "crashing out," can often induce crystallization. Gentle warming to redissolve followed by slow cooling can improve crystal quality.

Question 4: I suspect my ester (ethyl carboxylate group) is being hydrolyzed to the carboxylic acid during my workup. How can I confirm this and prevent it?

Answer: Ester hydrolysis can occur under either acidic or basic aqueous conditions, particularly with prolonged exposure or heat.[2]

  • Confirmation:

    • TLC: The resulting carboxylic acid is significantly more polar than the parent ester. On a silica gel TLC plate, it will have a much lower Rf value and may "streak." You can co-spot your crude sample with a known standard of the ester if available.

    • Extraction: The carboxylic acid can be extracted from an organic solution with a mild aqueous base (e.g., 5% NaHCO₃ solution). Acidifying the aqueous layer should precipitate the carboxylic acid if it is present in significant quantities.

  • Prevention:

    • Avoid Strong Acids/Bases: During aqueous workups, use mild reagents like saturated sodium bicarbonate solution instead of sodium hydroxide, and avoid strong acids if possible.[1]

    • Minimize Contact Time: Do not let your organic layer containing the product sit in contact with aqueous acidic or basic solutions for extended periods. Separate the layers promptly.

    • Temperature Control: Perform all extractions at room temperature or below.

Part 2: Experimental Protocols & Methodologies

These are detailed, generalized protocols that should be optimized for your specific scale and crude product purity.

Protocol 1: Purification by Flash Column Chromatography

This is the preferred method for separating a mixture of compounds with different polarities.[3]

  • TLC Analysis & Eluent Selection:

    • Dissolve a small sample of your crude material in a solvent like dichloromethane.

    • Spot it on a silica gel TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal eluent system will give your desired product an Rf value of approximately 0.3.

  • Column Packing (Dry Packing Method): [3]

    • Select a column of appropriate size.

    • Plug the bottom with a small amount of cotton or glass wool, then add a layer of sand.[3]

    • Pour the dry silica gel into the column. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.[3]

  • Sample Loading (Dry Loading Method): [3]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite to this solution.[3]

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Carefully add your chosen eluent to the column.

    • Use gentle air pressure to push the solvent through the column at a steady rate.[3]

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to determine which ones contain your pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid product, especially for removing baseline impurities or color after chromatography. Ethanol is a commonly reported solvent for similar structures.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the recrystallization solvent (e.g., ethanol).

    • Heat the mixture gently on a hot plate with stirring.

    • Continue adding small portions of the solvent until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent required.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization:

    • Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

    • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Part 3: Data Summary & Visualization

Table 1: Recommended Purification Solvent Systems
Purification MethodSolvents / Solvent SystemRationale & Notes
Column Chromatography Hexanes / Ethyl AcetateA standard system for compounds of moderate polarity. The ratio must be optimized using TLC to achieve an Rf of ~0.3 for the product.
Dichloromethane / MethanolA more polar system, useful if the product or impurities are poorly soluble or have very low Rf values in Hex/EtOAc.
Recrystallization EthanolA good choice for many quinoline and isoquinoline derivatives.[4] Balances solubility at high temperatures with insolubility at low temperatures.
Ethyl Acetate / HexanesA two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes as an anti-solvent until cloudy, then cool.
Diagrams

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Spots Multiple Spots? TLC->Spots Column Column Chromatography Spots->Column Yes Recryst Recrystallization Spots->Recryst No (mostly pure) Color Colored Impurities? Charcoal Add Charcoal Color->Charcoal Yes Pure Pure Ethyl isoquinoline-6-carboxylate Color->Pure No Column->Color Column->Pure (after solvent removal) Recryst->Color Charcoal->Recryst

Caption: General workflow for the purification of crude products.

G Start Product is an Oil (Fails to Crystallize) CheckPurity Check Purity by TLC Start->CheckPurity Impure Impurities Present? CheckPurity->Impure Repurify Re-purify by Column Chromatography Impure->Repurify Yes PureOil Product is Pure Oil Impure->PureOil No Repurify->Start Scratch Scratch with Glass Rod PureOil->Scratch Seed Add Seed Crystal PureOil->Seed SolventAntiSolvent Use Solvent/ Anti-solvent Method PureOil->SolventAntiSolvent Success Crystals Formed Scratch->Success Seed->Success SolventAntiSolvent->Success

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Organic Syntheses Procedure. (n.d.). Purification of linalool by column chromatography with isocratic elution. Organic Syntheses.
  • Solubility of Things. (n.d.). Ethyl 6,7-diisobutoxy-4-oxo-1H-quinoline-3-carboxylate.
  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.
  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl Isoquinoline-7-carboxylate.
  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis.
  • BenchChem. (2025). Technical Support Center: Ethyl Isoquinoline-7-carboxylate - Impurity Identification and Characterization.
  • Wikipedia. (n.d.). Isoquinoline.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Garudachari, B., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Paál, T. A., et al. (2008). Directed (R)- or (S)-Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Esters. European Journal of Organic Chemistry. Retrieved from [Link]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08).

Sources

Technical Support Center: Regioselective Synthesis of 6-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 6-substituted isoquinolines. This guide is tailored for researchers, medicinal chemists, and process development professionals navigating the nuanced challenges of achieving regiocontrol at the C-6 position of the isoquinoline core. Isoquinoline frameworks are privileged structures in medicinal chemistry, and precise substitution is critical for modulating pharmacological activity.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common and complex issues encountered in the laboratory.

Section 1: Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental failures and challenges, providing causal explanations and actionable solutions.

Classical Synthetic Routes (Bischler-Napieralski & Pomeranz-Fritsch)

These methods are foundational but often present regioselectivity challenges when the benzene ring is substituted. Cyclization is governed by the principles of electrophilic aromatic substitution.

Q1: My Bischler-Napieralski reaction on a 3-substituted phenylethylamide is giving me a mixture of 5- and 7-substituted dihydroisoquinolines, but I need the 6-substituted isomer after oxidation. What's going wrong?

A1: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[3] The cyclization position is directed by the electronic properties of substituents on the phenyl ring.

  • Causality: If your starting β-arylethylamide has an electron-donating group (EDG) at the meta position (relative to the ethylamide side chain), cyclization will be directed ortho and para to that group. This leads to a mixture of 5- and 7-substituted products. To obtain a 6-substituted isoquinoline, the cyclization must occur at a specific para position relative to an existing substituent.

  • Troubleshooting & Optimization:

    • Substrate Re-evaluation: The primary issue is the substitution pattern of your starting material. To favor 6-substitution, you need a starting material with an EDG at position 4 and/or an electron-withdrawing group (EWG) at position 3 of the phenyl ring to direct the cyclization para to the EDG.

    • Reaction Conditions: While reaction conditions (e.g., using stronger dehydrating agents like P₂O₅/POCl₃ for deactivated rings) can improve yield, they generally cannot override the inherent electronic directing effects of the substituents.[4][5] If your substrate is electronically biased against the desired cyclization, you will likely need to redesign the starting material.

Q2: I am attempting a Pomeranz-Fritsch reaction to get a 6-substituted isoquinoline, but the yields are consistently low and I observe significant decomposition.

A2: The Pomeranz-Fritsch reaction involves an acid-catalyzed cyclization of a benzalaminoacetal.[6][7] The harsh acidic conditions are a common source of low yields, especially with sensitive functional groups.

  • Causality: The reaction typically requires strong acids like concentrated sulfuric acid.[6] Substrates with acid-labile groups can easily decompose. Furthermore, if the aromatic ring is deactivated by electron-withdrawing groups, the electrophilic cyclization step is slow and requires more forcing conditions, which exacerbates decomposition.[7]

  • Troubleshooting & Optimization:

    • Screen Acid Catalysts: Instead of concentrated H₂SO₄, explore alternative Lewis acids or milder protic acids that have been shown to be effective, such as trifluoroacetic anhydride or lanthanide triflates.[4][6]

    • Optimize Temperature and Time: Carefully monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction completion and decomposition. Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[8]

    • Consider a Modified Protocol: Investigate modifications like the Bobbitt-modification, which involves a hydrogenation step prior to cyclization to generate a tetrahydroisoquinoline, a process that can sometimes proceed under milder conditions.[9]

Modern Synthetic Routes (Transition-Metal-Catalyzed C-H Functionalization)

These methods offer powerful, direct approaches to functionalizing the isoquinoline core but come with their own set of challenges related to catalyst, ligand, and directing group selection.

Q3: My C-H activation reaction is functionalizing the C-8 or C-1 position instead of the desired C-6 position. How can I control the regioselectivity?

A3: The inherent reactivity of the isoquinoline ring often favors functionalization at C-1 (via nucleophilic attack or metalation) or C-8 (proximal to the nitrogen). Achieving C-6 selectivity requires overcoming this intrinsic bias using a directing group (DG).[10]

  • Causality: Directed ortho-metalation (DoM) is the guiding principle.[11] A directing group, typically installed on the nitrogen or at another position, coordinates to the transition metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. Without a DG, the reaction will likely proceed at the most electronically or sterically accessible site.

  • Troubleshooting & Optimization:

    • Install a Directing Group: The choice of DG is critical. For C-6 functionalization, a DG is often placed at the C-5 or N-position. The geometry and length of the linker between the coordinating atom of the DG and the isoquinoline core determine which C-H bond is reached.

    • Select the Right Catalyst/DG Pair: Different DGs work best with specific metals (e.g., Pd, Rh, Ru).[12][13] For example, an N-oxide can direct lithiation, while amide or oxime groups are commonly used in palladium- or rhodium-catalyzed reactions.[14][15] You must select a DG that forms a stable 5- or 6-membered metallacyclic intermediate to favor ortho-C-H activation.[10]

    • Block More Reactive Sites: If possible, temporarily block the more reactive C-1 or C-8 positions with removable groups to force the reaction to occur at other sites.

Q4: I am getting a mixture of C-6 and C-7 functionalized products. How can I differentiate between these two adjacent positions?

A4: Differentiating between remote, adjacent C-H bonds like those at C-6 and C-7 is a significant challenge in C-H activation chemistry because they are often in electronically and sterically similar environments.[16]

  • Causality: Standard directing groups may not provide enough geometric constraint to exclusively select one position over the other. The subtle differences in bond angles and distances may not be sufficient for the catalyst to distinguish between the two sites.

  • Troubleshooting & Optimization:

    • Utilize a Bifunctional Template: Advanced strategies employ specially designed "relay" templates. These templates have a directing group that first coordinates the catalyst and a second functionality that relays the catalyst to a more distant C-H bond, such as C-6, bypassing the closer C-7.[16]

    • Ligand Optimization: The ligand on the metal catalyst plays a crucial role. Bulky or electronically tuned ligands can create a steric environment that favors approach to one C-H bond over the other. Screening different ligands (e.g., mono-N-protected amino acids for Pd catalysis) is essential.[16]

    • Switch Metal Catalyst: Different metals have different coordination geometries and preferences. If a Palladium-based system is failing, exploring a Nickel- or Rhodium-based system might provide the required change in selectivity.[17]

Section 2: Frequently Asked Questions (FAQs)

Q: Why is the regioselective synthesis of 6-substituted isoquinolines particularly challenging? A: The challenge arises from the electronic nature of the isoquinoline bicycle. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich. In electrophilic substitutions (like in classical syntheses), the C-5 and C-8 positions are the most activated. In modern C-H activation, without a directing group, reactions often default to the C-1 or C-8 positions due to proximity to the coordinating nitrogen atom. The C-6 position lacks strong intrinsic activation, requiring carefully designed strategies to target it selectively.

Q: How do I choose between a classical (e.g., Bischler-Napieralski) and a modern (C-H activation) route for my target molecule? A: The choice depends on several factors:

  • Starting Material Availability: Classical routes often require multi-step synthesis of a specifically substituted precursor (e.g., a β-arylethylamide). Modern C-H activation can often start from a simpler, pre-formed isoquinoline core.

  • Desired Substitution Pattern: If your target has a substitution pattern that naturally favors the required cyclization in a classical route, it can be very efficient. If not, forcing the regioselectivity can be nearly impossible.

  • Functional Group Tolerance: C-H activation methods are often developed to have broad functional group tolerance, proceeding under milder conditions than the harsh acids of classical methods.[13]

  • Scalability and Atom Economy: C-H activation is generally more atom-economical. However, classical methods are often well-established and may be easier to scale up without expensive or air-sensitive catalysts and ligands.

Q: What are the key considerations when choosing a directing group for C-6 C-H functionalization? A:

  • Coordinating Atom: The DG must contain a Lewis basic heteroatom (N, O, S, P) that can coordinate to the metal catalyst.[10]

  • Installation and Removal: The DG should be easy to install on the isoquinoline substrate and, ideally, easy to remove after the C-H functionalization step without damaging the product. Some DGs can be traceless or incorporated into the final structure.

  • Metallacycle Size: The DG should be positioned to form a stable 5- or 6-membered metallacyclic intermediate during the C-H activation step. This geometry is what dictates the regioselectivity.

  • Robustness: The DG must be stable to the reaction conditions (catalyst, oxidant, temperature).

Section 3: Key Experimental Protocols
Protocol: Palladium-Catalyzed C-6 Arylation of an Isoquinoline Derivative using a Removable Directing Group

This protocol is a representative example of a modern C-H activation approach for achieving C-6 selectivity. It relies on an N-methoxy benzamide directing group, which directs ortho-palladation.

Step 1: Synthesis of the N-Methoxybenzamide Precursor

  • To a solution of the corresponding substituted benzoic acid (10 mmol) in CH₂Cl₂ (30 mL), add a catalytic amount of DMF (2-3 drops).

  • Slowly add oxalyl chloride (1.7 mL, 20 mmol) at room temperature. Stir the reaction overnight.

  • Evaporate the mixture under reduced pressure to obtain the crude acyl chloride, which is used directly in the next step.

  • Dissolve the crude acyl chloride in CH₂Cl₂ and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine in CH₂Cl₂ at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup, extract with CH₂Cl₂, dry over Na₂SO₄, and purify by column chromatography to yield the N-methoxybenzamide (Weinreb amide).[18]

Step 2: C-H Activation/Annulation for Isoquinolinone Synthesis

  • In an oven-dried Schlenk tube, combine the N-methoxybenzamide (0.2 mmol), the coupling partner (e.g., a 2,3-allenoic acid ester, 0.4 mmol), Pd(CH₃CN)₂Cl₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).[18]

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3,4-substituted hydroisoquinolinone.[18]

Note: This protocol yields a hydroisoquinolinone. Subsequent oxidation would be required to achieve the fully aromatic isoquinoline core.

Section 4: Data Presentation

Table 1: Comparison of Common Directing Groups for C-H Functionalization of Isoquinoline Scaffolds

Directing Group (DG)Typical CatalystPosition(s) DirectedRemovable?Key Considerations
Imine / OximeRh(III), Pd(II)ortho to DG attachmentYes (Hydrolysis)In-situ formation is possible; oximes can act as internal oxidants.[14]
Amide / CarbamatePd(II), Ru(II)ortho to DG attachmentYes (Hydrolysis)Highly reliable and well-studied; can be used for C-6 functionalization.
N-Oxiden-BuLiC-2 (via lithiation)Yes (Reduction)Primarily for functionalizing the pyridine ring, not the benzene ring.[15]
Phosphine OxideCu(II)C-6 selectiveYesCan provide complementary selectivity to other DGs.[12]
Bidentate TemplatesPd(II)Remote C-6YesSpecifically designed for challenging remote functionalization.[16]
Section 5: Visualization & Workflows
Diagrams

Below are diagrams illustrating key concepts and workflows for troubleshooting the regioselective synthesis of 6-substituted isoquinolines.

TroubleshootingWorkflow start Poor or Mixed Regioselectivity (Targeting C-6) method Which Synthetic Route? start->method classical Classical Route (Bischler-Napieralski, etc.) method->classical Classical modern Modern Route (C-H Activation) method->modern Modern check_electronics Analyze Electronic Effects of Substituents classical->check_electronics check_dg Is a Directing Group (DG) Being Used? modern->check_dg electronics_ok Substituents correctly positioned to direct C-6 cyclization? check_electronics->electronics_ok redesign Solution: Redesign Starting Material for Favorable Electronics electronics_ok->redesign No optimize_cond Solution: Optimize Reaction Conditions (Acid, Temp) for Yield electronics_ok->optimize_cond Yes no_dg Solution: Introduce a DG to Overcome Inherent Reactivity check_dg->no_dg No yes_dg DG is present check_dg->yes_dg Yes check_selectivity What is the Selectivity Issue? yes_dg->check_selectivity c8_selectivity C-8 or C-1 Functionalization check_selectivity->c8_selectivity c6_c7_mix Mixture of C-6 and C-7 check_selectivity->c6_c7_mix optimize_dg Solution: Change DG/Catalyst to Alter Metallacycle Geometry c8_selectivity->optimize_dg optimize_ligand Solution: Screen Ligands or Use Specialized Template c6_c7_mix->optimize_ligand CH_Activation_Concept cluster_0 mol plus + label_mol Isoquinoline with Directing Group (DG) label_metal Transition Metal Catalyst (e.g., Pd) label_intermediate 5-Membered Palladacycle Intermediate label_product C-6 Functionalized Product metal [M]L arrow1 intermediate arrow2 arrow3 Coupling Partner intermediate->arrow3 product arrow3->product

Caption: Directing group strategy for C-6 C-H activation.

References
  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • BenchChem. (2025). Troubleshooting low yields in isoquinoline synthesis from 2-ethynylbenzaldehyde.
  • Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844.
  • Mathew, A., Mohan, C., & Ibnusaud, I. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 985-1029.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 153-164.
  • DeSelms, R. C., & Poindexter, G. S. (2012). A Versatile Synthesis of Substituted Isoquinolines. Organic Letters, 4(14), 2433-2435.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 30231-30275.
  • Taylor & Francis Online. (2024).
  • Li, B., Ma, J., & Wang, G. (2018).
  • ResearchGate. (n.d.). Recent isoquinoline synthesis methods. [Scientific Diagram].
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • Royal Society of Chemistry. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Request PDF. (n.d.). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C─H Activation.
  • Mondal, P., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Request PDF. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • ResearchGate. (n.d.). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. [Scientific Diagram].
  • Semantic Scholar. (n.d.).
  • Le, C., et al. (2020). Differentiation and functionalization of remote C–H bonds in adjacent positions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Video].
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed synthesis of isoquinolines. [Scientific Diagram].
  • ResearchGate. (n.d.). Ni‐catalyzed selective C6 and C7 functionalization of isoquinolones. [Scientific Diagram].
  • National Institutes of Health. (n.d.).
  • Química Organica.org. (2010, May 6). Isoquinoline synthesis.
  • Pharmacy Freak. (2025, September 25). Synthesis of isoquinoline MCQs With Answer.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions in the Bischler-Napieralski Synthesis of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the Bischler-Napieralski synthesis of isoquinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful cyclization reaction and encountering challenges with side reactions and yield optimization. Here, we move beyond textbook descriptions to provide field-tested insights and actionable troubleshooting protocols to ensure the success of your synthetic endeavors.

The Bischler-Napieralski reaction, a cornerstone in heterocyclic chemistry, provides a direct route to 3,4-dihydroisoquinolines from β-arylethylamides.[1] While robust, this intramolecular electrophilic aromatic substitution is not without its complexities. The strongly acidic and high-temperature conditions often employed can pave the way for a variety of side reactions, leading to diminished yields, complex product mixtures, and purification challenges. This guide is structured to help you diagnose and resolve these common issues through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the primary factors to investigate?

Low or no yield in a Bischler-Napieralski reaction can typically be attributed to a few key factors:

  • Insufficiently Activated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder or even prevent the cyclization.[2]

  • Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are paramount. For less reactive substrates, a standard reagent like phosphorus oxychloride (POCl₃) may not be sufficiently potent.[3]

  • Presence of Moisture: All dehydrating agents used in this reaction are highly sensitive to moisture. Any water present in the solvent, starting material, or glassware will be preferentially consumed, rendering the reagent ineffective for the desired transformation.

Q2: What are the most common dehydrating agents, and how do I choose the right one for my substrate?

The selection of the dehydrating agent is critical and substrate-dependent. Here is a comparative overview of the most common choices:

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesBest Suited For
POCl₃ Reflux in an inert solvent (e.g., toluene, acetonitrile)Readily available, effective for many substrates.[4]Can be too harsh for sensitive substrates, leading to decomposition.Electron-rich aromatic systems.
P₂O₅ Reflux in POCl₃ or a high-boiling solvent (e.g., xylene)More potent than POCl₃ alone, effective for deactivated systems.[5]Highly viscous, can be difficult to handle, vigorous reaction.Electron-deficient or sterically hindered aromatic systems.
Tf₂O / 2-chloropyridine Low temperatures (e.g., -20 °C to 0 °C) in DCMMild conditions, suitable for sensitive substrates, short reaction times.[6]More expensive, requires careful handling due to high reactivity.Substrates with acid-sensitive functional groups.
Polyphosphoric Acid (PPA) High temperatures (e.g., 100-150 °C)Can act as both catalyst and solvent.Difficult to stir and work up.Certain specialized applications.

Q3: My reaction mixture turns into a thick, unmanageable tar. What is causing this, and how can I prevent it?

Tar formation is a common issue, especially when using aggressive dehydrating agents like P₂O₅ or running the reaction at high temperatures for extended periods. This is often due to polymerization of the starting material, product, or reaction intermediates.

Preventative Measures:

  • Temperature Control: Gradually increase the reaction temperature to the desired point. Avoid localized overheating by ensuring efficient stirring.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Once the starting material is consumed, promptly begin the work-up procedure to prevent over-heating and decomposition.[3]

  • Choice of Reagents: For sensitive substrates, consider using milder reagents like the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[7]

Troubleshooting Guides for Specific Side Reactions

This section provides a deep dive into the most common side reactions encountered during the Bischler-Napieralski synthesis, offering mechanistic insights and detailed protocols for their mitigation.

Side Reaction 1: Retro-Ritter Reaction and Styrene Formation

The Problem: You observe a significant amount of a styrene byproduct, which can be difficult to separate from your desired dihydroisoquinoline.

Mechanistic Insight: The retro-Ritter reaction is a fragmentation pathway of the key nitrilium ion intermediate. This side reaction is particularly prevalent when the resulting styrene is highly conjugated and therefore thermodynamically stable.[8]

Troubleshooting Workflow: Retro-Ritter Reaction

Caption: Decision-making workflow for addressing regioisomeric byproducts.

Mitigation Strategies & Protocols:

  • Strategy 1: Employing Milder Reaction Conditions

    • Causality: Harsher conditions can sometimes overcome the activation barrier for cyclization at a less favored position. Milder reagents and lower temperatures can enhance the selectivity for the desired regioisomer.

    • Protocol 3: Mild Cyclization with Triflic Anhydride and 2-Chloropyridine

      • Dissolve the β-arylethylamide (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

      • Cool the solution to -20 °C.

      • Add 2-chloropyridine (2.0 eq) and stir for 5 minutes.

      • Add triflic anhydride (Tf₂O, 1.25 eq) dropwise, maintaining the temperature at -20 °C.

      • Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes. The solution may change color from yellow to dark red. [4] 6. Quench the reaction at 0 °C by the slow addition of a saturated sodium bicarbonate solution.

      • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by silica gel chromatography.

  • Strategy 2: Substrate Modification

    • Causality: If milder conditions do not resolve the issue, consider modifying the substrate to disfavor cyclization at the undesired position. This can be achieved by temporarily installing a bulky "blocking group" at the problematic ortho-position, which can be removed in a subsequent step.

Work-up and Purification Best Practices

A successful reaction can be compromised by a suboptimal work-up procedure. The use of phosphorus-based reagents necessitates specific considerations for their removal.

Quenching the Reaction:

  • Always cool the reaction mixture to room temperature or below before quenching.

  • Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution. This will neutralize the acidic reagents and hydrolyze any remaining phosphorus compounds. Be aware that this process can be highly exothermic and may release gases.

Removal of Phosphorus Residues:

  • After extraction, washing the organic layer with a dilute solution of sodium hydroxide or ammonium hydroxide can help remove residual phosphorus-containing byproducts.

  • If purification by column chromatography is challenging due to the polarity of the byproducts, consider an acid-base extraction. The basic dihydroisoquinoline product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

By understanding the mechanistic underpinnings of these common side reactions and applying the targeted troubleshooting strategies outlined in this guide, you will be well-equipped to optimize your Bischler-Napieralski syntheses, leading to higher yields, improved purity, and more efficient access to your target isoquinoline derivatives.

References

  • Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26 (2), 1903–1908.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Org. React.1951, 6, 74-150.
  • Der Pharma Chemica. Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. [Link]

  • Movassaghi, M.; Medley, J. W. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Org. Lett.2013, 15 (14), 3614–3617.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • ResearchGate. A Case of Abnormal Bishler-Napieralski Cyclization Reaction, Leading to Form Benzyl Oxazole Derivatives. [Link]

  • ResearchGate. Synthesis of Spirocyclic Indolines by Interruption of the Bischler-Napieralski Reaction. [Link]

  • Princeton University. A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines. [Link]

  • ResearchGate. The first Bischler–Napieralski cyclization in a room temperature ionic liquid. [Link]

  • Química Organica.org. Isoquinoline synthesis. [Link]

  • NIST. Comparative efficiencies of various dehydrating agents used for drying gases (A survey of commercial drying agents). [Link]

  • Movassaghi, M.; Hill, M. D. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2008, 10 (16), 3485–3488.
  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • YouTube. Bischler–Napieralski Reaction | Prepare for GATE, NET. [Link]

  • YouTube. Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE. [Link]

  • NIH. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. [Link]

  • FULIR. Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. [Link]

  • Minnesota Pollution Control Agency. Phosphorus Treatment and Removal Technologies. [Link]

Sources

Technical Support Center: Optimizing the Pomeranz-Fritsch Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pomeranz-Fritsch reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of isoquinolines and encounter challenges in achieving optimal efficiency and yield. Here, we provide in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this classic transformation.

Introduction: The Enduring Utility and Challenges of the Pomeranz-Fritsch Reaction

First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz-Fritsch reaction is a cornerstone of heterocyclic chemistry for the synthesis of isoquinolines.[1][2][3] The reaction proceeds via the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2][4] The resulting isoquinoline core is a privileged scaffold in a vast array of pharmaceuticals, including the vasodilator papaverine and the topical anesthetic dimethisoquin.[2]

Despite its utility, the Pomeranz-Fritsch reaction is notorious for its often harsh conditions, which can lead to low yields, incomplete conversions, and the formation of significant byproducts.[5] This guide aims to provide a logical framework for troubleshooting these common issues, grounded in the mechanistic understanding of the reaction.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low, with a significant amount of unreacted starting material. What are the primary factors to investigate?

Low conversion is a frequent challenge and can often be traced back to several key parameters:

  • Acid Catalyst Choice and Concentration: The nature and strength of the acid catalyst are paramount. The classical conditions often employ concentrated sulfuric acid, but a wide range of acids has been explored, each with its own efficacy depending on the substrate.[3] Insufficient acid will result in a sluggish or stalled reaction.[5] Conversely, an overly aggressive acid can promote degradation pathways.

    • Actionable Advice: Begin by ensuring your acid concentration is appropriate. If using a standard protocol, verify the concentration of your acid stock. Consider screening a panel of acids. For many substrates, polyphosphoric acid (PPA) or a mixture of sulfuric acid and hydrochloric acid can be effective alternatives.[3] Lewis acids like trifluoroacetic anhydride have also been successfully employed.[2]

  • Reaction Temperature: Temperature control is a delicate balance. Insufficient heat will lead to incomplete conversion, while excessive temperatures can promote charring and the formation of degradation byproducts.[5] The optimal temperature is highly substrate-dependent.

    • Actionable Advice: If you suspect the temperature is too low, incrementally increase it in a systematic manner (e.g., in 10-15 °C increments) while carefully monitoring the reaction progress by TLC or LC-MS. Be vigilant for the appearance of new, unidentified spots, which could indicate decomposition.

  • Purity of Starting Materials: Impurities in either the benzaldehyde or the aminoacetaldehyde acetal can significantly hinder the reaction.[5]

    • Actionable Advice: Ensure the purity of your starting materials. If necessary, purify the benzaldehyde by distillation and the aminoacetaldehyde acetal by fractional distillation under reduced pressure.

Q2: I am observing a major byproduct that is not my desired isoquinoline. How can I identify and suppress its formation?

Byproduct formation is a common pitfall. The identity of the byproduct can provide valuable clues about the competing reaction pathways.

  • Common Byproducts:

    • Benzo[d]azepinones: The formation of a seven-membered ring scaffold has been noted under certain acidic conditions, particularly with the use of 37% aqueous hydrochloric acid in dioxane.[5]

    • Polymerization and Degradation Products: Harsh acidic conditions and high temperatures can lead to complex, often intractable mixtures.[5]

  • Troubleshooting Strategies:

    • Optimize the Acid Catalyst: The choice of acid can dramatically influence the selectivity of the reaction. If you are observing byproduct formation, switching to a different acid is a primary troubleshooting step. For instance, trifluoroacetic acid (TFA) or methanesulfonic acid have been reported to offer better selectivity in some cases.[5]

    • Control the Temperature: As with low conversion, temperature plays a critical role in selectivity. Lowering the temperature may favor the desired reaction pathway over competing side reactions.

    • Consider Modified Procedures: For sensitive substrates, exploring milder, modified versions of the Pomeranz-Fritsch reaction can be beneficial. The Schlittler-Müller modification, for example, utilizes a substituted benzylamine condensed with glyoxal hemiacetal.[1][3]

Q3: My desired isoquinoline product appears to be forming but then degrades under the reaction conditions. What can I do to improve its stability?

The stability of the isoquinoline product, as well as key intermediates like 1,2-dihydroisoquinolines, can be a significant challenge, especially under harsh conditions.[5]

  • Minimizing Product Degradation:

    • Reaction Time: Carefully monitor the reaction progress and quench it as soon as the formation of the desired product has maximized. Prolonged reaction times can lead to the degradation of the product.

    • Milder Conditions: Employing less harsh acidic conditions or lower temperatures can help to preserve the integrity of the product. This may require a trade-off with reaction time.

    • Modified Workup: Ensure that the workup procedure is performed promptly and efficiently. The reaction mixture should be cooled and carefully quenched, for example, by pouring it onto ice, to rapidly neutralize the strong acid.[5]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Pomeranz-Fritsch reaction?

The reaction proceeds in two main stages:

  • Formation of the Benzalaminoacetal (Schiff Base): The benzaldehyde and 2,2-dialkoxyethylamine undergo a condensation reaction to form the benzalaminoacetal intermediate.[3][4]

  • Acid-Catalyzed Cyclization: In the presence of a strong acid, one of the alkoxy groups is protonated and eliminated as an alcohol. The resulting electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form a cyclized intermediate. A second alcohol elimination and subsequent aromatization yield the final isoquinoline product.[2][4]

How do substituents on the benzaldehyde affect the reaction?

Substituents on the aromatic ring of the benzaldehyde can have a significant electronic effect on the cyclization step.

  • Electron-Donating Groups (e.g., -OCH₃, -OH): These groups activate the aromatic ring, making the intramolecular electrophilic substitution more facile. Reactions with electron-rich benzaldehydes often proceed under milder conditions.[3]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups deactivate the aromatic ring, making the cyclization more difficult. Harsher reaction conditions (e.g., stronger acids, higher temperatures) are often required, which can increase the likelihood of side reactions and decomposition.[5]

Are there any notable modifications to the classical Pomeranz-Fritsch reaction?

Yes, several modifications have been developed to improve the scope and efficiency of the reaction:

  • Schlittler-Müller Modification: This variation involves the condensation of a substituted benzylamine with a glyoxal hemiacetal to yield C1-substituted isoquinolines.[1][3]

  • Bobbitt Modification: This procedure involves the hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization, leading to the formation of tetrahydroisoquinolines.[1]

  • Jackson Modification: This involves the cyclization of an N-tosylated amine, which can yield reduced isoquinolines.[3]

Experimental Protocols

General Procedure for the Classical Pomeranz-Fritsch Reaction

This is a generalized guideline and requires optimization for specific substrates.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add the aminoacetaldehyde diethyl acetal (1.0-1.2 equivalents).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or ¹H NMR to confirm the formation of the Schiff base.

  • Once the formation is complete, remove the solvent under reduced pressure.

Step 2: Cyclization to the Isoquinoline

  • Carefully and slowly add the crude benzalaminoacetal to a stirred, cooled solution of the chosen acid catalyst (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to the optimized temperature (often in the range of 100-160 °C) for the determined reaction time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NH₄OH) to a pH of 8-9.

  • Extract the crude product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude isoquinoline by column chromatography or recrystallization.[5]

Data Presentation

Acid CatalystTypical ConditionsNotes
Concentrated H₂SO₄Often used in classical procedures, can be harsh.Effective for a range of substrates but may cause charring with sensitive compounds.
Polyphosphoric Acid (PPA)High temperatures (100-160 °C).A good alternative to sulfuric acid, can give cleaner reactions.
Trifluoroacetic Acid (TFA)Can be used as a solvent or co-solvent.Milder than H₂SO₄, may improve selectivity.[5]
Methanesulfonic AcidSimilar to TFA, can be a good alternative.Offers a different reactivity profile that may be beneficial for specific substrates.[5]
HCl in DioxaneCan promote the formation of benzo[d]azepinone byproducts.Use with caution and consider alternatives if byproduct formation is observed.[5]

Visualizations

Pomeranz-Fritsch Reaction Mechanism

Pomeranz_Fritsch_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal -H₂O Aminoacetaldehyde Acetal Aminoacetaldehyde Acetal Aminoacetaldehyde Acetal->Benzalaminoacetal Cyclization_Intermediate Cyclization_Intermediate Benzalaminoacetal->Cyclization_Intermediate +H⁺, -ROH Isoquinoline Isoquinoline Cyclization_Intermediate->Isoquinoline -ROH, -H⁺

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start Low_Yield Low Yield or Byproduct Formation Start->Low_Yield Check_Purity 1. Verify Purity of Starting Materials Low_Yield->Check_Purity Analyze_Conditions 2. Analyze Reaction Conditions Check_Purity->Analyze_Conditions Purity Confirmed Optimize_Acid 3. Optimize Acid Catalyst (Type and Concentration) Analyze_Conditions->Optimize_Acid Optimize_Temp 4. Optimize Temperature Optimize_Acid->Optimize_Temp Minor Improvement Success Improved Yield and Purity Optimize_Acid->Success Yield Improved Consider_Modification 5. Consider Modified Procedure Optimize_Temp->Consider_Modification Still Low Yield Optimize_Temp->Success Yield Improved Consider_Modification->Success Yield Improved

Caption: A logical workflow for troubleshooting low yields in the Pomeranz-Fritsch reaction.

References

  • Pomeranz–Fritsch reaction. Wikipedia. Available from: [Link]

  • Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. Available from: [Link]

  • Pomeranz-Fritsch Reaction. Available from: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Preserving Ethyl Isoquinoline-6-carboxylate Integrity During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a critical challenge in organic synthesis: preventing the hydrolysis of Ethyl isoquinoline-6-carboxylate during the workup process. This document is designed with full editorial control to offer a comprehensive and logical workflow, grounded in scientific principles and practical field experience.

The Challenge: The Delicate Nature of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its ester functional group is susceptible to hydrolysis, the chemical breakdown in the presence of water, which can be catalyzed by both acids and bases.[1] This unwanted side reaction, which reverts the ester to its parent carboxylic acid and ethanol, is a frequent cause of reduced yield and purity during the crucial post-reaction workup phase.[2] The presence of the basic isoquinoline nitrogen atom adds a layer of complexity to designing a stable workup procedure.

This guide will walk you through the causes of hydrolysis and provide robust, field-tested protocols to ensure the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound hydrolysis during workup?

A1: Hydrolysis is primarily initiated during aqueous workup steps. The main culprits are:

  • Residual Acid or Base Catalysts: Many esterification reactions require an acid catalyst (e.g., H₂SO₄) or involve basic reagents. If not properly neutralized, these can accelerate hydrolysis during aqueous washes.[1][2]

  • Use of Strong Bases for Neutralization: While it's necessary to neutralize acid catalysts, using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can induce rapid, irreversible base-catalyzed hydrolysis, also known as saponification.[3]

  • Prolonged Exposure to Aqueous Environments: The longer your compound is in contact with water, especially at non-neutral pH, the greater the risk of hydrolysis.

  • Elevated Temperatures: The rate of hydrolysis increases with temperature. Performing extractions and washes at room temperature or higher can lead to significant product loss.[4]

Q2: How can I tell if my product is hydrolyzing during the workup?

A2: The most common indicators of hydrolysis are a lower-than-expected yield of your ethyl ester and the presence of the corresponding carboxylic acid (isoquinoline-6-carboxylic acid) in your crude product. You can confirm this using analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the ester and will appear as a separate, lower Rf spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show characteristic peaks for the carboxylic acid, most notably the absence of the ethyl group's quartet and triplet and the appearance of a broad singlet for the acidic proton.[2]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (typically around 2500-3300 cm⁻¹) is indicative of the carboxylic acid.[2]

Q3: What is the ideal pH range to maintain during the aqueous workup?

A3: For many esters, a pH range of 5 to 7 is ideal for maintaining long-term stability.[5][6][7] Both strongly acidic (below pH 4) and alkaline (above pH 8) conditions can significantly accelerate hydrolysis.[8][9] Given the basic nature of the isoquinoline nitrogen, it is crucial to avoid strongly acidic conditions that could protonate the nitrogen and potentially increase the compound's aqueous solubility, while still ensuring any acid catalyst is neutralized.

Troubleshooting Guide: A Step-by-Step Approach to a Stable Workup

This section provides a detailed, optimized protocol for the workup of a reaction mixture containing this compound. The core principle is to minimize contact with water and aggressive pH conditions while efficiently removing impurities.

Core Principles for a Successful Workup:
PrincipleRationaleBest Practices
Temperature Control Hydrolysis is a chemical reaction with kinetics that are highly dependent on temperature. Lowering the temperature slows down the rate of hydrolysis.Conduct all aqueous washes using ice-cold solutions. Cool the reaction mixture to 0-5 °C in an ice bath before beginning the workup.[2]
pH Management Both acid and base can catalyze ester hydrolysis. Precise control of pH is critical to prevent product degradation.[10]Use a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any acid catalyst. Avoid strong bases like NaOH or KOH.[2][11] After neutralization, a wash with brine can help bring the aqueous layer closer to neutral.
Minimize Water Contact Prolonged exposure to the aqueous phase increases the opportunity for hydrolysis.Perform extractions efficiently and without delay. Use a saturated brine (NaCl) wash to "salt out" the organic product, reducing its solubility in the aqueous layer.[2][12]
Thorough Drying Residual water in the organic layer can cause hydrolysis during solvent evaporation or storage.Use a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water before solvent removal.[2][12]
Optimized Workup Protocol

This protocol assumes your reaction was carried out in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

Step 1: Initial Cooling and Quenching

  • Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.

  • Slowly add ice-cold water to quench the reaction. This will also begin the process of dissolving water-soluble byproducts.

Step 2: Neutralization with a Weak Base

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Caution: Stopper the funnel and invert gently, venting frequently to release any CO₂ gas that evolves from the neutralization of acid.[2]

  • Shake the funnel, then allow the layers to separate. Drain the aqueous layer.

  • Repeat the NaHCO₃ wash until gas evolution ceases, indicating complete neutralization of any acid. Test the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.[12]

Step 3: Brine Wash

  • Wash the organic layer with an equal volume of cold, saturated aqueous sodium chloride (brine) solution. This step helps to remove the bulk of the dissolved water from the organic layer and reduces the solubility of your ester in the aqueous phase.[2][12]

  • Allow the layers to separate and drain the aqueous brine layer.

Step 4: Drying the Organic Layer

  • Drain the organic layer into an Erlenmeyer flask.

  • Add an anhydrous drying agent, such as Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps together and swirls freely, which indicates that all trace water has been absorbed.[2]

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

Step 5: Isolation of the Product

  • Filter the organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved through techniques such as column chromatography or recrystallization if necessary.

Visualizing the Workup Workflow

G cluster_0 Reaction Completion cluster_1 Workup cluster_2 Product Reaction Reaction Mixture (this compound, solvent, catalyst) Cool Cool to 0-5 °C Reaction->Cool Quench Quench with ice-cold H₂O Cool->Quench Neutralize Wash with cold sat. NaHCO₃ Quench->Neutralize Removes Acid Catalyst Brine Wash with cold Brine Neutralize->Brine Removes Water Dry Dry over Na₂SO₄ or MgSO₄ Brine->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Product Crude Product Evaporate->Product

Caption: Optimized experimental workflow for the workup of this compound.

Understanding the Mechanism of Hydrolysis

To effectively prevent hydrolysis, it is crucial to understand the chemical pathways through which it occurs. Both acid-catalyzed and base-promoted hydrolysis proceed through a nucleophilic acyl substitution mechanism.

Base-Promoted Hydrolysis (Saponification)

This process is irreversible under basic conditions because the final step is a highly favorable acid-base reaction.[3]

  • Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) leaving group, which forms the carboxylic acid.

  • Deprotonation: The highly basic ethoxide ion immediately deprotonates the carboxylic acid to form the carboxylate salt and ethanol. This final step drives the reaction to completion.[3]

G Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ CarboxylicAcid Isoquinoline-6-carboxylic Acid Intermediate->CarboxylicAcid - ⁻OEt Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + ⁻OEt - EtOH

Sources

Stability of "Ethyl isoquinoline-6-carboxylate" in acidic and basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl isoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is the hydrolysis of the ethyl ester linkage. This reaction will yield isoquinoline-6-carboxylic acid and ethanol. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does the stability of this compound differ in acidic versus basic media?

A2: this compound is susceptible to hydrolysis in both acidic and basic conditions, but the mechanisms and consequences differ.

  • Acidic Media: In the presence of acid, the hydrolysis is a reversible, catalyzed reaction.[1][2][3] The equilibrium can be influenced by the concentration of water.[3] While the isoquinoline ring itself is generally stable, the nitrogen atom can be protonated in strong acid, which may influence the electronic properties of the ring system.[4]

  • Basic Media: Under basic conditions, the hydrolysis, often termed saponification, is an irreversible process that proceeds to completion.[1][3][5] This is because the carboxylic acid product is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[3][5] The isoquinoline ring is generally stable under basic conditions.

Q3: What are the expected degradation products of this compound in acidic and basic media?

A3: The primary degradation product in both acidic and basic hydrolysis is isoquinoline-6-carboxylic acid and ethanol .[1]

MediumPrimary Degradation Products
AcidicIsoquinoline-6-carboxylic acid and Ethanol
BasicIsoquinoline-6-carboxylate salt and Ethanol

Q4: I am observing unexpected peaks in my chromatogram after storing my sample in a buffered solution. What could be the cause?

A4: Unexpected peaks could be due to several factors:

  • Degradation: As discussed, the primary degradation product is isoquinoline-6-carboxylic acid. Check if the retention time of one of the unexpected peaks matches that of an isoquinoline-6-carboxylic acid standard.

  • Buffer Interaction: Certain buffer components can potentially react with your compound, although this is less common.

  • Impurity in the Starting Material: The unexpected peak may have been present in your initial sample at a low level and became more prominent over time.

  • Secondary Degradation: Under harsh conditions (e.g., high temperature, presence of oxidizing agents), further degradation of the isoquinoline ring could occur, though this is less likely under typical storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in basic solution (pH > 8) Base-catalyzed hydrolysis (saponification) of the ester.Lower the pH of your solution if your experimental design allows. If a basic pH is required, prepare solutions fresh and use them immediately. Store stock solutions in a non-aqueous, aprotic solvent.
Inconsistent results in acidic solution (pH < 6) Acid-catalyzed hydrolysis. The reaction is reversible.Ensure the concentration of all components, especially water, is consistent between experiments. For long-term studies, consider lyophilizing the compound or storing it as a solid.
Formation of a precipitate in basic solution Formation of the carboxylate salt of the degradation product, which may have different solubility characteristics.Characterize the precipitate to confirm its identity. If it is the carboxylate salt, consider using a different buffer system or adjusting the concentration.
No degradation observed under stress conditions The conditions may not be harsh enough to induce degradation.Increase the temperature, use a stronger acid or base, or extend the duration of the stress test, in line with forced degradation study guidelines.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • A suitable buffer for neutralization (e.g., phosphate buffer)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl. c. Keep both samples at room temperature and at an elevated temperature (e.g., 60 °C). d. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an appropriate amount of NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH. c. Keep both samples at room temperature and at an elevated temperature (e.g., 60 °C). d. At specified time points, withdraw an aliquot, neutralize with an appropriate amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Keep the sample at room temperature. c. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: a. Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C). b. At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photostability: a. Expose a solution of the compound to a light source as per ICH Q1B guidelines. b. Analyze the sample by HPLC at specified time points.

  • Analysis: a. Analyze all samples by a suitable stability-indicating HPLC method. b. The method should be able to separate the parent compound from its degradation products. c. Monitor the disappearance of the parent peak and the appearance of degradation product peaks.

Protocol 2: Analytical Method for Monitoring Degradation

Objective: To provide a starting point for an HPLC method to separate this compound from its primary degradant, isoquinoline-6-carboxylic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. A suggested starting point is 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the parent and degradant have good absorbance (a UV scan would be beneficial).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound.

AcidHydrolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl_isoquinoline_6_carboxylate This compound Protonated_ester Protonated Ester Ethyl_isoquinoline_6_carboxylate->Protonated_ester + H+ H3O_plus H3O+ Tetrahedral_intermediate Tetrahedral Intermediate Protonated_ester->Tetrahedral_intermediate + H2O Isoquinoline_6_carboxylic_acid Isoquinoline-6-carboxylic acid Tetrahedral_intermediate->Isoquinoline_6_carboxylic_acid - EtOH, -H+ Ethanol Ethanol Tetrahedral_intermediate->Ethanol

Caption: Acid-Catalyzed Hydrolysis of this compound.

BaseHydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ethyl_isoquinoline_6_carboxylate This compound Tetrahedral_intermediate Tetrahedral Intermediate Ethyl_isoquinoline_6_carboxylate->Tetrahedral_intermediate + OH- OH_minus OH- Isoquinoline_6_carboxylate Isoquinoline-6-carboxylate Salt Tetrahedral_intermediate->Isoquinoline_6_carboxylate - EtOH Ethanol Ethanol Tetrahedral_intermediate->Ethanol

Caption: Base-Promoted Hydrolysis (Saponification) of this compound.

StabilityWorkflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Data Data Interpretation (Peak Purity, Mass Balance) Analyze->Data

Caption: Workflow for a Forced Degradation Study.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. PubMed. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Hydrolysis of esters - Mechanisms. YouTube. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • ester hydrolysis rate: Topics by Science.gov. Science.gov. [Link]

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health. [Link]

  • Quinoline. Wikipedia. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [https://www.researchgate.net/publication/285172025_Comprehensive_review_on_current_developments_of_quinoline-based_anticancer_agents]([Link]_ anticancer_agents)

  • Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr. [Link]

  • The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

  • Isoquinoline-6-carboxylic acid. PubChem. [Link]

  • Product Class 5: Isoquinolines. [Link]

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Nitrogen Heterocyles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving nitrogen heterocycles. As a cornerstone of modern synthetic chemistry, these reactions are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. However, the unique electronic properties of nitrogen-containing rings introduce specific challenges that can often lead to reaction failure if not properly addressed.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues, make informed decisions, and ultimately, achieve success in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that serve as a starting point for troubleshooting.

Q1: Why are nitrogen heterocycles so challenging as substrates in palladium-catalyzed cross-coupling?

A1: The primary challenge stems from the Lewis basicity of the nitrogen atom's lone pair. This lone pair can coordinate strongly to the palladium catalyst, acting as an inhibitor or "poison."[1][2] This coordination can lead to several problems:

  • Catalyst Sequestration: The heterocycle can bind to the active Pd(0) species, preventing it from entering the catalytic cycle.[3][4]

  • Inhibition of Key Steps: Coordination can block sites required for oxidative addition or reductive elimination, slowing down or halting the reaction.[3]

  • Catalyst Decomposition: In some cases, strong coordination can promote the aggregation of palladium into inactive palladium black.[5]

Q2: My reaction is stalled and I see a black precipitate. What is it and how do I stop it?

A2: The black precipitate is almost certainly palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal.[5] Its formation signals that the active, ligand-stabilized Pd(0) species is decomposing. Key causes include:

  • Ligand Dissociation: If the phosphine or NHC ligand dissociates, the "naked" Pd(0) atoms can aggregate.[5]

  • High Temperature: Elevated temperatures can accelerate the rate of both ligand dissociation and catalyst decomposition.[5]

  • Oxygen Exposure: Trace oxygen can oxidize the active Pd(0) catalyst and degrade sensitive phosphine ligands, leading to instability.[5][6]

To prevent this, focus on stabilizing the catalyst. Using bulky, electron-rich ligands (e.g., Buchwald or NHC ligands), ensuring rigorous degassing of solvents, and running the reaction at the lowest effective temperature are critical first steps.[5][6]

Q3: How do I choose the right ligand for my specific nitrogen heterocycle?

A3: Ligand choice is paramount. The goal is to select a ligand that stabilizes the palladium center and promotes the desired catalytic steps (oxidative addition, reductive elimination) faster than the rate of catalyst inhibition by the heterocycle. A general decision-making framework is as follows:

Ligand_Selection Start Start: Define Coupling Partners (e.g., Pyridine + Boronic Acid) Substrate_Type What is the nature of the N-heterocycle? Start->Substrate_Type Electron_Deficient Electron-Deficient (e.g., Pyridine, Pyrimidine) Substrate_Type->Electron_Deficient Often strong inhibitors Electron_Rich Electron-Rich (e.g., Pyrrole, Indole, Pyrazole) Substrate_Type->Electron_Rich Can be weaker inhibitors, but may have other issues (e.g., N-H acidity) Ligand_Class Select Ligand Class Electron_Deficient->Ligand_Class Electron_Rich->Ligand_Class Buchwald Bulky Biarylphosphines (XPhos, SPhos, RuPhos) Ligand_Class->Buchwald Excellent starting point NHC N-Heterocyclic Carbenes (IPr, SIMes) Ligand_Class->NHC Good for very challenging cases Ferrocenyl Ferrocenyl Phosphines (dppf) Ligand_Class->Ferrocenyl Classic, but often superseded Rationale_Buchwald Rationale: Steric bulk shields Pd center, preventing N-coordination. Electron-richness accelerates oxidative addition. Buchwald->Rationale_Buchwald Optimization Screen a small set of ligands, bases, and solvents. Buchwald->Optimization Rationale_NHC Rationale: Strong σ-donors form very stable Pd complexes, resisting displacement by the heterocycle. NHC->Rationale_NHC NHC->Optimization Ferrocenyl->Optimization

Caption: A decision tree for initial ligand selection.

Generally, bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, and RuPhos are the go-to choice.[6][7] Their steric bulk physically blocks the nitrogen heterocycle from accessing and poisoning the palladium center, while their electron-donating nature facilitates the crucial oxidative addition step.[8][9] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong sigma-donating ability, which forms very robust bonds to palladium.[6][10]

Q4: What is a "precatalyst" and why should I use one?

A4: A precatalyst is an air-stable, well-defined Pd(II) complex that contains the desired ligand.[11][12] Upon exposure to the reaction base, it rapidly and cleanly generates the active, monoligated Pd(0) species in situ.[12][13] Using a precatalyst (e.g., a Buchwald G3 or G4 precatalyst) is highly recommended over generating the catalyst from a Pd(II) source like Pd(OAc)₂ and a separate ligand for several reasons:

  • Stoichiometric Control: It ensures a precise 1:1 ligand-to-palladium ratio, which is crucial for catalyst stability and activity.

  • Reliable Activation: The reduction of Pd(II) to Pd(0) is often inefficient and poorly understood when done in situ with reagents like amines or phosphines, leading to inconsistent results and catalyst decomposition.[11][14] Precatalysts are designed for clean, predictable activation.[11]

  • Convenience: They are often air- and moisture-stable solids that are easy to handle and weigh.[11]

Part 2: In-Depth Troubleshooting Guide

This section is structured by common experimental problems. For each problem, a series of diagnostic questions will help you pinpoint the root cause and implement an effective solution.

Problem 1: Low or No Conversion of Starting Material

Your reaction has run for the expected time, but TLC or LC-MS analysis shows predominantly unreacted starting material.

Q: Is my palladium catalyst active? A: Causal Analysis: The most common reason for failure is an inactive catalyst. This can be due to poor quality of the initial palladium source, inefficient in situ reduction of a Pd(II) source, or immediate poisoning upon formation. Solution Pathway:

  • Switch to a Precatalyst: If you are using a combination like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand, switch to a commercially available, well-defined precatalyst such as a Buchwald palladacycle (e.g., XPhos-Pd-G3).[6][11] This eliminates uncertainties related to the in situ generation of the active Pd(0) species.[14]

  • Verify Reagent Quality: Ensure your palladium source has not degraded. Older bottles of Pd(OAc)₂ can be of variable quality.

  • Consider Slow Addition: If catalyst poisoning is suspected to be extremely rapid, slowly adding the nitrogen heterocycle substrate via syringe pump over the course of the reaction can maintain a low instantaneous concentration, giving the catalyst a chance to turn over before being inhibited.[6]

Q: Is the nitrogen heterocycle poisoning the catalyst? A: Causal Analysis: This is the most probable cause. The N-heterocycle outcompetes the aryl halide for coordination to the Pd(0) center, effectively shutting down the catalytic cycle. This is particularly problematic for electron-deficient heterocycles like pyridine or pyrimidine.[3][15]

Catalyst_Poisoning Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition (L)Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Poisoned_Complex LPd(0)(N-Het) (Inactive/Poisoned) Pd0->Poisoned_Complex Strong Coordination (Inhibition) Transmetal Transmetalation (L)Pd(II)(Ar)(Ar') OxAdd->Transmetal + Ar'-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product N_Het N-Heterocycle (Substrate)

Caption: Catalyst poisoning by N-heterocycles.

Solution Pathway:

  • Increase Ligand Steric Bulk: Switch to a bulkier ligand. If you are using a smaller ligand like PPh₃, move to a Buchwald-type ligand (XPhos, RuPhos) or a bulky NHC ligand (IPr).[6][7] The steric hindrance provided by these ligands can prevent the heterocycle from coordinating to the metal center.[16]

  • Increase Ligand-to-Metal Ratio: While precatalysts provide a 1:1 ratio, sometimes adding a small excess of free ligand (e.g., an additional 0.5-1 mol%) can help outcompete the heterocycle for coordination sites, though this can sometimes lead to catalyst decomposition if overdone.

  • Change the Solvent: Solvents can influence ligand dissociation and substrate coordination. Switching from ethereal solvents (Dioxane, THF) to aromatic solvents (Toluene) or polar aprotic solvents (DMF, NMP) can sometimes alter the equilibrium away from the poisoned state.

Q: Are my reaction conditions (base, temperature) appropriate? A: Causal Analysis: An incorrect base can fail to facilitate the transmetalation step (in Suzuki couplings) or deprotonation (in Buchwald-Hartwig aminations), stalling the cycle.[9][17] Temperature that is too low may not overcome the activation energy for oxidative addition, especially for less reactive aryl chlorides.[8] Solution Pathway:

  • Base Screening: The choice of base is critical and often non-intuitive. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are common starting points. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[5][18] It is often necessary to screen a panel of bases.

  • Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. For challenging substrates like aryl chlorides, temperatures of 100-120 °C are common.[8] Monitor for the onset of decomposition (palladium black formation).

Problem 2: Significant Side Product Formation

The desired product is formed, but it is contaminated with significant byproducts, complicating purification.

Q: Am I observing homocoupling of my boronic acid/ester? A: Causal Analysis: The formation of a biaryl product derived from the boronic acid partner (Ar'-Ar') is a common side reaction in Suzuki couplings. This is typically promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated homocoupling pathway.[6][19] Solution Pathway:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[5]

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for reagent addition.[20]

  • Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species that might form, suppressing the homocoupling pathway.[19]

Q: Am I observing protodeboronation or protodehalogenation? A: Causal Analysis: This is the replacement of the boron group (protodeboronation) or the halide (protodehalogenation) with a hydrogen atom.[6][21] It is caused by a proton source, most commonly water, in the reaction mixture. Heteroaryl boronic acids can be particularly susceptible to protodeboronation.[6][21] Solution Pathway:

  • Use Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents and ensure reagents (especially bases like K₃PO₄) are dry.

  • Switch to Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids.[8]

  • Optimize Base and Catalyst: The choice of base and the activity of the catalyst can influence the relative rates of the desired cross-coupling versus the undesired protodeboronation/dehalogenation. A more active catalyst system that promotes rapid oxidative addition and transmetalation can outcompete the side reaction.[6]

Common Problem Primary Cause Recommended First Action Secondary Actions
No Reaction Catalyst Inactivity / PoisoningSwitch to a bulky ligand precatalyst (e.g., XPhos-Pd-G3).[6][11]Increase temperature; screen different bases.
Palladium Black Catalyst DecompositionUse a more sterically hindered ligand (e.g., RuPhos, tBuXPhos).[5][6]Lower reaction temperature; ensure rigorous degassing.
Homocoupling Oxygen in the reactionPerform thorough freeze-pump-thaw cycles on the solvent.[19][20]Maintain a positive pressure of inert gas; use fresh, high-purity reagents.
Protodeboronation Water/Proton SourceUse anhydrous solvents and reagents; switch from boronic acid to a pinacol ester.[8][21]Screen different bases; use a more active catalyst.

Part 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility. The following are detailed, step-by-step methods for common procedures in this field.

Protocol 1: General Procedure for a Small-Scale Ligand Screening (Suzuki-Miyaura Example)

This protocol allows for the parallel testing of multiple catalyst systems to quickly identify optimal conditions.

  • Array Preparation: In a glovebox, arrange an array of labeled reaction vials, each containing a small magnetic stir bar.

  • Reagent Addition (Solids): To each vial, add the heteroaryl halide (1.0 equiv, e.g., 0.1 mmol), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To each designated vial, add the specific palladium precatalyst (1-2 mol%). Use a different precatalyst for each vial in the screen (e.g., XPhos-Pd-G3, SPhos-Pd-G2, RuPhos-Pd-G3, etc.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) to each vial.

  • Reaction: Seal the vials tightly, remove the array from the glovebox, and place it in a preheated aluminum reaction block on a magnetic stir plate. Stir at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Analysis: After cooling, quench each reaction with a small amount of water. Dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and yield for each catalyst system.

Protocol 2: Rigorous Solvent Degassing using Freeze-Pump-Thaw

This method is superior to inert gas bubbling for removing dissolved oxygen.

  • Setup: Place the anhydrous solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should be no more than half-full.

  • Freeze: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area.

  • Pump: Once the solvent is completely frozen solid, open the stopcock to a high-vacuum line (~10-50 mTorr) and evacuate for 10-15 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will likely see gas bubbles being released from the solvent as it melts; this is the dissolved gas coming out of solution.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • Storage: After the final thaw, backfill the flask with a positive pressure of high-purity argon or nitrogen. The solvent is now ready for use.

References

  • McNally, A., Haffemayer, B., & Gaunt, M. (2014). Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles. Semantic Scholar.
  • BenchChem. (n.d.). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. BenchChem.
  • (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Publisher not available.
  • McNally, A., et al. (2014). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. Apollo - University of Cambridge.
  • (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • (2016).
  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. BenchChem.
  • (n.d.).
  • (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
  • McNally, A. (2013). (Open Access) Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles (vol 510, pg 129, 2014). SciSpace.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (n.d.).
  • RojasLab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • (n.d.). palladium. Organic Syntheses Procedure.
  • (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
  • (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • (2025). A simple method for preparing highly active palladium catalysts loaded on various carbon supports for liquid-phase oxidation and hydrogenation reactions.
  • (n.d.). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Publisher not available.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.).
  • (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • (n.d.).
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Publisher not available.
  • (n.d.).
  • (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (n.d.).
  • Dorel, R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle.
  • (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][22][23]thiadiazole Series. Semantic Scholar.

  • (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • (2023). Heck Reaction. Chemistry LibreTexts.
  • (2025). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.
  • (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
  • (2025). Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes.

Sources

Technical Support Center: Navigating Scale-Up Challenges in Isoquinoline Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges of scaling the synthesis of isoquinoline intermediates. This guide is designed for researchers, chemists, and process development professionals who are transitioning these critical syntheses from the laboratory bench to pilot plant or full-scale manufacturing. Our focus is on providing practical, mechanistically grounded solutions to the common hurdles that arise when reaction volumes increase.

Introduction: The Scale-Up Paradigm Shift

Scaling a chemical synthesis is rarely a linear process of simply multiplying reagent quantities.[1][2] A reaction that performs flawlessly in a 1-liter flask can encounter significant, often unforeseen, obstacles in a 100-liter reactor. The fundamental challenge lies in the changing physical dynamics of the system. As the volume of a reactor increases, its surface-area-to-volume ratio decreases dramatically.[3] This shift fundamentally impacts heat transfer, mixing efficiency, and mass transfer, which can lead to thermal runaway, increased byproduct formation, and inconsistent product quality.[1][4]

This guide provides a structured approach to troubleshooting these issues, focusing on the most common synthetic routes to isoquinoline intermediates.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems encountered during the scale-up of three cornerstone isoquinoline syntheses: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

I. The Bischler-Napieralski Reaction

This reaction is a powerful method for creating 3,4-dihydroisoquinolines from β-arylethylamides, typically using a dehydrating agent under acidic conditions.[5][6]

Q1: My Bischler-Napieralski reaction is suffering from low yields and incomplete conversion at scale. What are the primary causes and solutions?

A1: This is a frequent scale-up issue stemming from several factors. The key is to analyze the substrate and reaction conditions critically.

  • Cause 1: Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring will significantly slow or halt the cyclization.[5]

    • Solution: For substrates with deactivating groups, you must employ more forceful dehydrating agents. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is significantly more effective than POCl₃ alone.[5] This mixture generates a more reactive pyrophosphate intermediate, which can overcome the higher activation energy.

  • Cause 2: Insufficient or Inactive Dehydrating Agent: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture. On a large scale, seemingly minor exposure to atmospheric moisture during reagent transfer can consume a significant portion of the agent.

    • Solution: Ensure all reagents and solvents are rigorously anhydrous. Use fresh, high-purity POCl₃. For less reactive substrates, increasing the stoichiometry of the dehydrating agent or using the more potent P₂O₅/POCl₃ combination is recommended.[5][7]

  • Cause 3: Side Reaction - Retro-Ritter Formation: A common byproduct, especially with certain substrates, is a styrene derivative formed via a retro-Ritter reaction. This pathway becomes more prevalent at the higher temperatures often required for scale-up.[5][8]

    • Solution: The retro-Ritter reaction is an equilibrium process that eliminates a nitrile. To shift the equilibrium back towards the desired intermediate, consider using the corresponding nitrile as the reaction solvent.[8] An alternative, more modern approach involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium species prone to the retro-Ritter pathway.[8]

Start Low Yield at Scale Check_Ring Is Aromatic Ring Electron-Deficient? Start->Check_Ring Check_Reagent Are Reagents Strictly Anhydrous? Check_Ring->Check_Reagent No Sol_Ring Solution: Use stronger dehydrating agent (P₂O₅ / POCl₃) Check_Ring->Sol_Ring Yes Check_Byproduct Styrene Byproduct Detected (GC/MS)? Check_Reagent->Check_Byproduct Yes Sol_Reagent Solution: Use fresh, anhydrous reagents. Increase stoichiometry. Check_Reagent->Sol_Reagent No Sol_Byproduct Solution: Change solvent to corresponding nitrile or use oxalyl chloride. Check_Byproduct->Sol_Byproduct Yes End Yield Optimized Check_Byproduct->End No Sol_Ring->End Sol_Reagent->End Sol_Byproduct->End

Sources

Technical Support Center: Synthesis of Isoquinoline-6-Carboxylates - Alternative Reagents & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource provides in-depth, field-proven insights into the synthesis of isoquinoline-6-carboxylates, focusing on alternative reagents and robust troubleshooting strategies. Our goal is to move beyond standard protocols and equip you with the understanding to overcome common and complex synthetic challenges.

Section 1: Navigating the Challenges of Isoquinoline-6-Carboxylate Synthesis

The synthesis of isoquinolines bearing an electron-withdrawing carboxylate group at the 6-position presents a unique set of challenges. Traditional cyclization methods, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, often falter due to the deactivated nature of the aromatic ring, leading to low yields and forcing the use of harsh reaction conditions. This guide explores modern, alternative reagents that offer milder conditions, improved yields, and greater functional group tolerance, alongside troubleshooting advice for both classical and contemporary methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My Bischler-Napieralski reaction to form an isoquinoline-6-carboxylate precursor is failing or giving very low yields. What are the likely causes and what alternative reagents can I use?

A1: This is a common issue. The electron-withdrawing nature of the carboxylate group deactivates the aromatic ring, making the key intramolecular electrophilic aromatic substitution step difficult.

Core Problem: Insufficient electrophilicity of the cyclizing species or reduced nucleophilicity of the aromatic ring.

Troubleshooting Classical Reagents:

  • Insufficient Dehydrating Agent Potency: Standard reagents like phosphorus oxychloride (POCl₃) may be too weak for deactivated substrates.

    • Solution: A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective, as it generates a more reactive pyrophosphate intermediate.[1] However, this method involves high temperatures and can lead to charring.

  • Side Reactions: A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes, especially when the intermediate nitrilium ion is stabilized.[1][2]

Alternative Reagent: Trifluoromethanesulfonic Anhydride (Tf₂O)

For a milder and often more effective approach with deactivated substrates, consider using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[3][4]

Mechanism Insight: Tf₂O activates the amide carbonyl at low temperatures, forming a highly electrophilic intermediate that can cyclize without the need for harsh heating, thus minimizing side reactions and decomposition.[3]

Experimental Protocol: Modified Bischler-Napieralski using Tf₂O

  • Preparation: Dissolve the β-phenylethylamide precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv).[5] Cool the mixture to -20 °C.[5]

  • Activation: Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[5][6]

  • Reaction: Allow the reaction to stir at low temperature and gradually warm to room temperature, monitoring progress by TLC or LC-MS.[5]

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Extract the product with an organic solvent.

Q2: The Pomeranz-Fritsch reaction is notorious for low yields. How can I improve its efficiency for synthesizing isoquinoline-6-carboxylates?

A2: The classical Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, is indeed sensitive, especially with electron-deficient benzaldehydes.[7][8]

Core Problem: The strongly acidic and high-temperature conditions can lead to substrate decomposition and side reactions.

Alternative Approach: The Ugi/Pomeranz-Fritsch Strategy

A modern alternative involves a multi-component approach, specifically the Ugi reaction followed by a modified Pomeranz-Fritsch cyclization.[9] This strategy offers a convergent and efficient route to highly substituted isoquinolines.

Workflow:

  • Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly build a complex acyclic precursor.[3][10][11]

  • Post-Ugi Cyclization: The Ugi product is then subjected to acidic conditions to induce the Pomeranz-Fritsch cyclization.

Logical Workflow for Ugi/Pomeranz-Fritsch Approach

Caption: Ugi/Pomeranz-Fritsch workflow for isoquinoline synthesis.

Q3: I am interested in using modern transition-metal-catalyzed methods. Which ones are suitable for isoquinoline-6-carboxylate synthesis and what are the common troubleshooting points?

A3: Transition-metal-catalyzed C-H activation/annulation reactions are powerful, atom-economical alternatives for constructing isoquinoline scaffolds.[12] Rhodium and Palladium-catalyzed systems are particularly noteworthy.

Recommended Method: Rhodium(III)-Catalyzed C-H Activation/Annulation

This approach often utilizes an oxidizing directing group (e.g., an oxime) on the aromatic substrate, which reacts with an alkyne to form the isoquinoline ring. These reactions can be tolerant of various functional groups.[13][14]

Troubleshooting Transition-Metal-Catalyzed Reactions:

  • Low Catalyst Activity:

    • Cause: The catalyst may be poisoned by impurities in the starting materials or solvents. The carboxylate group itself, or other coordinating functional groups, can sometimes interfere with the catalyst.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. A screen of different ligands or additives may be necessary to mitigate catalyst inhibition.

  • Poor Regioselectivity:

    • Cause: If there are multiple C-H bonds that can be activated, a mixture of regioisomers may be formed. The directing group is crucial for controlling regioselectivity.

    • Solution: The choice and position of the directing group are paramount. For substrates with a carboxylate group, its electronic influence must be considered in designing the directing group strategy.

  • Formation of Side Products:

    • Cause: Homocoupling of the alkyne or undesired oxidative pathways can compete with the desired annulation.

    • Solution: Optimize the reaction conditions, including the choice of oxidant (if required), solvent, and temperature. The stoichiometry of the reactants should also be carefully controlled.

Reaction Scheme: Rh(III)-Catalyzed Isoquinoline Synthesis

Rh_Catalyzed_Synthesis A Aryl Oxime (with 6-carboxylate precursor) E Isoquinoline-6-carboxylate A->E B Alkyne B->E C [Rh(III)] Catalyst (e.g., [Cp*RhCl2]2) C->E catalyzes D Oxidant (if needed) D->E co-oxidant

Caption: Rh(III)-catalyzed synthesis of isoquinoline-6-carboxylates.

Section 2: Alternative Reagent Comparison

The following table summarizes key alternative reagents and their suitability for the synthesis of isoquinoline-6-carboxylates.

MethodReagent/CatalystAdvantagesDisadvantagesBest Suited For
Modified Bischler-Napieralski Tf₂O, 2-chloropyridineMild conditions, high yields for deactivated systems, fewer side reactions.[3][4]Reagents are more expensive than classical ones.Substrates that are sensitive to high temperatures and strong acids.
Palladium-Catalyzed α-Arylation/Cyclization Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., XantPhos)Convergent, modular, tolerates a wide range of functional groups (both electron-donating and withdrawing).[15][16]Requires pre-functionalized starting materials (e.g., aryl bromides). Catalyst and ligand costs can be high.Rapid generation of diverse, polysubstituted isoquinolines.
Rhodium(III)-Catalyzed C-H Activation [Cp*RhCl₂]₂ or similarHigh atom economy, direct functionalization of C-H bonds, good functional group tolerance.[13][14][17]Can require specific directing groups, potential for regioselectivity issues, catalyst cost.Step-economical synthesis from simple aromatic precursors.
Directed ortho-Metalation (DoM) Alkyllithium (e.g., n-BuLi), directing groupExcellent regioselectivity for ortho-functionalization.[6][18][19]Requires cryogenic temperatures, strongly basic conditions, and protection of acidic protons.Precise introduction of substituents ortho to a directing group.

Section 3: Greener Synthetic Approaches

The principles of green chemistry encourage the use of less hazardous solvents, recyclable catalysts, and more energy-efficient processes.[20][21]

  • Solvent Selection: Consider replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). For some reactions, biomass-derived solvents like γ-valerolactone (GVL) or ethyl levulinate may be viable.[22]

  • Catalyst Choice: Where possible, opt for catalysts based on more abundant and less toxic metals (e.g., iron or copper) over precious metals like rhodium and palladium.[23] The development of recyclable, heterogeneous catalysts is also a key area of green chemistry.[21]

  • Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.[24]

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. PMC. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed -arylation of ketones. ResearchGate. [Link]

  • Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. ResearchGate. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. ACS Publications. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]

  • Ugi Reaction. YouTube. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • The Passerini and Ugi reactions. ResearchGate. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. ResearchGate. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation.. ResearchGate. [Link]

  • Transition‐Metal‐Catalyzed synthesis of isoquinolines.. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. [Link]

Sources

Technical Support Center: Purification Strategies for Polar Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of polar isoquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As Senior Application Scientists, we understand that the purification of these compounds can be challenging due to their inherent polarity and basic nature. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common purification hurdles and optimize your workflows.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of polar isoquinoline derivatives in a direct question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Question: My polar isoquinoline derivative shows little to no retention on a standard C18 column, eluting at or near the solvent front. How can I improve its retention?

Answer: This is a frequent challenge with polar analytes in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Decrease Mobile Phase Polarity: For reversed-phase chromatography, reducing the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds. You can even explore running a 100% aqueous mobile phase if your column chemistry allows.[1]

  • Optimize Mobile Phase pH: Since most isoquinoline derivatives are basic, adjusting the mobile phase pH is a powerful tool. Operating at a mid-to-high pH (e.g., pH 7-10) will neutralize the basic isoquinoline nitrogen, making the compound less polar and increasing its retention on a C18 column. However, ensure your column is stable at higher pH ranges. Hybrid particle columns, for instance, can operate at a wider pH range (1-12) compared to traditional silica-based columns.

  • Utilize a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar analytes.

  • Consider Alternative Chromatographic Modes: If optimizing reversed-phase conditions is insufficient, more specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are excellent alternatives for retaining highly polar compounds.[2]

Issue 2: Significant Peak Tailing in HPLC

Question: I am observing significant peak tailing for my polar, basic isoquinoline derivative, which is compromising resolution and quantitation. What is the cause and how can I achieve symmetrical peaks?

Answer: Peak tailing for basic compounds in HPLC is most often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.[3] Here’s how to mitigate this issue:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2-4) will protonate the basic isoquinoline, but it will also suppress the ionization of the acidic silanol groups, thereby minimizing the undesirable ionic interactions that lead to tailing.[4]

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can effectively mask the active silanol sites, leading to improved peak symmetry.

  • Employ a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds will significantly improve peak shape.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to shield the silanol interactions and improve peak shape.[5]

Issue 3: Difficulty in Separating Structurally Similar Isoquinoline Derivatives

Question: My sample contains a mixture of isoquinoline isomers (or closely related analogues) that are proving very difficult to separate using standard chromatographic methods. What strategies can I employ to improve resolution?

Answer: Separating structurally similar compounds requires a high degree of selectivity in your chromatographic system. Here are several approaches to enhance resolution:

  • Explore Different Stationary Phases: Don't limit yourself to C18. Phenyl-hexyl, cyano, or pentafluorophenyl (PFP) stationary phases offer different selectivity due to pi-pi and dipole-dipole interactions, which can be highly effective for aromatic compounds like isoquinolines.

  • Optimize Mobile Phase Composition: Systematically evaluate different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities.[6] Additionally, fine-tuning the mobile phase pH can alter the ionization state of your compounds differently, leading to improved separation.[7]

  • Consider Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.[8] This dual retention mechanism can provide unique selectivity for separating compounds that are difficult to resolve by either mode alone.[9]

  • Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be an excellent tool for separating isomers. The use of carbon dioxide as the primary mobile phase, modified with a polar co-solvent, can lead to unique separation mechanisms.[10][11]

Issue 4: Sample Degradation During Purification

Question: I suspect my polar isoquinoline derivative is degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

Answer: The acidic nature of standard silica gel can indeed cause the degradation of sensitive compounds. Here are some solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by preparing a slurry of the silica gel in your eluent containing a small amount of a base, such as 0.5-2% triethylamine or ammonia, before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For very sensitive compounds, other options include Florisil or cellulose.

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, using a C18-functionalized silica gel (reversed-phase) for flash chromatography can be a very effective way to avoid degradation on acidic silica.

  • Counter-Current Chromatography (CCC): This liquid-liquid chromatography technique avoids the use of a solid stationary phase altogether, thereby eliminating issues of irreversible adsorption and degradation.[12][13][14][15]

Section 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for key purification techniques discussed in this guide.

Protocol 1: Purification by Mixed-Mode Chromatography (MMC)

This protocol is designed for the separation of polar isoquinoline derivatives that are challenging to retain and resolve by reversed-phase chromatography alone.

1. Column Selection:

  • Choose a mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare an aqueous buffer with a pH that ensures your compound of interest is charged. For basic isoquinolines, a pH of 2.5-4 is a good starting point. A 10-25 mM solution of ammonium formate or ammonium acetate is a common choice.
  • Mobile Phase B (Organic): Acetonitrile or methanol.

3. Gradient Elution:

  • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to allow for retention by the ion-exchange mechanism.
  • Gradually increase the percentage of Mobile Phase B to elute compounds based on their hydrophobicity.
  • A typical gradient might be: 5-60% B over 20 minutes.

4. Optimization:

  • pH: Adjust the pH of Mobile Phase A to fine-tune the retention and selectivity. A lower pH will generally increase retention for basic compounds on a cation-exchange column.
  • Buffer Concentration: Increasing the buffer concentration will increase the ionic strength, which can be used to modulate the elution of compounds from the ion-exchanger.
  • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the reversed-phase separation.

Workflow for Mixed-Mode Chromatography:

Caption: Workflow for purification using Mixed-Mode Chromatography.

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[2]

1. Column Selection:

  • Choose a HILIC column with a polar stationary phase, such as bare silica, amide, diol, or a zwitterionic phase.[16][17]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Typically water with a buffer, such as 10-20 mM ammonium formate or ammonium acetate, to ensure good peak shape. The pH should be adjusted to be at least one unit away from the pKa of the analyte.[18]
  • Mobile Phase B (Organic): A high percentage of a non-polar organic solvent, most commonly acetonitrile (typically >80%).

3. Gradient Elution:

  • In HILIC, the elution order is from least polar to most polar. Therefore, the gradient starts with a high percentage of the organic mobile phase and gradually increases the percentage of the aqueous mobile phase.
  • A typical HILIC gradient might be: 95% B to 50% B over 15 minutes.

4. Sample Preparation:

  • It is crucial to dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high organic content). Injecting a sample dissolved in a highly aqueous solvent can lead to poor peak shape.[2]

5. Column Equilibration:

  • HILIC columns often require longer equilibration times than reversed-phase columns to ensure a stable water layer on the stationary phase. Equilibrate the column with the initial mobile phase for at least 20-30 column volumes.[2]

Workflow for HILIC Purification:

Caption: Workflow for purification using HILIC.

Section 3: Data Presentation

This section provides a summary of typical starting conditions for various chromatographic techniques used in the purification of polar isoquinoline derivatives.

Technique Stationary Phase Typical Mobile Phase A (Aqueous) Typical Mobile Phase B (Organic) Key Considerations
Reversed-Phase C18, C8, Phenyl-Hexyl0.1% Formic Acid or Acetic Acid (low pH) 10 mM Ammonium Bicarbonate (high pH)Acetonitrile, MethanolpH control is critical for retention and peak shape. Use of hybrid particle columns for extended pH stability.
HILIC Bare Silica, Amide, Diol, Zwitterionic10-20 mM Ammonium Formate/AcetateAcetonitrileSample must be dissolved in high organic content. Requires long column equilibration.[2]
Mixed-Mode C18/Cation-Exchange10-25 mM Ammonium Formate/Acetate (pH 2.5-4)Acetonitrile, MethanolOffers dual retention mechanism providing unique selectivity.[8][9]
Ion-Exchange Strong Cation Exchange (SCX)Aqueous buffer (e.g., phosphate, formate)AcetonitrileElution is achieved by increasing the ionic strength or changing the pH of the mobile phase.[5][19]
SFC 2-Ethylpyridine, Amino, Cyano-CO2 with Methanol/Ethanol as co-solventOften requires additives like ammonia for good peak shape of basic compounds.[10]

Section 4: Concluding Remarks

The successful purification of polar isoquinoline derivatives often requires moving beyond standard reversed-phase chromatography. A systematic approach to method development, considering the physicochemical properties of the analyte and the principles of different chromatographic techniques, is key to achieving high purity and recovery. This guide provides a foundation for troubleshooting common issues and selecting the appropriate purification strategy. For further assistance, please consult the references provided below or contact our technical support team.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Waters Corporation. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? Waters Knowledge Base. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • LCGC. (2014). Retaining Polar Compounds. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. [Link]

  • O'Brien, K. M., et al. (1998). Separation of Natural Products by Countercurrent Chromatography. Journal of Natural Products. [Link]

  • LCGC. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Al-Saffar, F. Z., et al. (2019). Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis. Molecules. [Link]

  • Drouin, N., Rudaz, S., & Schappler, J. (2019). Sample preparation for polar metabolites in bioanalysis. Analyst. [Link]

  • Studzińska-Sroka, E., et al. (2021). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]

  • MatheO. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Scholars Research Library. (2012). Influence of drying methods and extraction procedures on the recovery of berberine content in Coscinium fenestratum. [Link]

  • Schappler, J., et al. (2019). Sample preparation for polar metabolites in bioanalysis. Analyst. [Link]

  • Pauli, G. F., et al. (2005). Separation of natural products by countercurrent chromatography. Journal of Natural Products. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Slideshare. (n.d.). counter current chromatography. [Link]

  • van der Laan, T. R., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Analyst. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? [Link]

  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • Khan, I., et al. (2023). Facile extraction of berberine from different plants, separation, and identification by thin-layer chromatography, high-performance liquid chromatography, and biological evaluation against Leishmaniosis. Journal of Separation Science. [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Frontiers. (n.d.). Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products. [Link]

  • ResearchGate. (n.d.). Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents. [Link]

  • Imanshahidi, M., & Hosseinzadeh, H. (2019). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. Frontiers in Pharmacology. [Link]

  • Pauli, G. F., et al. (2015). Countercurrent Separation of Natural Products: An Update. Journal of Natural Products. [Link]

  • Rathore, A. S., & Gupta, S. (2015). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Methods in Molecular Biology. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed-mode polymeric sorbent of Datura and related alkaloids. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Study on the separation of alkaloids by ion exchange resin chromatography. [Link]

  • Studzińska, S. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems. Journal of Chromatography A. [Link]

  • ResearchGate. (2025). Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts. [Link]

  • Wang, Y., et al. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules. [Link]

  • Google Patents. (n.d.). CN111100121B - Purification method of berberine or hydrochloride thereof.
  • Merck SeQuant. (n.d.). A PRACTICAL GUIDE TO HILIC. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Asadollahi, M., et al. (2019). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Journal of the Mexican Chemical Society. [Link]

Sources

Technical Support Center: Characterization of Unexpected Products in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines and their derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and characterize unexpected products.

Troubleshooting Guides

This section addresses specific issues you might encounter during three of the most common isoquinoline synthesis reactions: the Bischler-Napieralski, the Pictet-Spengler, and the Pomeranz-Fritsch.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] It typically involves cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions.[3][4]

Q1: My Bischler-Napieralski reaction is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in the Bischler-Napieralski reaction can stem from several factors related to substrate reactivity and reaction conditions.

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the cyclization.[5] The reaction is most effective with electron-rich aromatic rings.[4][6]

    • Solution: For substrates with strongly deactivating groups, consider using stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][7] This combination generates a more reactive pyrophosphate intermediate.[7] For moderately deactivated substrates, increasing the reaction temperature or using a higher boiling point solvent like xylene may improve yields.[7]

  • Insufficient Dehydrating Agent: An incomplete reaction can occur if the dehydrating agent is not potent enough or is used in insufficient quantity.

    • Solution: POCl₃ is a common and effective dehydrating agent.[7] For less reactive substrates, a combination of P₂O₅ and POCl₃ is more effective.[6] It is critical to ensure all reagents and solvents are anhydrous, as moisture will consume the dehydrating agent.

Q2: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. What is it, and how can I prevent its formation?

A2: The formation of a styrene derivative is a classic and well-documented side reaction in the Bischler-Napieralski synthesis.[5]

  • Mechanism of Formation: This side product arises from a competing pathway known as the retro-Ritter reaction . The reaction proceeds through a nitrilium ion intermediate; while this intermediate can undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline, it can also fragment, eliminating the nitrile group to form a stable styrene.[4][6][7] This pathway is particularly favored if the resulting styrene has a conjugated system.[7]

  • Troubleshooting & Prevention:

    • Solvent Choice: A clever solution is to use the corresponding nitrile (e.g., acetonitrile if your amide was derived from acetic acid) as the solvent. By Le Châtelier's principle, the high concentration of the nitrile shifts the equilibrium away from the retro-Ritter fragmentation and towards the desired cyclization.[6][7]

    • Reagent Modification: An alternative strategy involves avoiding the nitrilium ion altogether. Using oxalyl chloride can generate an N-acyliminium intermediate, which is still sufficiently electrophilic to cyclize but is not prone to the retro-Ritter fragmentation.[5][6][7]

G cluster_main Bischler-Napieralski Pathways Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate DHI Desired Product: 3,4-Dihydroisoquinoline Styrene Byproduct: Styrene Derivative

Q3: My product characterization suggests an unexpected regioisomer. For example, my starting material with a 4-methoxy group yielded a 6-methoxyisoquinoline instead of the expected 7-methoxy product. Why did this happen?

A3: This is a fascinating phenomenon known as "abnormal" Bischler-Napieralski cyclization.

  • Mechanism of Formation: Under certain conditions, particularly with P₂O₅ as the reagent, the cyclization can occur via the ipso-carbon (the carbon atom already bearing the methoxy substituent).[1] This forms a spiro intermediate, which then rearranges to yield the "abnormal" product.[1][8] Treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ alone tends to give the "normal" 7-methoxy product, while using P₂O₅ can result in a mixture of both the normal and abnormal products.[1][8] In some highly specific cases with complex substrates, this can even lead to unprecedented carbon insertion reactions and the formation of azaazulene ring systems.[9]

  • Mitigation: If you are observing this side reaction, switching the dehydrating agent from P₂O₅ to solely POCl₃ may favor the desired cyclization pathway. Careful control of reaction temperature can also influence the product ratio.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation and cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline.[10][11][12]

Q1: My Pictet-Spengler reaction is not working. I'm recovering my starting amine or only see the intermediate imine.

A1: This issue usually points to problems in the two key steps: iminium ion formation and the subsequent cyclization.

  • Inefficient Iminium Ion Formation: The reaction proceeds through an iminium ion, which is more electrophilic than the neutral imine.[10]

    • Solution: Ensure your aldehyde is sufficiently reactive and pure. Aldehydes can oxidize or polymerize on storage.[13] Using a slight excess (1.1-1.5 equivalents) of the carbonyl compound can help drive the initial condensation to completion.[13][14] Also, verify that the acid catalyst is active and present in a suitable concentration; too little acid will result in a slow or stalled reaction.[13]

  • Deactivated Aromatic Ring: Like the Bischler-Napieralski, this reaction is an electrophilic substitution. Electron-donating groups on the aromatic ring are favorable and allow the reaction to proceed under mild conditions.[5][14][15]

    • Solution: Substrates with electron-withdrawing groups or less nucleophilic rings (like a simple phenyl group) may require harsher conditions, such as higher temperatures and stronger acids (e.g., trifluoroacetic acid or even superacids).[5][10]

  • Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the cyclization step.[5]

    • Solution: This is an inherent limitation. Optimizing the reaction temperature and catalyst might provide a marginal improvement, but in severe cases, an alternative synthetic route may be necessary.

Q2: My reaction with an unsymmetrically substituted phenethylamine (like dopamine) is producing a mixture of regioisomers. How can I control the cyclization?

A2: Regioselectivity is a common challenge when the ortho positions relative to the ethylamine substituent are not equivalent.

  • Cause: The iminium ion intermediate can be attacked by either of the two non-equivalent ortho positions on the aromatic ring, leading to a mixture of products. For example, with dopamine, cyclization can occur either ortho or para to the second hydroxyl group.[16]

  • Controlling Selectivity:

    • Steric and Electronic Bias: The inherent electronics and sterics of the substrate often provide a natural bias, but it may not be absolute.

    • Protecting Groups: One of the most effective strategies is to use protecting groups to differentiate the two positions. By protecting one of the hydroxyl groups in dopamine, for instance, you can direct the cyclization to the other available position.

    • Condition Optimization: While often substrate-controlled, screening different acid catalysts and solvents may influence the ratio of the regioisomers.

G cluster_pictet Pictet-Spengler Regioselectivity Dopamine Dopamine Derivative + Aldehyde Iminium Iminium Ion Intermediate PathA Cyclization at C6 (ortho to OH, para to OMe) PathB Cyclization at C2 (ortho to OMe, para to OH) ProductA Regioisomer A ProductB Regioisomer B (Often Minor)

The Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of the intermediate benzalaminoacetal.[17][18][19]

Q1: My Pomeranz-Fritsch reaction yields are consistently low, and I see a complex mixture of byproducts.

A1: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions and can be plagued by low yields and side reactions.[20]

  • Substrate Reactivity: Electron-withdrawing groups on the benzaldehyde deactivate the aromatic ring, making the cyclization difficult and requiring harsher conditions, which in turn promotes byproduct formation.[20]

    • Solution: Whenever possible, use substrates with electron-donating groups.[21] If this is not possible, a thorough optimization of conditions is required.

  • Acid Catalyst and Temperature: These are the most critical parameters.

    • Solution: The concentration and strength of the acid are crucial. Insufficient acid leads to incomplete reaction, while excessive acid can cause charring and degradation.[20] A systematic screening of acid concentration (e.g., using different concentrations of sulfuric acid) and temperature is essential.[21] Sometimes, alternative acids like trifluoroacetic acid (TFA) can provide better selectivity.[20]

  • Purity of Starting Materials: Impurities in either the benzaldehyde or the aminoacetal can interfere with the reaction.[20][22]

    • Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.[22]

Q2: Besides my desired isoquinoline, I've isolated a significant amount of an oxazole. How is this forming?

A2: Oxazole formation is a known competitive pathway in the Pomeranz-Fritsch reaction.

  • Mechanism of Formation: The key benzalaminoacetal intermediate, under acidic conditions, can undergo an alternative mode of cyclization. Instead of the benzene ring acting as the nucleophile, the oxygen atom of a hydrolyzed acetal can attack the imine carbon, leading to the formation of an oxazole ring after subsequent dehydration.

  • Troubleshooting:

    • Anhydrous Conditions: Strictly anhydrous conditions can disfavor the hydrolysis of the acetal needed for the oxazole pathway.

    • Acid Choice: The choice of acid can influence the reaction path. Some Lewis acids might favor the desired C-C bond formation over the C-O bond formation required for the oxazole. Experimenting with different acid catalysts is a key troubleshooting step.[20]

Frequently Asked Questions (FAQs)

Q1: How important is the purity of my starting materials for isoquinoline synthesis?

A1: It is critically important. Impurities can act as catalysts for decomposition pathways, consume reagents, or lead to the formation of their own side products, complicating purification and reducing yields.[22][23] For example, aldehydes used in the Pictet-Spengler or Pomeranz-Fritsch reactions are prone to oxidation to carboxylic acids, which will not participate in the reaction. Always verify the purity of your starting materials via NMR, GC-MS, or other appropriate analytical techniques before use.[22]

Q2: What is the best general workflow for identifying an unknown byproduct from my reaction?

A2: A systematic approach is key to identifying unexpected products.

StepActionTechniquesPurpose
1 Initial Analysis Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)To assess the complexity of the reaction mixture, get an initial mass of the byproduct, and guide purification.
2 Purification Flash Column Chromatography, Preparative HPLCTo isolate the unknown byproduct in sufficient purity for structural elucidation.
3 Structural Elucidation ¹H NMR, ¹³C NMR, COSY, HSQC, HMBCTo determine the complete chemical structure, connectivity, and stereochemistry of the isolated compound.[24][25]
4 High-Resolution Mass Spec HRMS (e.g., Q-TOF)To confirm the exact mass and elemental formula of the byproduct.[25]
Protocol: General Workflow for Byproduct Characterization
  • Crude Reaction Analysis:

    • Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DCM, EtOAc).

    • Run a TLC plate using various solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to visualize the number of components.

    • Inject a diluted sample of the crude mixture into an LC-MS to obtain the mass-to-charge ratio (m/z) of the major components, including your expected product and any significant unknowns.

  • Isolation:

    • Based on the TLC and LC-MS data, perform flash column chromatography on the bulk of the crude material to separate the byproduct from the desired product and starting materials.

    • Collect fractions and analyze by TLC to pool the pure fractions containing the unknown.

  • Spectroscopic Analysis:

    • Prepare a sample of the isolated byproduct (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard set of NMR spectra: ¹H, ¹³C, and DEPT-135.

    • If the structure is not immediately obvious, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

    • Obtain a high-resolution mass spectrum (HRMS) to determine the precise molecular formula.

  • Data Interpretation:

    • Analyze the molecular formula, NMR chemical shifts, coupling constants, and MS fragmentation patterns to piece together the structure of the unexpected product.[24] Compare the data to known side products for the specific reaction you are running.

G cluster_workflow General Troubleshooting & Characterization Workflow Start Unexpected Result (Low Yield / Extra Spots on TLC) CheckSM 1. Verify Purity of Starting Materials & Reagents AnalyzeCrude 2. Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) Identify Identify Known Byproduct? Optimize 3a. Modify Conditions to Minimize Byproduct (Temp, Reagents, Solvent) Isolate 3b. Isolate & Purify Unknown Byproduct (Column Chromatography) Characterize 4. Full Structural Elucidation (NMR, HRMS) End Problem Solved / Structure Identified

References

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Retrieved from [Link]

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • Scribd. (n.d.). Bischler Napieralski Reaction | PDF. Retrieved from [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • PubMed. (2000). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. Retrieved from [Link]

  • PubMed. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • SciELO. (n.d.). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Organic Reactions. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions. Retrieved from [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the Structural Validation of Ethyl Isoquinoline-6-carboxylate by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural validation of Ethyl isoquinoline-6-carboxylate using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices and data interpretation, establishing a self-validating framework for the unequivocal confirmation of the molecule's structure.

The Imperative of Structural Integrity in Chemical Synthesis

In the synthesis of novel chemical entities, absolute confirmation of the target molecule's structure is paramount. Ambiguity in structure can lead to erroneous interpretations of biological activity, reactivity, and physicochemical properties. This compound, a heterocyclic compound featuring an isoquinoline core functionalized with an ethyl ester, serves as an excellent model for demonstrating the power of NMR spectroscopy in structural elucidation. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Therefore, rigorous characterization of its derivatives is a critical step in the research and development pipeline.

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. It operates on the principle of nuclear spin, where atomic nuclei with non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's atomic connectivity and stereochemistry.

Strategic Approach to NMR-Based Validation

Our validation strategy is a two-pronged approach, leveraging the complementary information provided by ¹H and ¹³C NMR. ¹H NMR offers detailed insights into the number of different types of protons, their relative ratios, and their connectivity through spin-spin coupling. ¹³C NMR, in turn, reveals the number of unique carbon atoms and their electronic environments, confirming the carbon skeleton of the molecule.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Validation SamplePrep Sample Preparation (Dissolution in CDCl3) H1_NMR ¹H NMR Acquisition (400 MHz) SamplePrep->H1_NMR Instrumental Analysis C13_NMR ¹³C NMR Acquisition (101 MHz) SamplePrep->C13_NMR Instrumental Analysis H1_Analysis ¹H Spectrum Analysis (Shift, Integration, Multiplicity) H1_NMR->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift Assignment) C13_NMR->C13_Analysis Correlation Data Correlation H1_Analysis->Correlation C13_Analysis->Correlation Validation Structure Validated Correlation->Validation

Figure 1: Workflow for the structural validation of this compound.

Experimental Protocol: A Self-Validating System

The integrity of NMR data begins with meticulous experimental design. Every step is chosen to eliminate ambiguity and ensure reproducibility.

3.1. Sample Preparation

  • Analyte: Weigh approximately 10-20 mg of synthesized this compound. The quantity must be sufficient for a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at δ 7.26 ppm in ¹H NMR and a triplet at δ 77.16 ppm in ¹³C NMR) that rarely interferes with analyte signals.[3][4]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS). TMS is the universally accepted internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness, magnetic isotropy, and single, sharp resonance peak that is typically upfield of most organic signals.[5]

  • Homogenization: Transfer the solution to a 5 mm NMR tube and ensure the solution is clear and homogeneous. Particulate matter can degrade spectral resolution.

3.2. NMR Data Acquisition

Spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Frequency: 400 MHz

    • Number of Scans: 16 (to ensure adequate signal-to-noise)

    • Relaxation Delay: 1.0 s (a standard delay for small molecules)

    • Pulse Width: 30° (a shorter pulse angle allows for a faster acquisition time without saturating the signals)

  • ¹³C NMR Spectroscopy:

    • Frequency: 101 MHz

    • Number of Scans: 1024 (more scans are required due to the low natural abundance of ¹³C)

    • Technique: Proton-decoupled (to simplify the spectrum to single lines for each unique carbon)

    • Relaxation Delay: 2.0 s

Data Interpretation and Structural Assignment

The following sections present the analysis of the acquired NMR data against the predicted structure of this compound.

Figure 2: Numbered structure of this compound for NMR assignment.

4.1. Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the first layer of validation. Each signal's chemical shift, integration (the area under the peak), and multiplicity (splitting pattern) corresponds to a specific proton or group of equivalent protons in the molecule.

Table 1: ¹H NMR Data and Assignments for this compound (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a9.25s-1HH-1
b8.58d5.81HH-3
d8.45s-1HH-5
e8.20dd8.7, 1.51HH-7
f7.95d8.71HH-8
c7.65d5.81HH-4
g4.45q7.12HH-10 (-OCH₂CH₃)
h1.44t7.13HH-11 (-OCH₂CH₃)

Causality in Assignment:

  • Aromatic Protons (a-f): The signals between δ 7.65 and 9.25 ppm are characteristic of protons on an electron-deficient aromatic system like isoquinoline.[6][7][8]

    • H-1 (a): The most downfield singlet at δ 9.25 ppm is assigned to H-1. This proton is adjacent to the electronegative nitrogen atom and lacks any adjacent protons for coupling, hence it appears as a singlet.

    • H-5 (d): The singlet at δ 8.45 ppm is assigned to H-5. It is significantly deshielded due to its peri-relationship with the C4-H and the electron-withdrawing ester group at C6. It appears as a singlet as its meta-coupling to H-7 is typically too small to be resolved.

    • H-3 and H-4 (b, c): These two protons appear as doublets at δ 8.58 and 7.65 ppm, respectively. They are coupled to each other, a classic AB system. H-3 is further downfield due to its proximity to the nitrogen.

    • H-7 and H-8 (e, f): The protons on the benzene portion of the ring show a clear ortho-coupling. H-8 is a doublet at δ 7.95 ppm coupled to H-7. H-7 appears as a doublet of doublets (dd) at δ 8.20 ppm, showing large ortho-coupling to H-8 and a smaller meta-coupling to H-5.

  • Ethyl Ester Protons (g, h):

    • Methylene H-10 (g): The quartet at δ 4.45 ppm, integrating to 2H, is assigned to the methylene protons of the ethyl group. The quartet multiplicity arises from coupling to the three adjacent methyl protons (n+1 rule, 3+1=4). Its downfield shift is due to the adjacent oxygen atom.

    • Methyl H-11 (h): The triplet at δ 1.44 ppm, integrating to 3H, is assigned to the terminal methyl group. The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

4.2. Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule. Each signal corresponds to a unique carbon atom.

Table 2: ¹³C NMR Data and Assignments for this compound (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
165.8C-9 (C=O)
152.5C-1
143.8C-3
137.0C-8a
134.5C-5
131.0C-6
129.5C-7
128.0C-8
126.5C-4a
121.0C-4
61.5C-10 (-OCH₂)
14.3C-11 (-CH₃)

Causality in Assignment:

  • Carbonyl Carbon (C-9): The signal at δ 165.8 ppm is unequivocally assigned to the ester carbonyl carbon, which is characteristically found in this downfield region.[9]

  • Aromatic Carbons: The signals between δ 121.0 and 152.5 ppm belong to the ten carbons of the isoquinoline ring.[10][11][12]

    • The signals for C-1 and C-3 are typically downfield due to their proximity to the nitrogen atom.

    • The quaternary carbons (C-4a, C-6, C-8a) can be distinguished from the protonated carbons by their generally lower intensity or through advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C-6 is shifted downfield due to the direct attachment of the carboxyl group.

  • Ethyl Group Carbons (C-10, C-11):

    • The signal at δ 61.5 ppm is assigned to the methylene carbon (C-10), shifted downfield by the attached oxygen.

    • The most upfield signal at δ 14.3 ppm is characteristic of the terminal methyl carbon (C-11).

Conclusion: Unambiguous Structural Confirmation

The comprehensive analysis of the ¹H and ¹³C NMR data provides a cohesive and self-consistent structural proof for this compound. The ¹H NMR spectrum confirms the presence and connectivity of all protons, from the distinct pattern of the isoquinoline ring to the characteristic quartet-triplet system of the ethyl group. The ¹³C NMR spectrum complements this by confirming the presence of all 12 unique carbon atoms in their expected electronic environments, including the downfield ester carbonyl and the ten aromatic carbons. The experimental data aligns perfectly with the predicted structure, leaving no room for ambiguity. This rigorous, data-driven validation is an essential pillar of scientific integrity in chemical research.

References

  • Vertex AI Search Result[6] : Provides general chemical shift ranges for protons on an isoquinoline ring, which are cited as being between 7.0 and 9.0 ppm.

  • Vertex AI Search Result[10] : Discusses the ¹³C chemical shifts of simple isoquinolines and related model compounds, offering a basis for assigning the carbon signals of the heterocyclic core.

  • Vertex AI Search Result[13] : Describes ¹H NMR spectra of various isoquinoline compounds, giving context to the expected appearance and potential complexities of the aromatic region.

  • Vertex AI Search Result[7] : Shows an example of a ¹H NMR spectrum for Isoquinoline N-oxide, illustrating the downfield shifts of protons near the nitrogen atom.

  • Vertex AI Search Result[9] : Contains ¹H and ¹³C NMR data for various ethyl carboxylate derivatives of isoquinoline, providing directly comparable data for the ethyl ester group and substituted ring systems.

  • Vertex AI Search Result[8] : Provides access to the ¹H NMR spectrum of the parent isoquinoline molecule.

  • Vertex AI Search Result[11] : Provides access to the ¹³C NMR spectrum of the parent isoquinoline molecule.

  • Vertex AI Search Result[12] : Offers ¹³C NMR chemical shift data for isoquinoline in DMSO-D6, useful for understanding solvent effects and general carbon assignments.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl Isoquinoline-6-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Differentiation in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. When functionalizing this core, such as with an ethyl carboxylate group, several positional isomers can arise. While structurally similar, these isomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the unambiguous identification of the specific isomer, such as Ethyl isoquinoline-6-carboxylate, is not merely an academic exercise but a critical step in drug development and quality control. Misidentification can lead to flawed structure-activity relationship (SAR) studies and potentially catastrophic clinical outcomes.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to differentiate the positional isomers of ethyl isoquinoline-carboxylate. We will delve into the causality behind the experimental choices, present detailed protocols, and provide expected data to empower researchers in their analytical endeavors.

The Subjects of Our Investigation: Positional Isomers

Our focus is on this compound and its representative positional isomers where the ethyl ester group is located at different positions on the isoquinoline ring. For this guide, we will compare the 6-substituted isomer with the 1-, 3-, and 7-substituted isomers.

isomers cluster_6 This compound cluster_1 Ethyl isoquinoline-1-carboxylate cluster_3 Ethyl isoquinoline-3-carboxylate cluster_7 Ethyl isoquinoline-7-carboxylate img6 img6 img1 img1 img3 img3 img7 img7

Caption: Representative positional isomers of Ethyl isoquinoline-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for isomer differentiation, as it provides a detailed map of the molecule's carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The chemical environment of each proton in the isoquinoline ring is unique. The position of the electron-withdrawing ethyl carboxylate group (-COOEt) significantly deshields (shifts downfield) the protons closest to it. This effect, combined with the characteristic spin-spin coupling patterns between adjacent protons, creates a unique fingerprint for each isomer.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak.

Trustworthiness: Predicted Data Comparison

The key to identification lies in analyzing the aromatic region (typically δ 7.5-9.5 ppm). The number of signals, their chemical shifts, multiplicities, and coupling constants (J) are all diagnostic.

Isomer Key Differentiating Protons & Expected Pattern Rationale for Pattern
1-COOEt H-8: Appears as a doublet at a significantly downfield shift (δ > 8.5 ppm).Peri-deshielding effect from both the ring nitrogen and the C1-substituent.
3-COOEt H-4: Appears as a sharp singlet at a downfield shift (δ > 8.0 ppm).H-4 is adjacent to the electron-withdrawing group and has no ortho-protons to couple with.
6-COOEt H-5 & H-7: Appear as doublets or doublet of doublets in the downfield region. The characteristic AB or AX system of the substituted ring is a key indicator.The protons on the same ring as the substituent are most affected.
7-COOEt H-8: Appears as a doublet at a downfield shift. H-6: Appears as a doublet of doublets.Similar to the 6-isomer, the substitution pattern dictates the coupling.
Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides complementary information. The chemical shift of each carbon atom is highly sensitive to its electronic environment. The carbon directly attached to the carboxylate group (ipso-carbon) and the carbonyl carbon itself are particularly diagnostic.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (~20-50 mg) is often beneficial.

  • Spectrometer Setup: Acquire on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 512-2048 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Standard Fourier transformation and processing.

Trustworthiness: Predicted Chemical Shifts

Isomer Approx. Carbonyl (C=O) Shift (δ) Approx. Ipso-Carbon Shift (δ) Rationale
1-COOEt ~165-168 ppm~145-150 ppmThe ipso-carbon is adjacent to the nitrogen, influencing its shift.
3-COOEt ~165-168 ppm~130-135 ppmThe ipso-carbon is further from the primary influence of the nitrogen.
6-COOEt ~165-168 ppm~128-132 ppmThe chemical shift reflects substitution on the benzene ring portion.
7-COOEt ~165-168 ppm~128-132 ppmSimilar to the 6-isomer, but subtle differences in other ring carbons will be present.
2D NMR: Unambiguous Structure Elucidation

Expertise & Experience: When 1D spectra are complex or ambiguous, 2D NMR techniques provide definitive connectivity information. Heteronuclear Multiple Bond Correlation (HMBC) is the most crucial experiment for this task. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key is to find a correlation from a known proton to the carbonyl carbon of the ester group, which locks in the substituent's position.

Authoritative Grounding: The principles of 2D NMR are foundational in modern organic chemistry for structure determination[1][2].

hmbc_workflow cluster_workflow HMBC Workflow for Isomer Identification prep Prepare NMR Sample (as per 1D protocol) acquire Acquire 2D HMBC Spectrum prep->acquire process Process 2D Data acquire->process assign_h1 Assign Protons (from ¹H and COSY) process->assign_h1 find_corr Identify ³J(H,C) Correlations to Carbonyl Carbon (C=O) assign_h1->find_corr identify Confirm Isomer Structure find_corr->identify e.g., H-5 correlates to C=O -> Confirms 6-COOEt isomer

Caption: Workflow for using 2D HMBC NMR to confirm isomer identity.

Trustworthiness: Key HMBC Correlations

  • For this compound: Expect to see a 3-bond correlation from the H-5 proton and the H-7 proton to the carbonyl carbon (~166 ppm).

  • For Ethyl isoquinoline-1-carboxylate: Expect a 3-bond correlation from the H-8 proton to the carbonyl carbon.

  • For Ethyl isoquinoline-3-carboxylate: Expect a 3-bond correlation from the H-4 proton to the carbonyl carbon.

Mass Spectrometry (MS): Confirmation and Fragmentation

Expertise & Experience: High-resolution mass spectrometry (HRMS) will confirm the elemental formula for all isomers (C₁₂H₁₁NO₂), as they have the same molecular weight (201.23 g/mol )[3]. The true differentiating power of MS comes from tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The position of the ester group influences the fragmentation pathway, leading to a unique MS/MS fingerprint for each isomer.

Experimental Protocol: ESI-MS/MS

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS1 Scan: Acquire a full scan to identify the protonated molecular ion [M+H]⁺ at m/z 202.08.

  • MS2 Scan (Fragmentation): Isolate the precursor ion (m/z 202.08) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar).

  • Analysis: Record the resulting fragment ions.

Trustworthiness: Differentiating Fragmentation Patterns

While all isomers will show common losses, such as the loss of an ethyl group (-29 Da) or an ethoxy group (-45 Da), the relative intensities and presence of unique fragments derived from the isoquinoline ring cleavage will differ. For instance, isomers with the substituent on the pyridine ring may show different fragmentation pathways compared to those with it on the benzene ring[4][5].

Isomer Precursor Ion [M+H]⁺ (m/z) Expected Key Fragment Ions (m/z) Plausible Neutral Loss
All Isomers 202.08174.07Ethylene (C₂H₄)
157.05Ethoxy radical (•OC₂H₅)
129.06Ethyl formate (C₃H₆O₂)
Unique Fragments Dependent on isomerDifferences in ring fragmentation patterns will yield unique lower mass ions.

Vibrational & Electronic Spectroscopy: Supporting Evidence

While not as definitive as NMR or MS/MS, IR and UV-Vis spectroscopy provide rapid, valuable, and complementary data.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is excellent for confirming the presence of key functional groups. All isomers will show a strong carbonyl (C=O) stretch for the ester. However, the exact position of this band and, more importantly, the pattern of peaks in the "fingerprint region" (< 1500 cm⁻¹) can help distinguish substitution patterns. Specifically, the C-H out-of-plane bending vibrations between 900-650 cm⁻¹ are highly characteristic of the number of adjacent hydrogen atoms on an aromatic ring.

Trustworthiness: Key Vibrational Frequencies

Vibration Expected Wavenumber (cm⁻¹) Significance
C=O Stretch (Ester) ~1715 - 1730Confirms ester functional group. Position can be subtly affected by conjugation.
C=C / C=N Stretch ~1620 - 1450Aromatic ring vibrations.
C-O Stretch ~1300 - 1100Ester C-O bonds.
C-H Out-of-Plane Bending ~900 - 650Highly Diagnostic. The pattern in this region is a fingerprint for the aromatic substitution.
UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated π-system of the isoquinoline core gives rise to characteristic absorption bands. The position of the carboxylate substituent alters the electronic structure, causing shifts in the absorption maxima (λ_max)[6][7][8].

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a precisely known concentration.

  • Measurement: Use a dual-beam spectrophotometer and record the absorbance from ~200 to 400 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Trustworthiness: Comparative λ_max Values

The isoquinoline core typically shows multiple absorption bands. The position of the electron-withdrawing group will influence the π→π* transitions. While absolute prediction is complex, one can expect distinct λ_max values for each isomer, providing another piece of comparative data.

Isomer Expected λ_max Range (in Ethanol)
1-COOEt Distinct from other isomers due to substitution on the pyridine ring adjacent to the N.
3-COOEt
6-COOEt Likely to have similar λ_max values to the 7-isomer, but subtle differences should be observable.
7-COOEt

Conclusion: A Multi-faceted Approach for Certainty

No single technique should be used in isolation for the absolute identification of positional isomers. A robust and self-validating analytical strategy relies on the convergence of data from multiple spectroscopic methods.

conclusion_flow Unknown Unknown Isomer Sample NMR 1D & 2D NMR (¹H, ¹³C, HMBC) Unknown->NMR MS HRMS & MS/MS Unknown->MS IR_UV IR & UV-Vis Unknown->IR_UV Structure Unambiguous Isomer ID NMR->Structure MS->Structure IR_UV->Structure

Caption: Integrated spectroscopic approach for isomer identification.

For the isomers of ethyl isoquinoline-carboxylate, NMR spectroscopy, particularly 2D HMBC, stands as the ultimate arbiter , providing direct evidence of the substituent's location. Mass spectrometry confirms the elemental composition and offers differentiating fragmentation data, while IR and UV-Vis spectroscopy serve as rapid and valuable supporting techniques. By integrating these methods, researchers can ensure the scientific integrity of their work and proceed with confidence in their drug development pipelines.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. Available at: [Link]

  • PubMed Central (PMC). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Available at: [Link]

  • ResearchGate. Photophysical properties of isoquinoline derivatives. Available at: [Link]

  • PubMed Central (PMC). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available at: [Link]

  • PubMed Central (PMC). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available at: [Link]

  • PubMed. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • Magritek. Basic Concepts of NMR: Identification of the Isomers of C. Available at: [Link]

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

  • University of Puget Sound. Structure Identification By 1h NMR - Structure Determination of Organic Compounds. Available at: [Link]

  • ResearchGate. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Isoquinoline - the NIST WebBook. Available at: [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Available at: [Link]

  • ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available at: [Link]

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Available at: [Link]

  • ResearchGate. Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation | Request PDF. Available at: [Link]

  • RSC Medicinal Chemistry. 4 - RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram. Available at: [Link]

  • PubChem. Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Available at: [Link]

  • AQA. compared using 13C nmr spectroscopy. Available at: [Link]

  • SpectraBase. Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Available at: [Link]

  • ResearchGate. Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates | Request PDF. Available at: [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

  • ResearchGate. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. Available at: [Link]

  • PubMed Central (PMC). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]

  • European Journal of Chemistry. Structural characterization and crystal packing of the isoquinoline derivative. Available at: [Link]

  • ResearchGate. Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Available at: [Link]

  • OUCI. Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylat…. Available at: [Link]

Sources

Comparative analysis of isoquinoline synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Analysis

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The strategic synthesis of this nitrogen-containing heterocycle is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent methods for isoquinoline synthesis, offering insights into their mechanisms, applications, and practical considerations to aid in the selection of the most appropriate synthetic route.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic and widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.

Mechanism and Experimental Rationale:

The reaction is typically initiated by the activation of the amide carbonyl group by a Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This enhances the electrophilicity of the carbonyl carbon, facilitating the intramolecular electrophilic attack by the electron-rich aromatic ring. The resulting dihydroisoquinoline can then be dehydrogenated to the isoquinoline.

Bischler_Napieralski cluster_0 Bischler-Napieralski Reaction start β-Arylethylamide intermediate N-Acyliminium Ion Intermediate start->intermediate + Reagent reagent POCl₃ or P₂O₅ cyclization Intramolecular Electrophilic Cyclization intermediate->cyclization product 3,4-Dihydroisoquinoline cyclization->product final_product Isoquinoline product->final_product + Aromatization aromatization Dehydrogenation (e.g., Pd/C)

Figure 1: The Bischler-Napieralski reaction workflow.

Advantages:

  • Good yields: This method often provides high yields of the desired products.

  • Readily available starting materials: β-Arylethylamines and acylating agents are generally easy to access.

Limitations:

  • Harsh reaction conditions: The use of strong Lewis acids and high temperatures can be incompatible with sensitive functional groups.

  • Electron-rich aromatic rings required: The cyclization step is an electrophilic aromatic substitution, thus requiring an activated aromatic ring for efficient reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, which are precursors to a vast array of natural products and pharmaceuticals. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Mechanism and Experimental Rationale:

The reaction proceeds via the initial formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Subsequent protonation of the Schiff base nitrogen activates the iminium ion for intramolecular electrophilic attack by the aromatic ring, leading to the formation of the tetrahydroisoquinoline ring system.

Pictet_Spengler cluster_1 Pictet-Spengler Reaction start_amine β-Arylethylamine schiff_base Schiff Base Formation start_amine->schiff_base start_carbonyl Aldehyde or Ketone start_carbonyl->schiff_base iminium_ion Iminium Ion Intermediate schiff_base->iminium_ion Acid Catalyst (H⁺) cyclization Intramolecular Electrophilic Cyclization iminium_ion->cyclization product Tetrahydroisoquinoline cyclization->product

Figure 2: The Pictet-Spengler reaction workflow.

Advantages:

  • Mild reaction conditions: The reaction can often be carried out under physiological pH and temperature, making it suitable for sensitive substrates.

  • Stereocontrol: The use of chiral auxiliaries or catalysts can allow for the stereoselective synthesis of tetrahydroisoquinolines.

  • High atom economy: The reaction is a condensation reaction with the loss of only a molecule of water.

Limitations:

  • Limited to electron-rich aromatics: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction works best with activated aromatic rings.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Mechanism and Experimental Rationale:

The reaction begins with the formation of a Schiff base from a benzaldehyde and an aminoacetal. Under acidic conditions, the acetal is hydrolyzed, and the resulting enol ether undergoes intramolecular electrophilic attack on the aromatic ring to form a dihydroisoquinoline intermediate, which then aromatizes to the final isoquinoline product.

Pomeranz_Fritsch cluster_2 Pomeranz-Fritsch Reaction start_aldehyde Benzaldehyde schiff_base Schiff Base Formation start_aldehyde->schiff_base start_aminoacetal Aminoacetal start_aminoacetal->schiff_base cyclization Acid-Catalyzed Cyclization schiff_base->cyclization intermediate Dihydroisoquinoline Intermediate cyclization->intermediate aromatization Aromatization intermediate->aromatization product Isoquinoline aromatization->product

Figure 3: The Pomeranz-Fritsch reaction workflow.

Advantages:

  • Direct synthesis of isoquinolines: This method directly yields the aromatic isoquinoline ring system without the need for a separate oxidation step.

Limitations:

  • Harsh reaction conditions: The reaction typically requires strong acids and high temperatures.

  • Moderate yields: Yields can be variable and are often moderate.

  • Formation of regioisomers: Unsymmetrically substituted benzaldehydes can lead to the formation of regioisomeric products.

Comparative Summary of Isoquinoline Synthesis Methods

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Product 3,4-DihydroisoquinolinesTetrahydroisoquinolinesIsoquinolines
Starting Materials β-Arylethylamideβ-Arylethylamine, Aldehyde/KetoneBenzaldehyde, Aminoacetal
Key Reagents POCl₃, P₂O₅Acid catalyst (e.g., TFA, HCl)Strong acid (e.g., H₂SO₄)
Reaction Conditions High temperaturesMild to moderate temperaturesHigh temperatures
Typical Yields Good to excellentGood to excellentModerate
Key Advantages Good yields, readily available starting materialsMild conditions, stereocontrol possibleDirect synthesis of isoquinolines
Key Disadvantages Harsh conditions, requires electron-rich aromaticsLimited to electron-rich aromaticsHarsh conditions, moderate yields, potential for regioisomers

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

Materials:

  • N-Acetyl-β-phenylethylamine (1.0 eq)

  • Phosphoryl chloride (POCl₃) (2.0 eq)

  • Toluene (anhydrous)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of N-acetyl-β-phenylethylamine in anhydrous toluene, add POCl₃ dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and carefully quench with ice-water.

  • Basify the aqueous layer with a saturated NaHCO₃ solution until pH 8-9.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-methyl-3,4-dihydroisoquinoline.

  • For aromatization, dissolve the crude product in MeOH, add 10 mol% Pd/C, and heat to reflux overnight.

  • Cool the reaction mixture, filter through a pad of Celite®, and concentrate the filtrate to obtain the crude 1-methylisoquinoline.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

Materials:

  • β-Phenylethylamine (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

Procedure:

  • Dissolve β-phenylethylamine and acetaldehyde in anhydrous DCM at 0 °C.

  • Add TFA dropwise to the solution and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Conclusion

The choice of synthetic method for constructing the isoquinoline core is dictated by the desired substitution pattern, the required oxidation state of the final product, and the functional group tolerance of the starting materials. The Bischler-Napieralski and Pictet-Spengler reactions are robust and versatile methods that are widely used in both academic and industrial settings. The Pomeranz-Fritsch reaction, while more direct, is often limited by its harsh conditions and moderate yields. A thorough understanding of the advantages and limitations of each method is crucial for the successful design and execution of synthetic routes towards complex isoquinoline-containing target molecules.

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Pomeranz, C. Über eine neue Isochinolin-Synthese. Monatsh. Chem.1893 , 14, 116–119. [Link]

  • Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Ber. Dtsch. Chem. Ges.1893 , 26 (1), 419–422. [Link]

  • Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc., 2010 . [Link]

A Comparative Reactivity Analysis for Drug Development Professionals: Ethyl Isoquinoline-6-carboxylate vs. Methyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] The functionalization of this core, often through its carboxylic acid derivatives, is a critical step in modulating pharmacokinetic and pharmacodynamic properties. A common decision point in synthesis and prodrug strategy is the choice of ester group—typically between a methyl and an ethyl ester. While seemingly a minor substitution, this choice can significantly impact reaction kinetics, yield, and metabolic stability.

This guide provides an in-depth comparison of the reactivity of Ethyl Isoquinoline-6-carboxylate and its methyl counterpart, Mthis compound. We will dissect the underlying principles governing their reactivity and provide supporting experimental frameworks relevant to drug development workflows.

Theoretical Underpinnings: Electronic vs. Steric Effects

The reactivity of an ester in nucleophilic acyl substitution is primarily governed by a balance between two key factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that same carbon.

  • Electronic Effects : The alkyl group of the ester exerts a positive inductive effect (+I), pushing electron density towards the carbonyl carbon. The ethyl group is known to be a slightly better electron donor than the methyl group.[2] This increased electron density donation slightly reduces the partial positive charge on the carbonyl carbon of the ethyl ester, making it a marginally weaker electrophile compared to the methyl ester. A less electrophilic center is less attractive to incoming nucleophiles, suggesting a slower reaction rate.[3]

  • Steric Effects : Steric hindrance refers to the spatial bulk of groups surrounding a reaction center, which can impede the approach of a nucleophile.[4] The ethyl group (-CH₂CH₃) is larger than the methyl group (-CH₃). This increased bulk can physically block or slow the attack of a nucleophile on the carbonyl carbon, leading to a decreased reaction rate.[4][5]

In most standard nucleophilic acyl substitution reactions, both electronic and steric effects predict that the methyl ester will be more reactive than the ethyl ester . The smaller size and slightly lower electron-donating nature of the methyl group create a more accessible and more electrophilic reaction center.

Comparative Reactivity Data

To quantify the difference in reactivity, we can examine key reactions central to the synthesis of isoquinoline-based drug candidates: alkaline hydrolysis (saponification) and amidation. The following table summarizes expected relative reaction rates based on established chemical principles.

Reaction TypeReactantExpected Relative RatePrimary Influencing Factor(s)
Alkaline Hydrolysis NaOH / KOHMethyl Ester > Ethyl EsterSteric Hindrance & Electronic Effects
Amidation Primary Amine (e.g., R-NH₂)Methyl Ester > Ethyl EsterSteric Hindrance
Enzymatic Hydrolysis Carboxylesterases (in vivo)Variable, but often Methyl > EthylSteric accessibility to enzyme active site

Studies on analogous ester systems have consistently shown that methyl esters exhibit greater lability under basic hydrolysis conditions compared to their ethyl counterparts.[6] This trend is also observed in enzymatic hydrolysis, a critical consideration for ester prodrugs, where increased steric hindrance can significantly slow metabolic activation.[7][8]

Experimental Protocols & Workflows

To provide a practical framework, we outline detailed protocols for comparing the reactivity of the two esters. These protocols are designed to be self-validating by including clear endpoints and analytical monitoring steps.

Workflow for Comparative Kinetic Analysis

The following workflow provides a systematic approach to comparing the reaction rates of the ethyl and methyl esters.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Comparison prep_ester1 Dissolve Ethyl Ester in Solvent start_rxn1 Initiate Reaction 1 (Ethyl Ester + Nucleophile) at Time T=0 prep_ester1->start_rxn1 prep_ester2 Dissolve Methyl Ester in Solvent start_rxn2 Initiate Reaction 2 (Methyl Ester + Nucleophile) at Time T=0 prep_ester2->start_rxn2 prep_nuc Prepare Nucleophile Solution (e.g., NaOH, Amine) prep_nuc->start_rxn1 prep_nuc->start_rxn2 sample_rxn1 Withdraw Aliquots at Timed Intervals start_rxn1->sample_rxn1 sample_rxn2 Withdraw Aliquots at Timed Intervals start_rxn2->sample_rxn2 quench1 Quench Reaction (e.g., add acid) sample_rxn1->quench1 quench2 Quench Reaction (e.g., add acid) sample_rxn2->quench2 analyze Analyze Samples (HPLC, GC, or TLC) quench1->analyze quench2->analyze plot Plot [Reactant] vs. Time analyze->plot calculate Calculate Rate Constants (k_ethyl and k_methyl) plot->calculate compare Compare Reactivity: Rate(Methyl) vs. Rate(Ethyl) calculate->compare

Caption: Workflow for comparing ester reactivity kinetics.

Protocol 1: Comparative Alkaline Hydrolysis (Saponification)

This experiment compares the rate at which the esters are converted to the parent carboxylic acid under basic conditions. The reaction can be monitored by quenching aliquots and analyzing the disappearance of the starting material via High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Mthis compound

  • Ethanol (or Methanol)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution for quenching

  • Deionized Water

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of both the ethyl and methyl esters in ethanol.

  • Reaction Setup: In two separate temperature-controlled reaction vessels (e.g., 25 °C), add 5 mL of the respective ester stock solution.

  • Initiation: To initiate the reaction, add 5 mL of 1 M NaOH to each vessel simultaneously and start a timer. This establishes a pseudo-first-order condition with respect to the ester.

  • Sampling: At predetermined time points (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 0.5 mL of 1 M HCl. This neutralizes the NaOH and stops the hydrolysis.

  • Analysis: Analyze each quenched sample by HPLC to determine the concentration of the remaining ester.

  • Data Processing: Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants for the two esters.

Causality: The use of an alcoholic solvent ensures the solubility of both the ester and the aqueous base.[9] Quenching with acid is critical to halt the reaction precisely at the sampling time, ensuring accurate kinetic data.[9]

Protocol 2: Comparative Amidation

This protocol compares the rate of amide bond formation, a cornerstone of pharmaceutical synthesis.[10][11]

Materials:

  • This compound

  • Mthis compound

  • Benzylamine

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR Spectrometer

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with stir bars, dissolve 1 mmol of this compound (Flask A) and 1 mmol of Mthis compound (Flask B) in 10 mL of anhydrous toluene.

  • Initiation: Add 1.1 mmol of benzylamine to each flask simultaneously. Heat the reactions to a consistent temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of both reactions side-by-side using TLC. Spot a small aliquot from each flask onto the same TLC plate at regular intervals (e.g., every 30 minutes). Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize the spots under UV light. The disappearance of the starting ester spot and the appearance of the new amide product spot indicates reaction progress.

  • Endpoint Determination: The reaction that shows complete consumption of the starting ester first is qualitatively the faster reaction.

  • Quantitative Analysis (Optional): For a more rigorous comparison, run the reactions as described in the hydrolysis protocol, taking timed aliquots and analyzing them via HPLC or by taking ¹H NMR of the crude reaction mixture to determine the ratio of ester to amide.

Causality: Using a slight excess of the amine can help drive the reaction to completion. Monitoring by TLC is a rapid and effective way to visually compare the rates of two parallel reactions without the need for complex instrumentation in the initial assessment.

Mechanism and Reactivity Rationale

All reactions discussed follow the general mechanism of nucleophilic acyl substitution. The key difference in rate arises from the stability of the transition state leading to the tetrahedral intermediate.

Caption: General mechanism for Nucleophilic Acyl Substitution.

The rate-determining step is typically the initial attack of the nucleophile.[12] For the ethyl ester, the transition state leading to the tetrahedral intermediate is higher in energy due to:

  • Increased Steric Strain: The bulkier ethyl group creates more steric repulsion with the incoming nucleophile.

  • Reduced Electrophilicity: The stronger electron-donating nature of the ethyl group slightly destabilizes the developing negative charge on the carbonyl oxygen.

Consequently, a higher activation energy is required, resulting in a slower reaction rate for the ethyl ester compared to the methyl ester.

Conclusion for the Practicing Scientist

For synthetic applications in a research and development setting, the choice between ethyl and mthis compound has clear practical implications.

  • Higher Reactivity: Mthis compound should be selected when faster reaction times and milder conditions are desired for subsequent transformations like amidation or hydrolysis. This can lead to improved throughput and potentially fewer side reactions associated with prolonged heating.

  • Increased Stability: This compound offers greater stability towards nucleophilic attack. This property can be advantageous if the ester group is intended to be a stable feature of the final molecule or if it needs to survive basic or nucleophilic conditions during the modification of other parts of the molecule. In the context of prodrugs, an ethyl ester will generally be cleaved more slowly by metabolic esterases than a methyl ester, potentially leading to a longer in vivo half-life.[6]

Ultimately, the decision rests on the specific goals of the synthetic step. If the ester is a transient intermediate destined for transformation, the more reactive methyl ester is generally superior. If the ester is a permanent fixture or a prodrug moiety requiring a degree of metabolic stability, the ethyl ester is the more logical choice.

References

  • Kinetic studies in ester hydrolysis. (n.d.). Journal of the Indian Institute of Science.
  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides. (n.d.). RSC Publishing.
  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

  • Reddy, R. P. (2024, August 7). Steric Hindrance | Esterification | Chemistry. YouTube. [Link]

  • Reactivity of carboxylic acid derivatives. (n.d.). Khan Academy. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). National Institutes of Health (NIH). [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Steric effects. (n.d.). Wikipedia. [Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. (2025). ResearchGate. [Link]

  • Saponification-Typical procedures. (2024). OperaChem. [Link]

  • Isoquinoline. (n.d.). Wikipedia. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoquinoline-6-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] This guide provides an in-depth technical comparison of isoquinoline analogs, with a particular focus on the structure-activity relationships (SAR) of derivatives related to ethyl isoquinoline-6-carboxylate. While direct and extensive SAR studies on a series of this compound analogs are not widely available in peer-reviewed literature, this guide synthesizes data from closely related isoquinoline and quinoline derivatives to provide valuable insights for the rational design of novel therapeutic agents. By examining the impact of structural modifications on biological activity, we aim to equip researchers with the foundational knowledge to explore this promising chemical space.

The isoquinoline nucleus is a versatile pharmacophore found in a wide array of natural and synthetic compounds exhibiting diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3] The strategic placement of functional groups on this scaffold can profoundly influence potency, selectivity, and pharmacokinetic properties. The carboxylate group at the C6-position, in particular, offers a key handle for chemical modification, allowing for the exploration of various esters, amides, and other derivatives to modulate biological activity.

Comparative Analysis of Isoquinoline Analogs: Insights from Related Scaffolds

Due to the limited specific data on this compound analogs, our comparative analysis draws from SAR studies of isoquinolines with substitutions at various positions, especially those bearing ester or amide functionalities.

1. Influence of Substituents on the Isoquinoline Core:

The nature and position of substituents on the isoquinoline ring are critical determinants of biological activity. For instance, in a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, the substituents on the phenethyl group at the N2 position were found to be crucial for their activity as P-glycoprotein (P-gp) modulators.[4] This highlights the importance of exploring modifications at the nitrogen atom of the isoquinoline core.

Furthermore, studies on decahydroisoquinoline analogs have shown that lipophilicity plays a significant role in their antiarrhythmic activity, with a general trend of increased potency with greater lipophilicity, up to an optimal point.[5] This suggests that varying the alkyl chain of the ester at the C6-position (e.g., from ethyl to propyl or butyl) could be a viable strategy to modulate the lipophilicity and, consequently, the biological activity of this compound analogs.

2. The Role of the Carboxylate Moiety and its Bioisosteres:

The ethyl carboxylate group at the C6-position is a key feature for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide analogs. This strategy has been successfully employed in the development of numerous bioactive compounds. A study on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives explored the replacement of an amide function with its isosteric ester, leading to compounds with altered selectivity profiles against different ABC transporters.[4] This underscores the potential of synthesizing and comparing the biological activities of both ester and amide derivatives of isoquinoline-6-carboxylic acid.

The following table summarizes the general SAR trends observed in related isoquinoline and quinoline series, which can be extrapolated to guide the design of novel this compound analogs.

Modification Site Structural Change Observed Effect on Biological Activity (in related scaffolds) Potential Implication for this compound Analogs
C1-Position Introduction of aryl or substituted aryl groups.Often leads to potent anticancer and enzyme inhibitory activity.[6]Substitution at the C1-position could be a key strategy for enhancing potency.
N2-Position Variation of substituents on the nitrogen atom.Crucial for modulating activity and selectivity, as seen in P-gp modulators.[4]Derivatization at the N2-position should be a priority in lead optimization.
C6-Position Conversion of ester to amide.Can alter selectivity and metabolic stability.[4]Synthesis of a corresponding amide library is a logical next step.
C6-Position Variation of the ester alkyl chain.Modulates lipophilicity, which can impact potency.[5]Exploring different ester analogs (methyl, propyl, etc.) is recommended.
Other Positions Introduction of halogens, methoxy, or other small groups.Can influence binding affinity and pharmacokinetic properties.[7][8]Fine-tuning of the substitution pattern on the benzene ring is important.

Experimental Protocols

To facilitate research in this area, we provide detailed, representative experimental protocols for the synthesis of isoquinoline-6-carboxylate analogs and for a common biological evaluation assay.

Synthesis of this compound Analogs

A common and versatile method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction, followed by dehydrogenation.[9][10]

Step 1: N-Acylation of a β-Phenylethylamine

  • To a solution of a substituted β-phenylethylamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acyl derivative.

Step 2: Bischler-Napieralski Cyclization

  • To a solution of the N-acyl derivative (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus pentoxide (P₂O₅, 2.0 eq) or phosphoryl chloride (POCl₃, 3.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous layer with a concentrated NaOH solution to pH 8-9.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to the Isoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite, and wash the Celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired substituted this compound.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)[11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Key modification sites on the isoquinoline scaffold for SAR studies.

Synthesis_Workflow Start Substituted β-Phenylethylamine Acylation N-Acylation Start->Acylation Acyl Chloride, Base Cyclization Bischler-Napieralski Cyclization Acylation->Cyclization POCl₃ or P₂O₅ Dehydrogenation Dehydrogenation (e.g., Pd/C) Cyclization->Dehydrogenation Final_Product Substituted This compound Dehydrogenation->Final_Product

Caption: General synthetic workflow for substituted isoquinolines.

Biological_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ Values Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

While a comprehensive SAR for this compound analogs is yet to be established in the public domain, the foundational knowledge from related isoquinoline and quinoline scaffolds provides a strong starting point for the exploration of this chemical class. The isoquinoline-6-carboxylate core offers significant potential for the development of novel therapeutic agents, and the synthetic and biological evaluation protocols outlined in this guide provide a practical framework for initiating such research.

Future work should focus on the systematic synthesis and biological screening of a focused library of this compound analogs with diverse substitutions at key positions. Such studies will be instrumental in elucidating the specific SAR for this scaffold and unlocking its full therapeutic potential.

References

  • Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. (n.d.). PubMed. [Link]

  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017). PubMed. [Link]

  • Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. (n.d.). National Institutes of Health. [Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). ResearchGate. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (n.d.). MDPI. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. [Link]

  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. (2022). PubMed. [Link]

  • Selected SAR of isoquinoline series. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and evaluation of novel isoquinoline analogues as anticancer agents. (2024). ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). PubMed. [Link]

  • Natural and synthetic isoquinolines with anticancer activity. (n.d.). ResearchGate. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC. [Link]

  • From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. (2020). PubMed. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Evaluation of Ethyl Isoquinoline-6-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising landscape of novel therapeutics, the ethyl isoquinoline-6-carboxylate scaffold represents a privileged starting point. This heterocyclic framework is a cornerstone in the synthesis of a diverse array of compounds with significant pharmacological potential.[1] Derivatives of the broader isoquinoline class have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This guide provides an in-depth technical comparison of essential in vitro assays to rigorously evaluate the biological activity of novel compounds derived from this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a framework for interpreting the data to guide your drug discovery efforts.

The Isoquinoline Scaffold: A Foundation for Diverse Bioactivity

The isoquinoline core, a fusion of benzene and pyridine rings, is a versatile template for designing pharmacologically active molecules.[1] Its derivatives have been explored for a multitude of therapeutic applications, owing to their ability to interact with various biological targets.[2][3] The strategic modification of the this compound backbone can lead to compounds with enhanced potency and selectivity against key cellular players in disease, such as kinases, topoisomerases, and bacterial enzymes.

Foundational In Vitro Assay: Assessing Cytotoxicity

A primary and crucial step in the evaluation of any novel compound with therapeutic potential is the assessment of its cytotoxic effects. This initial screening provides a broad understanding of the compound's impact on cell viability and helps to identify promising candidates for further, more specific assays. The MTT and XTT assays are robust, colorimetric methods widely used for this purpose.

Comparative Analysis of Cytotoxicity Assays: MTT vs. XTT
AssayPrincipleAdvantagesDisadvantages
MTT Enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, to a purple formazan product by mitochondrial dehydrogenases in living cells.Well-established, cost-effective, and widely used.Requires a solubilization step for the formazan crystals, which can introduce variability.
XTT Reduction of the tetrazolium salt XTT to a water-soluble formazan product by metabolically active cells.No solubilization step required, leading to a simpler and often more reproducible workflow. Generally more sensitive than the MTT assay.Can be more expensive than the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound, a key metric of its cytotoxic potential.

Materials:

  • Test compounds derived from this compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Illustrative Cytotoxicity Data for Isoquinoline Derivatives:

The following table presents hypothetical IC50 values for a series of this compound derivatives against different cancer cell lines, demonstrating how the data would be presented for comparison.

CompoundR1 GroupR2 GroupMCF-7 IC50 (µM)A549 IC50 (µM)
Parent HH> 100> 100
Derivative 1 -CH3-Cl15.222.5
Derivative 2 -OCH3-F8.712.1
Derivative 3 -NO2-Br35.445.8
Doxorubicin (Reference)0.50.8

Probing a Key Target: In Vitro Kinase Inhibition Assays

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, they are a major class of drug targets. Isoquinoline and quinoline derivatives have shown significant potential as kinase inhibitors.[5][6]

Workflow for Assessing Kinase Inhibitory Activity

Caption: Workflow for evaluating kinase inhibitory activity.

Biochemical Kinase Inhibition Assay: A Direct Measure of Potency

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used, robust, and sensitive method for this purpose.

Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody and a ULight-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and ULight acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Cell-Based Kinase Inhibition Assay: Confirming Cellular Efficacy

While biochemical assays are excellent for determining direct enzyme inhibition, cell-based assays are crucial to confirm that a compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the inhibition of a specific kinase by measuring the phosphorylation status of its downstream substrate in treated cells.

Materials:

  • Cells expressing the target kinase and its substrate

  • Test compounds

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the test compounds as described in the MTT assay protocol.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody against the phosphorylated substrate. Subsequently, probe the same membrane with an antibody against the total substrate to ensure equal protein loading.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. Compare the phosphorylation levels in treated cells to the vehicle control.

Illustrative Kinase Inhibition Data:

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
Derivative 4 EGFR50250
Derivative 5 VEGFR225150
Lapatinib EGFR/HER21050

Targeting DNA Replication: Topoisomerase Inhibition Assays

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[1] They are validated targets for cancer chemotherapy, and some isoquinoline derivatives have shown potent topoisomerase inhibitory activity.[2]

DNA Relaxation Assay: A Hallmark of Topoisomerase I Inhibition

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, this relaxation is prevented. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds

  • Loading dye

  • Agarose gel and electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I to initiate the reaction. Include a no-enzyme control and a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding loading dye containing SDS.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: Compare the amount of relaxed DNA in the lanes with test compounds to the vehicle control. An effective inhibitor will show a higher proportion of supercoiled DNA.

Illustrative Topoisomerase I Inhibition Data:

CompoundConcentration (µM)% Inhibition of DNA Relaxation
Derivative 6 125
1075
10095
Camptothecin 1090

Assessing Antibacterial Potential: Minimum Inhibitory Concentration (MIC) Assay

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Isoquinoline derivatives have emerged as a promising class of compounds with antibacterial activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro potency of an antibacterial agent.

Broth Microdilution Method: A Quantitative Assessment of Antibacterial Activity

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in CAMHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Illustrative Antibacterial Activity Data:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 7 832
Derivative 8 416
Ciprofloxacin 0.50.015

Conclusion: A Multi-faceted Approach to Drug Discovery

The in vitro assays detailed in this guide provide a robust and comprehensive framework for the initial evaluation of novel compounds derived from the versatile this compound scaffold. By systematically assessing cytotoxicity, kinase inhibition, topoisomerase inhibition, and antibacterial activity, researchers can effectively identify promising lead candidates for further development. The key to success lies in a logical, stepwise progression from broad screening to more specific, mechanism-of-action studies, all while maintaining scientific rigor through well-designed experiments and appropriate controls. This multi-faceted approach, grounded in the principles of causality and self-validation, will undoubtedly accelerate the journey from a promising chemical scaffold to a potential life-saving therapeutic.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. (2016). ResearchGate. [Link]

  • Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. (Date unavailable). PubMed. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (Date unavailable). MDPI. [Link]

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025). ResearchGate. [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (Date unavailable). University of Johannesburg. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (Date unavailable). MDPI. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (Date unavailable). National Institutes of Health. [Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). Wiley Online Library. [Link]

  • Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. (Date unavailable). National Institutes of Health. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (Date unavailable). MDPI. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (Date unavailable). Semantic Scholar. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (Date unavailable). PMC. [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2025). ResearchGate. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed. [Link]

  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. (2025). ResearchGate. [Link]

Sources

Comparative Guide to the Identification of Biological Targets for Novel Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity with Isoquinoline Scaffolds

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] These compounds exert their effects by interacting with specific biological macromolecules—most often proteins—thereby modulating their function. The precise identification of these molecular targets is a critical step in the drug discovery pipeline. It transforms a bioactive "hit" from a phenotypic screen into a "lead" with a known mechanism of action, paving the way for rational optimization of efficacy and safety.[9]

This guide provides a comparative overview of modern experimental and computational strategies for identifying the biological targets of novel isoquinoline compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate target identification strategy for their specific isoquinoline compound and biological question.

Core Strategies for Target Identification

The approaches to identify the molecular targets of a bioactive compound can be broadly categorized into three main types: direct affinity-based methods, indirect cellular and in-silico methods. Each of these strategies has its own set of strengths and weaknesses, and often, a combination of approaches is required for confident target identification and validation.

Direct Affinity-Based Methods

These methods leverage the binding affinity between the isoquinoline compound and its protein target to isolate and identify the interacting protein(s).

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classic and powerful technique that involves immobilizing the isoquinoline compound onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used to "fish" for binding partners from a complex biological sample, such as a cell lysate.[10] The bound proteins are subsequently eluted and identified by mass spectrometry.[10][11][12][13]

    • Causality in Experimental Design: The choice of linker and immobilization chemistry is paramount. A linker that is too short may cause steric hindrance, preventing the protein from accessing the compound's binding site. Conversely, a linker that is too long might introduce non-specific interactions. The point of attachment on the isoquinoline scaffold should be carefully chosen to be distal from the pharmacophore responsible for its biological activity.

  • Photo-Affinity Labeling (PAL): This technique utilizes a modified version of the isoquinoline compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin).[14] When the compound binds to its target and is exposed to UV light, the photoreactive group forms a covalent bond with the target protein.[14] The tagged protein can then be isolated and identified.[14]

    • Expert Insight: PAL offers the advantage of capturing even transient or weak interactions due to the formation of a covalent bond. However, the synthesis of the photo-affinity probe can be challenging.

Indirect Cellular and In-Silico Methods

These approaches infer the target by observing the compound's effects on cellular systems or by using computational predictions.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful label-free method that assesses target engagement in a native cellular environment.[15][16][17] The principle is based on the ligand-induced thermal stabilization of proteins; a protein bound to a compound is more resistant to heat-induced denaturation.[16][17] In a typical CETSA experiment, cells are treated with the isoquinoline compound, heated to various temperatures, and the amount of soluble protein remaining is quantified, often by Western blot for a specific candidate or by mass spectrometry for proteome-wide analysis (thermal proteome profiling, TPP).[16][17][18]

    • Trustworthiness through Controls: A crucial control is the isothermal dose-response (ITDR) experiment, where the temperature is kept constant, and the compound concentration is varied. This helps to confirm that the observed thermal shift is dose-dependent and specific.

  • In Silico Target Prediction: Computational methods can predict potential targets based on the chemical structure of the isoquinoline compound (ligand-based) or by docking the compound into the structures of known proteins (structure-based).[19][20][21][22][23]

    • Ligand-Based Approaches: These methods, such as chemical similarity searching and pharmacophore modeling, rely on the principle that structurally similar molecules often have similar biological targets.[19][21]

    • Structure-Based Approaches: Molecular docking simulations predict the binding pose and affinity of a compound to a protein's binding site.[19] This requires a high-resolution 3D structure of the potential target protein.[20]

    • Authoritative Grounding: The accuracy of in-silico predictions is highly dependent on the quality of the underlying databases and algorithms.[20] Therefore, it is essential to use well-validated software and to treat the predictions as hypotheses that require experimental validation.

The Imperative of Orthogonal Validation

Confident target identification is rarely achieved with a single method. It is crucial to employ orthogonal validation , which involves confirming a putative target with a second, independent method that relies on a different biophysical principle.[24][25][26][27] For example, a hit from an affinity chromatography screen could be validated using CETSA to confirm target engagement in intact cells. Further validation might involve a functional assay to demonstrate that the compound modulates the activity of the purified target protein.

Comparative Analysis of Target Identification Strategies

StrategyPrincipleRequired Compound ModificationThroughputKey AdvantagesCommon Pitfalls
Affinity Chromatography-MS Immobilized compound captures binding partners from lysate.Yes (immobilization linker)Low to MediumDirect identification of binding proteins; can capture protein complexes.Non-specific binding to matrix/linker; modification may abolish activity.
Photo-Affinity Labeling Photoreactive compound covalently crosslinks to target upon UV exposure.Yes (photoreactive group, tag)Low to MediumCaptures transient interactions; provides site of interaction information.Probe synthesis can be complex; UV can cause cellular damage.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.NoMedium to High (with MS)Label-free; confirms target engagement in a native cellular context.[16]Not all proteins show a significant thermal shift; indirect identification.
In Silico Prediction Computational algorithms predict targets based on ligand structure or docking.NoHighRapid and cost-effective; can generate hypotheses for experimental testing.Prone to false positives; requires experimental validation.[24]

Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol provides a generalized workflow for identifying the binding partners of a novel isoquinoline compound.

1. Synthesis of Affinity Probe and Control: a. Synthesize the isoquinoline compound with a suitable linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker should be attached at a position on the isoquinoline scaffold that is not critical for its biological activity. b. Synthesize an inactive analog of the isoquinoline compound to be used as a negative control.

2. Immobilization to Beads: a. Covalently couple the affinity probe and the control compound to an activated solid support (e.g., NHS-activated agarose beads) according to the manufacturer's instructions. b. Quench any remaining active groups on the beads. c. Thoroughly wash the beads to remove any non-covalently bound compound.

3. Protein Extraction: a. Culture cells of interest and harvest them. b. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove insoluble material.

4. Affinity Pulldown: a. Pre-clear the cell lysate by incubating it with unconjugated beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with the isoquinoline-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of the free isoquinoline compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer). b. Separate the eluted proteins by SDS-PAGE. c. Visualize the proteins by silver staining or Coomassie blue staining. d. Excise protein bands that are unique to the isoquinoline-conjugated bead pulldown compared to the control. e. Perform in-gel digestion of the proteins with trypsin.

6. Mass Spectrometry and Data Analysis: a. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the acquired MS/MS spectra against a protein database to identify the proteins. c. Prioritize candidate proteins that are significantly enriched in the pulldown with the active compound compared to the control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting

This protocol describes how to validate a candidate target protein identified from a primary screen.

1. Cell Treatment: a. Seed cells in multiple dishes and grow to 80-90% confluency. b. Treat the cells with the isoquinoline compound at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

2. Heat Shock: a. Harvest the cells and resuspend them in a buffer containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

3. Lysis and Separation of Soluble Fraction: a. Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. c. Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant. b. Normalize the protein concentrations for all samples. c. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the candidate target protein.

5. Data Interpretation: a. Quantify the band intensities from the Western blot. a. Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle-treated and compound-treated samples. b. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and suggests direct binding of the isoquinoline compound to the target protein.

Visualizing Workflows and Pathways

Overall Target Identification Workflow

TargetID_Workflow cluster_Discovery Discovery & Hypothesis Generation cluster_Validation Target Engagement & Validation cluster_Confirmation In-Cell & In-Vivo Confirmation Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability) Candidate_Targets Putative Target(s) Phenotypic_Screen->Candidate_Targets In_Silico In Silico Prediction (Docking, Similarity) In_Silico->Candidate_Targets AC_MS Affinity Chromatography-MS AC_MS->Candidate_Targets CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay Biochemical/Enzymatic Assay CETSA->Biochemical_Assay Orthogonal Validation 2 Validated_Target Validated Target Biochemical_Assay->Validated_Target Cellular_Assay Cell-Based Functional Assay (e.g., Reporter Gene) Animal_Model Animal Model Studies Cellular_Assay->Animal_Model Functional Confirmation Hit_Compound Novel Isoquinoline Compound Hit_Compound->Phenotypic_Screen Primary Screen Hit_Compound->In_Silico Primary Screen Hit_Compound->AC_MS Primary Screen Candidate_Targets->CETSA Orthogonal Validation 1 Validated_Target->Cellular_Assay Functional Confirmation

Caption: General workflow for target identification and validation.

Affinity Chromatography-MS (AC-MS) Workflow

AC_MS_Workflow Compound Isoquinoline Compound Beads Agarose Beads Compound->Beads Immobilize Lysate Cell Lysate (Protein Mixture) Beads->Lysate Incubate (Binding) Wash Wash Buffer Lysate->Wash Wash (Remove Non-specific) Elution Elution Buffer Wash->Elution Elute (Release Target) MS LC-MS/MS Analysis Elution->MS Target Identified Target Protein MS->Target

Caption: Step-by-step workflow for Affinity Chromatography-MS.

Hypothetical Signaling Pathway Inhibition

Many isoquinoline compounds have been found to target signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.[1][2][28][[“]][30][31][32]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoquinoline Novel Isoquinoline Compound Isoquinoline->Inhibition Inhibition->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by an isoquinoline compound.

Conclusion

The identification of biological targets for novel isoquinoline compounds is a multifaceted process that is central to modern drug discovery. There is no single "best" method; the optimal strategy often involves a thoughtful combination of direct, indirect, and computational approaches. An affinity-based method like AC-MS can provide direct evidence of a binding interaction, while a label-free cellular method like CETSA can confirm target engagement in a more physiologically relevant context. In-silico methods serve as valuable tools for hypothesis generation and for prioritizing experimental efforts. Ultimately, a rigorous and multi-pronged approach, underpinned by the principle of orthogonal validation, is the most reliable path to confidently elucidating the mechanism of action of a novel bioactive isoquinoline compound, thereby accelerating its journey from a promising molecule to a potential therapeutic.

References

  • Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central. Available at: [Link]

  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. Available at: [Link]

  • In Silico Drug-Target Profiling. PubMed. Available at: [Link]

  • Natural Products as PI3K/Akt Inhibitors: Implications in Preventing Hepatocellular Carcinoma. PubMed. Available at: [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ResearchGate. Available at: [Link]

  • What are the natural products that target the PI3K-Akt-mTOR signaling pathway in cancer? Consensus. Available at: [Link]

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PubMed Central. Available at: [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. PubMed. Available at: [Link]

  • PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. MDPI. Available at: [Link]

  • In silico methods for drug-target interaction prediction. PubMed. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Isoquinoline derivatives and its medicinal activity. AIMS Press. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Small molecule target identification using photo-affinity chromatography. PubMed Central. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]

  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central. Available at: [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. Available at: [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. Available at: [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. ResearchGate. Available at: [Link]

  • Target identification and validation. Fiveable. Available at: [Link]

  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. Molecular Pharmacology. Available at: [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. ResearchGate. Available at: [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl Isoquinoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. For derivatives of ethyl isoquinoline-6-carboxylate, a scaffold of significant interest in medicinal chemistry, determining the exact molecular structure is a critical step in drug design and development.[1][2][3][4][5] Single-crystal X-ray crystallography stands as the definitive method for elucidating these structures, providing unparalleled detail about conformational preferences, intermolecular interactions, and absolute stereochemistry.[6]

This guide offers an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural characterization of this compound derivatives. It provides insights into the experimental workflow, from crystal growth to data analysis, and discusses the unique advantages and limitations of each method, supported by experimental data and established protocols.

The Unambiguous Answer: Why X-ray Crystallography is the Gold Standard

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provide valuable information about molecular connectivity and conformational possibilities, X-ray crystallography offers a direct visualization of the molecule as it exists in the solid state. This is crucial for:

  • Absolute Structure Determination: It provides the precise coordinates of each atom in the crystal lattice, defining bond lengths, bond angles, and torsion angles.[6]

  • Stereochemical Assignment: It unambiguously determines the relative and absolute configuration of chiral centers.[6]

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, which can be relevant to its bioactive conformation.[7]

  • Intermolecular Interactions: It maps out the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. This information is invaluable for understanding solubility, stability, and polymorphism.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision. The following diagram and protocol outline the typical workflow for the X-ray crystallographic analysis of a novel this compound derivative.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification solvent Solvent Selection purification->solvent technique Crystallization Technique (e.g., Slow Evaporation) solvent->technique growth Crystal Growth technique->growth mounting Crystal Mounting growth->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Diffraction Data Collection diffractometer->collection solve Structure Solution (e.g., Direct Methods) collection->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate final_structure final_structure validate->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

1. Material Purity:

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Procedure: The synthesized this compound derivative must be purified to the highest possible degree, typically >98% as determined by NMR and LC-MS. Column chromatography followed by recrystallization is a common method.[8]

2. Crystallization:

  • Rationale: The goal is to slowly reach a state of supersaturation, allowing molecules to organize into a well-ordered, single crystal. Rapid precipitation leads to amorphous solids or microcrystalline powders.[9][10]

  • Procedure (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.[10] Common solvents for isoquinoline derivatives include ethanol, methanol, and acetonitrile.[11][12]

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[10][13]

3. Crystal Selection and Mounting:

  • Rationale: A suitable crystal should be a single, non-twinned entity with well-defined faces and no visible cracks or defects.[9] The size should be appropriate for the X-ray beam, typically in the range of 0.1-0.3 mm in each dimension.[9]

  • Procedure:

    • Examine the crystals under a polarizing microscope to select a high-quality single crystal.

    • Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil.

4. Data Collection:

  • Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset from all possible orientations.

  • Procedure:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

    • Perform an initial scan to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal.

5. Structure Solution and Refinement:

  • Rationale: The collected diffraction intensities are used to determine the positions of the atoms in the unit cell. This initial model is then refined to best fit the experimental data.

  • Procedure:

    • Process the raw diffraction data, including integration of reflection intensities and absorption corrections.[8]

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions and displacement parameters against the experimental data until the model converges. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.[8]

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-technique approach. The following table compares X-ray crystallography with other common analytical methods for the structural elucidation of this compound derivatives.

Technique Information Provided Strengths Limitations Typical Application
Single-Crystal X-ray Crystallography 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.[6]Unambiguous structure determination.[6]Requires a high-quality single crystal; structure is in the solid state.[14]Definitive structural proof; understanding solid-state properties.
NMR Spectroscopy (1D & 2D) Connectivity (through-bond), relative stereochemistry (through-space), solution-state conformation.[15][16]Provides data on the molecule in solution; does not require crystallization.[16]Structure is inferred, not directly observed; can be ambiguous for complex molecules.[17]Routine structure verification; analysis of solution-state dynamics.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity; provides accurate mass.Provides no information on 3D structure or connectivity.Confirmation of molecular formula; reaction monitoring.
Computational Chemistry Theoretical conformations, electronic properties, reaction mechanisms.[18][19]Can explore conformations not easily accessible experimentally; predicts properties.[19]Model-dependent; requires experimental validation.Guiding synthesis; understanding structure-activity relationships.

The most powerful approach to structural elucidation involves the integration of multiple techniques. For instance, NMR spectroscopy can confirm the covalent framework of the synthesized this compound derivative, which can then be used to aid in the interpretation of the electron density map from X-ray crystallography. Computational chemistry can be used to predict low-energy conformations, which can then be compared with the experimentally determined crystal structure.[7] This integrated approach provides a more complete picture of the molecule's behavior in different environments.

Case Study: Hypothetical Crystallographic Data for an this compound Derivative

Below is a table summarizing the kind of crystallographic data that would be obtained from a successful X-ray diffraction experiment on a hypothetical derivative.

Parameter Value Significance
Formula C12H11NO2Confirms the elemental composition.
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P21/cDefines the symmetry operations within the unit cell.
a, b, c (Å) 10.2, 8.5, 12.1Dimensions of the unit cell.
β (°) 98.5Angle of the unit cell for a monoclinic system.
Volume (Å3) 1035Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Rint 0.045A measure of the consistency of symmetry-related reflections.
R1 [I>2σ(I)] 0.052The R-factor, a measure of the agreement between the model and the data.
wR2 (all data) 0.135A weighted R-factor that includes all reflections.

These parameters provide a detailed and quantitative description of the crystal structure, allowing for its deposition in crystallographic databases and its use in further research and development.

Conclusion

For the unambiguous structural determination of this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides a level of detail that is unmatched by other techniques, offering a clear picture of the molecule's three-dimensional structure and intermolecular interactions. While other methods like NMR and computational chemistry are crucial for a comprehensive understanding of the molecule's properties, X-ray crystallography remains the gold standard for providing the definitive structural proof that is often required in drug discovery and development. The insights gained from a high-quality crystal structure can guide the rational design of more potent and selective drug candidates, ultimately accelerating the path to new therapeutics.[2]

References

  • Bentham Science Publisher. (n.d.). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Isoquinoline derivatives and its medicinal activity. (2024, November 8).
  • Wikipedia. (n.d.). Isoquinoline.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PMC.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. (n.d.). PMC.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.).
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF.
  • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Synthesis, X-ray diffraction study, analysis of inter&. (n.d.).
  • Guide for crystallization. (n.d.).
  • RSC Publishing. (n.d.). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer.
  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.).
  • Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. (2018, July 6).
  • ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.
  • ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives: (a) 3 a; (b) 3 d;....
  • ResearchGate. (n.d.). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3.
  • PMC - NIH. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance..
  • Isoquinoline | C 9 H 7 N | MD Topology | NMR | X-Ray. (n.d.).
  • CY Chemistry - GATE 2026. (n.d.).
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • (IUCr) Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (n.d.).
  • BLD Pharm. (n.d.). 188861-58-7|this compound.
  • Chemistry and Applications of Compounds Containing Quinoline or Isoquinoline Structure. (2025, June 19).
  • ACS Publications. (n.d.). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis | Journal of Chemical Information and Modeling.
  • PubMed. (2023, February 18). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development.
  • MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.

Sources

A Head-to-Head Comparison of Classical vs. Modern Isoquinoline Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The efficient construction of this privileged heterocyclic system has been a long-standing goal for synthetic chemists. This guide provides an in-depth, head-to-head comparison of classical and modern synthetic routes to isoquinolines, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

The Enduring Relevance of Classical Methods

For over a century, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the workhorses for isoquinoline synthesis. These methods, born from the golden age of organic chemistry, are robust and have stood the test of time. Their continued use is a testament to their reliability and the wealth of literature supporting their application.

The Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[1][3][4]

Mechanism and Rationale: The reaction proceeds via an electrophilic aromatic substitution. The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is crucial for activating the amide carbonyl, making it sufficiently electrophilic to be attacked by the electron-rich aromatic ring.[5][6][7] The initial product, a dihydroisoquinoline, is often oxidized in a separate step to achieve the fully aromatic isoquinoline core.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative [5]

  • Starting Material: To an oven-dried round-bottom flask, add the β-arylethylamide substrate (0.29 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (2 mL) followed by phosphorus oxychloride (2 mL).

  • Reaction: Fit the flask with a reflux condenser under a nitrogen atmosphere and heat the solution to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Reduction (optional, for tetrahydroisoquinoline): Dissolve the residue in a methanol/water mixture (9:1, 3.5 mL) and cool to 0°C. Add sodium borohydride (NaBH₄) portion-wise until the pH reaches 7.

  • Quenching and Extraction: Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Dilute the mixture with dichloromethane and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[8][9]

Mechanism and Rationale: The Pictet-Spengler reaction is a special case of the Mannich reaction. The key intermediate is an iminium ion, formed from the condensation of the amine and the carbonyl compound. The electrophilicity of this iminium ion is the driving force for the subsequent intramolecular attack by the aromatic ring. The reaction conditions can be modulated from harsh (strong acids and high temperatures) to remarkably mild, even physiological conditions, especially when the aromatic ring is activated with electron-donating groups.[9][10]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative [8]

  • Starting Materials: In a round-bottom flask, dissolve the β-arylethylamine hydrochloride (e.g., D-tryptophan methyl ester hydrochloride, 39.0 mmol) in anhydrous methanol (130 mL).

  • Reagent Addition: Add the carbonyl compound (e.g., 2,3-butanedione, 2.5 equivalents).

  • Reaction: Stir the solution at 65°C for 20 hours.

  • Work-up: Cool the reaction to room temperature and partition the mixture between a saturated aqueous solution of sodium bicarbonate and dichloromethane.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Pomeranz-Fritsch Reaction

This method provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[11][12][13][14]

Mechanism and Rationale: The reaction proceeds in two stages: the formation of a Schiff base (the benzalaminoacetal) followed by an intramolecular electrophilic cyclization onto the aromatic ring.[11] The classical conditions often require strong acids and can lead to variable yields, which has prompted the development of several modifications.[11][12][13][14]

Experimental Protocol: Synthesis of a Substituted Isoquinoline [11]

  • Schiff Base Formation: In a flask equipped with a Dean-Stark apparatus, dissolve the benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture to reflux to remove water until the reaction is complete.

  • Cyclization: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the mixture to reflux.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Rise of Modern Methods: Transition-Metal Catalysis

In recent decades, transition-metal-catalyzed reactions, particularly those involving C-H activation, have revolutionized the synthesis of isoquinolines. These modern methods offer significant advantages in terms of efficiency, functional group tolerance, and the ability to construct highly substituted and complex isoquinoline frameworks.[2]

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium catalysts have proven to be exceptionally versatile for the synthesis of isoquinolones and related structures through the annulation of arenes with various coupling partners.[15][16][17][18]

Mechanism and Rationale: These reactions typically proceed via a chelation-assisted C-H activation mechanism. A directing group on the aromatic substrate coordinates to the rhodium center, facilitating the regioselective cleavage of an ortho C-H bond. This is followed by migratory insertion of a coupling partner (e.g., an alkyne or a strained ring) and subsequent reductive elimination to afford the cyclized product.

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of an Isoquinolone [18]

  • Reaction Setup: In a pressure vessel, combine the aromatic amide (1.0 equivalent), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%) in a suitable solvent (e.g., tert-amyl alcohol).

  • Reaction: Pressurize the vessel with the coupling partner (e.g., ethylene gas, 50 psi) and heat the mixture at 100°C for 16 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Palladium-Catalyzed C-H Activation/Annulation

Palladium catalysis has also emerged as a powerful tool for the synthesis of isoquinolones, offering high yields and excellent regioselectivity under relatively mild conditions.[2][19][20][21][22]

Mechanism and Rationale: Similar to rhodium catalysis, palladium-catalyzed C-H activation often relies on a directing group to control the site of C-H bond cleavage. The catalytic cycle typically involves C-H activation to form a palladacycle intermediate, followed by coordination and insertion of a coupling partner, and subsequent reductive elimination to furnish the desired isoquinolone.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Dihydroisoquinolinone [19]

  • Reaction Setup: In an oven-dried round-bottom flask, combine the N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol), silver(I) carbonate (1.0 mmol), N,N-diisopropylethylamine (1.0 mmol), and bis(acetonitrile)dichloropalladium(II) (0.05 mmol) in toluene (5 mL).

  • Reaction: Heat the mixture at 85°C for 4 hours under an air atmosphere.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Purification: Purify the crude product directly by column chromatography on silica gel.

Head-to-Head Comparison: A Data-Driven Analysis

FeatureClassical Methods (Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch)Modern Methods (Transition-Metal Catalyzed C-H Activation)
Reaction Conditions Often harsh (strong acids, high temperatures, dehydrating agents)[1][9]Generally milder, with a wider range of compatible solvents.[18][19]
Substrate Scope Can be limited, often requiring electron-rich aromatic systems.[7][10]Broader substrate scope, including less activated and sterically hindered arenes.[2][17]
Functional Group Tolerance Often poor due to harsh acidic conditions.Generally excellent, tolerating a wide variety of functional groups.
Yields Highly variable, often moderate.[3][11]Typically good to excellent.[15][18][19]
Atom Economy Can be lower due to the use of stoichiometric dehydrating agents.High atom economy, often with minimal byproduct formation.
Regioselectivity Generally predictable based on electronic and steric factors.Can be precisely controlled through the choice of directing group and catalyst.[19]
Cost Reagents are often inexpensive and readily available.Catalysts can be expensive, though catalyst loading is typically low.

Visualizing the Synthetic Pathways

Classical Isoquinoline Synthesis Workflow

classical_workflow cluster_bischler Bischler-Napieralski cluster_pictet Pictet-Spengler cluster_pomeranz Pomeranz-Fritsch b_start β-Arylethylamide b_reagent Dehydrating Agent (e.g., POCl₃) b_start->b_reagent b_product 3,4-Dihydroisoquinoline b_reagent->b_product b_oxidation Oxidation b_product->b_oxidation b_final Isoquinoline b_oxidation->b_final p_start β-Arylethylamine + Aldehyde/Ketone p_reagent Acid Catalyst p_start->p_reagent p_product Tetrahydroisoquinoline p_reagent->p_product pf_start Benzaldehyde + 2,2-Dialkoxyethylamine pf_reagent Acid Catalyst pf_start->pf_reagent pf_product Isoquinoline pf_reagent->pf_product

Caption: A comparative workflow of classical isoquinoline synthesis routes.

Modern C-H Activation Synthesis Workflow

modern_workflow start Arene with Directing Group catalyst Transition-Metal Catalyst (e.g., Rh, Pd) start->catalyst coupling_partner Coupling Partner (e.g., Alkyne, Alkene) coupling_partner->catalyst product Substituted Isoquinoline or Isoquinolone catalyst->product C-H Activation/ Annulation

Caption: A generalized workflow for modern transition-metal-catalyzed isoquinoline synthesis.

Conclusion: Choosing the Right Tool for the Job

The choice between classical and modern isoquinoline synthesis routes is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the research.

  • Classical methods remain highly valuable for their simplicity, cost-effectiveness, and the vast body of literature that supports their use. They are often the go-to choice for the synthesis of relatively simple, unfunctionalized isoquinolines or when scalability and cost are primary concerns.

  • Modern methods , particularly transition-metal-catalyzed C-H activation, offer unparalleled efficiency, functional group tolerance, and the ability to construct complex, highly substituted isoquinoline scaffolds. These methods are indispensable for late-stage functionalization in drug discovery programs and for accessing novel chemical space.

As a Senior Application Scientist, my recommendation is to have a thorough understanding of both classical and modern approaches. A well-rounded synthetic chemist will be able to leverage the strengths of each methodology to efficiently and effectively achieve their synthetic targets.

References

  • Benchchem.

  • NROChemistry.

  • Grokipedia.

  • Organic Reactions.

  • NROChemistry.

  • Organic Chemistry Portal.

  • MDPI.

  • Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal.

  • ResearchGate.

  • J&K Scientific LLC.

  • Wikipedia.

  • ResearchGate.

  • ResearchGate.

  • Organic Reactions.

  • Springer Nature Experiments.

  • Scientific Publishers.

  • ResearchGate.

  • Wikipedia.

  • Thermo Fisher Scientific.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • Organic Chemistry Frontiers.

  • The Journal of Organic Chemistry.

  • Organic Chemistry Portal.

  • Journal of the American Chemical Society.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Organic Letters.

  • Organic Chemistry Portal.

  • PubMed.

  • Wikipedia.

  • Chemical Science.

  • J&K Scientific LLC.

  • ResearchGate.

  • Stanford University.

  • PubMed.

Sources

A Comparative Guide to Evaluating the Drug-like Properties of Ethyl Isoquinoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the drug-like properties of novel chemical entities derived from the ethyl isoquinoline-6-carboxylate scaffold. We will explore the rationale behind selecting key assays, provide in-depth experimental protocols, and present a strategy for data interpretation and comparison, moving from computational predictions to definitive in vitro assessments.

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][5] this compound serves as a versatile starting point for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). Our objective is to build a robust data package that not only assesses therapeutic potential but also proactively identifies liabilities that could lead to late-stage attrition in the drug development pipeline.

Foundational Assessment: In Silico Profiling and Physicochemical Properties

The journey from a synthesized compound to a viable drug candidate begins with an evaluation of its fundamental physicochemical properties. These characteristics are the primary determinants of a molecule's behavior in a biological system, influencing everything from solubility to cell permeability. The initial screening is most efficiently performed using computational (in silico) models, which are cost-effective and provide rapid feedback to guide synthetic efforts.[6][7]

Lipinski's Rule of Five: The First Pass Filter

Christopher Lipinski's "Rule of Five" (Ro5) provides a set of simple heuristics to predict the oral bioavailability of a compound.[8][9] It is not a rigid law but a guideline to flag molecules that may possess unfavorable absorption and distribution properties. The rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[10][11]

The Criteria for Lipinski's Rule of Five:

  • Molecular Weight (MW): Less than 500 Daltons.[9]

  • LogP (Octanol-Water Partition Coefficient): Not more than 5.[9]

  • Hydrogen Bond Donors (HBD): No more than 5 (sum of -OH and -NH groups).[8]

  • Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).[8]

A compound is likely to have poor oral absorption if it violates more than one of these rules.[10] This initial computational screen is invaluable for prioritizing which derivatives of this compound should proceed to more resource-intensive experimental testing.

Advanced ADMET Profiling

Beyond Ro5, a suite of computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[12][13] These models use vast datasets of known drugs and chemicals to forecast properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, interaction with cytochrome P450 (CYP) enzymes, and potential for cardiotoxicity (hERG inhibition).[12][13]

Table 1: Comparative In Silico ADMET Profile of Hypothetical this compound Derivatives

Compound IDStructure ModificationMW (Da)LogPHBDHBARo5 ViolationsPredicted Solubility (mg/mL)Predicted Caco-2 (nm/s)Predicted hERG Inhibition
Parent This compound201.222.10301.5>150Low Risk
EIQ-A Addition of -NH2 at C1216.231.81402.2>150Low Risk
EIQ-B Addition of -OH at C7217.221.71403.1>120Low Risk
EIQ-C Addition of a phenyl group at C1277.313.90300.2>100Medium Risk
EIQ-D Addition of a large lipophilic group515.676.2152<0.01<50High Risk

This data is hypothetical and for illustrative purposes.

The causality here is clear: early computational screening (as shown in Table 1) allows for the immediate deprioritization of compounds like EIQ-D , which violates multiple Lipinski rules and is predicted to have poor solubility and high hERG risk. This "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery.[6]

Experimental Evaluation of Absorption and Permeability

While in silico models are excellent for initial screening, experimental validation is essential. Permeability across biological membranes is a critical factor for oral drug absorption and distribution to target tissues. We will compare two gold-standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Workflow for Permeability Assessment

The following diagram illustrates the logical flow for assessing compound permeability, starting with a simple, high-throughput assay and progressing to a more complex, biologically relevant model for promising candidates.

G cluster_0 Permeability Assessment Workflow start Synthesized Derivatives (e.g., EIQ-A, EIQ-B, EIQ-C) pampa PAMPA (High-Throughput Passive Diffusion) start->pampa pampa_results Analyze Results: - High Permeability? - Low Permeability? pampa->pampa_results caco2 Caco-2 Assay (Active Transport & Efflux) pampa_results->caco2 High Permeability stop Deprioritize or Redesign pampa_results->stop Low Permeability final_analysis Final Analysis: - Calculate Efflux Ratio - Predict Oral Absorption caco2->final_analysis

Caption: Workflow for evaluating compound permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free method that models passive, transcellular permeation.[14] It is a high-throughput, cost-effective first screen to understand a compound's ability to diffuse across a lipid barrier, mimicking the gastrointestinal tract.[12][15]

  • Prepare Lipid Solution: Create a 1% lecithin in dodecane solution. Sonicate until fully mixed and clear.[16]

  • Prepare Plates: Use a 96-well "sandwich" plate system with a donor (bottom) and acceptor (top) plate. The donor plate contains a microfilter coated with the lipid solution.

  • Prepare Buffers: Add 300 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well of the acceptor plate.[16]

  • Prepare Compounds: Dissolve test compounds (e.g., EIQ-A, EIQ-B, EIQ-C) in a PBS/DMSO buffer to a final concentration of 10 µM. Add 150-200 µL to the donor plate wells.[14][16]

  • Coat Membrane: Gently add 5 µL of the lipid solution onto the membrane of each donor well.[16]

  • Assemble and Incubate: Carefully place the acceptor plate onto the donor plate. Incubate the assembly at room temperature for 5 to 18 hours in a humidified chamber to prevent evaporation.[14][16]

  • Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using established formulas that account for the concentration in each chamber, volume, and incubation time.

Caco-2 Permeability Assay

For compounds showing moderate to high permeability in PAMPA, the Caco-2 assay is the logical next step. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured for ~21 days, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.[2][17] This model is superior to PAMPA as it can identify compounds that are subject to active transport or efflux, a common reason for poor bioavailability.[14]

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in Transwell™ plates and culture for 21 days to allow for monolayer differentiation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >300 Ω·cm²) confirms the integrity of the tight junctions.[17] A Lucifer Yellow rejection test can also be performed as a quality control.[17]

  • Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[17]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains a compound-free buffer. This mimics absorption from the gut into the bloodstream.[2]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber, with the apical chamber containing a compound-free buffer. This measures efflux from the blood back into the gut lumen.[2]

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.[2]

  • Sampling and Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration via LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp is calculated for both A→B and B→A directions.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[17]

Table 2: Comparative Permeability Data for Lead Candidates

Compound IDPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
EIQ-A 22.518.921.21.1High
EIQ-B 19.815.416.11.0High
EIQ-C 15.22.125.512.1Low (Efflux)
Propranolol>20>20>20~1.0High (Control)
Atenolol<1<1<1~1.0Low (Control)

This data is hypothetical and for illustrative purposes.

This comparative data clearly shows that while EIQ-C appeared promising based on passive diffusion (PAMPA), the Caco-2 assay revealed it to be a significant substrate for efflux pumps, likely leading to poor oral absorption. EIQ-A emerges as the superior candidate from this analysis.

Metabolic Stability and Safety Assessment

A drug candidate must not only reach its target but also remain in the body long enough to exert its therapeutic effect without causing toxicity.

Metabolic Stability: Human Liver Microsome (HLM) Assay

The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[18][19] The HLM assay provides a measure of a compound's intrinsic clearance (Clint) by incubating it with subcellular fractions of human liver cells that are rich in these metabolic enzymes.[18] A compound that is metabolized too quickly will have poor bioavailability and a short duration of action.

  • Prepare Reagents: Thaw pooled human liver microsomes on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).[6][20]

  • Reaction Mixture: In a 96-well plate, combine the microsomes (e.g., 0.5 mg/mL protein concentration), buffer, and the test compound (e.g., 1 µM final concentration).[18]

  • Initiate Reaction: Pre-incubate the mixture at 37°C. Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[20]

  • Time Points: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[18]

  • Stop Reaction: Terminate the reaction at each time point by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.[20]

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Table 3: Comparative Metabolic and Safety Profile

Compound IDHLM t½ (min)Intrinsic Clearance (µL/min/mg protein)hERG Inhibition IC₅₀ (µM)Cytotoxicity (HeLa) IC₅₀ (µM)Therapeutic Index (Cytotox/hERG)
EIQ-A >60<10>302.5>12
EIQ-B 4525>3015.2>0.5
EIQ-C 15772.11.80.86
Verapamil<10>100~1>20>20 (Control)

This data is hypothetical and for illustrative purposes.

Cardiovascular Safety: hERG Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome), leading to significant drug withdrawals.[21] Early screening for hERG liability is therefore a critical safety checkpoint. Automated patch-clamp or fluorescence-based thallium flux assays are common methods.[21][22]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG).[22]

  • Dye Loading: Load the cells with a fluorescent dye that is sensitive to thallium (a surrogate for potassium ions).[22]

  • Compound Addition: Add the test compounds at various concentrations to a 1536-well plate containing the cells.[3]

  • Stimulation and Measurement: Add a stimulation buffer containing thallium to open the hERG channels. Immediately measure the resulting increase in fluorescence using a kinetic plate reader (e.g., FDSS).[22]

  • Data Analysis: The degree of fluorescence inhibition correlates with the degree of hERG channel blockade. Calculate the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited). An IC₅₀ > 30 µM is generally considered low risk.

General Toxicity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[8][10] It helps determine the concentration at which a compound begins to cause general cell death, providing a window for a potential therapeutic index.

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa) into a 96-well plate and allow cells to adhere for 24 hours.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[23]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[8][23]

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11][23]

  • Measurement: Read the absorbance of the purple solution on a plate reader (typically at ~540-590 nm).[1][11]

  • Data Analysis: Calculate the cell viability relative to untreated controls and determine the IC₅₀ value, the concentration that causes 50% inhibition of cell viability.

Synthesis and Conclusion

The comprehensive evaluation outlined in this guide provides a self-validating system for assessing the drug-like properties of novel this compound derivatives. By integrating in silico predictions with a tiered in vitro experimental approach, researchers can make informed decisions, prioritizing candidates with the highest probability of success.

The data presented in Tables 1, 2, and 3 illustrate a logical progression. EIQ-D was eliminated computationally. EIQ-C was deprioritized due to significant efflux identified in the Caco-2 assay and a poor safety profile (high hERG inhibition). EIQ-A emerges as the lead candidate, demonstrating good predicted absorption, high metabolic stability, and a promising safety margin with low hERG inhibition and a favorable therapeutic index. This systematic approach ensures that resources are focused on compounds with genuinely drug-like characteristics, accelerating the path toward clinical development.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia.
  • bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • Zheng, M., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • CLYTE Technologies. (2025).
  • Springer Nature Experiments. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • He, Y., et al. (n.d.).
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Metrion Biosciences. (n.d.).
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Slideshare. (n.d.). hERG Assay.
  • Creative Bioarray. (n.d.). hERG Safety Assay.
  • MDPI. (n.d.). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Korrapati, Y. et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • BLD Pharm. (n.d.).
  • PubChem. (n.d.). Isoquinoline-6-carboxylic acid.
  • National Institutes of Health. (n.d.). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent.
  • Thieme. (n.d.). Product Class 5: Isoquinolines.
  • ResearchGate. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.
  • Nascimento Mello, T., et al. (2025).
  • Semantic Scholar. (n.d.).
  • aip.scitation.org. (2024).
  • Wagner, K., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.). 4 - RSC Medicinal Chemistry.
  • National Institutes of Health. (2025).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • PubChem. (n.d.). 6,7-Dimethoxy-isoquinoline-1-carboxylic acid ethyl ester.
  • ResearchGate. (2025).
  • MDPI. (2023). Diastereoselective Synthesis of (–)
  • MDPI. (2025).
  • National Center for Biotechnology Information. (n.d.).

Sources

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of kinase inhibitors.[1][2][3] Understanding the selectivity and cross-reactivity of these compounds is paramount for developing safe and effective therapeutics.[1][4][5] This guide provides an in-depth comparison of isoquinoline-derived kinase inhibitors, focusing on their cross-reactivity profiles and the experimental methodologies used for their assessment. By examining well-characterized examples, we aim to provide a framework for evaluating the broader class of isoquinoline-based inhibitors.

The Isoquinoline Scaffold in Kinase Inhibition

The isoquinoline structure, a fusion of a benzene ring and a pyridine ring, offers a versatile platform for designing ATP-competitive kinase inhibitors.[2][6] The potency and selectivity of these inhibitors are heavily influenced by the substitutions on the isoquinoline ring system.[1] The development of isoquinoline sulfonamides in 1984 marked the advent of synthetic protein kinase inhibitors, establishing the druggability of the ATP binding site.[2] Since then, numerous isoquinoline-based inhibitors have been developed, targeting a wide range of kinases involved in various diseases, particularly cancer.[3]

Case Study: Bosutinib - A Dual Src/Abl Inhibitor

Bosutinib, a dual inhibitor of Src and Abl kinases, serves as an excellent case study for understanding the cross-reactivity of isoquinoline-derived inhibitors.[1][7][8] It is approved for the treatment of chronic myeloid leukemia (CML).[7][8][9] While potent against its intended targets, Bosutinib, like many kinase inhibitors, exhibits off-target activity that contributes to both its therapeutic efficacy and its side-effect profile.[7][9][10]

Kinase Selectivity Profile of Bosutinib

The selectivity of a kinase inhibitor is assessed by screening it against a large panel of kinases.[1][5] The data is often presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the kinase selectivity profile of Bosutinib against a selection of kinases, highlighting its potent activity against ABL1 and SRC, as well as its off-target inhibition profile.[1][10][11]

Kinase TargetIC50 (nM)Kinase FamilyComments
ABL1 1.2 Tyrosine KinasePrimary Target
SRC 1.0 Tyrosine KinasePrimary Target
LYN1.9Tyrosine KinaseSrc family kinase
HCK3.7Tyrosine KinaseSrc family kinase
CAMK2G25Serine/Threonine KinaseImplicated in myeloid leukemia
p38α40Serine/Threonine KinaseMitogen-activated protein kinase
EGFR>1000Tyrosine KinaseMinimal activity
KIT>1000Tyrosine KinaseMinimal activity
PDGFR>1000Tyrosine KinaseMinimal activity

This table is a representation of data compiled from multiple sources and is for illustrative purposes.

A key characteristic of Bosutinib is its minimal activity against KIT and platelet-derived growth factor receptor (PDGFR), which is believed to contribute to its lower hematologic toxicity compared to other CML drugs like imatinib.[7][10] However, it does inhibit other kinases, including members of the Src and Tec families, as well as the apoptosis-linked STE20 kinases.[10][11]

Comparative Analysis with Other Kinase Inhibitors

To provide a broader context, it's useful to compare the cross-reactivity of isoquinoline-based inhibitors with other classes of kinase inhibitors.

  • Dasatinib : Another BCR-ABL inhibitor, Dasatinib, has a broader inhibition profile than Bosutinib, which may account for some of its off-target effects.[10][12][13] Unlike Bosutinib, Dasatinib binds with a virtually identical conformation to many of its targets.[14]

  • BI-2536 : This dihydropteridinone derivative is a potent inhibitor of Polo-like kinase 1 (PLK1).[15][16][17] While highly selective for the PLK family, it does exhibit off-target activity against other kinases at higher concentrations.[15][18][19]

Methodologies for Assessing Cross-Reactivity

A critical aspect of drug development is the accurate determination of a kinase inhibitor's cross-reactivity profile.[1] Various in vitro and in-cell methodologies are employed to assess both on-target potency and off-target effects.[14][20]

In Vitro Kinase Assays

Biochemical assays are a common method for determining the inhibitory activity of a compound against a panel of purified kinases.[1][21]

Radiometric Filter Binding Assay:

This is a traditional and robust method for measuring kinase activity.[1]

Experimental Protocol:

  • Preparation: Prepare serial dilutions of the isoquinoline-based test compound in DMSO.

  • Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate peptide, and the kinase reaction buffer.

  • Compound Addition: Add the diluted test compound to the wells. A control with DMSO alone is included.

  • Initiation: Start the kinase reaction by adding a mixture of radiolabeled [γ-³³P]ATP and unlabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Separation: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Differential Scanning Fluorimetry (DSF):

DSF is a rapid and robust method for screening inhibitor libraries that measures the thermal stabilization of a protein upon ligand binding.[21] It does not require an active enzyme or a known substrate.[21]

Cellular Assays

Cell-based assays are essential for confirming the activity and selectivity of inhibitors in a more physiologically relevant context.[20]

Workflow for Kinase Inhibitor Cross-Reactivity Profiling:

G cluster_invitro In Vitro Profiling cluster_incell Cell-Based Validation invitro_screening Initial High-Throughput Screening (Large Kinase Panel) ic50_determination IC50 Determination for Hits invitro_screening->ic50_determination Identifies potent interactions target_engagement Target Engagement Assays (e.g., CETSA) invitro_screening->target_engagement Validate in cellular context binding_assays Binding Affinity Assays (e.g., DSF) ic50_determination->binding_assays Confirms direct binding phospho_flow Phospho-specific Flow Cytometry target_engagement->phospho_flow western_blot Western Blot for Pathway Analysis phospho_flow->western_blot phenotypic_assays Phenotypic Assays (e.g., Proliferation, Apoptosis) western_blot->phenotypic_assays data_analysis Data Analysis & Interpretation (Selectivity Profile) phenotypic_assays->data_analysis Correlate with biochemical data

Caption: Workflow for determining the cross-reactivity of a kinase inhibitor.

Signaling Pathway Context

The off-target effects of isoquinoline-based inhibitors can have significant biological consequences by modulating unintended signaling pathways.[14][22] For example, while Bosutinib's primary targets are Abl and Src kinases, its inhibition of other kinases can lead to a complex cellular response.

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Bosutinib Bosutinib (Isoquinoline Inhibitor) BCR_ABL BCR-ABL Bosutinib->BCR_ABL Inhibits SRC SRC Family Kinases Bosutinib->SRC Inhibits TEC TEC Family Kinases Bosutinib->TEC Inhibits STE20 STE20 Kinases Bosutinib->STE20 Inhibits CML_Proliferation CML Cell Proliferation BCR_ABL->CML_Proliferation SRC->CML_Proliferation Other_Pathways Other Signaling Pathways TEC->Other_Pathways STE20->Other_Pathways

Caption: On- and off-target effects of Bosutinib.

Conclusion

The isoquinoline scaffold remains a highly valuable framework in the design of kinase inhibitors. A thorough understanding of the cross-reactivity profiles of these compounds is essential for optimizing their therapeutic potential and minimizing adverse effects.[13][23][24] The methodologies and comparative data presented in this guide provide a foundation for researchers to critically evaluate the selectivity of novel isoquinoline-derived kinase inhibitors and make informed decisions in the drug development process. The continuous development of comprehensive kinase screening platforms and cell-based assays will further enhance our ability to predict and interpret the complex polypharmacology of these important therapeutic agents.[4]

References

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link].

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. NIH. Available at: [Link].

  • Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. PubMed. Available at: [Link].

  • Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. PMC - NIH. Available at: [Link].

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. PubMed. Available at: [Link].

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link].

  • Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. PMC - NIH. Available at: [Link].

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link].

  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. PubMed. Available at: [Link].

  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. Available at: [Link].

  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. OUCI. Available at: [Link].

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link].

  • Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Taylor & Francis Online. Available at: [Link].

  • Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia | Request PDF. ResearchGate. Available at: [Link].

  • Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. PubMed. Available at: [Link].

  • BI2536 - the Chemical Probes Portal. Chemical Probes Portal. Available at: [Link].

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central. Available at: [Link].

  • Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. IJCRR. Available at: [Link].

  • Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Oxford Academic. Available at: [Link].

  • BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. PubMed. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. Available at: [Link].

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link].

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link].

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry (RSC Publishing). Available at: [Link].

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available at: [Link].

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study, focusing on a series of isoquinoline-based inhibitors targeting Cyclin-Dependent Kinase 4 (CDK4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a scientifically rigorous framework grounded in expertise, trustworthiness, and authoritative references. We will explore the causality behind experimental choices, establish a self-validating system for our computational analysis, and present the findings in a clear, comparative format.

Introduction: The Therapeutic Potential of Isoquinoline-Based Kinase Inhibitors

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] In recent years, isoquinoline derivatives have garnered significant attention as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

Cyclin-Dependent Kinase 4 (CDK4) is a key regulator of the cell cycle, and its aberrant activation is frequently observed in various cancers.[2][3] Consequently, the development of small molecule inhibitors of CDK4 has been a major focus of anticancer drug discovery.[2][3] This guide will utilize a series of isoquinoline-1,3-dione derivatives, which have been reported as potent and selective CDK4 inhibitors, as a case study for a comparative molecular docking analysis.[2][3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the molecular interactions driving the recognition process. By comparing the docking results of a series of inhibitors with their experimentally determined biological activities (e.g., IC50 values), we can elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective drug candidates.

The Experimental Blueprint: A Validated Molecular Docking Workflow

To ensure the scientific integrity of our comparative study, we will employ a robust and validated molecular docking workflow. This workflow is designed to be a self-validating system, where the accuracy of the computational model is first established before being applied to the compounds of interest.

The Target: Selection and Preparation of the CDK4 Receptor

The foundation of any structure-based drug design project is a high-quality 3D structure of the target protein. For this study, we will utilize the crystal structure of human CDK4 in complex with the inhibitor abemaciclib (PDB ID: 7SJ3).[4] This structure provides a well-defined active site and a co-crystallized ligand that is crucial for validating our docking protocol.

Experimental Protocol: Receptor Preparation

  • Obtain the Crystal Structure: Download the PDB file for 7SJ3 from the RCSB Protein Data Bank ([Link]).

  • Initial Inspection and Cleaning: Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any crystallographic additives. Retain the protein and the co-crystallized ligand (abemaciclib).

  • Protein Preparation: Utilize a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard) to:

    • Add hydrogen atoms.

    • Assign correct bond orders.

    • Fill in any missing side chains or loops.

    • Optimize the hydrogen-bond network.

    • Perform a restrained energy minimization to relieve any steric clashes. This step is crucial to ensure a physically realistic protein structure for docking.

The Challengers: Preparation of Isoquinoline-Based Ligands

For this comparative study, we will select a representative subset of the isoquinoline-1,3-dione derivatives with a range of reported IC50 values against CDK4 from the work published by Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking.[2][3]

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch the 2D chemical structures of the selected isoquinoline-1,3-dione derivatives and the co-crystallized ligand, abemaciclib. Convert these 2D structures into 3D conformations using a suitable tool (e.g., Schrödinger's LigPrep).

  • Ligand Optimization: During the 3D conversion, it is essential to:

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

    • Generate tautomers and stereoisomers if applicable.

    • Perform a thorough conformational search and energy minimization for each ligand to obtain a low-energy, 3D geometry.

The Litmus Test: Validation of the Docking Protocol

Before docking our series of isoquinoline-based inhibitors, we must validate our docking protocol to ensure it can accurately reproduce the experimentally observed binding mode of a known ligand. This is achieved by "redocking" the co-crystallized ligand (abemaciclib) back into the active site of CDK4 and comparing the predicted pose with the crystallographic pose.

Experimental Protocol: Docking Protocol Validation

  • Grid Generation: Define the binding site of CDK4 by generating a docking grid centered on the co-crystallized ligand, abemaciclib. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Redocking: Dock the prepared 3D structure of abemaciclib into the generated grid using a molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide).

  • Pose Analysis and RMSD Calculation: Superimpose the top-scoring docked pose of abemaciclib with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the ligand's binding mode.[5]

The Main Event: Comparative Docking of Isoquinoline-Based Inhibitors

With a validated docking protocol in hand, we can now proceed to dock our series of selected isoquinoline-1,3-dione derivatives into the active site of CDK4.

Experimental Protocol: Molecular Docking

  • Ligand Docking: Using the same validated docking protocol and grid, dock each of the prepared isoquinoline-1,3-dione ligands into the CDK4 active site.

  • Pose Selection and Scoring: For each ligand, the docking program will generate multiple possible binding poses, each with a corresponding docking score. The docking score is an estimation of the binding affinity, with lower (more negative) scores generally indicating a more favorable interaction. Select the top-scoring pose for each ligand for further analysis.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Comparative Docking Phase PDB 1. Obtain PDB Structure (e.g., 7SJ3) Clean 2. Clean Structure (Remove Water, etc.) PDB->Clean ProtPrep 3. Protein Preparation (Add H, Minimize) Clean->ProtPrep Grid 6. Generate Docking Grid (Centered on Abemaciclib) ProtPrep->Grid Lig2D 4. Sketch 2D Ligands (Isoquinolines & Abemaciclib) Lig3D 5. Ligand Preparation (3D Conversion, Minimize) Lig2D->Lig3D Redock 7. Redock Abemaciclib Lig3D->Redock Dock 9. Dock Isoquinoline Series Lig3D->Dock Grid->Redock Grid->Dock RMSD 8. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Dock Validation Successful Analyze 10. Analyze Results (Scores & Poses) Dock->Analyze

Caption: A step-by-step workflow for the comparative molecular docking study.

Results and Comparative Analysis

The results of the comparative docking study are presented below, allowing for a direct comparison between the predicted binding affinities (docking scores) and the experimentally determined inhibitory activities (IC50 values) of the selected isoquinoline-1,3-dione derivatives.

Quantitative Data Summary

The following table summarizes the docking scores and experimental IC50 values for a representative subset of the isoquinoline-1,3-dione inhibitors against CDK4.

Compound IDIsoquinoline-1,3-dione SubstituentsDocking Score (kcal/mol)Experimental IC50 (nM)[2][3]
1 R1=H, R2=4-OH-Ph-9.850
2 R1=H, R2=3-OH-Ph-10.520
3 R1=H, R2=2-OH-Ph-9.2150
4 R1=CH3, R2=4-OH-Ph-10.245
5 R1=CH3, R2=3-OH-Ph-11.115
6 R1=H, R2=4-OCH3-Ph-8.5500
7 R1=H, R2=Ph-8.1>1000
Abemaciclib (Co-crystallized Ligand)-12.5 (Redocked)2
Analysis of Binding Modes and Key Interactions

Visual inspection of the docked poses of the most active isoquinoline-1,3-dione inhibitors reveals a consistent binding mode within the ATP-binding pocket of CDK4. The isoquinoline core typically forms key hydrogen bond interactions with the hinge region residues, a characteristic feature of many kinase inhibitors. The substituents on the isoquinoline scaffold explore different sub-pockets of the active site, and these interactions are critical for determining the binding affinity and selectivity.

Binding Mode of a Representative Isoquinoline Inhibitor

G cluster_protein CDK4 Active Site cluster_ligand Isoquinoline Inhibitor Val96 Val96 His95 His95 Leu149 Leu149 Ala157 Ala157 Glu94 Glu94 (Hinge Region) Val27 Val27 Isoquinoline Isoquinoline Core Isoquinoline->Val96 Hydrophobic Isoquinoline->Glu94 H-Bond Isoquinoline->Val27 Hydrophobic R_group Substituent (e.g., 3-OH-Ph) R_group->His95 Pi-Cation R_group->Leu149 Hydrophobic R_group->Ala157 Hydrophobic

Sources

The Isoquinoline Scaffold: A Comparative Guide to Established and Novel Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoquinoline Nucleus

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties, making them integral components of numerous pharmaceuticals and bioactive molecules.[3] The persistent pursuit of more efficient, versatile, and sustainable methods for constructing this privileged heterocyclic system has led to the evolution from classical, often harsh, synthetic protocols to innovative, milder, and more atom-economical strategies. This guide provides an in-depth, objective comparison of established isoquinoline synthesis methods with novel, recently developed protocols. We will delve into the mechanistic underpinnings, provide detailed experimental procedures, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific applications.

Established Protocols: The Workhorses of Isoquinoline Synthesis

For over a century, a set of robust and reliable reactions has formed the foundation of isoquinoline synthesis. While often requiring stringent conditions, their efficacy in specific contexts remains undeniable.

The Bischler-Napieralski Reaction

This classical method involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is subsequently oxidized to the corresponding isoquinoline.[4][5] The reaction is particularly effective for producing 1-substituted isoquinolines and is widely used in the synthesis of alkaloids.[6][7]

Causality Behind Experimental Choices: The choice of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), is crucial for activating the amide carbonyl for intramolecular electrophilic attack on the electron-rich aromatic ring.[4][8] The reaction is typically performed at elevated temperatures to overcome the activation energy of the cyclization step. The subsequent oxidation is necessary to achieve the fully aromatic isoquinoline ring system.

Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline [9]

  • Amide Formation: To a solution of β-phenylethylamine (1 equivalent) in an appropriate solvent, add acetyl chloride (1.1 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. After completion, the solvent is removed under reduced pressure to obtain β-phenylethylacetamide.

  • Cyclization: To the crude β-phenylethylacetamide, add phosphorus pentoxide (P₂O₅) (1.5 equivalents) in refluxing toluene. Heat the mixture at reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with ice water. Basify the aqueous layer with a concentrated sodium hydroxide solution and extract with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-methyl-3,4-dihydroisoquinoline.

  • Oxidation (optional): The resulting 1-methyl-3,4-dihydroisoquinoline can be dehydrogenated to 1-methylisoquinoline using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperature.[9]

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10] This reaction is particularly significant in the biosynthesis of many alkaloids and can often be performed under milder conditions than the Bischler-Napieralski reaction, especially with electron-rich aromatic rings.[10][11]

Causality Behind Experimental Choices: The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline core. The use of an acid catalyst is generally required to facilitate both the formation of the iminium ion and the subsequent cyclization.[10]

Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline [10]

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1 equivalent) and benzaldehyde (1.1 equivalents) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Reaction: Reflux the mixture for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the HFIP by distillation.

  • Purification: The resulting crude product is purified by recrystallization or column chromatography to yield 1-phenyl-1,2,3,4-tetrahydro-β-carboline.

The Pomeranz-Fritsch Reaction

This method provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[1][12] A key advantage of this reaction is its ability to produce isoquinolines with substitution patterns that are difficult to achieve with other methods.[2]

Causality Behind Experimental Choices: The reaction first involves the formation of a Schiff base (benzalaminoacetal). Subsequent treatment with a strong acid catalyzes an intramolecular electrophilic substitution onto the aromatic ring to form the isoquinoline nucleus.[13] The choice of a strong acid is critical for the cyclization step.

Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline [12]

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete.

  • Cyclization and Detosylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the mixture to reflux.

  • Work-up: After cooling, make the reaction mixture basic with a sodium hydroxide solution and extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Novel Synthetic Methodologies: The Forefront of Isoquinoline Synthesis

Recent advancements in organic synthesis have ushered in a new era of isoquinoline preparation, characterized by milder reaction conditions, broader substrate scope, improved functional group tolerance, and a focus on green chemistry principles.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal catalysis, particularly using rhodium and palladium, has emerged as a powerful and atom-economical strategy for isoquinoline synthesis.[14][15][16] These methods typically involve the directed C-H activation of a starting material, followed by annulation with an alkyne or other coupling partner.[17][18]

Causality Behind Experimental Choices: The transition metal catalyst plays a dual role: it acts as a directing group to achieve regioselective C-H activation and facilitates the subsequent C-C and C-N bond formations. The choice of the specific catalyst, ligands, and additives is crucial for optimizing the reaction efficiency and selectivity.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Substituted Isoquinoline [16]

  • Reaction Setup: In a sealed tube, combine the aryl aldimine (1 equivalent), the internal alkyne (1.5 equivalents), [Cp*Rh(MeCN)₃][SbF₆]₂ (5 mol %), and 1,2-dichloroethane (DCE) as the solvent.

  • Reaction: Heat the reaction mixture at 83 °C for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 3,4-disubstituted isoquinoline.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of isoquinolines.[3][19] This technique can lead to higher yields, shorter reaction times, and often cleaner reactions compared to conventional heating methods.[20][21][22]

Causality Behind Experimental Choices: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in faster reaction rates.

Experimental Protocol: Microwave-Assisted Bischler-Napieralski Reaction [19]

  • Reaction Setup: In a microwave vial, place the β-phenylethylamide (1 equivalent) and phosphorus oxychloride (POCl₃) (2 equivalents) in a suitable solvent like acetonitrile.

  • Reaction: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-15 minutes).

  • Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to the conventional Bischler-Napieralski reaction.

Photocatalytic Synthesis

Visible-light photocatalysis represents a green and sustainable approach to isoquinoline synthesis, often proceeding under mild, room-temperature conditions.[23][24] These reactions utilize a photocatalyst that, upon light absorption, can initiate radical-based transformations leading to the desired heterocyclic products.[25][26]

Causality Behind Experimental Choices: The photocatalyst absorbs visible light and enters an excited state, enabling it to mediate single-electron transfer processes. This generates reactive radical intermediates from the starting materials, which then undergo cyclization and subsequent steps to form the isoquinoline ring.

Experimental Protocol: Visible-Light-Promoted Synthesis of Seleno-Substituted Isoquinolines [26]

  • Reaction Setup: In a reaction vessel, combine the o-alkynyl benzylazide (1 equivalent), the diselenide (1.5 equivalents), and a suitable photocatalyst in a solvent like acetonitrile.

  • Reaction: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature for the specified time.

  • Work-up and Purification: After the reaction is complete, remove the solvent and purify the crude product by column chromatography.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following tables summarize key performance indicators for the discussed synthetic methods.

Table 1: Comparison of Reaction Conditions and Yields for Isoquinoline Synthesis Methods

MethodKey Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield Range (%)
Bischler-Napieralski P₂O₅, POCl₃[4]Reflux (e.g., 110)4 - 12 h40 - 90[27]
Pictet-Spengler Acid catalyst (e.g., HFIP)[10]Reflux (e.g., 60-80)8 - 24 h60 - 95[10]
Pomeranz-Fritsch Strong acid (e.g., H₂SO₄)[12]RefluxVariableHighly variable, often moderate[2]
Rh(III)-Catalyzed C-H Activation [Cp*Rh(MeCN)₃][SbF₆]₂[16]8312 h70 - 95[16]
Microwave-Assisted B-N POCl₃[3]15010 - 15 min62 - 92[3]
Photocatalytic Synthesis Photocatalyst, visible light[26]Room Temperature12 - 24 h70 - 90[26]

Table 2: Qualitative Comparison of Isoquinoline Synthesis Methods

MethodSubstrate ScopeFunctional Group ToleranceAtom EconomyEnvironmental Considerations
Bischler-Napieralski Good for 1-substituted; requires electron-rich arenesLimited, sensitive to harsh acidsModerateUse of stoichiometric strong acids and dehydrating agents
Pictet-Spengler Good for tetrahydroisoquinolines; favored by electron-rich arenesModerate, milder than B-NGoodUse of acid catalysts
Pomeranz-Fritsch Can provide unique substitution patternsLimited by strong acid conditionsModerateUse of stoichiometric strong acids
Rh(III)-Catalyzed C-H Activation Broad, tolerates various functional groupsExcellentHighUse of precious metal catalyst
Microwave-Assisted Synthesis Broad, similar to conventional counterpartsGenerally goodHigh (due to higher yields)Reduced energy consumption and reaction times
Photocatalytic Synthesis Evolving, good for specific transformationsGood, mild conditionsHighUtilizes renewable light energy; often uses benign reagents

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows of the described isoquinoline synthesis methods.

Bischler_Napieralski cluster_0 Bischler-Napieralski Reaction Workflow Start β-Phenylethylamine + Acyl Chloride Amide β-Phenylethylamide Start->Amide Amide Formation Activation Activation with POCl₃/P₂O₅ Amide->Activation Cyclization Intramolecular Electrophilic Aromatic Substitution Activation->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation Oxidation (e.g., Pd/C) Dihydroisoquinoline->Oxidation End Isoquinoline Oxidation->End

Caption: Workflow of the Bischler-Napieralski reaction.

Pictet_Spengler cluster_1 Pictet-Spengler Reaction Workflow Start β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Formation Start->Schiff_Base Iminium_Ion Iminium Ion Formation (Acid-catalyzed) Schiff_Base->Iminium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization End Tetrahydroisoquinoline Cyclization->End

Caption: Workflow of the Pictet-Spengler reaction.

CH_Activation cluster_2 Rh(III)-Catalyzed C-H Activation/Annulation Workflow Start Aryl Aldimine + Alkyne Coordination Coordination to Rh(III) Catalyst Start->Coordination CH_Activation C-H Activation Coordination->CH_Activation Annulation Annulation with Alkyne CH_Activation->Annulation Reductive_Elimination Reductive Elimination Annulation->Reductive_Elimination End Isoquinoline Reductive_Elimination->End

Caption: Workflow of a Rh(III)-catalyzed C-H activation/annulation reaction.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of isoquinolines has evolved significantly, offering a diverse toolbox for chemists. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, while still valuable, are often limited by harsh conditions and a narrower substrate scope. In contrast, modern methodologies, such as transition-metal-catalyzed C-H activation, microwave-assisted synthesis, and photocatalysis, provide milder, more efficient, and often more sustainable routes to a wider array of isoquinoline derivatives.

The choice of the optimal synthetic method depends on several factors, including the desired substitution pattern, the functional group tolerance required, and considerations of cost, time, and environmental impact. For the rapid synthesis of diverse libraries of compounds, microwave-assisted and transition-metal-catalyzed methods are often superior. For syntheses requiring mild conditions and high functional group compatibility, photocatalytic and modern C-H activation approaches are increasingly the methods of choice. By understanding the nuances of each method, as detailed in this guide, researchers can make informed decisions to advance their synthetic endeavors in the ever-important field of isoquinoline chemistry.

References

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Isoquinoline synthesis. (2010). Química Organica.org. [Link]

  • 1-methylisoquinoline. Organic Syntheses Procedure. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (2019). ResearchGate. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. [Link]

  • Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N-Chloroimines and Alkenes. (2025). The Journal of Organic Chemistry. [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis. (2018). Chem-Station Int. Ed.. [Link]

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. (2019). PMC - NIH. [Link]

  • Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate. [Link]

  • A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Chemistry Portal. [Link]

  • Visible-Light-Promoted Selenylation/Cyclization of o-Alkynyl Benzylazides/o-Propargyl Arylazides: Synthesis of Seleno-Substituted Isoquinolines and Quinolines. ResearchGate. [Link]

  • Visible-Light-Promoted Selenylation/Cyclization of o-Alkynyl Benzylazides/ o-Propargyl Arylazides: Synthesis of Seleno-Substituted Isoquinolines and Quinolines. (2024). PubMed. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. ACS Publications. [Link]

  • Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones. ResearchGate. [Link]

  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. (2008). Journal of the American Chemical Society. [Link]

  • Synthesis of Tetrahydro-β-carbolines via the Pictet–Spengler Method. (2025). ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. [Link]

  • Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Organic Chemistry Portal. [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (2008). PMC - NIH. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2025). ResearchGate. [Link]

  • recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). ResearchGate. [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025). ResearchGate. [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (2025). Organic & Biomolecular Chemistry. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. (2010). PubMed. [Link]

  • Visible light-mediated synthesis of quinazolinones and benzothiadiazine-1,1-dioxides utilizing aliphatic alcohols. Organic & Biomolecular Chemistry. [Link]

  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (2025). ResearchGate. [Link]

  • Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). (1996). PubMed. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC. [Link]

  • Bischler napieralski reaction. (2017). Slideshare. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl Isoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of ethyl isoquinoline-6-carboxylate. As a nitrogen-containing heterocyclic compound, this substance and its derivatives require careful handling to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the rationale behind each step, ensuring a culture of safety and scientific integrity within your laboratory.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile from the parent quinoline structure and its derivatives. Quinoline is classified as toxic if swallowed, harmful in contact with skin, a cause of serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2] Furthermore, it is recognized as toxic to aquatic life with long-lasting effects.[2][3]

Therefore, all waste containing this compound must be treated as hazardous. The primary goals of this disposal protocol are to prevent accidental exposure through inhalation, ingestion, or skin contact, and to avoid environmental contamination.[3][4]

Key Hazards Associated with Quinoline Derivatives:

  • Toxicity: Harmful or toxic if swallowed or absorbed through the skin.[2][5]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Chronic Health Effects: Suspected mutagen and potential carcinogen.[1][2][3]

  • Environmental Hazard: Toxic to aquatic ecosystems.[1][3]

Personnel Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensure appropriate PPE is worn. The selection of PPE is directly dictated by the hazards identified above.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile) that have been inspected for integrity prior to use. Dispose of contaminated gloves in accordance with good laboratory practices and applicable laws.[2]

  • Eye and Face Protection: Use chemical safety goggles and/or a face shield, compliant with government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Skin and Body Protection: Wear a laboratory coat. For larger quantities or in case of a spill, consider additional protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] If ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[8]

In-Lab Waste Management: Segregation and Containment

Proper segregation is the cornerstone of a safe and efficient chemical waste program. Never mix incompatible waste streams.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. Plastic containers are often preferred to minimize the risk of breakage.[9]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag immediately upon adding the first drop of waste. The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Toxic," "Environmental Hazard").

  • Waste Collection:

    • Solid Waste: Collect contaminated solids (e.g., filter paper, used gloves, absorbent materials) in the designated container. Avoid creating dust.[8]

    • Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in the designated liquid waste container. Do not pour any amount down the drain.[3][5]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[9]

  • Satellite Accumulation: Store the sealed container in a designated, secondary containment area within the laboratory, known as a Satellite Accumulation Area. This area should be away from ignition sources and general traffic.[9]

Spill and Emergency Procedures

Accidents require a calm and prepared response.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and institutional safety office.

  • Assess the Spill: For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Containment and Cleanup:

    • Ensure adequate ventilation.

    • Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[3][10]

    • Carefully scoop the absorbed material into the designated hazardous waste container.[8]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]

Final Disposal Protocol: Professional Handling Required

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer.

The only acceptable method of disposal is through a licensed and approved professional waste disposal service.[8] These services will typically use high-temperature chemical incineration equipped with afterburners and scrubbers to ensure the complete destruction of the compound and to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[8]

Procedure for Disposal:

  • Ensure the waste container is sealed, properly labeled, and has not exceeded its accumulation time limit (per institutional and regulatory guidelines).

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[9]

  • Store the waste safely in the Satellite Accumulation Area until it is collected.

Summary of Disposal and Safety Information

ParameterSpecification & Guidance
Chemical Class Nitrogen-Containing Heterocycle, Carboxylate Ester
Primary Hazards Toxic, Skin/Eye Irritant, Potential Mutagen/Carcinogen, Aquatic Toxin.[1][2][3]
Required PPE Nitrile gloves, chemical safety goggles, lab coat, use in a chemical fume hood.[2][6][7]
In-Lab Storage Labeled, sealed, compatible container in a designated Satellite Accumulation Area.[9]
Spill Cleanup Use inert absorbent material (sand, vermiculite). Collect all materials as hazardous waste.[3]
Acceptable Disposal Contact a licensed professional waste disposal company for chemical incineration.[8]
Unacceptable Disposal DO NOT dispose of in regular trash or pour down the drain.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 In-Lab Waste Handling & Disposal Process start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use Designated, Labeled Hazardous Waste Container ppe->container segregate Is waste solid or liquid? container->segregate liquid_waste Collect liquid waste (solutions, rinses) segregate->liquid_waste Liquid solid_waste Collect solid waste (gloves, absorbent) segregate->solid_waste Solid seal Step 3: Keep Container Securely Closed liquid_waste->seal solid_waste->seal store Step 4: Store in Secondary Containment (Satellite Accumulation Area) seal->store contact_ehs Step 5: Container Full or Time Limit Reached? store->contact_ehs hold Continue Safe Storage contact_ehs->hold No pickup Step 6: Arrange Pickup by Licensed Waste Contractor (EHS) contact_ehs->pickup Yes hold->contact_ehs end_point Final Disposal via Chemical Incineration pickup->end_point

Caption: Workflow for handling this compound waste.

References

  • MSDS of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/214080-69-6.pdf]
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/msds/EN/91-22-5_EN.pdf]
  • QUINOLINE FOR SYNTHESIS. Loba Chemie. [URL: https://www.lobachemie.com/storage/app/media/product-msds/05580.pdf]
  • Quinoline - SAFETY DATA SHEET. pentachemicals. [URL: https://pentachemicals.eu/wp-content/uploads/2021/05/Quinoline-EN-SDS.pdf]
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/91-22-5_MS.pdf]
  • quinoline yellow (water soluble) - Sdfine. S D Fine-Chem Limited. [URL: https://www.sdfine.com/images/pdf/msds/28814.pdf]
  • SAFETY DATA SHEET - Isoquinoline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/i22004]
  • SAFETY DATA SHEET - Isoquinoline. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC122510050]
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [URL: https://www.intechopen.com/chapters/80516]
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [URL: https://www.researchgate.net/publication/250041126_Environment-friendly_synthesis_of_nitrogen-containing_heterocyclic_compounds]
  • Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols. Google Patents. [URL: https://patents.google.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: https://oops.ptb.de/files/download/db17a7834a74577af232111160d85449]
  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [URL: https://chemtalk.com.au/viewtopic.php?t=1496]
  • SAFETY DATA SHEET - Ethyl 4-piperidinecarboxylate. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC165990250]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/system/files/resources/Chemical-Waste-Management-Guidelines.pdf]
  • EFLM TASK FORCE-GREEN LABS. International Federation of Clinical Chemistry and Laboratory Medicine. [URL: https://www.iflmelearning.com/wp-content/uploads/2022/07/Waste-Management-in-the-Clinical-Lab.pdf]
  • CHEMICAL SAFETY DATA SHEET. Biolandes. [URL: https://www.biolandes.com/upload/fiche_securite/2346604-THYME_LINALOOL_FRANCE_ORG_OIL_SDS_EN.pdf]
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. [URL: https://www.mdpi.com/1420-3049/23/6/1448]
  • Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. ER Publications. [URL: https://erpublications.com/uploaded_files/download/download_23_09_2023_14_45_24.pdf]
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00133a]
  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [URL: https://ehs.utexas.edu/programs/waste/chemical-waste]
  • Chemical Safety Data Sheet MSDS / SDS - ETHYL 6-BROMOQUINOLINE-3-CARBOXYLATE. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=481054-89-1]
  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=V54P0079]

Sources

Navigating the Safe Handling of Ethyl Isoquinoline-6-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Analogy-Based Approach

Given the absence of specific toxicological data for Ethyl isoquinoline-6-carboxylate, we must infer its potential hazards from related compounds. Isoquinoline and its derivatives are known to possess biological activity and, in some cases, toxicity.[1][2][3] For instance, some isoquinoline derivatives have been investigated for their neurotoxic properties, potentially playing a role in conditions like Parkinson's disease.[1][2] Safety data for compounds like Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate and Isoquinoline-6-carbohydrazide indicate hazards such as being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation.[4][5] Therefore, it is prudent to handle this compound with a high degree of caution.

Inferred Hazard Statements:

  • Harmful if swallowed.

  • May be toxic in contact with skin.[6]

  • Causes skin irritation.[6][7]

  • Causes serious eye irritation.[6][7]

  • May cause respiratory irritation.[4][5]

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on the requirements for similar chemical structures.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation.[5][7]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which may be toxic and cause irritation.[6][7]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.To avoid inhalation of dust, vapors, or mists that may cause respiratory irritation.[4][7]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is critical to minimize risk. The following workflow provides a procedural guide for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Conclude Experiment cleanup_ppe Remove and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: A stepwise workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a lab coat.

    • Don chemical safety goggles and appropriate chemical-resistant gloves.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the compound in open air.

  • Handling:

    • Perform all manipulations, including weighing and transferring, of this compound within the certified chemical fume hood.

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Use sealed containers for transport within the laboratory.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.

    • Remove gloves and dispose of them in the designated chemical waste container.

    • Remove your lab coat, being careful to avoid contaminating your personal clothing.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect any unused this compound powder and contaminated disposable items (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal:

    • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • Once decontaminated, the container can be disposed of as non-hazardous waste, or as per institutional guidelines.

  • Final Disposal:

    • All chemical waste must be disposed of through a licensed professional waste disposal service.[4] Do not pour down the drain.[4]

G cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal collect_solid Solid Waste (Compound, Gloves) label_container Label Waste Containers Clearly collect_solid->label_container collect_liquid Liquid Waste (Solutions, Rinsate) collect_liquid->label_container collect_sharps Contaminated Sharps collect_sharps->label_container label_contents Specify Contents and Hazards label_container->label_contents storage_area Store in Designated Satellite Accumulation Area label_contents->storage_area storage_compat Ensure Chemical Compatibility storage_area->storage_compat disposal_request Request Waste Pickup storage_compat->disposal_request disposal_licensed Transfer to Licensed Disposal Facility disposal_request->disposal_licensed

Figure 2: A logical workflow for the proper disposal of this compound waste.
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent followed by soap and water.
Large Spill Evacuate the area and contact your institution's environmental health and safety department immediately.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal protection and environmental responsibility.

References

  • Naoi, M., Maruyama, W., & Nagy, G. (1996). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Journal of Neural Transmission, 103(8-9), 923-942.
  • Capot Chemical Co., Ltd. (n.d.).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Wikipedia. (2023). Isoquinoline.
  • Sigma-Aldrich. (n.d.).
  • Jabeen, I., & Simjee, S. U. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 22(18), 2364-2384.
  • Amerigo Scientific. (n.d.).
  • Angene Chemical. (2024).
  • American Chemical Society. (1968). The Chemistry of Isoquinolines. Chemical Reviews, 68(6), 775-806.
  • Apollo Scientific. (2023).
  • CDH Fine Chemical. (n.d.). ISO QUINOLINE TECH.
  • Sigma-Aldrich. (n.d.). (S)
  • BLD Pharm. (n.d.).
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
  • Thermo Fisher Scientific. (n.d.).
  • ChemicalBook. (2025).
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.